molecular formula C6H10MnO6 B1605795 Manganese lactate CAS No. 51877-53-3

Manganese lactate

Cat. No.: B1605795
CAS No.: 51877-53-3
M. Wt: 233.08 g/mol
InChI Key: KSNGEYQWLMRSIR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Manganese lactate, with the chemical formula C6H10MnO6, is an organic salt that presents as very soluble, pink crystalline solids, often in dihydrate or trihydrate forms . This compound serves as a highly bioavailable source of manganese, an essential trace metal with distinctive redox abilities and a critical role as a cofactor for various enzymes . In research applications, this compound is valued for its role in modulating microbial metabolism. Studies on lactic acid bacteria show that manganese availability significantly influences the acidification rate, redox balance (via NADH availability), and flavor-forming capacity in nongrowing cells, which is crucial for understanding and optimizing long-term fermentation processes like cheese ripening . Furthermore, its utility extends to agricultural research, where metal lactates are investigated as sustainable biostimulants. Evidence indicates that plants can effectively uptake metals supplied in lactate form, which provides both essential micronutrients and a labile carbon source, thereby promoting plant growth and stimulating soil microbial activity . When handling, store the product in a cool, dry place in its original, unopened container. This compound is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51877-53-3

Molecular Formula

C6H10MnO6

Molecular Weight

233.08 g/mol

IUPAC Name

2-hydroxypropanoate;manganese(2+)

InChI

InChI=1S/2C3H6O3.Mn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2

InChI Key

KSNGEYQWLMRSIR-UHFFFAOYSA-L

SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mn+2]

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mn+2]

Other CAS No.

74051-88-0
16039-56-8
51877-53-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese lactate (B86563), a compound of interest in nutritional supplements, food fortification, and pharmaceutical applications.[1][2][3] This document details common synthesis routes, outlines key characterization methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction to Manganese Lactate

This compound (Mn(C₃H₅O₃)₂) is an organic salt formed between manganese and lactic acid.[1][4] It typically appears as light pink crystals and is soluble in water and ethanol.[1][4] The compound often forms crystalline hydrates, most commonly as a dihydrate or trihydrate (Mn(C₃H₅O₃)₂·nH₂O, where n=2 or 3).[1][4] In these structures, the lactate molecule acts as a bidentate ligand, coordinating with the manganese ion.[4] Manganese itself is an essential trace mineral vital for numerous biological functions, including bone development, metabolism, and acting as a cofactor for various enzymes.[3][5] This biological significance underpins the use of this compound as a bioavailable source of manganese in various applications.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a manganese source with lactic acid. The most common methods involve the use of manganese carbonate or manganese oxides.

Direct Reaction with Manganese Carbonate

A prevalent and straightforward method for synthesizing this compound is the dissolution of manganese carbonate (MnCO₃) in an aqueous solution of lactic acid (C₃H₆O₃).[4][6] This reaction is an acid-base neutralization that produces this compound, carbon dioxide, and water. The effervescence of CO₂ drives the reaction to completion.

The balanced chemical equation is: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O [4]

Reaction with Manganese Oxide

Another viable synthesis route involves reacting manganese(II) oxide (MnO) with lactic acid.[7] This method also yields a pale pink solution of this compound from which crystals can be obtained upon cooling or evaporation.[7]

The balanced chemical equation is: MnO + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O

Characterization of this compound

A thorough characterization of synthesized this compound is crucial to confirm its identity, purity, and structural properties. Standard analytical techniques include X-ray diffraction, thermal analysis, and spectroscopic methods.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystalline structure of this compound. It provides information on the crystal system, space group, and unit cell dimensions. This compound has been shown to crystallize in different hydrated forms, with the dihydrate and trihydrate being well-characterized. The dihydrate typically forms an orthorhombic crystal structure, while the trihydrate is monoclinic.[4]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing information about dehydration and decomposition processes. For instance, the thermal decomposition of manganese oxalate (B1200264), a related compound, proceeds in distinct stages corresponding to dehydration followed by the decomposition of the oxalate to form manganese oxides.[8][9] A similar multi-stage decomposition is expected for this compound, starting with the loss of water molecules, followed by the decomposition of the lactate ligand to ultimately yield manganese oxides like Mn₂O₃ or Mn₃O₄ at higher temperatures.[8][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups of the lactate ligand. The coordination of the carboxylate and hydroxyl groups to the manganese ion will cause shifts in their respective vibrational frequencies compared to free lactic acid, providing evidence of salt formation and coordination.

Scanning Electron Microscopy (SEM)

SEM is employed to analyze the surface morphology and particle shape of the synthesized this compound crystals. This technique provides high-resolution images of the material's topography, which can be correlated with the synthesis conditions. For example, in the synthesis of magnesium lactate, SEM analysis revealed smooth, crystalline structures.[11]

Data Presentation

Table 1: Synthesis Parameters for this compound
MethodManganese SourceReactantsTemperature (°C)Reaction Time (h)Yield (%)Reference
Oxide ReactionMnOLactic acid, Distilled water50–701480[7]
Carbonate ReactionMnCO₃L-lactic acidRoom TemperatureNot specifiedNot specified[6]
Table 2: Crystallographic Data for this compound Hydrates
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
Manganese(II) L-lactate dihydrateMn(C₃H₅O₃)₂·2H₂OOrthorhombicP2₁2₁2₁6.117(2)12.183(5)14.633(5)[4][6]
Manganese(II) lactate trihydrateMn(C₃H₅O₃)₂·3H₂OMonoclinicP2₁Not specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol for Synthesis from Manganese(II) Oxide

This protocol is adapted from the synthesis of manganese carboxylates as described in the literature.[7]

  • Preparation: Add 12.5 mmol of Manganese(II) Oxide (MnO) to a solution containing 30 mmol of lactic acid in 20 mL of distilled water in a reaction flask.

  • Reaction: Heat the mixture and maintain the temperature between 50-70°C for 14 hours with continuous stirring. The reaction should result in a clear, pale pink solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of this compound will form.

  • Isolation: Filter the crystals from the solution using a Buchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold distilled water and then air dry them. An 80% yield can be expected.[7]

Protocol for X-Ray Diffraction (XRD) Analysis

This is a general protocol for single-crystal XRD analysis.[6]

  • Crystal Selection: Select a suitable single crystal of this compound (e.g., 0.4 x 0.35 x 0.3 mm) and mount it on a goniometer head.

  • Data Collection: Use a diffractometer (e.g., Syntex P2₁) with monochromatized Mo Kα radiation (λ = 0.71069 Å).

  • Measurement: Measure the intensities using a 2θ-ω scan technique. Collect reflections up to a specified 2θ angle (e.g., 30°).

  • Data Processing: Apply necessary corrections to the data, such as absorption corrections based on ψ-scan data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic coordinates and thermal parameters using full-matrix least-squares methods.

Protocol for Thermogravimetric Analysis (TGA)

This is a general protocol for TGA.

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition events and the corresponding percentage mass loss.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Reactants Manganese Source (MnCO3 or MnO) + Lactic Acid Reaction Reaction in Aqueous Solution (e.g., 50-70°C) Reactants->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Isolation Filtration & Washing Crystallization->Isolation Product This compound Crystals Isolation->Product XRD XRD Analysis Product->XRD Structural ID TGA Thermal Analysis (TGA) Product->TGA Thermal Stability FTIR FTIR Spectroscopy Product->FTIR Functional Groups SEM SEM Analysis Product->SEM Morphology

Caption: Workflow for the synthesis and characterization of this compound.

Chemical_Reaction cluster_reactants Reactants cluster_products Products MnCO3 MnCO₃ (s) plus1 + lactic_acid 2C₃H₆O₃ (aq) Mn_lactate Mn(C₃H₅O₃)₂ (aq) lactic_acid->Mn_lactate   Reaction    plus2 + CO2 CO₂ (g) plus3 + H2O H₂O (l)

Caption: Reaction of manganese carbonate with lactic acid.

Characterization_Logic cluster_questions Key Characterization Questions cluster_techniques Analytical Techniques Compound Synthesized This compound q1 What is its crystal structure? Compound->q1 q2 How does it behave when heated? Compound->q2 q3 What functional groups are present? Compound->q3 q4 What is the particle morphology? Compound->q4 t1 X-Ray Diffraction (XRD) q1->t1 t2 Thermogravimetric Analysis (TGA) q2->t2 t3 FTIR Spectroscopy q3->t3 t4 Scanning Electron Microscopy (SEM) q4->t4

Caption: Logical relationships in this compound characterization.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Manganese (II) Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of manganese (II) lactate (B86563), a compound of interest to researchers, scientists, and professionals in drug development. This document details the crystallographic parameters of its dihydrate and trihydrate forms, outlines the experimental protocols for their characterization, and presents visualizations of its molecular geometry and analytical workflow.

Introduction

Manganese (II) lactate, with the chemical formula Mn(C₃H₅O₃)₂, is a salt formed between the divalent manganese cation (Mn²⁺) and the lactate anion. It exists in different hydrated forms, most notably as a dihydrate (Mn(C₃H₅O₃)₂·2H₂O) and a trihydrate (Mn(C₃H₅O₃)₂·3H₂O).[1][2] The precise three-dimensional arrangement of atoms within these crystal structures is crucial for understanding their physicochemical properties, stability, and potential biological interactions. This guide synthesizes crystallographic data from peer-reviewed literature to offer a detailed overview for scientific applications.

Crystal Structure Data

The crystal structures of both manganese (II) lactate dihydrate and trihydrate have been elucidated using single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for ease of comparison.

Manganese (II) Lactate Dihydrate

The dihydrate form crystallizes in the orthorhombic system.[1][2]

Parameter Value
Chemical FormulaMn(C₃H₅O₃)₂·2H₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.117(2) Å, b = 12.183(5) Å, c = 14.633(5) Å
Volume1090.5 ų
Z (Formula units/cell)4
Coordination GeometryOctahedral

Table 1: Crystallographic data for Manganese (II) Lactate Dihydrate.

Manganese (II) Lactate Trihydrate

The trihydrate form crystallizes in the monoclinic system.[2][3]

Parameter Value
Chemical FormulaMn(C₃H₅O₃)₂·3H₂O
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 10.634(2) Å, b = 6.098(1) Å, c = 10.730(2) Å, β = 117.89(3)°
Volume614.7(2) ų
Z (Formula units/cell)2
Coordination GeometryOctahedral

Table 2: Crystallographic data for Manganese (II) Lactate Trihydrate.

Experimental Protocols

The determination of the crystal structures of manganese (II) lactate hydrates involves two primary stages: synthesis of the single crystals and their analysis by X-ray diffraction.

Synthesis of Single Crystals

Manganese (II) Lactate Dihydrate: Single crystals of the dihydrate can be prepared by the reaction of manganese (II) carbonate with L-lactic acid. The resulting solution is then allowed to evaporate slowly at room temperature, leading to the formation of nearly colorless orthorhombic needles or plates.[1]

Manganese (II) Lactate Trihydrate: Single crystals of the racemic trihydrate are synthesized by reacting manganese (II) oxide (MnO) with a solution of lactic acid in distilled water. The reaction mixture is maintained at a temperature between 50-70°C. Upon standing at room temperature for an extended period (e.g., 20 hours), colorless crystals of the trihydrate are formed, which can then be filtered, washed, and air-dried.[3]

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.

A suitable single crystal of either the dihydrate or trihydrate is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector as the crystal is rotated.

The collected diffraction data are then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined by solving the phase problem and refining the structural model against the experimental data. This refinement process yields precise information on bond lengths, bond angles, and the overall molecular geometry.

Visualizations

To further elucidate the structural aspects and experimental workflow, the following diagrams are provided.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd Single-Crystal X-ray Diffraction cluster_output Structural Information synthesis_dihydrate MnCO₃ + L-Lactic Acid -> Solution -> Evaporation -> Dihydrate Crystals mounting Mount Single Crystal synthesis_dihydrate->mounting synthesis_trihydrate MnO + Lactic Acid -> Solution (50-70°C) -> Cooling -> Trihydrate Crystals synthesis_trihydrate->mounting data_collection X-ray Irradiation & Data Collection mounting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structural Refinement data_processing->refinement unit_cell Unit Cell Parameters refinement->unit_cell space_group Space Group refinement->space_group atomic_coordinates Atomic Coordinates refinement->atomic_coordinates bond_info Bond Lengths & Angles refinement->bond_info

Caption: Experimental workflow for determining the crystal structure of manganese (II) lactate.

In both the dihydrate and trihydrate forms, the manganese (II) ion is in an octahedral coordination environment.

coordination_geometry cluster_dihydrate Dihydrate Coordination cluster_trihydrate Trihydrate Coordination Mn1 Mn²⁺ O1_L1 O (carboxyl) Mn1->O1_L1 O2_L1 O (hydroxyl) Mn1->O2_L1 O1_L2 O (carboxyl) Mn1->O1_L2 O2_L2 O (hydroxyl) Mn1->O2_L2 W1 H₂O Mn1->W1 W2 H₂O Mn1->W2 Mn2 Mn²⁺ O3_L1 O (carboxyl) Mn2->O3_L1 O4_L1 O (hydroxyl) Mn2->O4_L1 O3_L2 O (carboxyl) Mn2->O3_L2 O4_L2 O (hydroxyl) Mn2->O4_L2 W3 H₂O Mn2->W3 W4 H₂O Mn2->W4

Caption: Coordination geometry of the Mn(II) ion in the lactate hydrates.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of manganese (II) lactate in its dihydrate and trihydrate forms. The quantitative crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers and scientists. A thorough understanding of the atomic arrangement is fundamental for further studies into the material's properties and its potential applications in various scientific and industrial fields.

References

An In-depth Technical Guide to the Solubility of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients and excipients is fundamental. Manganese lactate (B86563), a salt of manganese and lactic acid, is utilized in various applications, including as a nutrient and dietary supplement. This technical guide provides a comprehensive overview of the solubility of manganese lactate in different solvents, details established experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound. It is important to note that for many common organic solvents, precise solubility values have not been formally documented.

SolventFormulaTemperature (°C)SolubilityFormCitation
WaterH₂O25≥ 10 g/100 mLDihydrate[2][4]
WaterH₂O2010 - 100 g/LTrihydrate[5]
EthanolC₂H₅OHNot SpecifiedSolubleNot Specified[1][2]
Methanol (B129727)CH₃OHNot SpecifiedNo Data AvailableNot Specified
Dimethyl Sulfoxide (B87167)(CH₃)₂SONot SpecifiedNo Data AvailableNot Specified

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound can be carried out using standardized methods. The OECD Guideline 105 and the US EPA OPPTS 830.7840 provide a robust framework for this purpose. For a substance like this compound, which has a solubility greater than 10⁻² g/L, the "Flask Method" is the recommended approach.

Principle of the Flask Method

The flask method involves dissolving the test substance in a solvent at a specific temperature until equilibrium is reached, resulting in a saturated solution. The concentration of the substance in the saturated solution is then determined analytically, providing the solubility value.

Detailed Methodology
  • Preliminary Test:

    • A preliminary test is conducted to estimate the approximate solubility. This helps in determining the appropriate amount of substance and the time required to reach equilibrium for the definitive test.

    • A coarse measurement can be made by adding the substance in stepwise amounts to a known volume of the solvent until a precipitate is observed.

  • Apparatus and Reagents:

    • Constant temperature bath or shaker with temperature control (e.g., 25 ± 0.5 °C).

    • Volumetric flasks.

    • Analytical balance.

    • Centrifuge or filtration apparatus (with filters that do not interact with the substance or solvent).

    • A suitable analytical instrument for quantifying the concentration of this compound in solution (e.g., UV-Vis spectrophotometer, atomic absorption spectrometer, or HPLC).

    • This compound (of known purity).

    • Solvent of interest (e.g., deionized water, absolute ethanol).

  • Procedure:

    • An excess amount of this compound, as determined from the preliminary test, is added to a known volume of the solvent in a flask.

    • The flask is then agitated in a constant temperature bath for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the exact time should be informed by the preliminary test. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been established (i.e., the concentration no longer changes with time).

    • After reaching equilibrium, the mixture is allowed to stand at the test temperature to allow for the separation of the undissolved solid.

    • The saturated solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to maintain the temperature during this step to avoid changes in solubility.

    • The concentration of this compound in the clear supernatant or filtrate is then determined using a validated analytical method.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

  • Data Analysis and Reporting:

    • The solubility is reported as the average concentration from the triplicate measurements, expressed in units such as g/L, mg/mL, or mol/L.

    • The report should include the test substance's identity and purity, the solvent used, the experimental temperature, the analytical method employed, and the individual and mean solubility values with their standard deviation.

Visualization of Experimental Workflow

The logical flow of determining the solubility of this compound using the flask method is depicted in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation (Flask Method) cluster_analysis Data Analysis & Reporting A Material & Solvent Procurement (this compound, Solvents) B Preliminary Solubility Estimation A->B C Addition of Excess Solute to Solvent B->C D Equilibration at Constant Temperature C->D D->D E Phase Separation (Centrifugation/Filtration) D->E F Analysis of Saturated Solution (e.g., UV-Vis, AAS, HPLC) E->F G Calculate Concentration F->G H Report Solubility (Mean ± SD) G->H

Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Thermal Decomposition of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese lactate (B86563), a process of significant interest in the synthesis of manganese-based nanomaterials for various applications, including catalysis and biomedicine. This document details the expected decomposition pathway, quantitative analysis through thermogravimetric (TGA) and differential scanning calorimetry (DSC) data, and a detailed experimental protocol for characterization.

Introduction to Manganese Lactate

This compound, with the chemical formula Mn(C₃H₅O₃)₂, is the manganese salt of lactic acid. It typically exists in hydrated forms, most commonly as manganese(II) lactate dihydrate (Mn(C₃H₅O₃)₂·2H₂O) or trihydrate (Mn(C₃H₅O₃)₂·3H₂O).[1][2] It presents as light pink crystals and is soluble in water.[1][2] The thermal decomposition of this compound is a crucial method for producing various manganese oxides, with the final product being dependent on the decomposition temperature and atmospheric conditions.

Thermal Decomposition Pathway

The expected decomposition steps in an inert or oxidizing atmosphere are:

  • Dehydration: The loss of water molecules of crystallization.

  • Decomposition of Anhydrous Lactate: The breakdown of the organic lactate moiety, leading to the formation of an intermediate manganese carbonate or a mixture of manganese oxides.

  • Oxidation of Manganese Species: Further conversion of intermediate manganese species to more stable manganese oxides at higher temperatures.

Quantitative Data from Thermal Analysis

The following tables summarize the expected quantitative data from the thermal analysis of this compound dihydrate. The values are based on theoretical calculations and analogies with the thermal decomposition of similar manganese carboxylates.

Table 1: Summary of TGA Data for this compound Dihydrate

Decomposition StepTemperature Range (°C)Mass Loss (%) (Theoretical)Residual Mass (%)Gaseous Products
Dehydration100 - 20013.3986.61H₂O
Decomposition of Anhydrous Lactate250 - 40055.7630.85CO, CO₂, H₂O, various organic fragments
Oxidation to Mn₃O₄400 - 600-28.11-

Table 2: Summary of DSC Data for this compound Dihydrate

Thermal EventTemperature (°C)Enthalpy Change (ΔH)
Dehydration~150Endothermic
Decomposition of Anhydrous Lactate~350Exothermic
Crystalline Phase Transitions of Manganese Oxides>500Endothermic/Exothermic

Experimental Protocols

A detailed methodology for the thermal analysis of this compound is provided below. This protocol is based on standard procedures for thermogravimetric analysis and differential scanning calorimetry.[5][6][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.

Procedure:

  • Accurately weigh 5-10 mg of this compound dihydrate into an alumina (B75360) or platinum crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidizing environment.

  • Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • If using a TGA-MS, monitor the evolution of gaseous products simultaneously.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions and decomposition events.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of this compound dihydrate into an aluminum or sealed pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen or air purge.

  • Record the heat flow as a function of temperature.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis sample This compound Sample weighing Weighing (5-10 mg for TGA, 2-5 mg for DSC) sample->weighing crucible Loading into Crucible/Pan weighing->crucible tga_instrument TGA Instrument crucible->tga_instrument dsc_instrument DSC Instrument crucible->dsc_instrument tga_purge Purge with N2 or Air tga_instrument->tga_purge tga_heating Heating Ramp (10°C/min to 800°C) tga_purge->tga_heating tga_data Record Mass Loss vs. Temperature tga_heating->tga_data tga_analysis Analyze TGA Curve for Decomposition Stages tga_data->tga_analysis dsc_purge Purge with N2 or Air dsc_instrument->dsc_purge dsc_heating Heating Ramp (10°C/min to 600°C) dsc_purge->dsc_heating dsc_data Record Heat Flow vs. Temperature dsc_heating->dsc_data dsc_analysis Analyze DSC Curve for Thermal Events dsc_data->dsc_analysis product_characterization Characterize Solid Residue (e.g., XRD, SEM) tga_analysis->product_characterization dsc_analysis->product_characterization

Experimental workflow for the thermal analysis of this compound.
Logical Relationship of Decomposition Products

decomposition_pathway start Mn(C3H5O3)2·nH2O anhydrous Mn(C3H5O3)2 start->anhydrous Dehydration (Heat) intermediate Intermediate (e.g., MnCO3/MnO) anhydrous->intermediate Decomposition (Heat) final_product Final Manganese Oxide (e.g., Mn3O4) intermediate->final_product Oxidation (Heat)

Logical pathway of this compound thermal decomposition.

Relevance for Drug Development Professionals

The thermal decomposition of this compound is a valuable method for producing manganese oxide nanoparticles (NPs). These NPs have garnered significant attention in the biomedical field, particularly in drug delivery and as contrast agents for magnetic resonance imaging (MRI).[8] The controlled thermal decomposition allows for the synthesis of NPs with specific sizes, morphologies, and surface properties, which are critical for their in vivo behavior.[8]

Manganese is an essential trace element, and its ions can be released from manganese oxide NPs in the acidic environment of endosomes, leading to a "turn ON" MRI contrast.[8] This property is being explored for the development of smart diagnostic agents. Furthermore, the porous nature of some manganese oxide NPs makes them suitable as nanocarriers for targeted drug delivery. Understanding the synthesis of these NPs from precursors like this compound is the first step in harnessing their potential for therapeutic and diagnostic applications. While no direct signaling pathways involving this compound are prominently documented in the context of its thermal decomposition products, the biological effects of the resulting manganese ions and nanoparticles are a subject of ongoing research.

References

Spectroscopic Properties of Manganese Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese lactate (B86563), the salt of manganese and lactic acid, is a compound of interest in various fields, including nutrition and medicine. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and for studying its interactions in biological systems. This technical guide provides an in-depth overview of the spectroscopic characteristics of manganese lactate, including UV-Visible, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy. This document summarizes key quantitative data, outlines detailed experimental protocols for analysis, and presents visual workflows to facilitate comprehension.

Introduction

This compound (Mn(C₃H₅O₃)₂) is an organic salt that exists as a light pink crystalline solid. It is soluble in water and ethanol (B145695) and can form hydrates, most commonly the dihydrate and trihydrate forms.[1] The manganese ion in this compound is in the +2 oxidation state (Mn(II)). The lactate anion acts as a bidentate ligand, coordinating to the manganese ion through the carboxylate oxygen and the hydroxyl oxygen. In the solid state, water molecules also coordinate to the manganese ion, completing an octahedral coordination geometry.[1][2] The spectroscopic properties of this compound are primarily determined by the electronic structure of the Mn(II) ion and the vibrational modes of the lactate ligand.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or ion. For this compound, the UV-Vis spectrum is dominated by the d-d electronic transitions of the Mn(II) ion.

Key Spectroscopic Data:

Aqueous solutions of Mn(II) salts are typically pale pink, indicating weak absorption in the visible region.[3] The UV-Vis spectrum of Mn(II) in an aqueous solution exhibits several weak absorption bands corresponding to spin-forbidden d-d transitions. The exact peak positions and intensities can be influenced by the ligand field.

Wavelength (nm)Assignment (for aqueous Mn(II))Reference
~336⁶A₁g → ⁴T₁g(G)[3]
~357⁶A₁g → ⁴T₂g(G)[3]
~401⁶A₁g → ⁴A₁g(G), ⁴E_g(G)[3]
~433⁶A₁g → ⁴T₂g(D)[3]
~530⁶A₁g → ⁴T₁g(D)[3]

Note: These are general absorption peaks for aqueous Mn(II) ions and are expected to be present in the spectrum of this compound solutions.

Experimental Protocol: UV-Vis Spectroscopy of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound by dissolving a known mass in deionized water.

    • Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

    • Prepare a blank solution using deionized water.

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Set the wavelength range from 300 to 800 nm.[3]

    • Use quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Record a baseline spectrum using the blank solution.

    • Measure the absorbance spectra of the standard solutions and the unknown sample.

    • Identify the characteristic absorption peaks of Mn(II).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound is characterized by the vibrational frequencies of the lactate ligand and the coordinated water molecules.

Key Spectroscopic Data:

The IR spectrum will show characteristic bands for the hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups of the lactate molecule. Coordination of the lactate and water molecules to the manganese ion can cause shifts in the positions of these bands compared to free lactic acid.

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (coordinated water and lactate hydroxyl)
~2980C-H stretching (methyl group)
~1600Asymmetric COO⁻ stretching
~1450C-H bending
~1400Symmetric COO⁻ stretching
~1100C-O stretching (hydroxyl)

Note: These are expected positions and may vary slightly depending on the hydration state and crystal structure.

Experimental Protocol: FT-IR Spectroscopy of this compound

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or the clean ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample.

    • Perform baseline correction and peak picking to identify the characteristic vibrational bands.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study aqueous solutions.

Key Spectroscopic Data:

The Raman spectrum of this compound will also show the characteristic vibrational modes of the lactate ligand.

Raman Shift (cm⁻¹)Assignment
~2940C-H stretching (methyl group)
~1450C-H bending
~1410Symmetric COO⁻ stretching
~930C-C stretching
~860C-COO⁻ stretching

Note: These are expected positions based on the Raman spectrum of lactate.[4][5] The interaction with Mn(II) may cause slight shifts.

Experimental Protocol: Raman Spectroscopy of this compound

  • Sample Preparation:

    • Solid samples can be analyzed directly by placing them under the microscope objective of the Raman spectrometer.

    • Aqueous solutions can be placed in a quartz cuvette or a glass vial.

  • Instrumentation:

    • Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

    • Use a low laser power to avoid sample degradation, especially for colored compounds.[6][7]

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Acquire the Raman spectrum of the sample.

    • Perform cosmic ray removal and baseline correction.

    • Identify the characteristic Raman bands of the lactate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR of the lactate ligand can be studied. However, the paramagnetic nature of the Mn(II) ion significantly affects the NMR spectra.

Key Spectroscopic Data:

The Mn(II) ion is a paramagnetic d⁵ ion, which causes significant broadening and shifting of the NMR signals of the nearby lactate protons and carbons.[8] This makes high-resolution NMR challenging. The signals will be much broader than those of a diamagnetic lactate salt.

  • ¹H NMR: The quartet of the α-proton and the doublet of the methyl protons of lactate will be significantly broadened and may be difficult to resolve.

  • ¹³C NMR: The signals for the carbonyl, α-carbon, and methyl carbon will also be broadened.

Experimental Protocol: NMR Spectroscopy of this compound

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation:

    • Use a high-field NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • Due to the paramagnetic broadening, a larger number of scans may be required to obtain a reasonable signal-to-noise ratio.

    • The interpretation will focus on the broadened line shapes and chemical shifts, which can provide information about the proximity of the nuclei to the paramagnetic center.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the Mn(II) ion.

Key Spectroscopic Data:

The X-band EPR spectrum of Mn(II) (S = 5/2, I = 5/2) in a solution or powder sample is typically characterized by a six-line hyperfine splitting pattern centered around g ≈ 2.0.[9][10] This arises from the interaction of the unpaired electron spins with the ⁵⁵Mn nucleus. The shape and resolution of the spectrum can provide information about the coordination environment and symmetry of the Mn(II) ion.

ParameterTypical Value for Mn(II)
g-value~2.0
Hyperfine coupling constant (A)~90-100 G

Experimental Protocol: EPR Spectroscopy of this compound

  • Sample Preparation:

    • For solutions, use a quartz EPR tube. The concentration should be optimized to avoid excessive spin-spin broadening.

    • For powder samples, pack the solid into an EPR tube.

    • Measurements are often performed at cryogenic temperatures (e.g., liquid nitrogen or helium) to improve spectral resolution.

  • Instrumentation:

    • Use an X-band EPR spectrometer.

  • Data Acquisition:

    • Record the EPR spectrum.

    • Determine the g-value and the hyperfine coupling constant from the spectrum.

    • The spectral line shape can be analyzed to gain insights into the local environment of the Mn(II) ion.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Solid Solid (Powder) Sample->Solid Solution Aqueous Solution Sample->Solution IR IR Spectroscopy Solid->IR KBr pellet / ATR Raman Raman Spectroscopy Solid->Raman Direct analysis EPR EPR Spectroscopy Solid->EPR Powder sample UVVis UV-Vis Spectroscopy Solution->UVVis Diluted solution Solution->Raman Aqueous sample NMR NMR Spectroscopy Solution->NMR D₂O solution Solution->EPR Frozen solution Electronic Electronic Transitions UVVis->Electronic Vibrational Vibrational Modes IR->Vibrational Raman->Vibrational Structural Structural Information NMR->Structural Paramagnetic Paramagnetic Properties EPR->Paramagnetic

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic properties of this compound are a composite of the characteristics of the Mn(II) ion and the lactate ligand. UV-Vis and EPR spectroscopies are primarily used to probe the electronic properties of the manganese center, while IR and Raman spectroscopies provide information on the vibrational modes of the lactate and coordinated water molecules. NMR spectroscopy, although complicated by the paramagnetic nature of Mn(II), can offer insights into the structure. A multi-technique approach, as outlined in this guide, is essential for a comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound.

References

The Genesis of a Compound: An In-depth Technical Guide to the History and Discovery of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and foundational science of manganese lactate (B86563). From its initial synthesis in the mid-19th century to its contemporary applications, this document consolidates key findings, experimental methodologies, and the evolving understanding of its physicochemical properties and biological significance. This guide is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering a detailed historical context and technical data to support further investigation and innovation.

Introduction

Manganese lactate, the manganese salt of lactic acid, is a compound with a rich, albeit not widely chronicled, history. Emerging from the burgeoning field of 19th-century chemistry, its initial applications were primarily in the medical field as a therapeutic agent. Over time, a deeper understanding of its chemical properties and the distinct biological roles of its constituent ions, manganese and lactate, has broadened its scientific and commercial interest. This guide will trace the path of its discovery, elucidate its fundamental chemical characteristics, and explore the biological pathways it may influence.

Historical Development and Discovery

The discovery of this compound is intrinsically linked to the isolation and characterization of its components: manganese and lactic acid. Manganese was first isolated as an element in 1774 by the Swedish chemist Johan Gottlieb Gahn.[1] Lactic acid was isolated even earlier, in 1780, by another Swedish chemist, Carl Wilhelm Scheele, from sour milk.

While the exact date and discoverer of the first synthesis of this compound remain to be definitively pinpointed in primary literature, historical medical and pharmaceutical texts from the mid-19th century provide strong evidence of its early use. The compound appears under the Latin name "manganum lacticum ".

The advocacy for its therapeutic use is significantly attributed to the Belgian physician Théodore Hannon (1814-1890), a professor at the Free University of Brussels. Hannon was a proponent of using manganese salts, often in conjunction with iron, for treating conditions like chlorosis (a form of iron-deficiency anemia). His work suggests that this compound was likely synthesized and in medical use by the 1850s. Early preparations would have followed straightforward chemical principles of the time.

Physicochemical Properties

Manganese (II) lactate is an organic chemical compound with the formula Mn(C₃H₅O₃)₂. It typically exists as a dihydrate or trihydrate.

PropertyValue
Chemical Formula C₆H₁₀MnO₆
Molar Mass 233.08 g/mol (anhydrous)
Appearance Light pink or white crystalline powder
Solubility Soluble in water

Synthesis and Experimental Protocols

The foundational method for synthesizing this compound has remained largely unchanged since its inception, relying on the acid-base reaction between a manganese source and lactic acid.

Historical Synthesis Method

The earliest preparations of this compound likely involved the reaction of manganese carbonate with lactic acid. This method is still a common laboratory and industrial preparation route.

Reaction: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O + CO₂

Experimental Protocol (Reconstructed from historical principles):

  • Preparation of Reactants: A known quantity of manganese carbonate (MnCO₃) is weighed. A stoichiometric excess of a dilute lactic acid (C₃H₆O₃) solution is prepared.

  • Reaction: The manganese carbonate is slowly added to the lactic acid solution with constant stirring. Effervescence (release of CO₂) will be observed. The addition is continued until all the manganese carbonate has reacted.

  • Filtration: The resulting solution is filtered to remove any unreacted manganese carbonate or other insoluble impurities.

  • Crystallization: The filtrate is gently heated to concentrate the solution. Upon cooling, this compound crystals will form.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water, and then dried.

Modern Synthesis Variations

While the carbonate method remains prevalent, other manganese sources can be utilized.

From Manganese (II) Oxide: MnO + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O

This method avoids the effervescence of the carbonate reaction but may require heating to facilitate the dissolution of the manganese oxide.

Potential Biological Signaling Pathways

A direct and exclusive signaling pathway for this compound as a single entity is not well-defined in the literature. However, by examining the known biological roles of its constituent ions, we can infer its potential influence on several cellular processes.

Manganese-Activated Interferon/STAT1 Pathway

Recent studies have shown that manganese ions (Mn²⁺) can act as specific elicitors of the interferon-dependent signaling pathways. This is a critical finding for understanding the immunomodulatory potential of manganese-containing compounds.

Manganese_STAT1_Pathway Mn2 Manganese (Mn²⁺) Receptor Interferon Receptor (or other sensor) Mn2->Receptor Activates Cell Cell Membrane JAK JAK Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates P_STAT1 p-STAT1 Dimer p-STAT1 Dimer P_STAT1->Dimer Dimerizes Nucleus Nucleus ISRE Interferon-Stimulated Response Element (ISRE) Dimer->ISRE Translocates & Binds Gene Gene Transcription ISRE->Gene Initiates

Manganese-induced activation of the STAT1 signaling pathway.

This pathway highlights how manganese, when delivered as this compound, could potentially modulate immune responses by triggering interferon-like signaling cascades.

Lactate's Role in the Tumor Microenvironment

Lactate is no longer considered merely a metabolic waste product. In the context of cancer biology, it is a key player in the tumor microenvironment, contributing to immunosuppression and promoting tumor growth through mechanisms like the Warburg effect.

Lactate_Tumor_Microenvironment Glucose Glucose CancerCell Cancer Cell (Warburg Effect) Glucose->CancerCell Uptake Pyruvate Pyruvate CancerCell->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A TME Tumor Microenvironment Lactate->TME Export ImmuneCell Immune Cells (e.g., T-cells) TME->ImmuneCell Inhibits Function Angiogenesis Angiogenesis TME->Angiogenesis Promotes Suppression Immunosuppression ImmuneCell->Suppression

The role of lactate in the tumor microenvironment.

While this compound would contribute to the lactate pool, its therapeutic application in this context would require careful consideration of the pro-tumoral effects of lactate.

Conclusion

This compound is a compound with a history rooted in 19th-century medicine. While its discovery lacks a singular, celebrated moment, its persistence in scientific and medical literature speaks to its utility. The foundational synthesis protocols, based on simple acid-base chemistry, have proven robust. Modern research is beginning to shed light on the complex biological roles of its constituent ions, suggesting that this historical compound may yet find new applications in immunology and other fields. This guide provides a consolidated resource to bridge the historical context with contemporary scientific inquiry, fostering a deeper understanding for the next generation of research and development.

References

The Elusive Presence of Manganese Lactate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese is an essential trace element vital for numerous biological processes, while lactate (B86563) is a key metabolite in cellular energetics. The potential for these two molecules to form manganese lactate in vivo has been a subject of interest, particularly in organisms that accumulate high concentrations of manganese, such as certain lactic acid bacteria. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound. It delves into the indirect evidence supporting its formation, presents quantitative data for total manganese and lactate in various biological contexts, details relevant experimental protocols, and explores the hypothesized roles of this complex, primarily in antioxidant defense. While direct quantitative evidence for naturally occurring this compound remains elusive, this guide synthesizes the available information to provide a robust framework for researchers in this field.

Introduction

Manganese (Mn) is a critical cofactor for a multitude of enzymes, including those involved in metabolism, antioxidant defense, and bone formation[1]. Lactate, traditionally viewed as a metabolic waste product, is now recognized as a crucial player in cellular and systemic energy homeostasis. The chemical interaction between manganese and lactate can lead to the formation of this compound, a salt that is utilized as a dietary supplement and food additive[1][2][3][4][5]. However, its natural occurrence as a distinct molecular entity within biological systems is not well-documented.

This guide aims to critically evaluate the evidence for the endogenous formation of this compound, with a particular focus on microbial systems where high intracellular concentrations of both manganese and lactate create favorable conditions for its formation.

Evidence for the Natural Occurrence of this compound

Direct quantification of this compound from biological tissues has not been reported in the scientific literature. Its existence is largely inferred from the co-localization of high levels of both manganese and lactate in specific organisms, most notably the lactic acid bacterium Lactobacillus plantarum.

In Microorganisms

Lactobacillus plantarum is known to accumulate manganese to extraordinarily high intracellular concentrations, reaching up to 35 mM[6][7]. This accumulation is part of a unique antioxidant defense mechanism that allows the bacterium to survive in aerobic environments despite lacking the common antioxidant enzyme, catalase. It has been proposed that in the lactate-rich intracellular environment of this fermenting bacterium, manganese forms complexes with small metabolites, including lactate and phosphate[3]. These manganese-lactate complexes are hypothesized to act as superoxide (B77818) dismutase (SOD) mimetics, scavenging superoxide radicals and protecting the cell from oxidative damage[8].

Quantitative Data

While specific concentrations of this compound are not available, the following tables summarize the reported concentrations of total manganese and lactate in various biological systems, providing context for the potential for their interaction.

Table 1: Manganese Concentrations in Biological Samples

Biological SampleOrganismConcentrationReference(s)
IntracellularLactobacillus plantarumUp to 35 mM[6][7]
HairHereford Cattle25 ppm (median)[9]
LiverHereford Cattle2.6 ppm (median)[9]
KidneysHereford Cattle1.0 ppm (median)[9]
MuscleHereford Cattle0.2 ppm (median)[9]
BrainHereford Cattle0.5 ppm (median)[9]
Plant TissueGeneral20 - 300 ppm (normal range)[10]
BoneHuman0.89 µg/g dry bone (median)[11]

Table 2: Lactate Concentrations in Biological Samples

Biological SampleConditionConcentrationReference(s)
IntracellularLactococcus cremoris (translationally blocked)~4 mM (with Mn), ~25 mM (without Mn)[12]
Human BloodNormal1-2 mM
Human BloodLactic Acidosis≥4 mM[13]
Human BloodCritical Threshold (Emergency)≥8 mM[13]

Experimental Protocols

The analysis of this compound in biological matrices is challenging due to the potential for the complex to dissociate during sample preparation and analysis. Therefore, specialized techniques are required.

Sample Preparation for Speciation Analysis

To preserve the integrity of metal-ligand complexes, sample preparation should be as gentle as possible.

  • Tissue Homogenization: Tissues should be homogenized in a non-denaturing buffer at low temperatures.

  • Cell Lysis: For microorganisms, enzymatic lysis or gentle mechanical disruption (e.g., bead beating for short durations) is preferred over harsh chemical treatments.

  • Extraction: Use of mild extraction buffers is crucial. Strong acids or organic solvents will likely disrupt the manganese-lactate complex.

Analytical Techniques for Speciation

Standard analytical methods detect total manganese or total lactate, not the complex. Speciation analysis requires the coupling of a separation technique with a sensitive detection method.

  • Separation:

    • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This technique is mild and can help to separate protein-bound manganese from small molecule complexes like this compound[14].

    • Capillary Electrophoresis (CE): Separates ions based on their electrophoretic mobility. This method is also well-suited for preserving the integrity of metal complexes[14].

  • Detection:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis that can be coupled with SEC or CE to detect manganese in the separated fractions.

    • Electrospray Ionization Mass Spectrometry (ESI-MS): Can provide information on the molecular weight of the intact manganese-lactate complex.

Protocol for Total Manganese Determination

A common method for total manganese analysis is electrothermal atomic absorption spectrometry (ETAAS)[15].

  • Digestion: The biological sample is digested using a mixture of oxidizing acids (e.g., nitric and perchloric acid) to break down the organic matrix.

  • Analysis: The digested sample is introduced into a graphite (B72142) furnace, where it is atomized.

  • Detection: The absorbance of light by the manganese atoms at a specific wavelength is measured and correlated to the concentration.

Protocol for Lactate Determination

Enzymatic methods are commonly used for the specific quantification of lactate[16][17].

  • Reaction: Lactate is oxidized to pyruvate (B1213749) by lactate oxidase or lactate dehydrogenase.

  • Detection:

    • With lactate oxidase, the production of hydrogen peroxide can be measured electrochemically or colorimetrically.

    • With lactate dehydrogenase, the reduction of NAD+ to NADH is monitored spectrophotometrically at 340 nm.

Signaling Pathways and Biological Roles

There is currently no evidence to suggest that this compound functions as a signaling molecule in a classical sense. Its primary hypothesized role is in antioxidant defense .

Antioxidant Defense Mechanism

In organisms like Lactobacillus plantarum, the manganese-lactate complex is thought to participate in a non-enzymatic antioxidant system.

Antioxidant_Mechanism O2_superoxide Superoxide (O₂⁻) Mn_Lactate Mn(II)-Lactate Complex O2_superoxide->Mn_Lactate reacts with H2O2 Hydrogen Peroxide (H₂O₂) Mn_Lactate->H2O2 produces Mn_Lactate_Ox Mn(III)-Lactate Complex O2 Oxygen (O₂) H2O2->O2 further reduced to

Caption: Proposed antioxidant mechanism of the manganese-lactate complex.

The Mn(II) in the complex is oxidized to Mn(III) by superoxide, which is in turn reduced to hydrogen peroxide. The Mn(III) can then be reduced back to Mn(II) by other cellular reductants, allowing it to act catalytically.

Conclusion

The natural occurrence of this compound in biological systems is a compelling hypothesis, strongly supported by indirect evidence from manganese-accumulating microorganisms. However, direct quantitative data remains a significant gap in the current scientific literature. The technical challenges associated with the speciation analysis of this potentially labile complex have likely contributed to this lack of direct evidence.

For researchers and drug development professionals, understanding the potential for in vivo formation of this compound is crucial for elucidating the roles of manganese in health and disease, particularly in the context of the gut microbiome and oxidative stress. Future research should focus on the development and application of advanced analytical techniques to definitively identify and quantify this elusive, yet potentially significant, biological complex. This will be critical for validating its hypothesized roles and exploring its therapeutic potential.

References

The Cellular Toxicology of Manganese: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential trace metal crucial for various physiological processes, including enzymatic reactions and antioxidant defense. However, overexposure to manganese can lead to significant cytotoxicity, particularly neurotoxicity. This technical guide provides a comprehensive overview of the in vitro toxicology of manganese, with a focus on the cellular and molecular mechanisms underlying its detrimental effects. While the focus is on the manganese ion (Mn2+), it is important to note that much of the available research has been conducted using manganese chloride (MnCl2). The toxicological principles outlined are broadly applicable to other soluble manganese salts, including manganese lactate, as the toxicity is primarily driven by the manganese ion itself.

Cytotoxicity of Manganese in Cell Cultures

Manganese exposure elicits a dose-dependent cytotoxic response across a variety of cell lines. The toxic effects manifest as reduced cell viability, inhibition of proliferation, and loss of membrane integrity.

Table 1: Quantitative Cytotoxicity Data of Manganese in Various Cell Cultures

Cell LineManganese CompoundConcentration RangeExposure TimeKey Cytotoxic EffectsReference(s)
HeLa, Human Embryonic Diploid Fibroblasts, V79, L-A Mouse FibroblastsManganese ChlorideNot specifiedNot specifiedDose-dependent depression of proliferation, decreased mitotic rate, increased LDH release, inhibited colony-forming ability and DNA synthesis.[1]
N9 MicrogliaNot specified50-1000 µMUp to 48 hoursIncreased LDH release at higher concentrations.[2]
STHdhQ7/Q7 and STHdhQ111/Q111 (Huntington's disease model)Not specified0-300 µM24 hoursSignificant reduction in cell number, caspase-3/7 activation at supratoxic concentrations.[3]
Neuro-2A (mouse neuroblastoma)Manganese Chloride200 and 800 µM24 hoursSignificant increase in LDH release, significant decrease in cellular viability.[4]
SH-SY5Y (human neuroblastoma)Manganese (Mn²⁺)Not specifiedNot specifiedDose-dependent decrease in cell viability.[5][5]
CTX (rat astrocytes)Manganese150, 200, 250, 300 µmol/LNot specifiedDose-dependent decrease in cell viability.[6]
N27 (dopaminergic neuronal cells)Manganese Nanoparticles25–400 µg/mLNot specifiedTime- and dose-dependent cell death.[7]
HepG2 (human liver), MDCK (canine kidney), GL15 (glial), SH-SY5Y (neuronal), C2C12 (muscle)Manganese Chloride0.1 µM - 1 mMUp to 7 daysVaried sensitivity with neuronal and muscle cells showing noticeable sensitivity.[8][9]

Core Toxicological Mechanisms

The cytotoxic effects of manganese are underpinned by several interconnected molecular mechanisms, primarily oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.

Oxidative Stress

Manganese is known to promote the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative stress.[10] This can overwhelm the cell's antioxidant defense systems, causing damage to lipids, proteins, and DNA.

  • Increased ROS and NO Production: Studies have shown that manganese exposure leads to increased levels of ROS and nitric oxide (NO) in various cell types, including neuroblastoma cells and microglia.[2][4]

  • Redox State Imbalance: Manganese disrupts the cellular redox balance, affecting the levels of antioxidants such as glutathione (B108866) (GSH).[11]

Mitochondrial Dysfunction

Mitochondria are primary targets of manganese toxicity.[2] The accumulation of manganese within mitochondria can lead to impaired function and contribute to cell death.

  • Inhibition of Mitochondrial Respiration: Manganese can inhibit the mitochondrial electron transport chain, leading to a decrease in ATP production.

  • Reduced Mitochondrial Membrane Potential: Exposure to manganese has been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health.[3]

  • Mitochondrial-Mediated Apoptosis: Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of pro-apoptotic factors like cytochrome c.

Apoptosis and Regulated Cell Death

Manganese can induce programmed cell death, or apoptosis, through various signaling pathways.

  • Caspase Activation: Manganese exposure has been shown to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-12, which is associated with endoplasmic reticulum (ER) stress.[6][12]

  • Bcl-2 Family Proteins: The expression of pro-apoptotic proteins like Bax is often upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is decreased following manganese treatment.[6]

  • Autophagy: Some studies suggest that manganese can also induce autophagy, a cellular process of self-digestion, which may act as a protective mechanism in some contexts but can also contribute to cell death.[7][13]

Key Signaling Pathways in Manganese Toxicology

Several signaling pathways are implicated in mediating the toxic effects of manganese. Understanding these pathways is crucial for developing potential therapeutic interventions.

JNK/FOXO3a Signaling Pathway

Recent evidence suggests that manganese-induced apoptosis in astrocytes can be mediated through the ROS-activated JNK/FOXO3a signaling pathway.[6]

JNK_FOXO3a_Pathway Mn Manganese (Mn²⁺) ROS ↑ Reactive Oxygen Species (ROS) Mn->ROS JNK ↑ Phosphorylated JNK ROS->JNK FOXO3a ↓ Phosphorylated FOXO3a (Nuclear Translocation) JNK->FOXO3a Bim_PUMA ↑ Bim, PUMA Expression FOXO3a->Bim_PUMA Apoptosis Apoptosis Bim_PUMA->Apoptosis

Caption: Manganese-induced ROS-activated JNK/FOXO3a signaling pathway leading to apoptosis.

mTOR Signaling Pathway

The mTOR signaling pathway, a central regulator of cell growth and survival, has also been implicated in manganese-induced neuronal apoptosis.[14]

mTOR_Pathway Mn Manganese (Mn²⁺) mTOR ↑ mTOR Activation Mn->mTOR S6K1 ↑ p-S6K1 mTOR->S6K1 _4EBP1 ↑ p-4E-BP1 mTOR->_4EBP1 Apoptosis Neuronal Apoptosis mTOR->Apoptosis Protein_Synthesis ↑ Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Manganese activates the mTOR signaling pathway, leading to neuronal apoptosis.

Endoplasmic Reticulum (ER) Stress and the PERK Pathway

Manganese can induce ER stress, which in turn can trigger apoptosis. The PERK signaling pathway is a key component of the unfolded protein response (UPR) that can also initiate protective autophagy.[13]

ER_Stress_Pathway Mn Manganese (Mn²⁺) ER_Stress Endoplasmic Reticulum (ER) Stress Mn->ER_Stress PERK ↑ PERK Activation ER_Stress->PERK eIF2a ↑ p-eIF2α PERK->eIF2a ATF4 ↑ ATF4 Expression eIF2a->ATF4 CHOP ↑ CHOP Expression ATF4->CHOP LC3 ↑ LC3 Expression ATF4->LC3 Apoptosis Apoptosis CHOP->Apoptosis Autophagy Protective Autophagy LC3->Autophagy Cytotoxicity_Workflow Start Cell Seeding Treatment This compound Treatment Start->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH NR Neutral Red Assay (Lysosomal Integrity) Assay->NR Data Data Acquisition & Analysis MTT->Data LDH->Data NR->Data

References

A Technical Guide to the Bioavailability of Manganese Lactate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential trace element crucial for a multitude of physiological processes, including the function of key enzymes like manganese superoxide (B77818) dismutase, arginase, and pyruvate (B1213749) carboxylase.[1] Its involvement spans amino acid and carbohydrate metabolism, bone formation, and immune response.[1] In research and pharmaceutical development, the selection of a specific manganese salt, such as manganese lactate (B86563), necessitates a thorough understanding of its bioavailability—the extent and rate at which the manganese ion becomes available at its site of action. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the bioavailability of manganese compounds, with a specific focus on how these would be applied to manganese lactate. While direct quantitative bioavailability data for this compound is sparse in the available literature, this document outlines the established experimental frameworks used to evaluate other manganese salts, offering a robust guide for future research.

Manganese Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the bioavailability of any manganese compound begins with its ADME profile.

  • Absorption: Manganese is primarily absorbed in the small intestine via an active transport system, with potential for diffusion at higher concentrations.[1] The efficiency of absorption is relatively low, estimated at 1-5% of dietary intake in humans, and is influenced by factors such as age, with infants absorbing more than adults.[1] Iron levels in the body are inversely correlated with manganese absorption, likely due to shared transport mechanisms.[1][2]

  • Distribution: Once absorbed, manganese binds to transport proteins like transferrin and albumin in the blood, and is distributed to various tissues.[1] The highest concentrations are found in the bone, liver, pancreas, and kidneys.[1][3]

  • Metabolism: Manganese is a cofactor for numerous enzymes and its metabolism is tightly regulated to maintain stable tissue concentrations.[1]

  • Excretion: The primary route of excretion for absorbed manganese is through bile into the feces, with very little being eliminated in the urine.[1] This biliary excretion is the main mechanism for maintaining manganese homeostasis.[2]

Quantitative Data on the Bioavailability of Manganese Sources

Table 1: Relative Bioavailability of Various Manganese Sources in Broiler Chicks

Manganese SourceRelative Bioavailability (RBV) vs. MnSO4Response CriterionReference
Manganese Monoxide (reagent grade)66%Bone, kidney, and liver Mn concentration[4]
Manganese Monoxide (feed grade)22.28% - 142.85% (variable by source)Tibia Mn concentration[5]
Manganese Proteinate105% - 128%Tibia and liver Mn concentration, bone strength[6][7]
Manganese Threonine150% - 202%Tibia Mn and ash content[8]

Data presented is for illustrative purposes to show the range of bioavailabilities among different manganese compounds. Specific values can vary based on experimental conditions.

Experimental Protocols for Assessing Bioavailability

In Vivo Relative Bioavailability Study (Animal Model)

This protocol describes a generalized slope-ratio assay, a common method for determining the relative bioavailability of a mineral source.

Objective: To determine the relative bioavailability of this compound compared to a standard manganese source (e.g., manganese sulfate).

Model: Broiler chicks or rodents are commonly used.

Methodology:

  • Basal Diet: Formulate a basal diet that is adequate in all nutrients except for manganese, which should be at a deficient or marginally adequate level.

  • Treatment Diets: Create a series of treatment diets by supplementing the basal diet with graded levels of manganese from both the standard source (e.g., manganese sulfate) and the test source (this compound). For example, 0, 40, 80, and 120 ppm added manganese from each source.[4]

  • Experimental Design: Randomly assign experimental animals to the different dietary treatment groups. House them in appropriate conditions with ad libitum access to feed and water.

  • Feeding Period: A typical feeding period is 21 days.[4]

  • Sample Collection: At the end of the feeding period, euthanize a subset of animals from each group. Collect relevant tissues for manganese analysis, such as the tibia, liver, and kidneys.[4][6]

  • Manganese Analysis: Determine the manganese concentration in the collected tissues using an appropriate analytical method (see Section 4).

  • Data Analysis: For each manganese source, perform a linear regression of tissue manganese concentration (y-axis) against the added dietary manganese concentration (x-axis). The slope of the regression line represents the tissue uptake of manganese per unit of intake. The relative bioavailability (RBV) is calculated as: RBV (%) = (Slope of test source / Slope of standard source) x 100.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Basal Diet Basal Diet Animal Allocation Animal Allocation Basal Diet->Animal Allocation Standard Source (MnSO4) Standard Source (MnSO4) Standard Source (MnSO4)->Animal Allocation Test Source (Mn Lactate) Test Source (Mn Lactate) Test Source (Mn Lactate)->Animal Allocation Feeding Period Feeding Period Animal Allocation->Feeding Period Sample Collection Sample Collection Feeding Period->Sample Collection Tissue Mn Analysis Tissue Mn Analysis Sample Collection->Tissue Mn Analysis Slope-Ratio Analysis Slope-Ratio Analysis Tissue Mn Analysis->Slope-Ratio Analysis RBV Calculation RBV Calculation Slope-Ratio Analysis->RBV Calculation

In Vitro Intestinal Absorption Model (Caco-2 Cells)

The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a polarized monolayer of enterocytes that serves as a valuable in vitro model for intestinal absorption.[9][10]

Objective: To assess the transport of manganese from this compound across an intestinal epithelial barrier model.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.[10]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10]

  • Treatment: Add this compound to the apical (upper) chamber, which represents the intestinal lumen. The basolateral (lower) chamber contains a manganese-free medium and represents the bloodstream.

  • Sampling: At various time points, collect samples from the basolateral chamber to measure the amount of manganese that has been transported across the cell monolayer.

  • Quantification: Analyze the manganese concentration in the basolateral samples.

  • Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport. This allows for comparison between different manganese compounds.

In Vitro Bioaccessibility Assay

This assay simulates the conditions of the stomach to determine the fraction of manganese that becomes soluble and is therefore available for absorption.

Objective: To measure the bioaccessibility of manganese from this compound under simulated gastric conditions.

Methodology (adapted from EPA SOP for lead): [11][12][13]

  • Extraction Fluid Preparation: Prepare an extraction fluid that mimics gastric juice. A common formulation is 0.4 M glycine (B1666218) adjusted to pH 1.5 with trace metal grade hydrochloric acid.[11][12]

  • Sample Preparation: Weigh a precise amount of the this compound powder.

  • Extraction: Add the this compound sample to the extraction fluid at a solid-to-fluid ratio of 1:100 (e.g., 1 gram in 100 mL).[12]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour) with continuous end-over-end agitation to simulate stomach churning.[12]

  • Separation: After incubation, separate the solid and liquid phases by centrifugation or filtration.

  • Analysis: Measure the concentration of manganese in the liquid phase (the bioaccessible fraction).

  • Calculation: Express the bioaccessible manganese as a percentage of the total manganese in the original sample.

Analytical Methods for Manganese Quantification

Accurate quantification of manganese in biological and experimental samples is critical for bioavailability assessment.

Table 2: Common Analytical Methods for Total Manganese Quantification

MethodPrincipleTypical ApplicationReference
Atomic Absorption Spectroscopy (AAS)Measures the absorption of light by free manganese atoms in a flame or graphite (B72142) furnace.Widely used for biological and environmental samples. Graphite furnace AAS (GFAAS) is more sensitive for low concentrations.[14][15][16]
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)Atoms and ions in a sample are excited in an argon plasma and emit light at characteristic wavelengths.Suitable for multi-element analysis, including manganese, in a variety of sample matrices.[14][16]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Ions generated in an argon plasma are separated by their mass-to-charge ratio.Highly sensitive method for trace and ultra-trace element analysis.[16][17]
Neutron Activation Analysis (NAA)The sample is bombarded with neutrons, and the resulting gamma rays emitted from manganese are measured.Very sensitive and precise, with minimal sample preparation, but requires a nuclear reactor.[14][16]

Note: These methods typically measure total manganese and do not distinguish between different chemical forms (speciation).[14] Hyphenated techniques, which couple a separation method with a detection method, can be used for speciation analysis.[18]

Manganese and Cellular Signaling Pathways

Excess manganese can be neurotoxic, and its effects are mediated through various cellular signaling pathways.[19] Understanding these interactions is crucial for evaluating the safety and mechanism of action of manganese compounds.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Manganese exposure has been shown to activate MAPK signaling pathways, including ERK1/2 and JNK.[20] This activation can be an early event in manganese-induced cellular responses and may contribute to both protective and pathological outcomes.[19][20]

G Mn Manganese (Mn) ROS Reactive Oxygen Species (ROS) Mn->ROS MAPKKK MAPKKK (e.g., MEKK) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, ERK1/2, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (c-Jun, c-Fos, CREB) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Inflammation, Survival) TranscriptionFactors->CellularResponse regulates

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Manganese can also induce inflammatory responses in glial cells, in part by activating the JAK2-STAT3 signaling pathway. This leads to the secretion of pro-inflammatory cytokines like TNF-α and IL-1β, which can contribute to neuronal cell death.[21]

G Mn Manganese (Mn) Exposure Microglia Microglia Mn->Microglia activates JAK2 JAK2 Microglia->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to CytokineGenes Pro-inflammatory Cytokine Genes Nucleus->CytokineGenes binds to Cytokines TNF-α, IL-1β CytokineGenes->Cytokines induces transcription NeuronalDeath Neuronal Death Cytokines->NeuronalDeath promotes

Conclusion

While this compound is a recognized form of manganese supplementation, there is a clear gap in the scientific literature regarding its specific quantitative bioavailability compared to other manganese salts. This technical guide provides researchers and drug development professionals with a comprehensive framework of the established methodologies for assessing manganese bioavailability. By employing in vivo animal studies, in vitro cell culture models, and standardized bioaccessibility assays, the absorption characteristics of this compound can be rigorously evaluated. The detailed protocols and analytical methods described herein offer a clear path forward for generating the necessary data to fully characterize this important manganese compound for research and therapeutic applications. Furthermore, an understanding of the impact of manganese on cellular signaling pathways is essential for a complete safety and efficacy assessment. Future research should prioritize direct comparative studies of this compound to build a more complete profile of this compound.

References

An In-depth Technical Guide to Manganese Lactate: CAS Numbers, Safety Data, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of manganese lactate (B86563), a compound of interest in various research and development fields. This document details its chemical identifiers, summarizes available safety and toxicity data, presents a detailed experimental protocol involving a manganese-lactate reaction, and visualizes the key signaling pathways influenced by manganese.

Chemical Identification and Properties

Manganese lactate is the chemical salt of manganese and lactic acid. It exists in several forms, primarily distinguished by their degree of hydration. These different forms are associated with unique CAS (Chemical Abstracts Service) numbers.

Table 1: Chemical Identification of this compound Forms

FormCAS NumberMolecular FormulaMolar MassAppearanceSolubility
Anhydrous51877-53-3C₆H₁₀MnO₆233.08 g/mol Light pink crystalsSoluble in water and ethanol
Dihydrate74051-88-0C₆H₁₀MnO₆ · 2H₂O269.11 g/mol Light pink crystalsSoluble in water
Trihydrate6505-50-6C₆H₁₀MnO₆ · 3H₂O287.12 g/mol Light pink crystalsSoluble in water

Safety and Toxicity Data

Comprehensive toxicological data specifically for this compound is limited. Therefore, the safety profile is largely inferred from studies on other soluble manganese(II) salts, such as manganese chloride and manganese sulfate (B86663). Manganese is an essential trace element, but it can be toxic at high concentrations, with the central nervous system being a primary target.

Table 2: Summary of GHS Hazard Statements for Manganese Compounds

Hazard CodeHazard Statement
H373May cause damage to organs (specifically the brain) through prolonged or repeated exposure.
H412Harmful to aquatic life with long lasting effects.

Table 3: Acute Toxicity Data for Related Manganese(II) Compounds (Rat, Oral)

CompoundLD₅₀ (mg/kg)Reference
Manganese Dichloride Tetrahydrate1484[1]
Manganese(II) Acetate3730[1]
Manganese Sulfate2150

Note: This data is for related manganese compounds and should be used as an estimation for this compound's potential toxicity.

Handling and Storage:

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye protection. In case of dust formation, use a suitable respirator.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Experimental Protocol: Kinetics of Lactic Acid Oxidation by Manganese(III)

Due to a lack of specific, detailed experimental protocols for the biological application of this compound in the available literature, a well-documented protocol for a chemical reaction involving manganese and lactic acid is presented below. This provides insight into the interaction between these two components.

Objective: To determine the stoichiometry and kinetics of the oxidation of lactic acid by manganese(III) sulfate in an acidic medium.

Materials:

  • Manganese(III) sulfate solution in aqueous sulfuric acid

  • Standard lactic acid (LA) solution

  • Sulfuric acid (H₂SO₄)

  • Spectrophotometer

  • Volumetric flasks (50 mL)

  • Cuvettes (1 cm)

  • Water bath

  • Rotary evaporator

  • Diethyl ether

Methodology:

  • Preparation of Reaction Mixture:

    • In a 50 mL volumetric flask, mix requisite amounts of the standard lactic acid solution and sulfuric acid to maintain a constant acid strength.

    • Equilibrate this mixture in a water bath at the desired temperature (e.g., 293 K).

    • Add a measured amount of pre-equilibrated Manganese(III) solution to the flask to achieve the known initial concentration.

    • Add distilled water to the flask to bring the final volume to 50.0 mL.[2]

  • Monitoring the Reaction:

    • The course of the reaction is monitored spectrophotometrically by measuring the absorbance of Mn(III) at its maximum wavelength (λmax = 491 nm) at regular time intervals.[2]

    • Continue monitoring for a sufficient duration (e.g., five hours) to obtain absorbance-time data.[2]

  • Stoichiometry Determination:

    • Prepare a reaction mixture with an excess of Mn(III) relative to lactic acid in a stoppered Erlenmeyer flask and maintain it at 50°C for 48 hours.[2]

    • At various time intervals (e.g., 3, 6, 12, 24, and 48 hours), take 10 mL aliquots of the reaction mixture and titrate to determine the concentration of unreacted Mn(III).[2]

    • The results of this procedure will indicate the molar ratio of Mn(III) consumed per mole of lactic acid. The expected stoichiometric ratio is 4:1.[2]

  • Product Characterization:

    • After the reaction is complete (48 hours), remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.[2]

    • Extract the residue using a 1:1 (v/v) mixture of diethyl ether and water in a separatory funnel.[2]

    • The organic layer, containing acetic acid and any unreacted lactic acid, can be concentrated and analyzed. The aqueous layer will contain Mn(II) and residual Mn(III) sulfate.[2]

Visualization of Manganese-Associated Signaling Pathways

Manganese is known to modulate several key intracellular signaling pathways, particularly in the context of neurotoxicity. The following diagrams, rendered in DOT language, illustrate the influence of manganese on the PI3K/Akt and MAPK signaling pathways.

PI3K_Akt_Pathway Manganese Influence on PI3K/Akt Signaling Mn Manganese (Mn²⁺) Receptor Growth Factor Receptor (e.g., IGFR) Mn->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes

Caption: Manganese can activate the PI3K/Akt pathway, which plays a role in cell survival and apoptosis.

MAPK_Pathway Manganese Influence on MAPK Signaling Mn Manganese (Mn²⁺) Stress Cellular Stress (e.g., Oxidative Stress) Mn->Stress Ras Ras Stress->Ras JNK JNK Stress->JNK p38 p38 Stress->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription JNK->Transcription p38->Transcription Inflammation Inflammation Transcription->Inflammation Apoptosis Apoptosis Transcription->Apoptosis

Caption: Manganese-induced cellular stress can activate MAPK pathways, leading to inflammation and apoptosis.

References

An In-depth Technical Guide to the Electrochemical Properties of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese is an essential trace element with a rich redox chemistry, participating in a wide array of biological and chemical processes.[1] Its lactate (B86563) salt, manganese lactate (Mn(C₃H₅O₃)₂), is a compound of interest in various fields, including its use as a dietary supplement and in pharmaceutical formulations.[2] Understanding the electrochemical properties of this compound is crucial for elucidating its mechanism of action in biological systems, its stability in formulations, and for the development of novel applications, such as in bio-inspired catalysis and energy storage.

This technical guide provides a comprehensive overview of the known and anticipated electrochemical properties of this compound. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on related manganese complexes, the electrochemical behavior of manganese ions, and the oxidation of lactic acid. It also outlines detailed experimental protocols for the electrochemical characterization of this compound.

Physicochemical Properties of this compound

This compound is an organic salt formed from manganese and lactic acid.[2] It typically exists as a dihydrate or trihydrate and is soluble in water.[2]

PropertyValueReference
Chemical FormulaMn(C₃H₅O₃)₂[2]
Molar Mass233.08 g/mol (anhydrous)[2]
AppearanceLight pink crystals[2]
Solubility in WaterVery soluble[2]

Theoretical Electrochemical Behavior

The electrochemical behavior of this compound in an aqueous solution is expected to be a composite of the redox chemistry of the aquated manganese(II) ion and the electrochemical oxidation of the lactate ligand.

Anodic Behavior (Oxidation)

At the anode, the oxidation of both the manganese(II) ion and the lactate ion can occur. The oxidation of Mn(II) to Mn(III) is a key process.[3] The standard redox potential for the Mn(III)/Mn(II) couple is approximately +1.51 V vs. NHE, but this value is highly dependent on pH and the presence of complexing agents.[4]

The lactate ion can be oxidized to pyruvate. This process is often facilitated by a mediator or occurs at higher potentials. In the context of manganese, the electrochemically generated Mn(III) can act as a mild oxidant for lactic acid.[3]

The proposed anodic reactions are:

  • Oxidation of Manganese: Mn²⁺ → Mn³⁺ + e⁻

  • Oxidation of Lactate (mediated by Mn³⁺): 2Mn³⁺ + CH₃CH(OH)COOH → 2Mn²⁺ + CH₃COCOOH + 2H⁺

Cathodic Behavior (Reduction)

The cathodic behavior would primarily involve the reduction of higher oxidation states of manganese if they are present or formed during the anodic scan. In a simple aqueous solution of this compound, the Mn(II) ion is generally stable against further reduction to Mn(0) under standard conditions, as the redox potential is very negative. However, in biological systems, Mn(IV) oxides can be reduced to Mn(II) with lactate acting as the electron donor.[1][5]

Experimental Protocols for Electrochemical Characterization

The following are detailed methodologies for key experiments to characterize the electrochemical properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of this compound.[6]

Objective: To determine the redox potentials and study the kinetics of electron transfer of the Mn(II)/Mn(III) couple in the presence of lactate and to observe the electrochemical oxidation of lactate.

Experimental Setup:

ComponentSpecification
PotentiostatA standard three-electrode potentiostat.
Working ElectrodeGlassy carbon electrode (GCE) or platinum electrode.[7]
Reference ElectrodeAg/AgCl (in saturated KCl).
Counter ElectrodePlatinum wire or graphite (B72142) rod.
Electrolyte0.1 M solution of a non-coordinating salt (e.g., NaClO₄ or KNO₃) in deionized water.
Analyte1-10 mM this compound.
pHBuffered solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) to study pH effects.

Procedure:

  • Prepare the this compound solution in the supporting electrolyte.

  • Assemble the three-electrode cell.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan, typically starting from a potential where no reaction occurs, scanning to a potential sufficiently positive to induce oxidation, and then reversing the scan to a negative potential.

  • Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the reversibility and kinetics of the redox processes.[8]

experimental_workflow_cv Cyclic Voltammetry Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sol Prepare this compound in Supporting Electrolyte assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell purge_o2 Purge with N2/Ar assemble_cell->purge_o2 run_cv Run Cyclic Voltammetry Scan purge_o2->run_cv vary_scan_rate Vary Scan Rate run_cv->vary_scan_rate analyze_voltammogram Analyze Voltammogram for Redox Potentials and Kinetics vary_scan_rate->analyze_voltammogram

Cyclic Voltammetry Workflow
Chronoamperometry

Chronoamperometry is used to study the kinetics of electrode processes and to determine diffusion coefficients.

Objective: To determine the diffusion coefficient of the electroactive species in the this compound solution.

Experimental Setup: Same as for Cyclic Voltammetry.

Procedure:

  • Prepare the solution and assemble the cell as for CV.

  • Apply a potential step from a value where no reaction occurs to a potential where the reaction is diffusion-controlled (determined from the CV).

  • Record the current as a function of time.

  • Analyze the resulting current-time transient using the Cottrell equation to determine the diffusion coefficient.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the interfacial properties of the electrode and the charge transfer resistance.

Objective: To determine the charge transfer resistance of the redox processes and to model the electrode-electrolyte interface.

Experimental Setup: Same as for Cyclic Voltammetry, but with a potentiostat capable of performing EIS.

Procedure:

  • Prepare the solution and assemble the cell.

  • Set the DC potential to the formal potential of a redox couple (determined from CV).

  • Apply a small amplitude AC potential perturbation over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Record the impedance response.

  • Analyze the resulting Nyquist or Bode plot by fitting to an equivalent electrical circuit to extract parameters like charge transfer resistance and double-layer capacitance.

Expected Results and Data Interpretation

The electrochemical characterization of this compound is expected to reveal key parameters about its redox behavior.

ParameterExpected Value/ObservationSignificance
Anodic Peak Potential (Epa) Dependent on pH and electrode material, likely > +1.2 V vs. NHE for Mn(II) oxidation.Indicates the potential at which oxidation occurs.
Cathodic Peak Potential (Epc) Dependent on the stability of the oxidized species.Indicates the potential at which the oxidized species is reduced.
Peak Separation (ΔEp) A value close to 59/n mV (where n is the number of electrons) suggests a reversible process.Provides information on the electron transfer kinetics.
Diffusion Coefficient (D) Expected to be in the order of 10⁻⁶ cm²/s for Mn(II) in aqueous solution.A measure of the rate of mass transport of the electroactive species.
Charge Transfer Resistance (Rct) Inversely related to the electron transfer rate constant.Quantifies the kinetic barrier for electron transfer at the electrode surface.

Signaling Pathways and Logical Relationships

While this compound is not typically associated with specific signaling pathways in the context of its electrochemical properties, a logical diagram can illustrate the proposed electrochemical reactions at an electrode surface.

electrochemical_reactions Proposed Electrochemical Reactions of this compound cluster_anode Anodic Process (Oxidation) cluster_cathode Cathodic Process (Reduction) Mn_Lactate Mn(II)-Lactate Complex in Solution MnII_ox Mn(II) -> Mn(III) + e- Mn_Lactate->MnII_ox at anode Lactate_ox Lactate -> Pyruvate + 2H+ + 2e- Mn_Lactate->Lactate_ox at anode (potentially mediated by Mn(III)) MnIII_red Mn(III) + e- -> Mn(II) MnII_ox->MnIII_red diffusion & at cathode

Proposed Electrochemical Reactions

Conclusion

The electrochemical properties of this compound are of significant interest for understanding its behavior in chemical and biological systems. While direct experimental data is scarce, a combination of theoretical considerations and experimental data from related manganese compounds allows for the prediction of its electrochemical behavior and the design of appropriate characterization methods. The protocols and expected outcomes detailed in this guide provide a framework for researchers to systematically investigate the electrochemistry of this compound, which will undoubtedly contribute to its further application in science and technology.

References

An In-depth Technical Guide to the Coordination Chemistry of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of manganese lactate (B86563), a compound of growing interest in various scientific fields, including materials science and drug development. This document details its synthesis, structure, and physicochemical properties, with a focus on providing actionable data and experimental protocols for researchers. Key applications, particularly its emerging role in cancer immunotherapy through the activation of the cGAS-STING pathway, are discussed in detail. The guide is intended to serve as a valuable resource for scientists and professionals working with or exploring the potential of manganese lactate and its coordination complexes.

Introduction

Manganese, an essential trace element, plays a critical role in a myriad of biological processes. Its ability to exist in multiple oxidation states makes it a versatile cofactor in numerous enzymatic reactions. Lactate, the conjugate base of lactic acid, is a key metabolite in cellular metabolism. The coordination of manganese with lactate results in manganese(II) lactate, a compound that exists in both dihydrate and trihydrate forms.[1] Understanding the coordination chemistry of this compound is fundamental to harnessing its potential in diverse applications, from its use as a nutritional supplement to its more recent exploration as a catalytic agent and a modulator of immune responses. This guide aims to provide a detailed technical overview of the synthesis, structural characterization, and key properties of this compound, with a particular emphasis on its relevance to drug development.

Synthesis and Crystal Structure

The synthesis of this compound is typically achieved through the reaction of a manganese(II) salt with lactic acid. The resulting product can be crystallized as either the dihydrate or the trihydrate, depending on the crystallization conditions.

Synthesis

A common and straightforward method for the synthesis of manganese(II) lactate involves the reaction of manganese(II) carbonate with an aqueous solution of lactic acid.[1] The reaction proceeds with the evolution of carbon dioxide gas, yielding a pale pink solution of this compound. Slow evaporation of the solvent allows for the crystallization of the hydrated forms.

Crystal Structure

Manganese(II) lactate crystallizes in two primary hydrated forms: a dihydrate (Mn(C₃H₅O₃)₂·2H₂O) and a trihydrate (Mn(C₃H₅O₃)₂·3H₂O). In both structures, the manganese(II) ion is in a high-spin d⁵ electronic configuration and adopts an octahedral coordination geometry. The lactate anion acts as a bidentate ligand, coordinating to the manganese center through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom.[1] The remaining coordination sites are occupied by water molecules.

Table 1: Crystallographic Data for Manganese(II) Lactate Hydrates

ParameterManganese(II) Lactate DihydrateManganese(II) Lactate Trihydrate
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁[1]P2₁[1]

Table 2: Selected Bond Lengths (Å) for Manganese(II) Lactate Trihydrate

BondLength (Å)
Mn-O(carboxylate)2.15 - 2.20
Mn-O(hydroxyl)2.20 - 2.25
Mn-O(water)2.18 - 2.22

Note: The bond lengths are approximate values derived from typical manganese(II) carboxylate complexes and may vary slightly based on the specific crystal structure determination.

Physicochemical Characterization

A thorough characterization of this compound is essential for its application in research and development. This section outlines key analytical techniques and expected results.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups of the lactate ligand and the coordinated water molecules. The strong asymmetric and symmetric stretching vibrations of the carboxylate group are typically observed in the regions of 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The broad absorption band in the 3000-3600 cm⁻¹ region is attributed to the O-H stretching vibrations of the hydroxyl group of the lactate ligand and the coordinated water molecules.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Thermal analysis provides information on the thermal stability and decomposition of the hydrated this compound complexes. For the hydrated forms, the TGA curve will show an initial weight loss corresponding to the dehydration of water molecules, typically occurring in the range of 100-200 °C. Subsequent decomposition of the anhydrous this compound occurs at higher temperatures, leading to the formation of manganese oxides. The DSC curve will show corresponding endothermic peaks for the dehydration steps and exothermic peaks for the decomposition of the organic ligand.

Table 3: Thermal Decomposition Data for Manganese Oxalates (as an illustrative example)

CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)
MnC₂O₄·2H₂ODehydration100 - 200~19
MnC₂O₄Decomposition to MnO300 - 400~38

Note: Specific TGA/DSC data for this compound hydrates can be experimentally determined following the protocol provided in Section 6. The data for manganese oxalate (B1200264) is provided as a comparable example of a manganese carboxylate thermal decomposition.[2]

Magnetic Properties

As a high-spin d⁵ complex, manganese(II) lactate is paramagnetic. The magnetic susceptibility of the compound can be measured experimentally, and the effective magnetic moment (μ_eff) can be calculated. For a magnetically dilute Mn(II) ion, the spin-only magnetic moment is theoretically 5.92 B.M. Experimental values are expected to be close to this, confirming the +2 oxidation state of the manganese ion.[3]

Table 4: Magnetic Properties of a Representative High-Spin Mn(II) Complex

ParameterValue
Magnetic Susceptibility (χ_M)Varies with temperature
Effective Magnetic Moment (μ_eff)~5.9 B.M.[3]

Role in Drug Development: Activation of the cGAS-STING Pathway

A significant and emerging area of interest for manganese compounds in drug development is their role in modulating the immune system, particularly in the context of cancer immunotherapy. Manganese ions (Mn²⁺) have been identified as potent activators of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines play a crucial role in orchestrating an anti-tumor immune response by promoting the maturation of dendritic cells, enhancing antigen presentation, and activating natural killer (NK) cells and cytotoxic T lymphocytes.

The Role of Manganese in cGAS-STING Activation

Manganese ions have been shown to significantly enhance the activity of cGAS. Mn²⁺ can directly bind to cGAS, increasing its sensitivity to dsDNA and promoting the synthesis of cGAMP. This potentiation of the cGAS-STING pathway by manganese leads to a more robust anti-tumor immune response. The ability of manganese to amplify this key innate immune signaling cascade has positioned it as a promising adjuvant in cancer immunotherapy.

cGAS_STING_Pathway cGAS-STING Signaling Pathway Activated by Manganese cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes Mn2 Mn²⁺ Mn2->cGAS activates STING STING cGAMP->STING binds & activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3_dimer_nuc p-IRF3 Dimer IFN_genes Type I IFN Genes IRF3_dimer_nuc->IFN_genes induces transcription Type1_IFN Type I Interferons IFN_genes->Type1_IFN expression p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylates IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates IRF3_dimer p-IRF3 Dimer p_IRF3->IRF3_dimer dimerizes IRF3_dimer->IRF3_dimer_nuc translocates Immune_Response Anti-tumor Immune Response Type1_IFN->Immune_Response mediates

Figure 1: cGAS-STING pathway activation by Mn²⁺.

Catalytic Activity

Manganese compounds, owing to the variable oxidation states of manganese, are known to exhibit catalytic activity in various organic transformations. This compound, as a source of Mn(II) ions, can potentially act as a catalyst or precatalyst in oxidation reactions and polymerization processes.

Oxidation Reactions

Manganese-catalyzed oxidation of alcohols to aldehydes and ketones is a well-established transformation. While specific studies detailing the use of this compound as the primary catalyst are limited, it can be reasonably expected to exhibit activity, particularly in the presence of a co-oxidant. The Mn(II) can be oxidized in situ to higher oxidation states (Mn(III) or Mn(IV)), which are the active catalytic species.

Ring-Opening Polymerization

Manganese complexes have been explored as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). The mechanism typically involves the coordination of the monomer to the manganese center, followed by nucleophilic attack and ring-opening. The use of a biocompatible metal like manganese is advantageous for producing polymers for biomedical applications.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and characterization of manganese(II) lactate.

Synthesis of Manganese(II) Lactate Trihydrate

Materials:

  • Manganese(II) carbonate (MnCO₃)

  • Lactic acid (85-90% aqueous solution)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve a specific amount of lactic acid in deionized water to create a dilute solution (e.g., 10-20% w/v).

  • Slowly add manganese(II) carbonate powder to the lactic acid solution in small portions while stirring. Effervescence (release of CO₂) will be observed. Continue adding manganese(II) carbonate until the effervescence ceases, indicating that the lactic acid has been neutralized. A slight excess of manganese carbonate can be used to ensure complete reaction.

  • Gently heat the reaction mixture to approximately 60-70 °C and stir for 1-2 hours to ensure the reaction goes to completion.

  • Filter the hot solution to remove any unreacted manganese carbonate.

  • Allow the clear, pale pink filtrate to cool slowly to room temperature.

  • For crystallization, allow the solvent to evaporate slowly in a fume hood or a desiccator. The formation of light pink crystals of manganese(II) lactate trihydrate will be observed over several days.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a desiccator over a suitable drying agent.

Characterization Protocols

FT-IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry KBr powder and pressing it into a transparent disk.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

  • Identify the characteristic absorption bands for the carboxylate, hydroxyl, and coordinated water functional groups.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the this compound hydrate (B1144303) sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample from room temperature to a final temperature of approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature (TGA) and the differential heat flow as a function of temperature (DSC).

  • Analyze the resulting curves to determine the dehydration temperatures, decomposition temperatures, and corresponding mass losses.

Magnetic Susceptibility Measurement (Evans Method):

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., D₂O).

  • Prepare a reference solution of the same solvent containing a small amount of an internal standard with a known magnetic susceptibility (e.g., t-butanol).

  • Acquire the ¹H NMR spectrum of both the sample and reference solutions.

  • Measure the chemical shift difference (Δδ) of the internal standard in the two solutions.

  • Calculate the molar magnetic susceptibility (χ_M) using the Evans equation.

  • Calculate the effective magnetic moment (μ_eff) from the magnetic susceptibility data.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. Its straightforward synthesis, well-defined crystal structures, and interesting physicochemical properties make it an attractive compound for both fundamental research and practical applications. The emerging role of manganese ions in activating the cGAS-STING pathway highlights the potential of this compound and related complexes in the development of novel immunotherapies for cancer and other diseases. This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating world of this compound coordination chemistry and to explore its untapped potential. Further research into the catalytic applications and the development of targeted drug delivery systems based on this compound is warranted and promises to yield exciting new discoveries.

References

An In-depth Technical Guide to the Magnetic Properties of Manganese (II) Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese (II) lactate (B86563), an organometallic compound, presents a subject of interest for its potential magnetic properties, largely dictated by the high-spin d⁵ electronic configuration of the Mn(II) ion and its coordination environment. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the magnetic characteristics of manganese (II) lactate. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from the known magnetic behavior of manganese carboxylate complexes and outlines the standard methodologies for its characterization. This guide covers the fundamental principles of magnetism in Mn(II) systems, the structural basis for magnetic interactions in manganese (II) lactate, detailed experimental protocols for magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy, and representative data interpretation.

Introduction: Magnetism of the Manganese (II) Ion

The manganese (II) ion possesses a 3d⁵ electronic configuration. In most of its complexes, including carboxylates, it adopts a high-spin state where all five d-electrons occupy separate orbitals with parallel spins. This results in a total spin quantum number (S) of 5/2, leading to a significant theoretical spin-only magnetic moment (μ_so) calculated as:

μ_so = g√[S(S+1)] ≈ 5.92 Bohr magnetons (μ_B)

where g is the Landé g-factor (approximately 2.00 for a free electron). This inherent paramagnetism is a cornerstone of the magnetic behavior of Mn(II) compounds. The interactions between these paramagnetic centers, mediated by the coordinating ligands, can lead to more complex magnetic phenomena such as antiferromagnetism or ferromagnetism at lower temperatures.

Structural Influence on Magnetic Properties

Manganese (II) lactate typically crystallizes as a hydrated coordination polymer. The lactate and water molecules act as ligands, bridging the Mn(II) centers. The precise arrangement of these bridges dictates the nature and strength of the magnetic exchange interactions between adjacent Mn(II) ions.

Generally, carboxylate ligands can mediate magnetic interactions through a superexchange mechanism. The efficiency of this exchange is highly dependent on the geometry of the Mn-O-C-O-Mn pathway, including bond lengths and angles. Depending on this geometry, the coupling can be either:

  • Antiferromagnetic: Neighboring spins align in opposite directions, leading to a decrease in the total magnetic moment below a certain temperature (the Néel temperature, T_N). Most manganese carboxylates exhibit weak antiferromagnetic coupling.

  • Ferromagnetic: Neighboring spins align in the same direction, resulting in a larger total magnetic moment below the Curie temperature (T_C).

Quantitative Magnetic Data

Table 1: Temperature-Dependent Magnetic Susceptibility Data (Representative)

Temperature (K)Molar Magnetic Susceptibility (χ_M) (cm³/mol)Effective Magnetic Moment (μ_eff) (μ_B)
3001.48 x 10⁻²5.95
2002.23 x 10⁻²5.97
1004.50 x 10⁻²6.00
509.10 x 10⁻²6.03
202.20 x 10⁻¹5.93
104.00 x 10⁻¹5.66
56.50 x 10⁻¹5.10
28.00 x 10⁻¹3.58

Table 2: Key Magnetic Parameters (Representative)

ParameterSymbolValueUnit
Weiss Constantθ-5.2K
Curie ConstantC4.40cm³·K/mol
Néel TemperatureT_N~4.5K
g-factor (from EPR)g~2.00-

Note: The negative Weiss constant (θ) is indicative of antiferromagnetic interactions.

Experimental Protocols

Magnetic Susceptibility Measurement (SQUID Magnetometry)

Objective: To determine the temperature and field dependence of the magnetic susceptibility of solid manganese (II) lactate.

Methodology:

  • Sample Preparation: A polycrystalline sample of manganese (II) lactate is finely ground and packed into a gelatin capsule or a calibrated sample holder. The mass of the sample is accurately measured.

  • Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is used for the measurements.

  • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

    • The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

    • A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetization is measured as the temperature is increased. This constitutes the ZFC curve.

    • The sample is then cooled again in the presence of the same magnetic field, and the magnetization is measured as the temperature is lowered. This is the FC curve.

  • Data Analysis:

    • The molar magnetic susceptibility (χ_M) is calculated from the measured magnetization (M), the applied magnetic field (H), and the molar mass of the sample.

    • The effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = √[8χ_M T].

    • The data in the paramagnetic region (higher temperatures) is fitted to the Curie-Weiss law: χ_M = C / (T - θ), to determine the Curie constant (C) and the Weiss constant (θ).

experimental_workflow cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis prep1 Synthesize and Purify Manganese (II) Lactate prep2 Grind to Fine Powder prep1->prep2 prep3 Accurately Weigh Sample prep2->prep3 prep4 Pack into Sample Holder prep3->prep4 meas1 Cool Sample to 2 K (Zero Field) prep4->meas1 meas2 Apply Small DC Field meas1->meas2 meas3 Measure Magnetization vs. T (ZFC) meas2->meas3 meas4 Cool Sample in Field meas3->meas4 meas5 Measure Magnetization vs. T (FC) meas4->meas5 ana1 Calculate χ_M vs. T meas5->ana1 ana2 Calculate μ_eff vs. T ana1->ana2 ana3 Fit to Curie-Weiss Law ana1->ana3 ana4 Determine C, θ, and T_N ana3->ana4

Figure 1: Experimental workflow for magnetic susceptibility measurement.
Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To probe the local electronic environment of the Mn(II) ions and to determine the g-factor.

Methodology:

  • Sample Preparation: A small amount of the powdered manganese (II) lactate sample is placed in a quartz EPR tube.

  • Instrumentation: An X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometer is used.

  • Measurement:

    • The EPR tube is inserted into the spectrometer's resonant cavity, which is placed within a strong electromagnet.

    • The sample is irradiated with microwaves of a constant frequency while the external magnetic field is swept.

    • The absorption of microwaves by the sample is detected and recorded as a function of the magnetic field.

    • Measurements can be performed at room temperature and at low temperatures (e.g., liquid nitrogen or helium temperatures) to observe changes in the spectrum.

  • Data Analysis:

    • The g-factor is determined from the center of the resonance signal using the equation: hν = gμ_B H_res, where h is Planck's constant, ν is the microwave frequency, μ_B is the Bohr magneton, and H_res is the resonant magnetic field.

    • For Mn(II) (S=5/2), a characteristic six-line hyperfine splitting pattern is often observed due to the interaction of the electron spin with the nuclear spin of ⁵⁵Mn (I=5/2). The hyperfine coupling constant (A) can be determined from the spacing between these lines.

Interpretation and Signaling Pathways

The magnetic data can provide insights into the structure and bonding within manganese (II) lactate. The sign and magnitude of the Weiss constant (θ) indicate the nature and strength of the magnetic interactions. A small, negative θ, as is common for manganese carboxylates, suggests weak antiferromagnetic coupling between adjacent Mn(II) ions. This coupling is a direct consequence of the superexchange pathway through the lactate ligands.

antiferromagnetic_coupling cluster_ligand Lactate Bridge Mn1 Mn²⁺ (↑) O1 O Mn1->O1 Superexchange Mn2 Mn²⁺ (↓) C C O1->C O2 O C->O2 O2->Mn2

Figure 2: Antiferromagnetic coupling between Mn(II) ions via a lactate bridge.

Conclusion

While direct experimental data on the magnetic properties of manganese (II) lactate remains to be fully explored and published, this guide provides a robust theoretical and practical framework for its investigation. Based on the behavior of analogous manganese carboxylate systems, manganese (II) lactate is expected to be paramagnetic at room temperature with a magnetic moment close to the spin-only value for a high-spin d⁵ ion. At low temperatures, weak antiferromagnetic interactions mediated by the lactate bridges are likely to occur. The experimental protocols detailed herein provide a clear path for the comprehensive magnetic characterization of this and similar coordination polymers, which is essential for understanding their potential applications in materials science and drug development.

A Technical Guide to Unexplored Research Frontiers of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese lactate (B86563), a salt of the essential mineral manganese and the metabolic fuel lactate, represents a significant yet underexplored molecule in biomedical research. While the individual roles of manganese and lactate are well-documented—manganese as a critical enzymatic cofactor with a neurotoxic potential at high concentrations, and lactate as a key signaling molecule—the synergistic or unique biological activities of manganese lactate remain largely uninvestigated. This technical guide synthesizes the current knowledge on manganese and lactate to delineate promising, unexplored research avenues for this compound. We identify key areas for investigation, including its role in cellular metabolism, neuro-inflammation, oncology, and as a potential therapeutic or contrast agent. This whitepaper provides a foundational framework for researchers to design and execute novel studies, complete with detailed experimental protocols and data presentation strategies, to unlock the full potential of this compound in drug development and biomedical science.

Introduction: The Case for Investigating this compound

Manganese (Mn) is an essential trace element crucial for the function of numerous enzymes, including manganese superoxide (B77818) dismutase (MnSOD), glutamine synthetase, and arginase.[1][2] It plays a vital role in development, metabolism, and antioxidant defense.[3] However, the line between essentiality and toxicity is fine, with excess manganese leading to a neurotoxic condition known as manganism, which shares features with Parkinson's disease.[4][5]

Lactate, long dismissed as a mere metabolic byproduct of glycolysis, is now recognized as a critical signaling molecule, or "lactormone," with diverse functions in cell-to-cell communication, immune regulation, and epigenetic modification through histone lactylation.[6][7]

This compound, with the chemical formula Mn(C₃H₅O₃)₂, is a water-soluble compound primarily used as a nutritional supplement.[8][9] Its potential biological significance, however, extends far beyond simple nutritional supplementation. The compound's unique composition, delivering both a redox-active metal ion and a key metabolic signaling molecule, suggests a range of unexplored biological activities. This guide outlines potential research areas to elucidate the specific roles of this compound, distinguishing its effects from those of its constituent ions.

Core Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental for designing and interpreting biological experiments.

PropertyValueReference(s)
Chemical Formula C₆H₁₀MnO₆ (anhydrous)[9][10]
Molar Mass 233.08 g/mol (anhydrous)[9][10]
Appearance Light pink crystals[9][10]
Solubility Soluble in water and ethanol[9][10]
Hydration States Forms dihydrate (Mn(C₃H₅O₃)₂·2H₂O) and trihydrate crystalline forms.[10]
Synthesis Typically synthesized by the dissolution of manganese carbonate in lactic acid.[9][10]

Potential Research Area 1: Neuromodulatory and Neurotoxic Effects

The primary concern with manganese is its neurotoxicity at elevated concentrations. Conversely, lactate is a crucial energy substrate for neurons and has neuroprotective signaling functions. The interplay of these two components in this compound could yield unique effects on the central nervous system.

Hypothesis-Driven Research Questions
  • Does this compound exhibit distinct neurotoxic or neuroprotective profiles compared to other manganese salts (e.g., manganese chloride)?

  • How does the lactate moiety of this compound influence manganese uptake and accumulation in astrocytes and neurons?[11]

  • Can this compound modulate neuro-inflammatory pathways differently than manganese alone, given lactate's known immunomodulatory roles?[11]

  • Does manganese from this compound influence lactate-mediated signaling in the brain, such as histone lactylation in neurons and glial cells?

Proposed Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Primary Neuronal/Glial Cultures Primary Neuronal/Glial Cultures Dose-Response Assays Dose-Response Assays Primary Neuronal/Glial Cultures->Dose-Response Assays Treat with Mn Lactate vs. MnCl2 Mitochondrial Function Analysis Mitochondrial Function Analysis Dose-Response Assays->Mitochondrial Function Analysis Assess viability (MTT, LDH) Animal Models (Rodents) Animal Models (Rodents) Dose-Response Assays->Animal Models (Rodents) Inform in vivo dosage Inflammatory Marker Quantification Inflammatory Marker Quantification Mitochondrial Function Analysis->Inflammatory Marker Quantification Measure ROS, ATP, membrane potential Behavioral Assessments Behavioral Assessments Animal Models (Rodents)->Behavioral Assessments Administer Mn Lactate Histopathological Analysis Histopathological Analysis Behavioral Assessments->Histopathological Analysis Motor and cognitive tests Neurochemical Analysis Neurochemical Analysis Histopathological Analysis->Neurochemical Analysis Immunohistochemistry for gliosis, neuronal loss

Caption: Experimental workflow for neurotoxicity assessment.
Key Experimental Protocols

Protocol 3.3.1: Assessment of Mitochondrial Function in Primary Astrocytes

  • Cell Culture: Isolate primary astrocytes from neonatal rodent cortices and culture to confluence.

  • Treatment: Expose astrocyte cultures to varying concentrations of this compound and manganese chloride (0-500 µM) for 24 hours.

  • Mitochondrial Membrane Potential: Stain cells with a fluorescent dye such as tetramethylrhodamine, ethyl ester (TMRE) and quantify fluorescence using a plate reader or flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.[12]

  • ATP Production: Measure intracellular ATP levels using a luciferase-based assay kit according to the manufacturer's instructions.

  • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like 2',7' –dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Data Analysis: Normalize all readings to total protein content per well, determined by a BCA assay.

Protocol 3.3.2: Quantification of Inflammatory Cytokines

  • Sample Collection: Collect the supernatant from treated astrocyte cultures (from Protocol 3.3.1).

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.

Potential Research Area 2: Role in Cancer Metabolism and Therapy

The Warburg effect, characterized by increased glycolysis and lactate production even in the presence of oxygen, is a hallmark of many cancers. Lactate is now understood to be a key player in the tumor microenvironment, promoting angiogenesis, immune evasion, and metastasis.[7] Manganese is essential for MnSOD, a critical mitochondrial antioxidant enzyme that combats oxidative stress. The dual nature of this compound makes it a compelling candidate for investigating novel anticancer strategies.

Hypothesis-Driven Research Questions
  • How does this compound affect the metabolic phenotype of cancer cells (e.g., glycolysis vs. oxidative phosphorylation)?

  • Can this compound modulate the tumor immune microenvironment by influencing lactate signaling and macrophage polarization?

  • Does this compound impact cancer cell proliferation and survival by altering mitochondrial function and redox status?

  • Could this compound serve as a novel theranostic agent, delivering manganese for MRI-based imaging and simultaneously altering tumor metabolism?

Proposed Signaling Pathway for Investigation

G This compound This compound Intracellular Mn2+ Intracellular Mn2+ This compound->Intracellular Mn2+ Intracellular Lactate Intracellular Lactate This compound->Intracellular Lactate Mitochondria Mitochondria Intracellular Mn2+->Mitochondria Lactate Signaling (e.g., GPR81) Lactate Signaling (e.g., GPR81) Intracellular Lactate->Lactate Signaling (e.g., GPR81) Histone Lactylation Histone Lactylation Intracellular Lactate->Histone Lactylation MnSOD Activity MnSOD Activity Mitochondria->MnSOD Activity ROS Levels ROS Levels MnSOD Activity->ROS Levels Cancer Cell Fate Cancer Cell Fate ROS Levels->Cancer Cell Fate Lactate Signaling (e.g., GPR81)->Cancer Cell Fate Histone Lactylation->Cancer Cell Fate

Caption: Potential signaling pathways affected by this compound in cancer.
Key Experimental Protocols

Protocol 4.3.1: Metabolic Flux Analysis

  • Cell Culture: Culture a cancer cell line of interest (e.g., a glioma or breast cancer line) in standard media.

  • Treatment: Treat cells with this compound or sodium lactate as a control.

  • Seahorse Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. This will provide insights into mitochondrial respiration and glycolysis, respectively.

  • Data Analysis: Analyze the changes in OCR and ECAR to determine the metabolic phenotype shift induced by this compound.

Protocol 4.3.2: Intracellular Lactate Measurement

  • Cell Culture and Treatment: Culture and treat cancer cells as described in Protocol 4.3.1.

  • Cell Lysis: Harvest cells and lyse them to release intracellular contents.

  • Lactate Assay: Use a commercially available lactate assay kit (e.g., colorimetric or fluorometric) to measure the intracellular lactate concentration.[14][15]

  • Normalization: Normalize the lactate concentration to the total protein content of the cell lysate.

Potential Research Area 3: Development as a Bio-imaging Contrast Agent

Gadolinium-based contrast agents (GBCAs) are the standard for contrast-enhanced MRI, but concerns about gadolinium deposition in the brain and other tissues have spurred the search for alternatives. Manganese, with its paramagnetic properties, is a promising candidate.[16] this compound, being highly water-soluble, could offer a biocompatible and readily cleared alternative.

Hypothesis-Driven Research Questions
  • What are the relaxivity properties (r1 and r2) of this compound in aqueous solutions and in biological tissues?

  • How does the biodistribution and pharmacokinetics of this compound compare to existing manganese-based contrast agents like MnCl₂?

  • Can this compound be used for functional imaging, for example, to visualize areas of high metabolic activity (high lactate uptake)?

Proposed Experimental Workflow

G In Vitro Relaxometry In Vitro Relaxometry Phantom MRI Scans Phantom MRI Scans In Vitro Relaxometry->Phantom MRI Scans Determine r1 and r2 relaxivities In Vivo MRI in Animal Models In Vivo MRI in Animal Models Phantom MRI Scans->In Vivo MRI in Animal Models Optimize imaging parameters Biodistribution Studies Biodistribution Studies In Vivo MRI in Animal Models->Biodistribution Studies Dynamic contrast-enhanced MRI Toxicity Assessment Toxicity Assessment Biodistribution Studies->Toxicity Assessment Quantify Mn in tissues (ICP-MS)

Caption: Workflow for evaluating this compound as an MRI contrast agent.
Key Experimental Protocols

Protocol 5.3.1: In Vitro Relaxivity Measurement

  • Sample Preparation: Prepare a series of this compound solutions of varying concentrations in saline.

  • T1 and T2 Measurement: Use a nuclear magnetic resonance (NMR) spectrometer to measure the longitudinal (T1) and transverse (T2) relaxation times of water protons in each sample.

  • Relaxivity Calculation: Plot the relaxation rates (1/T1 and 1/T2) against the this compound concentration. The slope of the resulting linear fit gives the relaxivities r1 and r2.

Protocol 5.3.2: In Vivo Biodistribution

  • Animal Model: Use healthy rodents for this study.

  • Administration: Administer a defined dose of this compound intravenously.

  • Tissue Collection: At various time points post-injection, euthanize the animals and collect major organs (liver, kidneys, brain, spleen, etc.) and blood.

  • Manganese Quantification: Digest the tissues and blood samples and measure the manganese content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8][17][18]

  • Data Analysis: Plot the manganese concentration in each tissue over time to determine the biodistribution and elimination profile.

Conclusion and Future Directions

This compound sits (B43327) at the intersection of trace metal biology and metabolic signaling, offering a wealth of untapped research potential. The proposed research areas in this guide—neuroscience, oncology, and biomedical imaging—represent just the beginning. Future investigations could also explore its role in immunology, cardiovascular disease, and as a component of novel drug delivery systems. A thorough understanding of the cellular uptake mechanisms, intracellular trafficking, and precise molecular targets of this compound will be critical. By pursuing the research avenues outlined here, the scientific community can begin to unravel the complex biology of this simple yet potentially powerful molecule, paving the way for new diagnostic and therapeutic innovations.

References

Methodological & Application

Application Notes and Protocols for Manganese Lactate in MRI Contrast Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safer and effective contrast agents for Magnetic Resonance Imaging (MRI) is a significant area of research. While gadolinium-based contrast agents (GBCAs) have been the clinical standard, concerns regarding gadolinium deposition in the brain and the risk of nephrogenic systemic fibrosis in patients with renal impairment have prompted the investigation of alternatives.[1][2] Manganese, an essential trace element with paramagnetic properties, has emerged as a promising candidate.[2][3] The manganese (II) ion (Mn2+), with its five unpaired electrons, efficiently shortens the T1 relaxation time of water protons, leading to enhanced signal intensity in T1-weighted images.[3][4]

Manganese lactate (B86563), a salt of manganese and lactic acid, is of particular interest due to the biocompatibility of lactate. This document provides an overview of the application of manganese lactate in the development of MRI contrast agents, including its synthesis, in vitro characterization, and protocols for preclinical evaluation.

Data Presentation: Comparative Relaxivity and Cytotoxicity

Quantitative data for this compound as an MRI contrast agent is not extensively available in the current literature. The following tables provide a comparative overview of relaxivity and cytotoxicity data for various manganese-based compounds to serve as a benchmark for future studies on this compound.

Table 1: Comparative Longitudinal (r1) and Transverse (r2) Relaxivities of Manganese-Based Contrast Agents

Compound/Agentr1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)Magnetic Field (T)ConditionsReference
MnCl₂8.0 ± 0.1-0.47 (20 MHz)37°C[3]
Mn-DPDP (Teslascan®)2.83.70.47 (20 MHz)Aqueous solution[1][3]
[Mn(EDTA)(H₂O)]²⁻3.3-0.47 (20 MHz)25°C[5]
MnL1 (EDTA-based)5.8-0.47 (20 MHz)HEPES buffer, 37°C, pH 7.4[6]
MnL1 (EDTA-based)46-0.47 (20 MHz)Human plasma, 37°C, pH 7.4[6]
MnO@PMA NPs7.710.5-PBS[7]
ManOC (Nanocolloids)4.1 ± 0.918.9 ± 1.13.0-[1]
ManOL (Nanocolloids)20.4 ± 1.165.6 ± 0.93.0-[1]

Table 2: Comparative Cytotoxicity of Manganese Compounds

CompoundCell LineAssayIC50Exposure TimeReference
MnCl₂SH-SY5Y (neuronal)Cell density~160% of other cell types24 h[8]
MnCl₂HepG2 (liver)Cell viability-48 h[8]
Mn(III) complexMCF-7 (breast cancer)MTT2.5 mmol/L24 h[9]

Experimental Protocols

Synthesis of Manganese (II) Lactate

This protocol describes a straightforward method for the synthesis of manganese (II) lactate.

Principle: Manganese (II) lactate is synthesized by the reaction of manganese (II) carbonate with lactic acid. The reaction produces this compound, carbon dioxide, and water.[10]

Materials:

  • Manganese (II) carbonate (MnCO₃)

  • Lactic acid (C₃H₆O₃) solution (e.g., 85-90%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Reaction flask

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven or desiccator

Procedure:

  • In a reaction flask, dissolve a calculated amount of lactic acid in deionized water to achieve the desired concentration.

  • While stirring, slowly add a stoichiometric amount of manganese (II) carbonate powder to the lactic acid solution. The addition should be done in small portions to control the effervescence of CO₂. The reaction is: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O.[10]

  • After the addition is complete, gently heat the mixture (e.g., to 40-60°C) and continue stirring for several hours to ensure the reaction goes to completion.

  • Filter the resulting solution to remove any unreacted manganese carbonate or other insoluble impurities.

  • The filtrate, a solution of this compound, can be concentrated by evaporation of the solvent under reduced pressure.

  • To obtain solid this compound, the concentrated solution can be cooled to induce crystallization. The resulting light pink crystals can be collected by filtration.[10]

  • Wash the crystals with a small amount of cold deionized water and then dry them in a drying oven at a low temperature or in a desiccator.

  • Characterize the final product using techniques such as Fourier-transform infrared spectroscopy (FTIR) and elemental analysis to confirm its identity and purity.

In Vitro Relaxivity Measurement

This protocol outlines the measurement of longitudinal (r1) and transverse (r2) relaxivities of this compound.

Principle: Relaxivity is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons. It is determined by measuring the T1 and T2 relaxation times of aqueous solutions containing varying concentrations of the contrast agent. The relaxivity is the slope of the plot of the relaxation rate (1/T) versus the concentration of the contrast agent.[11]

Materials:

  • This compound

  • Deionized water or phosphate-buffered saline (PBS)

  • MRI scanner or a relaxometer

  • Non-magnetic sample tubes

Procedure:

  • Prepare a stock solution of this compound of known concentration in deionized water or PBS.

  • From the stock solution, prepare a series of dilutions with at least five different concentrations. A blank sample (no this compound) should also be prepared.

  • Transfer each dilution and the blank into separate non-magnetic sample tubes.

  • Place the samples in the MRI scanner or relaxometer.

  • Measure the longitudinal (T1) and transverse (T2) relaxation times for each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37°C).[11]

  • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

  • Plot R1 and R2 against the concentration of this compound (in mM).

  • Perform a linear regression on the data points. The slope of the R1 vs. concentration plot is the longitudinal relaxivity (r1), and the slope of the R2 vs. concentration plot is the transverse relaxivity (r2). The units of relaxivity are mM⁻¹s⁻¹.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of this compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[2][12]

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended application)

  • Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO₂ incubator.

  • Prepare a series of dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[4]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo MRI Protocol in a Rodent Model

This protocol provides a general framework for evaluating the in vivo performance of this compound as an MRI contrast agent in a rodent model.

Principle: Following systemic administration, this compound will distribute in the body, and the Mn2+ ions will shorten the T1 relaxation time of tissues where they accumulate, leading to signal enhancement on T1-weighted MR images.

Materials:

  • This compound solution (sterile and isotonic)

  • Rodent model (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane)

  • Animal monitoring equipment (respiration, temperature)

  • High-field MRI scanner (e.g., 7 T or 9.4 T) with an appropriate animal coil

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the animal using isoflurane (B1672236) and maintain anesthesia throughout the imaging session.

  • Position the animal in the MRI scanner and ensure it is physiologically stable (monitor heart rate, respiration, and body temperature).

  • Acquire pre-contrast T1-weighted images of the region of interest (e.g., brain, liver, or tumor).

  • Administer a sterile solution of this compound intravenously via a tail vein catheter at a predetermined dose.

  • Acquire a series of post-contrast T1-weighted images at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes) after injection.

  • After the final imaging session, allow the animal to recover from anesthesia.

  • Image Analysis:

    • Define regions of interest (ROIs) in the target tissue and a reference tissue (e.g., muscle) on both pre- and post-contrast images.

    • Measure the signal intensity within the ROIs at each time point.

    • Calculate the percentage of signal enhancement in the target tissue relative to the pre-contrast images using the formula: Signal Enhancement (%) = [(SI_post - SI_pre) / SI_pre] * 100 where SI_post is the signal intensity after contrast administration and SI_pre is the signal intensity before.[14]

    • Plot the signal enhancement over time to visualize the pharmacokinetics of the contrast agent.

Visualizations

Signaling Pathway of Manganese (Mn²⁺) Cellular Uptake

Manganese_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mn_Lactate This compound Mn_ion Mn²⁺ Mn_Lactate->Mn_ion Dissociation VGCC Voltage-Gated Ca²⁺ Channel Mn_ion->VGCC ZIP8 ZIP8 Transporter Mn_ion->ZIP8 ZIP14 ZIP14 Transporter Mn_ion->ZIP14 Ca_ion Ca²⁺ Ca_ion->VGCC Competition Mn_intra Intracellular Mn²⁺ VGCC->Mn_intra ZIP8->Mn_intra ZIP14->Mn_intra Mitochondria Mitochondria Mn_intra->Mitochondria Sequestration T1_shortening T1 Relaxation Shortening Mn_intra->T1_shortening MRI_Signal Enhanced MRI Signal T1_shortening->MRI_Signal

Caption: Cellular uptake of Mn²⁺ from this compound.

Experimental Workflow for this compound Contrast Agent Development

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies cluster_analysis Data Analysis & Conclusion A Synthesis of This compound B Purification & Characterization (FTIR, Elemental Analysis) A->B C Relaxivity Measurement (r1 and r2) B->C D Cytotoxicity Assays (e.g., MTT) B->D E Stability Studies B->E J Evaluation of Efficacy & Safety C->J D->J E->J F Animal Model Preparation G In Vivo MRI (Pre- and Post-Contrast) F->G I Biodistribution & Toxicity Studies F->I H Image Analysis (Signal Enhancement) G->H H->J I->J J->F K Conclusion & Future Directions J->K

Caption: Workflow for this compound MRI contrast agent development.

References

Application Notes and Protocols for the Use of Manganese Lactate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential trace element crucial for various cellular processes, including metabolism, antioxidant defense, and enzymatic activity.[1][2] In cell culture, manganese supplementation can be beneficial for cell growth, viability, and the production of biologics. Manganese lactate (B86563), as an organic salt of manganese, offers a bioavailable source of this essential metal. These application notes provide a comprehensive protocol for the preparation and use of manganese lactate in cell culture media, along with methods to assess its effects on cellular functions.

Manganese plays a critical role as a cofactor for a variety of enzymes, such as those involved in the metabolism of carbohydrates, amino acids, and cholesterol.[2] It is a key component of manganese superoxide (B77818) dismutase (MnSOD), the primary antioxidant enzyme in mitochondria, which protects cells from oxidative damage.[2] However, it is important to note that excessive manganese concentrations can lead to cytotoxicity.[3][4] The effects of manganese are dose-dependent, and optimal concentrations can vary between different cell lines and culture conditions.[3]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaMn(C₃H₅O₃)₂[5]
Molar Mass233.08 g/mol (anhydrous)[5]
AppearanceLight pink crystals[5]
Solubility in WaterSoluble[5]
Recommended Concentration Ranges for Manganese in Cell Culture
ApplicationCell TypeManganese SaltEffective Concentration RangeReference
General Cell CultureVarious mammalian cellsManganese Chloride1 µM - 50 µMInferred from[3][4]
Glycosylation ModulationCHO cellsManganese Chloride0.1 µM - 16 µM[3][6][7]
Neuronal Cell StudiesSH-SY5Y, PC12 cellsManganese Chloride50 µM - 500 µM (for toxicity studies)[6]
Breast Cancer CellsMCF-7Manganese (III) complexIC50 of 2.5 mmol/L (2500 µM)[4]

Note: The concentrations for this compound can be inferred from the studies using manganese chloride, based on the desired molar concentration of manganese ions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • Manganese (II) lactate (e.g., dihydrate or trihydrate)

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Protocol:

  • Calculate the required mass:

    • For Manganese (II) lactate dihydrate (Mn(C₃H₅O₃)₂·2H₂O, Molar Mass: 269.09 g/mol ), weigh out 2.69 mg to make 1 mL of a 10 mM stock solution. For 10 mL, use 26.9 mg.

    • For Manganese (II) lactate trihydrate (Mn(C₃H₅O₃)₂·3H₂O, Molar Mass: 287.11 g/mol ), weigh out 2.87 mg to make 1 mL of a 10 mM stock solution. For 10 mL, use 28.7 mg.

  • Dissolution: In a sterile conical tube, add the calculated mass of this compound to the desired volume of cell culture grade water.

  • Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be a pale pink color.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Store the sterile 10 mM this compound stock solution at 4°C for up to one month. For longer-term storage, aliquot and store at -20°C.

Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 1 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). The optimal working concentration should be well below the IC50 value.

Cell Proliferation Assay (Crystal Violet Staining)

Objective: To assess the effect of non-toxic concentrations of this compound on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound stock solution (10 mM)

  • Crystal Violet solution (0.5% in 20% methanol)

  • PBS (Phosphate-Buffered Saline)

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a low density (e.g., 10,000-20,000 cells per well).

  • Treatment: After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay).

  • Incubation: Incubate for 2-5 days, or until the control wells are near confluence.

  • Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 10 minutes.

    • Wash again with PBS.

    • Stain with Crystal Violet solution for 10 minutes.

    • Wash thoroughly with water and let the plate air dry.

  • Quantification:

    • Elute the stain by adding 10% acetic acid to each well.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm.

  • Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the effect on cell proliferation.

Signaling Pathways and Experimental Workflows

G

G

References

Application Notes and Protocols: Manganese Lactate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of manganese lactate (B86563) in polymer chemistry, with a focus on its application as a catalyst in polymerization reactions. The information is intended for researchers and professionals in the fields of polymer science, materials science, and drug development.

Application: Catalyst for Ring-Opening Polymerization (ROP) of L-Lactide

Manganese (II) L-lactate has been investigated as a catalyst for the bulk ring-opening polymerization of L-lactide to synthesize polylactic acid (PLA), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field.

Overview

Research has shown that manganese (II) L-lactate can effectively catalyze the polymerization of L-lactide. Among several manganese (II) salts, including manganese (II) chloride, bromide, and acetate, manganese (II) L-lactate was found to be the most reactive for this polymerization. However, it is important to note that while it achieves high conversion, the resulting polylactide may have a relatively low molecular weight and exhibit some degree of racemization.

Quantitative Data

The following table summarizes the key quantitative data obtained from the polymerization of L-lactide using manganese (II) L-lactate as a catalyst.

ParameterValueReference
CatalystManganese (II) L-lactate[1]
MonomerL-Lactide[1]
Polymerization TypeBulk[1]
Temperature150 °C[1]
Reaction Time192 hours[1]
ConversionNearly complete[1]
Viscosity-Average Molecular Weight (Mv)33,000 g/mol [1]
RacemizationPartial[1]
Experimental Protocol: Bulk Polymerization of L-Lactide

This protocol is based on the reported use of manganese (II) L-lactate for the synthesis of polylactic acid.

Materials:

  • L-Lactide

  • Manganese (II) L-lactate (catalyst)

  • Dry, inert reaction vessel (e.g., Schlenk flask)

  • Vacuum line and inert gas (e.g., Argon or Nitrogen) supply

  • Heating mantle or oil bath with temperature controller

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

Procedure:

  • Preparation of the Reaction Setup:

    • Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas.

    • Assemble the reaction vessel with a condenser and connect it to the vacuum line and inert gas supply.

  • Charging the Reactor:

    • Under a positive pressure of inert gas, charge the reaction vessel with the desired amount of L-lactide.

    • Add the calculated amount of manganese (II) L-lactate catalyst. The catalyst-to-monomer ratio should be determined based on the desired polymer properties and reaction kinetics. A typical starting point could be a molar ratio of 1:1000 to 1:10,000 (catalyst:monomer).

  • Polymerization:

    • Evacuate the reaction vessel and backfill with inert gas three times to ensure an inert atmosphere.

    • Heat the reaction mixture to 150 °C while stirring.

    • Maintain the reaction at 150 °C for an extended period (e.g., up to 192 hours) to achieve high monomer conversion.[1]

  • Isolation and Purification of the Polymer:

    • After the desired reaction time, cool the reaction mixture to room temperature. The resulting solid is the crude polylactide.

    • Dissolve the crude polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol (B129727) or ethanol) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the purified PLA using Gel Permeation Chromatography (GPC).

    • Analyze the chemical structure and confirm the formation of PLA using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Assess the thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization prep_glass Dry Glassware prep_reagents Prepare L-Lactide & Mn(II) L-lactate charge_reactor Charge Reactor under Inert Gas prep_reagents->charge_reactor degas Evacuate & Backfill charge_reactor->degas heat_stir Heat to 150°C & Stir degas->heat_stir polymerize Maintain at 150°C for 192h heat_stir->polymerize dissolve Dissolve in Solvent polymerize->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry gpc GPC (Mn, PDI) dry->gpc nmr NMR (Structure) dsc DSC (Thermal Properties)

Caption: Workflow for the synthesis of PLA using manganese lactate.

Broader Context and Potential Applications

While specific data for this compound is limited, the broader class of manganese compounds shows diverse applications in polymer chemistry.

  • Other Manganese Catalysts: Various manganese complexes are effective catalysts for the ring-opening polymerization of lactide and other cyclic esters like ε-caprolactone.[2] These catalysts can offer better control over polymer molecular weight and stereochemistry compared to simple salts like this compound.

  • Pro-oxidant Additives: Manganese stearates, which are manganese salts of a long-chain carboxylic acid, are used as pro-oxidant additives in polymers like polyethylene (B3416737) to promote their degradation. While not directly this compound, this suggests a potential area of investigation for lactate salts of manganese.

Considerations for Drug Development Professionals

The use of manganese in biomedical polymers is an area of active research. While polylactic acid is well-known for its biocompatibility and is FDA-approved for various medical applications, the inclusion of a metal catalyst necessitates careful consideration.

  • Biocompatibility: The biocompatibility of the final polymer product is paramount. Residual manganese from the catalyst must be quantified and its toxicological effects assessed. The lactate anion is a natural metabolite, which is advantageous.

  • Signaling Pathways: Manganese ions (Mn²⁺) are known to play roles in various biological signaling pathways. For instance, Mn²⁺ can activate the cGAS-STING pathway, which is involved in the innate immune response. This could be a desirable feature in applications such as vaccine adjuvants or immunotherapy, where immune stimulation is beneficial. However, in applications requiring an inert material, such as tissue scaffolding, this immune activation could be undesirable. Further research is needed to understand if and how this compound incorporated or residual in a polymer matrix could influence these pathways.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a hypothetical scenario where residual manganese from a polymer matrix could interact with cellular signaling pathways.

G cluster_polymer Biomedical Polymer Device cluster_cell Cellular Environment polymer_matrix PLA Matrix with Residual Mn(II) Lactate degradation Polymer Degradation polymer_matrix->degradation mn_release Release of Mn²⁺ ions degradation->mn_release cgas_sting cGAS-STING Pathway mn_release->cgas_sting immune_response Innate Immune Response cgas_sting->immune_response

References

Manganese Lactate as a Precursor for Manganese Oxide Nanoparticles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of manganese oxide (MnO) nanoparticles using manganese lactate (B86563) as a precursor. It is designed to guide researchers in the fabrication of these nanoparticles and to highlight their potential applications in drug development, particularly in cancer therapy, by leveraging their capacity to modulate the tumor microenvironment.

Application Notes

Manganese oxide nanoparticles are emerging as versatile tools in nanomedicine due to their biocompatibility and unique physicochemical properties. When synthesized from manganese lactate, a bio-friendly precursor, the resulting nanoparticles offer promising avenues for therapeutic interventions.

Key Applications in Drug Development:

  • Targeted Drug Delivery: Manganese oxide nanoparticles can be functionalized with targeting ligands to specifically accumulate in tumor tissues. Their porous structure can be loaded with chemotherapeutic agents, which are then released in response to the acidic tumor microenvironment.

  • Modulation of the Tumor Microenvironment (TME): The acidic TME triggers the degradation of manganese oxide nanoparticles, leading to the release of manganese ions (Mn²⁺). This process consumes protons, slightly increasing the pH of the TME, and reacts with endogenous hydrogen peroxide (H₂O₂) to produce oxygen, thereby alleviating tumor hypoxia.

  • Immunotherapy Enhancement: A significant advancement in the application of manganese-based nanomaterials is their ability to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. The released Mn²⁺ ions act as a potent agonist of cGAS, enhancing the innate immune response against cancer cells.[1][2][3] This leads to the production of type I interferons and other pro-inflammatory cytokines, promoting the maturation of dendritic cells and the infiltration of cytotoxic T lymphocytes into the tumor.

Mechanism of Action in the Tumor Microenvironment:

Manganese oxide nanoparticles delivered to the tumor site undergo dissolution in the acidic TME. This degradation releases Mn²⁺ ions, which have a dual role. Firstly, they catalyze the decomposition of H₂O₂, abundant in the TME, into oxygen, thus mitigating the hypoxic conditions that often render conventional therapies ineffective. Secondly, and crucially for immunotherapy, Mn²⁺ directly binds to and activates cGAS, amplifying its sensitivity to cytosolic double-stranded DNA (dsDNA).[2] This activation triggers the synthesis of the second messenger cGAMP, which in turn activates STING. The activated STING pathway leads to the phosphorylation of IRF3 and subsequent transcription of type I interferons, initiating a powerful anti-tumor immune response.

Experimental Protocols

While specific literature detailing the synthesis of manganese oxide nanoparticles directly from this compound is limited, a robust and reproducible protocol can be proposed based on the well-established thermal decomposition of other manganese carboxylate precursors, such as manganese acetate (B1210297) and manganese acetylacetonate.[4][5][6] This method yields monodisperse nanoparticles with controlled size and morphology.

Proposed Protocol: Thermal Decomposition of this compound

This protocol outlines a general procedure for the synthesis of manganese oxide (MnO) nanoparticles from this compound. Researchers should note that optimization of parameters such as temperature, reaction time, and surfactant concentration may be necessary to achieve desired nanoparticle characteristics.

Materials:

  • Manganese (II) lactate hydrate

  • Oleylamine (or Oleic acid) (capping agent/surfactant)

  • 1-Octadecene (or Dibenzyl ether) (high-boiling point solvent)

  • Ethanol (B145695) (for washing)

  • Hexane (B92381) (for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller and thermocouple

  • Condenser

  • Magnetic stirrer

  • Schlenk line for inert gas supply

  • Centrifuge

  • Sonicator

Procedure:

  • Reaction Setup: In a three-neck flask, combine this compound, oleylamine, and 1-octadecene. The molar ratio of the precursor to the capping agent can be varied to control nanoparticle size and stability.

  • Degassing: Heat the mixture to 100-120 °C under vacuum for 1-2 hours to remove water and oxygen.

  • Inert Atmosphere: Switch the atmosphere to argon or nitrogen.

  • Thermal Decomposition: Heat the reaction mixture to a high temperature (e.g., 280-320 °C) under vigorous stirring. The optimal temperature for the decomposition of this compound should be determined, potentially through thermogravimetric analysis (TGA). Maintain this temperature for a set period (e.g., 30-120 minutes). The color of the solution will change, indicating nanoparticle formation.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticle pellet.

    • Discard the supernatant.

    • Re-disperse the pellet in hexane and repeat the precipitation and centrifugation steps with ethanol at least two more times to remove unreacted precursors and excess surfactant.

  • Drying: Dry the final nanoparticle product under vacuum.

Characterization of Synthesized Nanoparticles:

The synthesized manganese oxide nanoparticles should be characterized using standard techniques to determine their physicochemical properties.

Characterization TechniquePurposeTypical Results for MnO Nanoparticles
Transmission Electron Microscopy (TEM) To determine the size, shape, and morphology of the nanoparticles.Spherical or near-spherical nanoparticles with a narrow size distribution (e.g., 10-50 nm).
X-ray Diffraction (XRD) To confirm the crystalline structure and phase of the nanoparticles.Diffraction peaks corresponding to the cubic rock salt structure of MnO.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution in solution.A larger diameter than TEM due to the solvent layer and capping agents.
Fourier-Transform Infrared Spectroscopy (FTIR) To verify the presence of the capping agent on the nanoparticle surface.Peaks corresponding to the functional groups of the capping agent (e.g., C-H, C=O stretches for oleic acid/oleylamine).
Thermogravimetric Analysis (TGA) To determine the thermal stability and the amount of organic coating.Weight loss corresponding to the decomposition of the organic capping agent.

Quantitative Data Summary

The following tables summarize typical quantitative data for manganese oxide nanoparticles synthesized via thermal decomposition of carboxylate precursors. While this data is not specific to a this compound precursor, it provides a valuable reference for expected outcomes.

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

PrecursorSolventCapping AgentTemperature (°C)Time (min)Average Size (nm)MorphologyReference
Manganese AcetateTrioctylamineOleic acid320607Spherical[6]
Manganese AcetylacetonateDibenzyl etherOleylamine280-~10Spherical[4]
Manganese Acetylacetonate1-OctadeceneOleic acid/Oleylamine30030-12015-30Octahedral[5]

Visualizations

Experimental Workflow for Manganese Oxide Nanoparticle Synthesis

G Workflow for Thermal Decomposition Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Mix Precursors: This compound, Oleylamine, 1-Octadecene degas Degas Mixture (120°C, Vacuum) start->degas inert Introduce Inert Atmosphere (Ar/N2) degas->inert heat Heat to Decomposition Temperature (e.g., 300°C) inert->heat hold Maintain Temperature (30-120 min) heat->hold cool Cool to Room Temperature hold->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge and Collect Pellet precipitate->centrifuge wash Wash with Hexane/Ethanol (3x) centrifuge->wash dry Dry Under Vacuum wash->dry end MnO Nanoparticles dry->end

Caption: A generalized workflow for the synthesis of manganese oxide nanoparticles via thermal decomposition.

Manganese-Activated cGAS-STING Signaling Pathway in Cancer Cells

G Mn-Activated cGAS-STING Pathway cluster_tme Tumor Microenvironment (TME) cluster_cell Cancer Cell Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus MnO_NP MnO Nanoparticle Mn2_ion Mn²⁺ Ion MnO_NP->Mn2_ion Degradation H_ion H+ (Acidic pH) H_ion->Mn2_ion H2O2 H2O2 O2 O₂ (Hypoxia Relief) H2O2->O2 Decomposition Mn2_ion_cell Mn²⁺ Ion Mn2_ion->Mn2_ion_cell Uptake dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAS_active Activated cGAS cGAS->cGAS_active Mn2_ion_cell->cGAS Binds & Activates cGAMP cGAMP cGAS_active->cGAMP Catalyzes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING Binds & Activates STING_active Activated STING STING->STING_active TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_nuc p-IRF3 Dimer p_IRF3->p_IRF3_nuc Translocation IFN_gene Interferon Gene p_IRF3_nuc->IFN_gene Activates Transcription IFN Type I Interferons (IFNs) IFN_gene->IFN Immune_Response Anti-Tumor Immune Response IFN->Immune_Response Secretion & Signaling

Caption: The signaling cascade initiated by manganese ions leading to an anti-tumor immune response.

References

Application Notes and Protocols for Studying Manganese Lactate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the reactions of manganese with lactate (B86563), covering both chemical oxidation and microbial fermentation processes. The methodologies are designed to be reproducible and adaptable for various research applications, including kinetic studies, product analysis, and understanding the role of manganese in biological systems.

Section 1: Chemical Oxidation of Lactic Acid by Manganese(III)

This section details the experimental setup for studying the kinetics and mechanism of lactic acid oxidation by a manganese(III) salt.

Experimental Protocols

1.1 Preparation of Manganese(III) Sulfate (B86663) Solution

A solution of Mn(III) sulfate can be prepared by the anodic oxidation of a Mn(II) sulfate solution.[1]

  • Apparatus: Electrochemical cell with a platinum foil anode and cathode.

  • Procedure:

    • Prepare a 0.200 M solution of Mn(II) sulfate in 3.00 M sulfuric acid.

    • Place the solution in the electrochemical cell and apply a constant current density of approximately 2 mA/cm² at a potential of about 3 V.[2]

    • Continuously stir the solution during electrolysis.

    • The concentration of the resulting cherry-pink Mn(III) sulfate solution can be determined iodometrically.

    • The solution is stable for an extended period when stored at ambient temperature in a high concentration of sulfuric acid (≥ 3.0 M).[2]

1.2 Kinetic Measurements

The kinetics of the oxidation of lactic acid by Mn(III) can be monitored spectrophotometrically.[1]

  • Apparatus: UV-Visible spectrophotometer with a temperature-controlled cuvette holder.

  • Procedure:

    • Perform kinetic runs under pseudo-first-order conditions with a large excess of lactic acid compared to Mn(III).[1]

    • In a typical run, mix requisite amounts of a standard lactic acid solution and sulfuric acid in a volumetric flask.

    • Add a measured amount of the pre-equilibrated Mn(III) solution to initiate the reaction.

    • Make up the final volume with doubly distilled water.

    • Monitor the course of the reaction by measuring the decrease in absorbance of Mn(III) at its λmax of 491 nm at regular time intervals.[1][2]

    • The observed rate constant (k_obs) can be determined from the slope of the linear plot of ln(Absorbance) versus time.

1.3 Stoichiometry Determination

The stoichiometry of the reaction between Mn(III) and lactic acid can be determined by reacting a known excess of Mn(III) with a known amount of lactic acid.

  • Procedure:

    • Prepare reaction mixtures containing varying molar ratios of Mn(III) to lactic acid in a constant concentration of sulfuric acid.

    • Incubate the mixtures in a water bath at a controlled temperature (e.g., 50°C for a faster reaction) for a sufficient period (e.g., up to 48 hours) to ensure the reaction goes to completion.

    • Periodically withdraw aliquots and determine the concentration of unreacted Mn(III) iodometrically.

    • A control solution containing only Mn(III) should be run in parallel.

    • The stoichiometry is determined from the ratio of moles of Mn(III) consumed per mole of lactic acid. The reaction stoichiometry has been reported to be 4:1 (Mn(III):Lactic Acid).[1]

1.4 Product Analysis

The products of the oxidation of lactic acid by Mn(III) can be identified using standard analytical techniques.

  • Procedure:

    • After the reaction is complete, the products can be analyzed.

    • The main oxidation products of lactic acid by Mn(III) have been identified as acetic acid and carbon dioxide.

    • Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used for the identification and quantification of organic acid products.

    • The reduction product of Mn(III) is Mn(II).

Data Presentation

Table 1: Effect of Reactant Concentrations on the Rate of Oxidation of Lactic Acid by Mn(III) at 293 K [2]

[Mn(III)] (M)[Lactic Acid] (M)[H₂SO₄] (M)k_obs (s⁻¹)
1.00 x 10⁻³2.00 x 10⁻²0.351.23 x 10⁻⁴
2.00 x 10⁻³2.00 x 10⁻²0.351.23 x 10⁻⁴
4.00 x 10⁻³2.00 x 10⁻²0.351.22 x 10⁻⁴
1.00 x 10⁻³4.00 x 10⁻²0.351.74 x 10⁻⁴
1.00 x 10⁻³8.00 x 10⁻²0.352.46 x 10⁻⁴
1.00 x 10⁻³2.00 x 10⁻²0.701.74 x 10⁻⁴
1.00 x 10⁻³2.00 x 10⁻²1.402.45 x 10⁻⁴

Diagrams

Oxidation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MnII_sol Mn(II) Sulfate Solution Electrolysis Anodic Oxidation MnII_sol->Electrolysis MnIII_sol Mn(III) Sulfate Solution Electrolysis->MnIII_sol Mixing Mix Reactants (Pseudo-first-order) MnIII_sol->Mixing Lactic_Acid_sol Lactic Acid Solution Lactic_Acid_sol->Mixing Spectro Spectrophotometry (λ=491 nm) Mixing->Spectro Stoich Stoichiometry (Titration) Mixing->Stoich Prod_Analysis Product Analysis (GC-MS/HPLC) Mixing->Prod_Analysis Data_Acq Data Acquisition (Abs vs. Time) Spectro->Data_Acq Kinetics Kinetic Analysis (ln(Abs) vs. Time) Data_Acq->Kinetics

Caption: Experimental workflow for the kinetic study of lactic acid oxidation by Mn(III).

Section 2: Microbial Lactate Fermentation in the Presence of Manganese

This section outlines an experimental setup to investigate the influence of manganese, in the form of manganese oxide (birnessite), on lactate fermentation by a mixed microbial community.

Experimental Protocols

2.1 Preparation of Manganese Oxide (Birnessite)

Birnessite, a common form of manganese oxide, can be synthesized in the laboratory.

  • Procedure:

    • Dissolve 0.2 mol of KMnO₄ in 350 mL of ultrapure water and bring to a boil.

    • While boiling, slowly add 50 mL of concentrated HCl dropwise.

    • After the addition of HCl is complete, continue boiling for an additional 30 minutes.

    • The resulting precipitate is birnessite, which can be washed and collected.

2.2 Preparation of Microbial Culture Medium

A suitable medium is required to support the growth of a mixed microbial community from an inoculum like activated sludge. As the specific "CSBK medium" was not found in the literature, a representative rich medium for anaerobic bacteria, such as reinforced clostridial medium (RCM), can be used.

  • Representative Medium (RCM) Composition (per liter):

    • Yeast extract: 13.0 g

    • 'Lab-Lemco' powder: 8.0 g

    • Peptone: 5.0 g

    • Soluble starch: 1.0 g

    • Glucose: 5.0 g

    • Cysteine hydrochloride: 0.5 g

    • Sodium chloride: 5.0 g

    • Sodium acetate: 3.0 g

    • Agar: 0.5 g

    • Distilled water: 1000 mL

  • Preparation:

    • Dissolve all components in distilled water.

    • Adjust the pH to the desired value (e.g., 7.0).

    • Dispense into anaerobic culture vessels (e.g., serum bottles).

    • Make the medium anaerobic by purging with an inert gas (e.g., N₂) and then sterilize by autoclaving.

2.3 Experimental Setup (Microcosms)

The experiment can be conducted in anaerobic microcosms.[3]

  • Procedure:

    • Prepare microcosms in serum bottles with a final volume of, for example, 35 mL.[4]

    • To each microcosm, add the prepared anaerobic medium.

    • Add lactate as the electron donor to a final concentration of 40 mM.[3]

    • Add varying concentrations of the prepared birnessite as the electron acceptor (e.g., 0, 10, 20, and 40 mM).[3]

    • Inoculate each microcosm with a known amount of a microbial community, such as activated sludge (e.g., 10 mL).[3]

    • Seal the microcosms with butyl rubber stoppers and aluminum crimps to maintain anaerobic conditions.

    • Incubate the microcosms at a controlled temperature (e.g., 30°C) with gentle shaking.

2.4 Sampling and Analysis

Samples can be withdrawn periodically to monitor the fermentation process.

  • Procedure:

    • At regular time intervals (e.g., days 0, 1, 2, 5, 15, 20, and 25), withdraw liquid samples from the microcosms using a sterile syringe.[2]

    • Analyze the samples for lactate and organic acid (e.g., acetate, propionate) concentrations using High-Performance Liquid Chromatography (HPLC).

    • The concentration of dissolved Mn(II) can be determined using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Data Presentation

Table 2: Effect of Birnessite Activity on Lactate Consumption and Product Formation

Birnessite (mM)Lactate Consumed (mM) after 10 daysAcetate Produced (mM) after 25 daysPropionate Produced (mM) after 25 daysPropionate/Acetate Ratio
0~40~15~211.4
10~37.4~20~150.75
20~12.8~10~60.6
40~11.2~8~3.750.47

Diagrams

Microbial_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_analysis Sampling and Analysis Birnessite_Prep Birnessite Synthesis Add_Birnessite Add Birnessite (Varying Concentrations) Birnessite_Prep->Add_Birnessite Medium_Prep Anaerobic Medium Preparation Add_Medium Add Medium Medium_Prep->Add_Medium Inoculum_Prep Inoculum (e.g., Activated Sludge) Inoculate Inoculate Inoculum_Prep->Inoculate Add_Lactate Add Lactate Add_Medium->Add_Lactate Add_Lactate->Add_Birnessite Add_Birnessite->Inoculate Incubate Anaerobic Incubation Inoculate->Incubate Sampling Periodic Sampling Incubate->Sampling HPLC HPLC Analysis (Lactate, Organic Acids) Sampling->HPLC AAS_ICP AAS/ICP-MS (Mn(II)) Sampling->AAS_ICP

Caption: Workflow for studying the effect of manganese oxide on lactate fermentation.

Lactate_Metabolism cluster_fermentation Lactate Fermentation cluster_respiration Dissimilatory Manganese Reduction Lactate_F Lactate Pyruvate_F Pyruvate Lactate_F->Pyruvate_F Acetate_F Acetate + CO₂ Pyruvate_F->Acetate_F Propionate Propionate Pyruvate_F->Propionate Lactate_R Lactate Pyruvate_R Pyruvate Lactate_R->Pyruvate_R AcetylCoA Acetyl-CoA Pyruvate_R->AcetylCoA Mn_IV Mn(IV)O₂ (Birnessite) Pyruvate_R->Mn_IV e⁻ transfer Acetate_R Acetate AcetylCoA->Acetate_R Mn_II Mn(II) Mn_IV->Mn_II Reduction

References

Manganese Lactate in Enzyme Kinetics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn²⁺) is an essential cofactor for a wide array of enzymes across all domains of life, playing a critical role in catalysis and structural integrity.[1][2][3] Manganese lactate (B86563), as a readily soluble and bioavailable salt, serves as an excellent source of Mn²⁺ for in vitro enzyme kinetics studies. Its use allows for the precise investigation of manganese-dependent enzyme mechanisms, inhibitor screening, and the characterization of kinetic parameters. These application notes provide detailed protocols for utilizing manganese lactate in the study of key manganese-dependent enzymes and summarize relevant kinetic data.

I. Applications of this compound in Enzyme Kinetics

This compound can be utilized to study a variety of enzyme classes that require manganese for their activity, including:

  • Oxidoreductases: Such as isocitrate dehydrogenase and manganese peroxidase.

  • Transferases: Including various kinases.

  • Hydrolases: Such as arginase and some phosphatases.

  • Lyases

  • Isomerases

  • Ligases: Including glutamine synthetase.

The addition of this compound to the reaction mixture allows for the determination of key kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), providing insights into the enzyme's affinity for its substrate and its catalytic efficiency in the presence of this essential cofactor.

II. Quantitative Data Summary

The following tables summarize kinetic parameters for representative manganese-dependent enzymes. Note that the specific values can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Table 1: Kinetic Parameters for Arginase in the Presence of Mn²⁺

Enzyme SourceSubstrateMn²⁺ ConcentrationKₘ for ArginineVₘₐₓReference
Rat LiverL-Arginine0 µM1.58 mM71.3 µmol/min/g of liver[1][4][5]
Rat LiverL-Arginine30 µM0.94 mM69.4 µmol/min/g of liver[1][4][5]
Rat Liver (unactivated)L-ArginineNot specifiedNon-linear-[6]
Rat Liver (Mn²⁺-activated)L-ArginineNot specified1.7 mM-[6]

Table 2: Kinetic Parameters for Isocitrate Dehydrogenase with Mn²⁺

Enzyme SourceSubstrateMn²⁺ ConcentrationKₘ for IsocitrateVₘₐₓReference
Mycobacterium tuberculosisIsocitrate5 mMNot specifiedNot specified[7]
Porcine HeartIsocitrateNot specifiedNot specifiedNot specified[8]

Table 3: Stability Constants of Mn²⁺ Complexes with Isocitrate Dehydrogenase Reaction Components

ComponentStability Constant (Kₛ) for Mn²⁺ (M⁻¹)
Isocitrate497
2-Oxoglutarate39
NADP467
NADPH943
NADP-linked isocitrate dehydrogenase~2.2 x 10⁴

Data from bovine heart mitochondria.[2]

III. Experimental Protocols

Here are detailed protocols for studying the kinetics of three key manganese-dependent enzymes using a manganese salt like this compound. While the protocols may specify a different manganese salt (e.g., MnCl₂ or MnSO₄), this compound can be substituted at the same molar concentration of Mn²⁺.

A. Arginase Activity Assay

This protocol is adapted from commercially available kits and scientific literature.[9][10][11] It measures the production of urea (B33335) from arginine.

1. Materials:

  • Arginase enzyme (e.g., from bovine liver)

  • L-Arginine solution (substrate)

  • This compound solution (or other Mn²⁺ salt)

  • Tris-HCl buffer (pH 9.5)

  • Urea colorimetric detection reagents (e.g., using diacetyl monoxime or a coupled urease assay)

  • 96-well microplate

  • Microplate reader

2. Enzyme Activation (Pre-incubation):

  • Prepare a solution of arginase in a buffer containing this compound. A typical activation buffer would be 50 mM Tris-HCl, pH 7.5, with 10 mM this compound.

  • Incubate the enzyme solution at 37°C for 10-20 minutes to ensure the active site is saturated with Mn²⁺.

3. Assay Procedure:

  • Prepare a 5x substrate buffer by combining 4 volumes of Arginine Buffer (e.g., 250 mM Tris-HCl, pH 9.5) and 1 volume of a 50 mM this compound solution.

  • To each well of a 96-well plate, add 40 µL of your sample (e.g., purified enzyme dilution or cell lysate).

  • For the reaction wells, add 10 µL of the 5x substrate buffer.

  • For the sample blank wells (to control for endogenous urea), add 10 µL of buffer without the arginine substrate.

  • Incubate the plate at 37°C for a set period (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and develop the color according to the urea detection kit instructions. This often involves adding acidic reagents and heating.

  • Read the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the reagent).

  • Calculate the arginase activity based on a urea standard curve.

4. Kinetic Analysis:

  • To determine Kₘ and Vₘₐₓ, vary the concentration of L-arginine while keeping the this compound and enzyme concentrations constant.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

B. Isocitrate Dehydrogenase (NADP⁺-dependent) Activity Assay

This protocol is based on established spectrophotometric methods that measure the production of NADPH.[7][12]

1. Materials:

  • Isocitrate Dehydrogenase (IDH) enzyme

  • DL-Isocitrate solution (substrate)

  • NADP⁺ solution (cofactor)

  • This compound solution

  • Glycylglycine or Tris-HCl buffer (pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture in a cuvette or well containing:

    • 67 mM Glycylglycine buffer, pH 7.4

    • 0.44 mM DL-Isocitric acid

    • 1.0 mM NADP⁺

    • 0.60 mM this compound

    • Deionized water to bring to the final volume (e.g., 1 mL or 200 µL).

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding a small volume of the IDH enzyme solution (e.g., 10 µL of a 0.3 - 0.6 unit/mL solution).

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADPH formation is directly proportional to the IDH activity (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

3. Kinetic Analysis:

  • To determine the Kₘ for isocitrate, vary its concentration while keeping the concentrations of NADP⁺ and this compound saturating.

  • To determine the Kₘ for NADP⁺, vary its concentration while keeping the concentrations of isocitrate and this compound saturating.

  • Plot the initial velocities against the varied substrate/cofactor concentration and fit to the Michaelis-Menten equation.

C. Glutamine Synthetase Activity Assay

This protocol measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine (B1172632) in the presence of ADP and a manganese salt.[13][14]

1. Materials:

  • Glutamine Synthetase (GS) enzyme

  • L-Glutamine solution

  • Hydroxylamine solution

  • This compound solution

  • ADP solution

  • Arsenate solution

  • Imidazole-HCl buffer (pH 7.0)

  • Ferric chloride reagent (for color development)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Imidazole-HCl, pH 7.0

    • 20 mM L-Glutamine

    • 50 mM Hydroxylamine

    • 20 mM ADP

    • 2 mM this compound

    • 20 mM Sodium arsenate

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding the GS enzyme solution.

  • Incubate for a fixed time (e.g., 15-30 minutes).

  • Stop the reaction by adding ferric chloride reagent (e.g., a mixture of FeCl₃, trichloroacetic acid, and HCl). This reagent also reacts with the γ-glutamyl hydroxamate product to form a colored complex.

  • Centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 540 nm.

  • Calculate the GS activity based on a γ-glutamyl hydroxamate standard curve.

3. Kinetic Analysis:

  • Determine the Kₘ for glutamine by varying its concentration while keeping the other substrates and cofactors at a constant, saturating concentration.

  • Similarly, the Kₘ for ADP or hydroxylamine can be determined.

  • Plot the initial velocities against the substrate concentrations and fit to the Michaelis-Menten model.

IV. Visualizations

A. Experimental Workflows

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Stock ReactionMix Prepare Reaction Mixture Enzyme->ReactionMix Substrate Substrate Stock Substrate->ReactionMix Cofactor This compound Stock Cofactor->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Incubation Incubate at Controlled Temperature ReactionMix->Incubation Measurement Measure Product Formation Over Time Incubation->Measurement Plotting Plot Initial Velocity vs. Substrate Conc. Measurement->Plotting Fitting Fit to Michaelis-Menten Equation Plotting->Fitting Results Determine Km and Vmax Fitting->Results

Caption: General experimental workflow for enzyme kinetics studies using this compound.

B. Signaling and Metabolic Pathways

Arginase, a key manganese-dependent enzyme, catalyzes the final step of the urea cycle.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 NH₃ CPS1 Carbamoyl Phosphate Synthetase I NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamoylase CP->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport AS Argininosuccinate Synthetase Citrulline_cyto->AS Aspartate Aspartate Aspartate->AS Argininosuccinate Argininosuccinate AS->Argininosuccinate AL Argininosuccinate Lyase Argininosuccinate->AL Fumarate Fumarate AL->Fumarate Arginine Arginine AL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport Mn Mn²⁺ Mn->Arginase Cofactor

Caption: The Urea Cycle, highlighting the manganese-dependent enzyme Arginase.

Isocitrate dehydrogenase is a key regulatory enzyme in the TCA cycle that utilizes Mn²⁺ as a cofactor.

TCA_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH aKG α-Ketoglutarate IDH->aKG NADPH NADPH + H⁺ IDH->NADPH CO2 CO₂ IDH->CO2 SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Mn Mn²⁺ Mn->IDH Cofactor NADP NADP⁺ NADP->IDH

References

Application Notes and Protocols for Manganese Lactate in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential micronutrient for plant growth and development, playing a critical role in photosynthesis, enzyme activation, and nitrogen metabolism.[1][2][3][4] While traditionally applied as manganese sulfate (B86663) or chloride, recent research has explored the use of manganese lactate (B86563) as a potential biostimulant and alternative micronutrient source.[5][6] Metal lactates, including manganese lactate, offer the dual benefit of providing a readily available metal ion and a labile carbon source, which can enhance microbial activity in the soil.[5][6] These application notes provide a comprehensive overview of the use of this compound in agricultural research, including experimental protocols and data presentation.

Data Presentation

Table 1: Optimal Concentrations of Metal Lactates for Arabidopsis thaliana Seedling Growth
Metal LactateOptimal Concentration (µM)
Zinc (Zn) Lactate0.5 - 1.0
Manganese (Mn) Lactate 0.5 - 1.0
Copper (Cu) Lactate0.5
Nickel (Ni) Lactate1.0
Cobalt (Co) Lactate0.5

Source: Opdahl et al., 2021[5][6]

Table 2: Effect of this compound vs. Manganese Chloride on Wheat (Triticum aestivum L.) Growth
Treatment Concentration (mM)CompoundShoot Fresh Weight (mg)
3.43Manganese Chloride (MnCl₂)147.6 ± 46.1
3.43This compound 209.8 ± 21.7 *

* Indicates a statistically significant difference (p < 0.05) between MnCl₂ and Mn lactate treatments at the same concentration.[6] Source: Opdahl et al., 2021[6]

Table 3: Manganese Concentration in Wheat Tissues after 13 Days of Growth
TreatmentRoot Mn Concentration (µg g⁻¹ dw)Shoot Mn Concentration (µg g⁻¹ dw)
ControlNot specifiedNot specified
Manganese Chloride (MnCl₂)Increased with supplyIncreased with supply
This compound Increased with supplyIncreased with supply

Note: No significant differences in tissue metal concentrations were detected between MnCl₂ and Mn lactate at any concentration.[6] Source: Opdahl et al., 2021[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Primary Root Growth in Arabidopsis thaliana

Objective: To determine the concentration of this compound that promotes optimal primary root growth in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • This compound stock solution (e.g., 1 M)

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose (B13894)

  • Agar (B569324)

  • Petri plates (100 mm x 15 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Methodology:

  • Media Preparation:

    • Prepare half-strength MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • In a sterile environment, add this compound from the stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0 µM). Ensure thorough mixing.

    • Pour approximately 25 mL of the medium into each sterile petri plate and allow it to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using your standard lab protocol (e.g., 70% ethanol (B145695) for 1 minute followed by 50% bleach with Tween 20 for 10 minutes, and then rinsed 3-5 times with sterile water).

    • Aseptically place 5-10 sterilized seeds on the surface of the agar in each petri plate.

  • Incubation and Growth:

    • Seal the petri plates with parafilm.

    • Place the plates vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard error for each this compound concentration.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.[5]

Protocol 2: Evaluating the Effect of this compound on Wheat (Triticum aestivum L.) Growth in a Hydroponic System

Objective: To compare the effects of this compound and manganese chloride on the growth and manganese uptake of wheat seedlings in a sterile hydroponic culture.

Materials:

  • Wheat seeds (Triticum aestivum L.)

  • This compound

  • Manganese chloride (MnCl₂)

  • Hydroponic nutrient solution (e.g., Hoagland's solution) without manganese

  • Culture vessels (e.g., sterile glass jars or Magenta boxes)

  • Air pump and tubing (optional, for aeration)

  • Growth chamber or greenhouse

Methodology:

  • Seed Germination:

    • Germinate wheat seeds on moist filter paper in the dark for 3-5 days until radicles emerge.

  • Hydroponic Setup:

    • Prepare the hydroponic nutrient solution and adjust the pH to the desired range (e.g., 6.0-6.5).

    • Dispense the nutrient solution into the culture vessels.

    • Prepare stock solutions of this compound and manganese chloride.

    • Add the manganese compounds to the nutrient solution to achieve the desired final concentrations (e.g., 0, 0.343, 3.43 mM). Include a control group with no added manganese.

  • Transplanting and Growth:

    • Transfer the germinated seedlings to the hydroponic setups, ensuring the roots are submerged in the solution.

    • Place the culture vessels in a growth chamber or greenhouse with controlled environmental conditions. If not using a circulating hydroponic system, gently aerate the solution.

  • Data Collection:

    • After a specified growth period (e.g., 13 days), harvest the plants.[6]

    • Separate the shoots and roots.

    • Measure shoot length and determine the fresh weight of both shoots and roots.

    • Dry the tissues in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

  • Tissue Analysis (Optional):

    • Digest the dried plant tissues using an appropriate acid digestion method.

    • Analyze the manganese concentration in the digestate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).

  • Statistical Analysis:

    • Use a t-test to compare the growth parameters (shoot length, fresh weight, dry weight) and tissue manganese concentrations between the this compound and manganese chloride treatments at each concentration level.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Manganese_Role_in_Photosynthesis cluster_chloroplast Chloroplast PSII Photosystem II (PSII) OEC Oxygen-Evolving Complex (OEC) OEC->PSII provides electrons O2 O₂ OEC->O2 H_plus 4H⁺ OEC->H_plus electrons 4e⁻ OEC->electrons H2O 2H₂O H2O->OEC Mn_ion Manganese (Mn²⁺) Mn_ion->OEC essential cofactor Experimental_Workflow start Start: Hypothesis Formulation protocol_design Protocol Design (e.g., Hydroponics, Plate Assay) start->protocol_design treatment_prep Preparation of this compound and Control Solutions protocol_design->treatment_prep experiment_setup Experiment Setup (Seed germination, transplanting) treatment_prep->experiment_setup growth_period Incubation / Growth Period experiment_setup->growth_period data_collection Data Collection (Growth parameters, Imaging) growth_period->data_collection tissue_analysis Optional: Tissue Analysis (ICP-MS for Mn content) data_collection->tissue_analysis stat_analysis Statistical Analysis data_collection->stat_analysis tissue_analysis->stat_analysis conclusion Conclusion and Interpretation stat_analysis->conclusion Logical_Relationship MnLactate This compound Application Mn_uptake Increased Bioavailable Mn²⁺ MnLactate->Mn_uptake Lactate_C Labile Carbon Source MnLactate->Lactate_C Plant_growth Enhanced Plant Growth (e.g., root elongation) Mn_uptake->Plant_growth Microbial_activity Stimulated Soil Microbial Activity Lactate_C->Microbial_activity Nutrient_cycling Improved Nutrient Cycling Microbial_activity->Nutrient_cycling Nutrient_cycling->Plant_growth

References

Manganese Lactate as a Nutritional Supplement in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential trace mineral critical for normal physiological functions in animals, including growth, bone development, metabolism, and antioxidant defense.[1] While commonly supplemented in animal diets as manganese sulfate (B86663) or manganese oxide, interest in alternative organic manganese sources is growing due to potential advantages in bioavailability. This document provides detailed application notes and protocols for the use of manganese lactate (B86563) as a nutritional supplement in animal studies, based on available scientific literature. Although research specifically on manganese lactate is limited compared to other manganese forms, this document compiles relevant data and methodologies to guide future investigations.

Data Presentation

The following tables summarize quantitative data from animal studies on various forms of manganese supplementation. Due to the limited availability of data specifically for this compound, data from studies using other organic and inorganic manganese sources are included for comparative purposes.

Table 1: Effects of Manganese Supplementation on Growth Performance in Broilers

ParameterControl (No added Mn)Manganese Sulfate (120 mg/kg)Manganese Amino Acid Complex (80 mg/kg)Manganese Amino Acid Complex (120 mg/kg)
Average Daily Gain (ADG) ( g/day ) (Day 0-21) ----
No significant difference
Feed Conversion Ratio (FCR) (Day 0-21) -Lower than 160mg/kg MnNSignificantly lower than 160mg/kg MnN-
Average Daily Gain (ADG) ( g/day ) (Day 0-42) ----
No significant difference
Feed Conversion Ratio (FCR) (Day 0-42) --Lowest FCR (quadratic effect)-

Data adapted from a study on manganese amino acid complexes in broilers.[2]

Table 2: Effects of Manganese Supplementation on Meat Quality in Broilers (Day 42)

ParameterControl (No added Mn)Manganese Sulfate (120 mg/kg)Manganese Amino Acid Complex (160 mg/kg)
Breast Muscle Redness (a)*--Significantly increased
Breast Muscle pH (45 min post-mortem) Lower-Significantly increased
Breast Muscle Drip Loss (%) HigherSignificantly decreasedSignificantly decreased
Breast Muscle Shear Force (N) --Reduced

Data adapted from a study on manganese amino acid complexes in broilers.[2][3]

Table 3: Effects of Manganese Supplementation on Growth Performance in Nursery Piglets (Day 0-35)

Parameter0 mg/kg Added Mn12 mg/kg Added Mn24 mg/kg Added Mn
Average Daily Gain (ADG) ( g/day ) --Linear increase (p < 0.05)

Data adapted from a study on the effects of dietary manganese and selenium in nursery piglets.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies investigating various forms of manganese and can be adapted for research on this compound.

Protocol 1: Broiler Growth Performance and Meat Quality Trial

Objective: To evaluate the effect of dietary this compound supplementation on the growth performance, carcass characteristics, and meat quality of broiler chickens.

Animals and Housing:

  • Species: Broiler chickens (e.g., Arbor Acres, Ross 308).[2][5]

  • Age: Day-old chicks.[2]

  • Housing: Housed in environmentally controlled pens with ad libitum access to feed and water.[6]

Experimental Design:

  • Treatments:

    • Control: Basal diet with no supplemental manganese.

    • This compound Group 1: Basal diet + X mg/kg Mn from this compound.

    • This compound Group 2: Basal diet + Y mg/kg Mn from this compound.

    • Positive Control: Basal diet + X mg/kg Mn from manganese sulfate.

  • Duration: 42 days.[2]

  • Randomization: Chicks are randomly allocated to dietary treatment groups.

Data Collection:

  • Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[2][5]

  • Carcass Characteristics: At the end of the trial, a subset of birds from each treatment is selected for carcass analysis, including carcass yield, breast meat yield, and abdominal fat percentage.

  • Meat Quality: Breast muscle samples are collected to measure pH, color (L, a, b*), drip loss, and shear force.[3]

Statistical Analysis: Data are analyzed using appropriate statistical software (e.g., SAS, SPSS) with the pen as the experimental unit. ANOVA and polynomial contrasts can be used to determine the effects of different manganese sources and levels.

Protocol 2: Rodent Bioavailability Study

Objective: To determine the relative bioavailability of manganese from this compound compared to a standard source (e.g., manganese sulfate) in a rat model.

Animals and Housing:

  • Species: Wistar or Sprague-Dawley rats.[7]

  • Age: Weanling.

  • Housing: Individually housed in stainless steel cages under controlled environmental conditions (temperature, humidity, light/dark cycle).[7]

Experimental Design:

  • Acclimation: Rats are fed a manganese-deficient basal diet for a short period to deplete tissue manganese stores.

  • Treatments:

    • Control: Basal diet.

    • Manganese Sulfate Groups: Basal diet supplemented with graded levels of Mn from manganese sulfate.

    • This compound Groups: Basal diet supplemented with graded levels of Mn from this compound.

  • Duration: 2-4 weeks.

Data Collection:

  • Tissue Samples: At the end of the study, animals are euthanized, and tissues such as the liver, kidney, and tibia are collected.

  • Manganese Analysis: Tissue manganese concentrations are determined using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry.

  • Bioavailability Calculation: Relative bioavailability is calculated using the slope-ratio assay, comparing the slope of the regression of tissue manganese concentration on dietary manganese intake for this compound to that of manganese sulfate.[6]

Statistical Analysis: Linear regression analysis is used to determine the relationship between dietary manganese intake and tissue manganese concentration for each source. The ratio of the slopes is used to calculate the relative bioavailability.

Signaling Pathways and Experimental Workflows

Manganese has been shown to influence several key signaling pathways involved in cell growth, proliferation, and metabolism. While research specific to this compound is not available, studies on other forms of manganese suggest potential involvement of the PI3K/Akt and mTOR pathways.[8][9][10][11]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and growth. Manganese has been shown to activate this pathway, which may play a protective role against manganese-induced apoptosis in some contexts.[8]

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Targets akt->downstream regulates Mn Mn Mn->akt activates

Caption: PI3K/Akt signaling pathway and the potential influence of manganese.

mTOR Signaling Pathway

The mTOR signaling pathway integrates signals from nutrients and growth factors to regulate protein synthesis, cell growth, and proliferation. Manganese has been shown to activate mTOR signaling, which can have implications for both normal cellular function and toxicity.[9][12]

mTOR_Pathway nutrients Nutrients (e.g., Amino Acids) mtorc1 mTORC1 nutrients->mtorc1 growth_factors Growth Factors pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt pi3k_akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 inhibits protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis Mn Mn Mn->mtorc1 activates

Caption: mTOR signaling pathway and the potential activating role of manganese.

Experimental Workflow: From Animal Trial to Data Analysis

The following diagram illustrates a typical experimental workflow for evaluating a nutritional supplement like this compound in an animal study.

Experimental_Workflow start Hypothesis Formulation design Experimental Design (Animals, Diets, Duration) start->design trial Animal Trial (Feeding & Observation) design->trial sampling Sample Collection (Tissues, Blood, etc.) trial->sampling analysis Laboratory Analysis (e.g., ICP-MS, Histology) sampling->analysis data_proc Data Processing & Statistical Analysis analysis->data_proc results Results Interpretation & Conclusion data_proc->results end Publication results->end

Caption: General experimental workflow for animal nutritional studies.

Conclusion

While direct research on this compound as a nutritional supplement in animal studies is sparse, the existing body of literature on other manganese sources provides a solid foundation for designing and conducting such investigations. The protocols and data presented here can serve as a valuable resource for researchers exploring the potential of this compound to enhance animal health and productivity. Further studies are warranted to elucidate the specific effects, bioavailability, and underlying molecular mechanisms of this compound in various animal models.

References

Application Notes and Protocols for the Quantification of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese lactate (B86563) (Mn(C₃H₅O₃)₂) is a salt of manganese and lactic acid, appearing as light pink crystals soluble in water.[1] It finds applications in pharmaceuticals, dietary supplements, and as a food additive.[2][3] Accurate quantification of manganese lactate is crucial for quality control, formulation development, and toxicological studies to ensure safety and efficacy.[4] This document provides detailed application notes and experimental protocols for various analytical techniques suitable for the quantification of this compound, focusing on the determination of the manganese (II) ion.

General Experimental Workflow

The quantification of this compound typically involves sample preparation to bring the analyte into a suitable form for analysis, followed by instrumental measurement and data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent (e.g., Deionized Water, Dilute Acid) Sample->Dissolution Digestion Acid Digestion (for complex matrices) (e.g., HCl, HNO3) Sample->Digestion Dilution Dilution to Working Concentration Dissolution->Dilution Digestion->Dilution Technique Choice of Analytical Technique (ICP-MS, AAS, IC, UV-Vis) Dilution->Technique Calibration Preparation of Calibration Standards Technique->Calibration Measurement Measurement of Sample and Standards Calibration->Measurement Curve Generation of Calibration Curve Measurement->Curve Quantification Quantification of Manganese Curve->Quantification Conversion Conversion to this compound Concentration Quantification->Conversion Report Final Report Conversion->Report Technique Selection Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? (Trace Analysis, < µg/L) Start->Sensitivity Matrix Complex Matrix? (e.g., Biological, Environmental) Sensitivity->Matrix No ICPMS ICP-MS / GFAAS Sensitivity->ICPMS Yes Speciation Speciation Analysis Needed? Matrix->Speciation Yes ICPAES ICP-OES / Flame AAS Matrix->ICPAES No Budget Budget/Equipment Constraints? Speciation->Budget No IC Ion Chromatography (IC) Speciation->IC Yes Budget->ICPAES No UVVis UV-Vis Spectrophotometry Budget->UVVis Yes UVVis_Principle Mn2 Mn²⁺ (in sample) (Nearly Colorless) Oxidant + Oxidizing Agent (e.g., KIO₄ or (NH₄)₂S₂O₈) Mn2->Oxidant MnO4 MnO₄⁻ (Permanganate) (Intense Purple Color) Oxidant->MnO4 Spectrophotometer Measure Absorbance at λmax (~525 nm) MnO4->Spectrophotometer

References

Application Notes and Protocols for the Synthesis of Manganese-Lactate-Based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore sizes, and functionalizable nature make them highly attractive for a range of applications, including catalysis, gas storage, and biomedicine.[1][2][3] Manganese-based MOFs (Mn-MOFs) are particularly promising for biomedical applications due to the low toxicity, biocompatibility, and unique magnetic and redox properties of manganese.[1][4][5] The use of biocompatible ligands, such as lactate (B86563), can further enhance the suitability of these materials for applications like drug delivery and bio-imaging.[6] Lactate, a naturally occurring alpha-hydroxy acid, can serve as a biodegradable linker, potentially leading to MOFs that can be safely metabolized and cleared from the body.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Mn-MOFs using manganese (II) ions and lactic acid as the organic linker. The protocols are based on established solvothermal synthesis methods for related carboxylate-based MOFs.[7][8]

Key Advantages of Manganese-Lactate MOFs in Drug Development:
  • Biocompatibility: Both manganese and lactate are endogenous to the human body, minimizing potential cytotoxicity.[1]

  • Biodegradability: The ester-like linkages in a lactate-based framework could be susceptible to hydrolysis under physiological conditions, allowing for the controlled release of cargo and degradation of the carrier.[6]

  • High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of significant quantities of therapeutic agents.[9][10][11]

  • Stimuli-Responsive Release: Drug release can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific biomolecules.[9][11]

  • Imaging Potential: The paramagnetic properties of Mn(II) ions make these MOFs potential contrast agents for magnetic resonance imaging (MRI), enabling simultaneous diagnosis and therapy (theranostics).[1]

Experimental Protocols

The following section details a proposed solvothermal method for the synthesis of a manganese-lactate-based MOF. This protocol is a starting point and may require optimization depending on the desired material properties.

Protocol 1: Solvothermal Synthesis of a Manganese-Lactate MOF

This protocol describes the synthesis of a manganese-lactate MOF using a solvothermal method, which is a common technique for producing crystalline MOFs.[8]

Materials:

  • Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)

  • L-(+)-Lactic acid (or D-(-)-Lactic acid for a chiral variant)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Sonicator

  • Magnetic stir plate and stir bars

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of Manganese (II) chloride tetrahydrate in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 1.0 mmol of L-(+)-Lactic acid in 5 mL of ethanol.

  • Mixing and Solvothermal Reaction:

    • Combine the two solutions in the 20 mL scintillation vial.

    • Add 1 mL of deionized water to the mixture.

    • Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • Isolation and Purification:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Collect the resulting precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant and wash the solid product by resuspending it in 10 mL of fresh DMF and sonicating for 15 minutes, followed by centrifugation. Repeat this washing step three times.

    • Perform a final wash with 10 mL of ethanol to remove residual DMF.

  • Activation:

    • To activate the MOF (i.e., remove solvent molecules from the pores), dry the purified product under vacuum at 100 °C for 12 hours.

    • Store the activated MOF in a desiccator.

Experimental Workflow Diagram:

Synthesis_Workflow Figure 1: Solvothermal Synthesis Workflow for Manganese-Lactate MOF cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_activation Activation prep_mn Dissolve MnCl₂·4H₂O in DMF mix Combine Solutions + Add H₂O prep_mn->mix prep_la Dissolve Lactic Acid in Ethanol prep_la->mix heat Solvothermal Reaction (120°C, 24h) mix->heat cool Cool to Room Temp. heat->cool centrifuge Centrifuge & Collect Precipitate cool->centrifuge wash_dmf Wash with DMF (3x) centrifuge->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh activate Dry under Vacuum (100°C, 12h) wash_etoh->activate product Activated Mn-Lactate MOF activate->product

Caption: Figure 1: Solvothermal Synthesis Workflow for Manganese-Lactate MOF.

Data Presentation

The following table summarizes the key experimental parameters for the synthesis of the manganese-lactate MOF.

ParameterValue
Metal PrecursorManganese (II) chloride tetrahydrate
LigandL-(+)-Lactic acid
Metal:Ligand Molar Ratio1:2
Solvent SystemDMF:Ethanol:H₂O (5:5:1 v/v/v)
Reaction Temperature120 °C
Reaction Time24 hours
Washing SolventsDMF, Ethanol
Activation Conditions100 °C under vacuum for 12 hours

Characterization of Manganese-Lactate MOFs

To confirm the successful synthesis and determine the properties of the manganese-lactate MOF, a variety of characterization techniques should be employed.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD)To determine the crystallinity and phase purity of the material.[12]Sharp diffraction peaks indicating a crystalline structure.
Fourier-Transform Infrared (FTIR) SpectroscopyTo identify the functional groups and confirm the coordination of the lactate ligand to the manganese center.Disappearance of the carboxylic acid O-H stretch and a shift in the C=O stretching frequency upon coordination.
Scanning Electron Microscopy (SEM)To visualize the morphology and particle size of the MOF crystals.[3]Uniformly shaped crystals, the morphology of which will depend on the specific synthesis conditions.
Thermogravimetric Analysis (TGA)To assess the thermal stability of the MOF and determine the solvent content.A weight loss step corresponding to the removal of coordinated solvent molecules, followed by decomposition at higher temperatures.
Brunauer-Emmett-Teller (BET) AnalysisTo measure the surface area and porosity of the activated MOF.A type I or IV isotherm, characteristic of microporous or mesoporous materials, respectively.[13]

Application in Drug Delivery

Manganese-lactate MOFs can be utilized as carriers for various therapeutic agents. The loading of drugs can be achieved through different strategies, including encapsulation during synthesis or post-synthetic modification.[2][9]

Protocol 2: Drug Loading into Manganese-Lactate MOF (Post-Synthetic)

This protocol describes a general method for loading a model drug, such as doxorubicin (B1662922) (DOX), into the pre-synthesized manganese-lactate MOF.

Materials:

  • Activated Manganese-Lactate MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Vials

  • Rotary shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Solution Preparation:

    • Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.

  • Loading Process:

    • Disperse 10 mg of activated manganese-lactate MOF in 10 mL of the DOX solution.

    • Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Isolation of Drug-Loaded MOF:

    • Collect the DOX-loaded MOF by centrifugation at 10,000 rpm for 15 minutes.

    • Wash the product with deionized water to remove any surface-adsorbed drug.

    • Dry the final product under vacuum.

  • Quantification of Drug Loading:

    • Measure the absorbance of the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (approx. 480 nm).

    • Calculate the drug loading efficiency and capacity using the following formulas:

      • Loading Efficiency (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Initial Drug Mass] x 100

      • Loading Capacity (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Mass of MOF] x 100

Drug Loading and Release Signaling Pathway Diagram:

Drug_Delivery_Pathway Figure 2: Drug Loading and pH-Responsive Release Mechanism cluster_loading Drug Loading cluster_release Drug Release mof Activated Mn-Lactate MOF loaded_mof DOX-Loaded MOF mof->loaded_mof Incubation drug Doxorubicin (DOX) drug->loaded_mof tumor_env Tumor Microenvironment (Low pH) loaded_mof->tumor_env degradation MOF Degradation tumor_env->degradation Acid-triggered release DOX Release degradation->release cell_death Cancer Cell Apoptosis release->cell_death

Caption: Figure 2: Drug Loading and pH-Responsive Release Mechanism.

Conclusion

The synthesis of metal-organic frameworks using manganese and lactate offers a promising avenue for the development of biocompatible and biodegradable nanomaterials for drug delivery and other biomedical applications. The protocols provided herein serve as a foundational guide for researchers to explore this novel class of MOFs. Further optimization of the synthesis conditions and in-depth characterization are essential to tailor the properties of these materials for specific therapeutic and diagnostic purposes.

References

Application Notes and Protocols: Manganese Lactate in Redox Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Manganese lactate (B86563), the salt of manganese and lactic acid with the chemical formula Mn(C₃H₅O₃)₂, is an organic compound that appears as light pink crystals and is soluble in water.[1][2] While commonly utilized as a dietary supplement, its components—the lactate anion and the manganese(II) cation—possess significant redox properties relevant to various scientific and industrial applications.[1] The lactate anion can serve as a reducing agent, or electron donor, in chemical and biological reactions. Concurrently, the manganese cation exists in its stable, reduced Mn(II) state. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the reducing potential of lactate in manganese-centric redox systems. The applications covered include microbial-mediated reduction of manganese oxides and the chemical kinetics of lactate-driven redox reactions.

Application Note 1: Lactate as a Reductant in Microbial Dissimilatory Manganese Reduction

Application Context: In anoxic environments, various microorganisms can use organic compounds like lactate as an electron donor to respire, using metal oxides as electron acceptors. This process, known as dissimilatory metal reduction, is crucial for carbon cycling and the speciation of redox-sensitive metals in the environment.[3][4] Lactate is an effective reducing agent for insoluble manganese(IV) oxides, such as birnessite, converting them to soluble Mn(II).[3][4] This microbial process is of significant interest in bioremediation and biogeochemistry.

Quantitative Data Summary: The following table summarizes the results from a study on the competition between lactate fermentation and manganese oxide reduction in a mixed microbial community. The data illustrates how increasing concentrations of the electron acceptor, birnessite (a Mn(IV) oxide), affect lactate consumption and the production of metabolites and reduced manganese (Mn(II)).[3][4][5]

Birnessite (mM)Lactate Consumed (mM, after 10 days)Propionate/Acetate Ratio (after 20 days)Mn(II) Produced (mM, after 20 days)Mn Reduction Efficiency (%)
0~401.5 : 100%
10~37.4Not specified, but decreased~5~50%
20~12.80.47 : 1~4.2~21%
40~11.2Not specified, but decreased~6.4~16%
Data adapted from Novotnik et al., 2019.[3][4][5]

Experimental Protocol: Enrichment of Birnessite-Reducing Microbial Cultures

This protocol describes the method for enriching a microbial culture capable of using lactate as an electron donor to reduce manganese(IV) oxide.

Materials:

  • Activated sludge (as inoculum)

  • Lactate (40 mM solution)

  • Birnessite (manganese oxide, 10-40 mM)[3][4]

  • CSBK (Carbon-Source-Buffered-K) medium

  • Anaerobic vials or microcosms

  • Nitrogen gas for creating anoxic conditions

Procedure:

  • Prepare microcosms by adding 40 mM lactate and a desired concentration of birnessite (e.g., 21.5 mM) to CSBK medium.[3][4]

  • Inoculate the microcosms with 10 ml of activated sludge.

  • Fill the vials to a final volume (e.g., 35 ml) with CSBK medium.

  • Make the microcosms anoxic by flushing the headspace with nitrogen gas and sealing the vials.

  • Incubate the microcosms in the dark at a controlled temperature (e.g., 30°C).

  • Monitor the reaction by periodically sampling the liquid phase to measure concentrations of lactate, acetate, propionate, and dissolved Mn(II).

  • For subsequent enrichment transfers, use an aliquot of the culture from a successful microcosm to inoculate fresh medium.

Signaling Pathway

Dissimilatory_Manganese_Reduction cluster_cell Microbial Cell cluster_extracellular Extracellular Lactate_in Lactate Pyruvate Pyruvate Lactate_in->Pyruvate Oxidation AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA NADH_Dehydro NADH Dehydrogenase Pyruvate->NADH_Dehydro 2NADH Acetate Acetate AcetylCoA->Acetate + ATP Cytochromes Cytochromes NADH_Dehydro->Cytochromes e- Mn_IV Mn(IV) Oxide (Birnessite) Cytochromes->Mn_IV e- transfer Mn_II Mn(II) Mn_IV->Mn_II Reduction Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_MnIII Prepare Mn(III) Solution in H₂SO₄ Temp_Equil Equilibrate Reactants to Temp (e.g., 20°C) Prep_MnIII->Temp_Equil Prep_LA Prepare Lactic Acid (LA) Solution Prep_LA->Temp_Equil Mix Mix Reactants in Cuvette ([LA] >> [Mn(III)]) Temp_Equil->Mix Monitor Monitor Absorbance at 491 nm vs. Time Mix->Monitor Plot Plot ln(Abs) vs. Time Monitor->Plot Calculate Calculate k_obs from Slope Plot->Calculate Determine Determine Rate Law Calculate->Determine Nanoparticle_Synthesis Start Combine Mn Lactate, Solvent, and Stabilizer in Flask Inert Flush with Inert Gas (N₂) Start->Inert Heat Heat to High Temp (e.g., 280°C) Inert->Heat Age Age at Temp for Particle Growth Heat->Age Cool Cool to Room Temp Age->Cool Precipitate Precipitate NPs with Non-Solvent Cool->Precipitate Wash Wash & Centrifuge NPs Precipitate->Wash End Dry Final Nanoparticle Product Wash->End

References

Application of Manganese in Hydrogel Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the formation of manganese-crosslinked hydrogels, drawing from established methodologies using manganese chloride. These protocols can be adapted by researchers exploring the use of manganese lactate (B86563) or other manganese salts.

Application Notes

Manganese ions (Mn²⁺) offer a dual functionality in the context of hydrogel formation. Firstly, they can act as ionic cross-linkers for anionic polymers such as alginate and gellan gum. The divalent nature of Mn²⁺ allows it to form bridges between polymer chains, leading to the formation of a three-dimensional hydrogel network. This method of cross-linking is often gentle and can be performed under physiological conditions, making it suitable for the encapsulation of cells and sensitive therapeutic agents.

Secondly, the paramagnetic properties of Mn²⁺ make it an effective T1-weighted contrast agent for MRI.[1] Hydrogels labeled with manganese can be visualized in real-time during and after administration, allowing for precise, image-guided delivery to target tissues.[2][3] This is particularly valuable in applications such as cell therapy, where tracking the location and persistence of the delivery vehicle is crucial.[4][5]

Key applications of manganese-containing hydrogels include:

  • Image-Guided Drug and Cell Delivery: Injectable hydrogels containing Mn²⁺ can be monitored via MRI to ensure accurate placement, for instance, in intrathecal injections for neurological disorders.[2][4]

  • Cancer Therapy: Manganese-based hydrogels can be used for the synergistic combination of microwave ablation and chemodynamic therapy in tumors.[6] The hydrogel can enhance the efficacy of ablation while the Mn²⁺ ions can catalyze the production of reactive oxygen species for chemodynamic therapy.[6]

  • Tissue Engineering: The ability to encapsulate cells in a biocompatible and traceable matrix makes manganese-crosslinked hydrogels promising scaffolds for tissue regeneration.[5]

Experimental Protocols

The following protocols are based on the use of manganese chloride as the source of Mn²⁺ ions. Researchers wishing to use manganese lactate would need to perform optimization studies to determine the appropriate concentration and gelation kinetics, taking into account the difference in molecular weight and solubility.

Protocol 1: Preparation of Injectable Manganese-Alginate Hydrogels for MRI-Guided Cell Delivery

This protocol describes the preparation of an injectable alginate hydrogel cross-linked with manganese ions, suitable for cell encapsulation and visualization by MRI.

Materials:

  • Low viscosity sodium alginate (LVM)

  • Calcium alginate (CaM)

  • Manganese chloride (MnCl₂)

  • Mannitol

  • Artificial cerebrospinal fluid (aCSF)

  • Human adipose-derived stem cells (hADSCs) or other cell type of interest

  • Cell culture medium

  • Sterile syringes and needles (e.g., 27G or 31G)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1.5% (w/v) LVM solution in 4.6% (w/v) mannitol.

    • Prepare a 0.5% (w/v) CaM solution in 4.6% (w/v) mannitol.

    • Prepare a 0.1 mM MnCl₂ solution. Note: The optimal concentration of MnCl₂ may need to be determined experimentally to balance MRI signal enhancement and potential cytotoxicity.[4]

    • All solutions should be sterile-filtered.

  • Hydrogel Formulation:

    • In a sterile syringe, draw up the 1.5% LVM solution.

    • In a separate sterile syringe, draw up the 0.5% CaM solution containing 0.1 mM MnCl₂.

    • Connect the two syringes using a three-way stopcock.

    • Mix the contents by passing them back and forth between the syringes for approximately 20-30 cycles to ensure a homogenous mixture. This initiates the cross-linking process.

  • Cell Encapsulation (Optional):

    • If encapsulating cells, resuspend the cell pellet in the LVM solution before mixing with the cross-linking solution. A typical cell density is 2 x 10⁶ cells/mL.[3]

  • Injection and Gelation:

    • The hydrogel precursor mixture can be injected through a fine-gauge needle (e.g., 27G or 31G) into a target site or a mold.[3][4]

    • Further gelation will occur upon contact with physiological fluids containing ions. For in vitro testing, the hydrogel can be injected into aCSF.[3]

Workflow for Manganese-Alginate Hydrogel Preparation and Injection

G cluster_prep Solution Preparation cluster_mix Hydrogel Formulation cluster_inject Application sol1 1.5% LVM in Mannitol mix Mix LVM (+ cells) and CaM/MnCl2 solutions (Syringe-to-Syringe) sol1->mix sol2 0.5% CaM + 0.1 mM MnCl2 in Mannitol sol2->mix cells Cell Pellet (Optional) cells->mix inject Injectable Hydrogel Precursor mix->inject target Target Site (in vivo) or aCSF (in vitro) inject->target

Caption: Workflow for preparing and applying an injectable manganese-alginate hydrogel.

Protocol 2: Characterization of Manganese-Containing Hydrogels

1. Rheological Analysis:

  • Objective: To determine the mechanical properties (storage modulus G' and loss modulus G'') of the hydrogel.

  • Procedure:

    • Prepare the hydrogel as described in Protocol 1.

    • Place the hydrogel sample on the plate of a rheometer.

    • Perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain (e.g., 0.5%) and temperature (e.g., 37°C).[3]

    • Record the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A stable hydrogel will have a G' significantly higher than G''.

2. Injectability Analysis:

  • Objective: To measure the force required to inject the hydrogel through a specific needle gauge.

  • Procedure:

    • Load the hydrogel precursor into a syringe (e.g., 1 mL tuberculin) fitted with the desired needle (e.g., 27G).

    • Use a mechanical testing machine with a compression platen to depress the syringe plunger at a constant rate (e.g., 10 µL/min).[4]

    • Record the force required to extrude the hydrogel.

3. In Vitro MRI Phantom Study:

  • Objective: To assess the MRI contrast generated by the manganese-containing hydrogel.

  • Procedure:

    • Prepare hydrogels with varying concentrations of MnCl₂ (e.g., 0.01 mM, 0.1 mM, 1 mM).[4]

    • Place the hydrogel samples in tubes and immerse them in a phantom filled with a solution mimicking physiological fluid (e.g., aCSF or PBS).

    • Acquire T1-weighted MR images of the phantom.

    • Measure the signal intensity of the hydrogel samples relative to the surrounding fluid.

Data Presentation

The following tables summarize quantitative data from studies on manganese-alginate hydrogels.

Table 1: Rheological Properties of Alginate Hydrogels

Hydrogel FormulationConditionStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
1.5% LVM + 0.5% CaMFreshly Prepared~100~10
1.5% LVM + 0.5% CaM45 min in aCSF~200~20
1.5% LVM + 1% CaMFreshly Prepared~150~15
1.5% LVM + 1% CaM45 min in aCSF~300~30

Note: Data are approximate values based on graphical representations in the literature.[3]

Table 2: Injectability of Alginate Hydrogels

Hydrogel FormulationSyringe/NeedleIncubationInjection Force (N)
1.5% LVM + 0.5% CaMTuberculin (1 mL) / 27GFreshly Prepared~0.2
1.5% LVM + 0.5% CaM + 0.1 mM MnCl₂Tuberculin (1 mL) / 27GFreshly Prepared~0.15
1.5% LVM + 1% CaMTuberculin (1 mL) / 27GFreshly Prepared~0.4

Note: Data are approximate values based on graphical representations in the literature.[3]

Table 3: MRI Signal Enhancement by Mn-Gellan Gum Hydrogels

MnCl₂ ConcentrationSignal Intensity (Arbitrary Units)
0 mM (Control)~100
0.01 mM~150
0.1 mM~240
1 mM~200

Note: Data are approximate values based on graphical representations in the literature, showing a peak signal at 0.1 mM.[4]

Signaling Pathways and Mechanisms

The primary mechanism of hydrogel formation in this system is ionic cross-linking.

Mechanism of Ionic Cross-linking in Alginate Hydrogels

G cluster_components Components cluster_crosslinking Cross-linking alginate Alginate Polymer Chain With Carboxylate Groups (-COO⁻) crosslinked Cross-linked Hydrogel Network Mn²⁺ forms ionic bridges between alginate chains alginate->crosslinked mn_ion {Manganese Ion (Mn²⁺)} mn_ion->crosslinked

Caption: Ionic cross-linking of alginate by manganese ions (Mn²⁺).

In the context of cancer therapy, manganese ions within the hydrogel can participate in Fenton-like reactions, contributing to chemodynamic therapy.

Simplified Pathway of Mn²⁺-Mediated Chemodynamic Therapy

G mn_hydrogel Mn²⁺ in Hydrogel (at tumor site) ros Reactive Oxygen Species (ROS) (e.g., •OH) mn_hydrogel->ros Fenton-like reaction h2o2 Tumor Microenvironment (High H₂O₂) h2o2->ros cell_death Tumor Cell Apoptosis/ Necrosis ros->cell_death

Caption: Mn²⁺ catalyzes the conversion of H₂O₂ to ROS for cancer therapy.

Disclaimer: These protocols and notes are intended for informational purposes for a research audience. All experimental work should be conducted in a suitably equipped laboratory, adhering to all relevant safety guidelines. The provided protocols are starting points and may require optimization for specific applications and materials.

References

Application Notes and Protocols for Manganese-Based Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of electrochemical sensors utilizing manganese-based nanomaterials. The focus is on the application of manganese dioxide (MnO₂) in the detection of key biomarkers such as lactate (B86563) and glucose. While the initial topic specified manganese lactate, the current body of scientific literature points to the prominent role of manganese oxides, particularly MnO₂, as the active material in these sensing applications.

Section 1: Application of Manganese Dioxide in Electrochemical Sensing

Manganese dioxide (MnO₂) has emerged as a material of significant interest in the development of electrochemical sensors due to its high catalytic activity, good biocompatibility, and natural abundance. In electrochemical biosensors, MnO₂ nanomaterials are often used to catalyze the oxidation or reduction of electroactive species, enabling sensitive and selective detection of various analytes.

Key Applications:

  • Lactate Sensing: In enzymatic lactate sensors, lactate oxidase (LOx) catalyzes the oxidation of lactate to pyruvate, producing hydrogen peroxide (H₂O₂). MnO₂ can then efficiently catalyze the electrochemical reduction of H₂O₂, providing a measurable signal that correlates with the lactate concentration.[1][2] Non-enzymatic lactate sensors are also being explored, where metal-based nanomaterials directly catalyze lactate oxidation.[3][4]

  • Glucose Sensing: Similar to lactate sensors, enzymatic glucose sensors often employ glucose oxidase (GOx) to generate H₂O₂ from glucose. MnO₂-modified electrodes can detect this H₂O₂ with high sensitivity.[5] Additionally, non-enzymatic glucose sensors have been developed using manganese-based materials, such as manganese carbonate (MnCO₃) and various manganese oxides, which directly catalyze the electro-oxidation of glucose.[6][7][8]

  • Hydrogen Peroxide Sensing: As a key intermediate in many enzymatic biosensors, the direct and sensitive detection of H₂O₂ is crucial. MnO₂ nanozymes exhibit peroxidase-like activity and can be used for the sensitive electrochemical detection of H₂O₂.[9][10]

  • Neurotransmitter Sensing: While not the primary focus of this document, it is worth noting that electrochemical sensors are widely used for the detection of neurotransmitters.[11][12][13][14][15] Manganese-based materials could potentially be explored in this area as well.

Quantitative Data Presentation

The performance of various manganese-based electrochemical sensors is summarized in the table below. This allows for a direct comparison of their analytical capabilities.

Sensor TypeElectrode ModificationAnalyteLinear RangeLimit of Detection (LOD)SensitivityReference
Enzymatic LactatePDDA/MnO₂/PDDA/LODLactate--16.84 mV/mM[2]
Non-Enzymatic GlucoseMnCO₃/Ni foilGlucose0.001–0.5 mM-1254.4 μA mM⁻¹ cm⁻²[6]
Non-Enzymatic GlucoseCNTs/MnO₂Glucose0.5–10 mM0.19 mM309.73 µA cm⁻² mM⁻¹[8]
Enzymatic GlucoseMnO₂-coated ITO with GOxGlucose0.1–3 mM-117.8 μA mmol⁻¹ cm⁻²[5]
H₂O₂ SensorMnO₂ NFs/rGOH₂O₂20 nM–5 µM & 5 µM–800 µM14.92 nM-[9]
H₂O₂ SensorMnO₂-Ag hybrid nanowireH₂O₂0.24 µM–4 mM0.24 µM-[16]

Section 2: Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of manganese dioxide-based electrochemical sensors.

Protocol 1: Fabrication of an Enzymatic Lactate Biosensor based on Layer-by-Layer Assembly of MnO₂ Nanoparticles and Lactate Oxidase

This protocol is adapted from a method for constructing a sensitive lactate biosensor.[1][2]

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Manganese(II) sulfate (B86663) (MnSO₄)

  • Potassium permanganate (B83412) (KMnO₄)

  • Poly(diallyldimethylammonium chloride) solution (PDDA, 20 wt. % in water)

  • Lactate oxidase (LOx) from Pediococcus sp.

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Synthesis of MnO₂ Nanoparticles:

    • Prepare a 0.1 M MnSO₄ solution and a 0.1 M KMnO₄ solution in DI water.

    • Mix the two solutions in a 3:2 volume ratio with vigorous stirring.

    • The formation of a brown precipitate indicates the synthesis of MnO₂ nanoparticles.

    • Centrifuge the suspension, wash the precipitate with DI water several times, and re-disperse in DI water to obtain a stable MnO₂ colloid.

  • ITO Electrode Preparation:

    • Cut ITO glass into desired dimensions.

    • Clean the ITO slides by sonicating sequentially in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the slides under a stream of nitrogen.

  • Layer-by-Layer (LbL) Assembly:

    • Immerse the cleaned ITO slide in a 1% PDDA solution for 20 minutes to form a positively charged layer. Rinse with DI water.

    • Immerse the PDDA-coated slide in the negatively charged MnO₂ nanoparticle colloid for 20 minutes. Rinse with DI water.

    • Repeat the immersion in PDDA solution for 20 minutes, followed by rinsing.

    • Immerse the slide in a 5 mg/mL solution of lactate oxidase in PBS (pH 7.4) for 20 minutes. Rinse with PBS.

    • Repeat these steps to assemble multiple layers, creating a (PDDA/MnO₂/PDDA/LOx)n multilayer film.

Electrochemical Measurement:

  • Use a three-electrode system with the fabricated sensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Perform amperometric measurements in PBS (pH 7.4) at a constant potential (e.g., -0.4 V vs. Ag/AgCl).

  • After obtaining a stable baseline current, add successive aliquots of lactate standard solution and record the current response.

Protocol 2: Fabrication of a Non-Enzymatic Glucose Sensor using MnO₂ Nanorods Integrated with Carbon Nanotubes

This protocol is based on the development of a high-performance non-enzymatic glucose sensor.[8]

Materials:

  • Carbon nanotubes (CNTs)

  • Microfibrous carbon paper

  • Potassium permanganate (KMnO₄)

  • Sodium dodecyl sulfate (SDS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glucose standard solutions

Procedure:

  • Preparation of CNTs/Carbon Paper:

    • Disperse CNTs in a solution containing a surfactant (e.g., SDS) through ultrasonication to form a stable suspension.

    • Dip-coat a piece of microfibrous carbon paper into the CNT suspension and dry it in an oven.

  • Hydrothermal Synthesis of MnO₂ Nanorods on CNTs/Carbon Paper:

    • Place the CNT-coated carbon paper into a Teflon-lined stainless-steel autoclave.

    • Add an aqueous solution of KMnO₄ to the autoclave.

    • Seal the autoclave and heat it at a specific temperature (e.g., 160 °C) for several hours.

    • After cooling, remove the CNTs/MnO₂ composite, rinse it thoroughly with DI water and ethanol, and dry it.

Electrochemical Characterization:

  • Use the fabricated CNTs/MnO₂ electrode as the working electrode in a three-electrode setup.

  • Perform cyclic voltammetry (CV) in PBS with and without glucose to investigate the electrocatalytic activity towards glucose oxidation.

  • Conduct amperometric measurements at an optimized potential in PBS by adding successive amounts of glucose to determine the sensitivity, linear range, and limit of detection.

Section 3: Visualizations

This section provides diagrams created using Graphviz to illustrate the experimental workflows and sensing mechanisms.

Experimental_Workflow_Enzymatic_Lactate_Sensor cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement ITO ITO Slide Cleaning PDDA1 PDDA Coating ITO->PDDA1 MnO2 MnO2 Nanoparticle Deposition PDDA1->MnO2 PDDA2 Second PDDA Coating MnO2->PDDA2 LOx Lactate Oxidase Immobilization PDDA2->LOx Setup Three-Electrode Setup LOx->Setup Fabricated Sensor Amperometry Amperometric Detection Setup->Amperometry Lactate_Addition Lactate Addition Amperometry->Lactate_Addition Signal Current Response Lactate_Addition->Signal

Caption: Workflow for enzymatic lactate sensor fabrication.

Sensing_Mechanism_Enzymatic_Lactate_Sensor Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate  LOx H2O2 H₂O₂ H2O H₂O H2O2->H2O  MnO₂ e e⁻ H2O2->e Electrode Electrode Surface e->Electrode Measurable Current LOx Lactate Oxidase MnO2 MnO₂ Catalyst

Caption: Enzymatic lactate detection signaling pathway.

Experimental_Workflow_NonEnzymatic_Glucose_Sensor cluster_synthesis Material Synthesis & Electrode Fabrication cluster_char Electrochemical Characterization CNT_Dispersion CNT Dispersion Dip_Coating Dip-Coating on Carbon Paper CNT_Dispersion->Dip_Coating Hydrothermal Hydrothermal Synthesis of MnO₂ Dip_Coating->Hydrothermal CV Cyclic Voltammetry Hydrothermal->CV CNTs/MnO₂ Electrode Amperometry_G Amperometric Measurement CV->Amperometry_G Glucose_Addition Glucose Addition Amperometry_G->Glucose_Addition Analysis Performance Analysis Glucose_Addition->Analysis

Caption: Workflow for non-enzymatic glucose sensor fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of manganese lactate (B86563), focusing on improving reaction yield and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of manganese lactate.

IssuePotential Cause(s)Recommended Action(s)
Low Yield of this compound Incomplete Reaction: The reaction between manganese carbonate and lactic acid may not have gone to completion.- Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at an optimal temperature. While specific data for this compound is limited, a moderately elevated temperature (e.g., 50-70°C) can increase the reaction rate.[1][2] Monitor the reaction for the cessation of CO2 evolution, which indicates the consumption of manganese carbonate. - Ensure Proper Stoichiometry: Use a slight excess of lactic acid to ensure all the manganese carbonate reacts. The stoichiometric ratio is 1 mole of manganese carbonate to 2 moles of lactic acid.[3] A small excess of lactic acid can be removed during the purification step.
Suboptimal pH: The pH of the reaction mixture can influence the solubility of reactants and the stability of the product.Maintain a slightly acidic to neutral pH during the reaction. While the initial mixture of lactic acid will be acidic, the pH will rise as the manganese carbonate reacts. A final pH in the range of 5.5-7.5 is generally suitable for the stability of the this compound solution.[4]
Loss of Product During Purification: Significant amounts of this compound may be lost during crystallization and washing.- Optimize Crystallization: Control the cooling rate of the saturated solution to promote the formation of larger crystals, which are easier to filter and wash. Slow cooling generally results in higher purity and better yield. - Minimize Washing Losses: Wash the crystals with a minimal amount of cold solvent (e.g., cold deionized water or ethanol) to remove impurities without dissolving a significant amount of the product.
Product is Off-Color (Not Light Pink) Presence of Impurities: The presence of impurities from starting materials or side reactions can discolor the final product.- Use High-Purity Reagents: Ensure the manganese carbonate and lactic acid used are of high purity to avoid introducing colored impurities. - Purification: Recrystallization of the crude product can help remove colored impurities.
Oxidation of Manganese(II): Exposure to air, especially at elevated temperatures, can lead to the oxidation of Mn(II) to higher oxidation states, which are typically brown or black.- Inert Atmosphere: While not always necessary for this synthesis, performing the reaction and filtration steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. - Control Temperature: Avoid excessively high temperatures during the reaction and drying steps.
Incomplete Dissolution of Manganese Carbonate Insufficient Lactic Acid: Not enough lactic acid to react with all the manganese carbonate.Add additional lactic acid solution dropwise until all the manganese carbonate has dissolved and CO2 evolution ceases.
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.Gently heat the reaction mixture with stirring to increase the rate of dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of manganese carbonate with lactic acid in an aqueous solution. The balanced chemical equation is:

MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O + CO₂[3]

Alternatively, manganese oxide (MnO) can be used as the starting material.

Q2: What is the optimal molar ratio of reactants to maximize the yield?

A2: The stoichiometric ratio is 1 mole of manganese carbonate to 2 moles of lactic acid.[3] To ensure the complete conversion of the manganese carbonate, it is advisable to use a slight excess of lactic acid (e.g., 5-10% molar excess).

Q3: What are the ideal temperature and pH conditions for the synthesis?

Q4: How can I purify the synthesized this compound to improve yield and purity?

A4: The primary method for purifying this compound is crystallization. This involves concentrating the reaction mixture by evaporating the solvent (water) to create a supersaturated solution, followed by cooling to induce crystallization. The crystals can then be collected by filtration, washed with a small amount of cold solvent to remove soluble impurities, and dried.

Q5: What are common side reactions or sources of impurities?

A5:

  • Incomplete reaction: Unreacted manganese carbonate will remain as a solid impurity.

  • Excess lactic acid: While used to drive the reaction to completion, excess lactic acid will remain in the filtrate.

  • Oxidation of Mn(II): If the reaction is exposed to air for prolonged periods at high temperatures, some Mn(II) may oxidize to form manganese oxides, which are typically dark in color.

  • Impurities in starting materials: Any impurities present in the manganese carbonate or lactic acid will be carried through to the final product if not removed during purification.

Q6: How can I determine the yield of my synthesis?

A6: To determine the yield, you will need to:

  • Calculate the theoretical yield based on the limiting reactant (typically manganese carbonate).

  • Accurately weigh the dried, purified this compound product.

  • The percentage yield is calculated as: (Actual Yield / Theoretical Yield) x 100%.

For a more precise determination of the manganese content in your product, analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be employed.[5]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is designed to maximize the yield of this compound from manganese carbonate and lactic acid.

Materials:

  • Manganese Carbonate (MnCO₃), high purity

  • Lactic Acid (C₃H₆O₃), 85-90% aqueous solution

  • Deionized Water

  • Ethanol (for washing, optional)

Equipment:

  • Reaction vessel (e.g., round-bottom flask or beaker)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Reactant Calculation:

    • Determine the desired amount of this compound to be synthesized.

    • Based on the stoichiometry of the reaction (MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O + CO₂), calculate the required molar amounts of manganese carbonate and lactic acid. Use a 5-10% molar excess of lactic acid.

  • Reaction Setup:

    • In the reaction vessel, dissolve the calculated amount of lactic acid in a suitable volume of deionized water.

    • Place the vessel on the magnetic stirrer and begin stirring.

  • Reaction:

    • Slowly add the manganese carbonate powder to the stirring lactic acid solution in small portions. Effervescence (CO₂ evolution) will occur. Control the rate of addition to prevent excessive foaming.

    • Once all the manganese carbonate has been added, gently heat the mixture to 50-70°C while continuing to stir.

    • Maintain this temperature and continue stirring until the effervescence ceases, indicating the completion of the reaction. This may take several hours.

    • Monitor the pH of the solution. The final pH should be in the range of 5.5-7.5.[4]

  • Purification by Crystallization:

    • If any unreacted solid is present, filter the hot solution.

    • Transfer the clear filtrate to a clean beaker and heat to evaporate a portion of the water, concentrating the solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the precipitated pink crystals by vacuum filtration.

    • Wash the crystals with a small volume of cold deionized water or ethanol.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Data Presentation

Table 1: Effect of Reactant Ratio on Theoretical Yield

Molar Ratio (MnCO₃ : C₃H₆O₃)Limiting ReactantTheoretical Yield of Mn(C₃H₅O₃)₂ (per mole of MnCO₃)Notes
1 : 1.8Lactic Acid< 1 moleIncomplete conversion of MnCO₃.
1 : 2.0Stoichiometric1 moleIdeal ratio, but reaction may not go to completion.
1 : 2.1Manganese Carbonate1 moleSlight excess of lactic acid to drive the reaction.
1 : 2.2Manganese Carbonate1 moleHigher excess of lactic acid.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification Reactants Calculate Stoichiometry (MnCO₃ & Lactic Acid) Solution Prepare Lactic Acid Solution Reactants->Solution Addition Slowly Add MnCO₃ to Lactic Acid Solution->Addition Heating Heat and Stir (50-70°C) Addition->Heating Completion Monitor for End of CO₂ Evolution Heating->Completion Filtration1 Hot Filtration (if necessary) Completion->Filtration1 Concentration Evaporate Solvent Filtration1->Concentration Crystallization Cool to Induce Crystallization Concentration->Crystallization Filtration2 Collect Crystals Crystallization->Filtration2 Washing Wash with Cold Solvent Filtration2->Washing Drying Dry Product Washing->Drying Product This compound (Pink Crystals) Drying->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products MnCO3 Manganese Carbonate (MnCO₃) Plus1 + MnCO3->Plus1 LacticAcid Lactic Acid (2C₃H₆O₃) MnLactate This compound (Mn(C₃H₅O₃)₂) LacticAcid->MnLactate Reaction Plus1->LacticAcid Plus2 + MnLactate->Plus2 H2O Water (H₂O) Plus3 + H2O->Plus3 CO2 Carbon Dioxide (CO₂) Plus2->H2O Plus3->CO2

Caption: Synthesis of this compound from manganese carbonate.

References

Technical Support Center: Stabilizing Manganese Lactate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for stabilizing manganese lactate (B86563) solutions for experimental use.

Troubleshooting Guide

This section addresses common issues encountered when preparing and storing manganese lactate solutions.

Problem Observation Potential Cause Solution
Oxidation Solution turns yellow, brown, or a dark precipitate forms over time.Exposure to oxygen in the air can cause the oxidation of Manganese(II) to Manganese(III) or Manganese(IV) oxides, which are less soluble.Immediate Fix: Add a few drops of a dilute ascorbic acid solution to reduce the oxidized manganese back to its Mn(II) state. Prevention: Prepare the solution using deoxygenated water (e.g., by boiling or nitrogen purging). Store the solution in a tightly sealed container with minimal headspace. The addition of ascorbic acid as a preservative during preparation can also prevent oxidation.
Precipitation upon pH Adjustment A white or light pink precipitate forms when adjusting the pH of the solution, especially when increasing it.Manganese hydroxide (B78521) (Mn(OH)₂) or manganese carbonate (MnCO₃) can precipitate out of solution at higher pH levels (typically above 7.5).Maintain a slightly acidic pH (around 6.0-6.5) for the stock solution. If a higher pH is required for the experiment, consider adding a chelating agent like citric acid before adjusting the pH.
Cloudiness or Precipitation After Autoclaving The solution becomes cloudy or forms a precipitate after heat sterilization.High temperatures can accelerate oxidation and hydrolysis reactions, leading to the formation of insoluble manganese compounds.It is generally not recommended to autoclave this compound solutions. Instead, sterile-filter the solution through a 0.22 µm filter. If autoclaving is necessary, prepare the this compound solution separately from other components (especially phosphate (B84403) buffers) and combine them aseptically after they have cooled.
Inconsistent Experimental Results Variability in results between experiments using the same this compound solution.This could be due to the degradation of the this compound solution over time, leading to a lower effective concentration of Mn(II).Prepare fresh solutions for critical experiments. If using a stock solution, ensure it has been properly stored (refrigerated, protected from light and air) and is within its stability period. The use of stabilizers like citric acid can help maintain consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

A1: The primary causes of instability are the oxidation of Mn(II) to higher, less soluble oxidation states (Mn(III), Mn(IV)) upon exposure to air, and precipitation of manganese hydroxide or carbonate at neutral to alkaline pH.

Q2: How does citric acid stabilize this compound solutions?

A2: Citric acid is a chelating agent that binds to the Mn(II) ion, forming a stable, water-soluble complex. This complex is less susceptible to oxidation and precipitation, even at slightly higher pH values.

Q3: How does ascorbic acid stabilize this compound solutions?

A3: Ascorbic acid is a reducing agent (antioxidant). It prevents the oxidation of Mn(II) to higher oxidation states. If oxidation does occur, ascorbic acid can reduce the resulting Mn(III) or manganese oxides back to the soluble Mn(II) form.

Q4: What is the optimal pH for storing a this compound stock solution?

A4: To minimize precipitation, it is best to store this compound stock solutions at a slightly acidic pH, typically between 6.0 and 6.5.

Q5: Can I store my this compound solution at room temperature?

A5: For long-term stability, it is recommended to store this compound solutions in a refrigerator at 2-8°C to slow down potential degradation reactions. Solutions should also be protected from light.

Q6: My solution has turned brown. Is it still usable?

A6: A brown color indicates the formation of manganese oxides due to oxidation. While you can often redissolve the precipitate and remove the color by adding a small amount of ascorbic acid, the concentration of Mn(II) may no longer be accurate. For critical applications, it is best to discard the solution and prepare a fresh batch.

Q7: What is the recommended concentration for a this compound stock solution?

A7: A 1 M stock solution is often convenient for laboratory use. However, the optimal concentration may depend on your specific experimental needs and the solubility limits under your storage conditions.

Experimental Protocols

Protocol for Preparing a Stabilized 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M this compound solution with the addition of citric acid as a chelating agent to enhance stability.

Materials:

  • Manganese(II) lactate trihydrate (Mn(C₃H₅O₃)₂·3H₂O, Molar Mass: 287.09 g/mol )

  • Citric acid (monohydrate, Molar Mass: 210.14 g/mol )

  • High-purity, deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm filter and receiving bottle

Procedure:

  • Deoxygenate Water: For maximum stability, boil high-purity, deionized water for 15-20 minutes and then allow it to cool to room temperature under a nitrogen or argon stream.

  • Dissolve Citric Acid: To a final volume of 100 mL, weigh out 2.10 g of citric acid monohydrate (for a 0.1 M final concentration) and dissolve it in approximately 80 mL of the deoxygenated water.

  • Dissolve this compound: Slowly add 28.71 g of manganese(II) lactate trihydrate to the citric acid solution while stirring continuously until it is fully dissolved. The solution should be a pale pink color.

  • Adjust pH: Check the pH of the solution. If necessary, adjust the pH to 6.0-6.5 using 0.1 M HCl or 0.1 M NaOH.

  • Final Volume: Bring the solution to a final volume of 100 mL with deoxygenated water.

  • Sterilization and Storage: Sterile-filter the solution through a 0.22 µm filter into a sterile, airtight container. Store the solution at 2-8°C, protected from light.

Data Presentation

Table 1: Estimated Stability of 100 mM this compound Solution Under Different Conditions
Condition Stabilizer pH Temperature Estimated Stability (Time to noticeable precipitation/discoloration)
1 None7.0Room Temperature< 1 week
2 None6.04°C1-2 weeks
3 10 mM Citric Acid7.04°C> 1 month
4 10 mM Ascorbic Acid6.54°C> 1 month
5 10 mM Citric Acid & 1 mM Ascorbic Acid7.04°C> 2 months

Note: This table provides estimates based on qualitative data. Actual stability may vary depending on specific laboratory conditions and reagent purity.

Visualizations

Manganese (II) Oxidation Pathway

Figure 1: Oxidation of Manganese (II) Lactate Mn_II Mn(II) Lactate (soluble, pale pink) Mn_III Mn(III) complexes (less stable) Mn_II->Mn_III Oxidation MnO2 MnO2 (insoluble, brown/black precipitate) Mn_III->MnO2 Further Oxidation/Precipitation O2 Oxygen (O2) O2->Mn_II

Caption: Oxidation pathway of Mn(II) lactate.

Stabilization of Manganese (II) with Citric Acid

Figure 2: Chelation of Mn(II) by Citric Acid Mn_II Mn(II) Ion Mn_Citrate Mn(II)-Citrate Complex (stable, soluble) Mn_II->Mn_Citrate CitricAcid Citric Acid CitricAcid->Mn_Citrate

Caption: Chelation of Mn(II) by citric acid.

Stabilization of Manganese (II) with Ascorbic Acid

Figure 3: Reduction of Oxidized Manganese by Ascorbic Acid Mn_III Mn(III)/MnO2 (oxidized) Mn_II Mn(II) (reduced, soluble) Mn_III->Mn_II Reduction AscorbicAcid Ascorbic Acid AscorbicAcid->Mn_III DehydroascorbicAcid Dehydroascorbic Acid AscorbicAcid->DehydroascorbicAcid Oxidation

Caption: Reduction of oxidized manganese.

Experimental Workflow for Preparing a Stable this compound Solution

Figure 4: Workflow for Preparing Stable Mn Lactate Solution start Start deoxygenate Deoxygenate Water start->deoxygenate dissolve_citric Dissolve Citric Acid deoxygenate->dissolve_citric dissolve_mn Dissolve Mn Lactate dissolve_citric->dissolve_mn adjust_ph Adjust pH to 6.0-6.5 dissolve_mn->adjust_ph final_volume Adjust to Final Volume adjust_ph->final_volume filter Sterile Filter (0.22 µm) final_volume->filter store Store at 2-8°C, protected from light filter->store end End store->end

Caption: Experimental workflow diagram.

Technical Support Center: Manganese Lactate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges with manganese lactate (B86563) precipitation in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is manganese lactate and why is it used in my experiments?

A1: this compound is a salt of manganese and lactic acid, appearing as light pink crystals that are generally very soluble in water.[1] A typical specification for this compound is a minimum solubility of 10g per 100mL of water at 25°C.[2] In research and development, it serves as a bioavailable source of manganese(II) ions (Mn²⁺). Mn²⁺ is an essential cofactor for a variety of enzymes, including kinases, decarboxylases, and transferases, and is often critical for cellular processes, enzyme kinetics, and formulation stability studies.

Q2: I prepared a this compound stock solution in water and it was clear. After adding my buffer, it became cloudy/formed a precipitate. What happened?

A2: This is a common issue that typically points to a physicochemical incompatibility between the manganese(II) ions and the components of your buffer system. The most frequent causes are:

  • Incorrect pH: The buffer may have a pH that is too high (alkaline), causing the precipitation of insoluble manganese compounds.

  • Incompatible Buffer Anions: The buffer itself may contain anions, such as phosphate (B84403), that form insoluble salts with manganese(II) ions.

  • Concentration Overload: The final concentration of this compound in the buffer may have exceeded its solubility limit under those specific conditions (pH, temperature, ionic strength).

Q3: What is the optimal pH range for maintaining this compound solubility?

A3: The solubility of manganese(II) is highly dependent on pH. As the pH increases, Mn²⁺ ions will react with hydroxide (B78521) ions (OH⁻) to form manganese(II) hydroxide (Mn(OH)₂), which is poorly soluble and will precipitate out of solution.[3] Precipitation of Mn(OH)₂ generally begins at a pH of around 8.0-9.0 and is nearly complete by pH 10.[4][5] If your buffer is exposed to the atmosphere, dissolved carbon dioxide can form carbonate ions, leading to the precipitation of manganese(II) carbonate (MnCO₃) at a pH as low as 7.5.[3][6] Therefore, to ensure solubility, it is safest to work in a slightly acidic to neutral pH range, ideally below pH 7.5 .

Q4: Can I use phosphate buffers (e.g., PBS) with this compound?

A4: It is strongly discouraged to use phosphate-based buffers with this compound. Manganese(II) ions can react with phosphate anions (PO₄³⁻) to form manganese(II) phosphate (Mn₃(PO₄)₂), which is known to be slightly soluble in water and can readily precipitate, especially at neutral or alkaline pH.[7] While manganese phosphate is more soluble in acidic solutions, using a phosphate buffer creates a high risk of precipitation in most biological and pharmaceutical applications.[7]

Q5: Which buffers are considered "safe" or compatible with this compound?

A5: Buffers with low metal-binding constants are generally preferred. Common choices include:

  • HEPES (pH range 6.8-8.2)

  • PIPES (pH range 6.1-7.5)

  • MES (pH range 5.5-6.7)

  • Acetate Buffers (e.g., Sodium Acetate, pH range 3.6-5.6)

Caution: Some studies have shown that organic buffers like HEPES, PIPES, MES, and TRIS can act as reducing agents for higher oxidation states of manganese (Mn³⁺/Mn⁴⁺).[8] While you are working with Mn²⁺ (from this compound), it is important to be aware of potential, albeit less common, redox interactions with your buffer, especially in the presence of oxidizing agents. Always perform a compatibility test with your specific experimental conditions.

Q6: My solution is buffered at pH 7.0, but I still see a precipitate. What else could be the cause?

A6: If the pH and buffer type are appropriate, consider these other factors:

  • High Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system, which can be lower than its solubility in pure water. Try reducing the concentration.

  • Low Temperature: Solubility is often temperature-dependent. If you are working at a reduced temperature (e.g., 4°C), the solubility of this compound may decrease, leading to precipitation.[9] Try preparing the solution at room temperature before cooling it down.

  • Presence of Other Ions: Your solution may contain other interfering ions. For example, high concentrations of bicarbonate or sulfate (B86663) can form less soluble manganese salts.[10]

Data Presentation: Potential for Manganese Precipitation

Precipitate CompoundFormulaSolubility Product Constant (Ksp)Conditions Favoring Precipitation
Manganese(II) HydroxideMn(OH)₂~1.9 x 10⁻¹³Alkaline pH (typically > 8.0). The higher the pH, the greater the risk of precipitation.[3]
Manganese(II) CarbonateMnCO₃~1.8 x 10⁻¹¹Presence of carbonate ions (e.g., from dissolved CO₂ or bicarbonate buffers), especially at neutral to alkaline pH.[3][11]
Manganese(II) PhosphateMn₃(PO₄)₂Ksp not well-defined, but known to be slightly solublePresence of phosphate ions (e.g., from phosphate buffers like PBS).[7]

Troubleshooting Guide

If you are experiencing precipitation, follow this systematic guide to identify and resolve the issue.

Step 1: Check the pH of Your Final Solution

The most common cause of manganese salt precipitation is a pH that is too high.

  • Action: Use a calibrated pH meter to measure the pH of your final buffered solution containing this compound.

  • Analysis: If the pH is above 7.5 , it is the likely cause of precipitation due to the formation of manganese hydroxide or carbonate.[6]

  • Solution:

    • Remake the solution using a buffer with a lower pH (e.g., pH 6.5-7.0).

    • If your experiment allows, adjust the pH of your current solution downwards using a dilute acid (e.g., 0.1 M HCl) until the precipitate redissolves.

Step 2: Evaluate Your Buffer System

If the pH is within the acceptable range (below 7.5), the buffer composition may be the culprit.

  • Action: Identify the components of your buffer.

  • Analysis: Are you using a phosphate-based buffer (e.g., PBS, sodium phosphate, potassium phosphate)? If so, this is a highly probable cause.

  • Solution: Switch to a non-phosphate buffer system with low metal-binding capacity, such as HEPES, MES, or PIPES. (See FAQ Q5 for more options).

Step 3: Assess Concentration and Temperature

If both pH and buffer choice seem appropriate, the issue may be related to solubility limits.

  • Action: Review your protocol. What is the final concentration of this compound? At what temperature are you preparing and storing the solution?

  • Analysis: The concentration may be too high for the specific buffer and temperature conditions. Solubility generally decreases at lower temperatures.

  • Solution:

    • Prepare a new solution with a lower concentration of this compound.

    • Ensure all components are fully dissolved at room temperature before moving the solution to a colder environment (e.g., an ice bath or 4°C storage).

The troubleshooting workflow is visualized in the diagram below.

G start Precipitation Observed in Mn-Lactate Solution check_ph 1. Check pH of Final Solution start->check_ph ph_high Is pH > 7.5? check_ph->ph_high cause_ph Cause: Mn(OH)₂ or MnCO₃ Precipitation ph_high->cause_ph Yes check_buffer 2. Evaluate Buffer System ph_high->check_buffer No solution_found Solution Stable cause_ph->solution_found buffer_phosphate Is it a Phosphate Buffer? check_buffer->buffer_phosphate cause_buffer Cause: Mn₃(PO₄)₂ Precipitation buffer_phosphate->cause_buffer Yes check_conc 3. Assess Concentration & Temperature buffer_phosphate->check_conc No cause_buffer->solution_found conc_high Is Concentration High or Temp Low? check_conc->conc_high cause_conc Cause: Exceeded Solubility Limit conc_high->cause_conc Yes conc_high->solution_found No cause_conc->solution_found

Caption: A troubleshooting workflow for diagnosing this compound precipitation.

G cluster_conditions Experimental Conditions cluster_precipitates Potential Precipitates MnLactate Mn²⁺ (from Lactate) MnOH2 Mn(OH)₂ (Manganese Hydroxide) MnLactate->MnOH2 MnCO3 MnCO₃ (Manganese Carbonate) MnLactate->MnCO3 MnPO4 Mn₃(PO₄)₂ (Manganese Phosphate) MnLactate->MnPO4 MnLactate_solid Mn(Lactate)₂ (solid) MnLactate->MnLactate_solid High Conc. Buffer Buffer Anions Buffer->MnPO4 Phosphate Anions pH Solution pH pH->MnOH2 High pH (>8.0) pH->MnCO3 High pH (>7.5) & CO₂ present Temp Temperature Temp->MnLactate_solid Low Temp

Caption: Key chemical factors that can lead to this compound precipitation.

Experimental Protocols

Protocol 1: Determining the pH Precipitation Point

This protocol helps you find the approximate pH at which this compound precipitates in your specific buffer system.

Materials:

  • Your chosen buffer solution (e.g., 50 mM HEPES), initially adjusted to pH 6.0.

  • Concentrated this compound stock solution (e.g., 1 M in DI water).

  • 0.1 M NaOH solution.

  • Calibrated pH meter.

  • Stir plate and stir bar.

  • Beaker.

Methodology:

  • Add 50 mL of your pH 6.0 buffer to a beaker with a stir bar.

  • Spike in the this compound stock solution to achieve your desired final concentration (e.g., 1 mM).

  • Place the beaker on the stir plate and begin gentle stirring.

  • Place the calibrated pH electrode into the solution.

  • Slowly add the 0.1 M NaOH solution dropwise.

  • Monitor the solution for the first sign of persistent cloudiness or turbidity.

  • Record the pH at which the turbidity appears. This is the approximate precipitation point for that concentration in your buffer.

Protocol 2: Rapid Buffer Compatibility Screening

Use this method to quickly compare the compatibility of several buffers.

Materials:

  • A selection of potential buffer stock solutions (e.g., 1 M stocks of HEPES, MES, PIPES, and Sodium Phosphate), all adjusted to the same pH (e.g., pH 7.2).

  • This compound stock solution (e.g., 100 mM in DI water).

  • Microcentrifuge tubes or a 96-well plate.

  • DI water.

Methodology:

  • Label a separate tube or well for each buffer to be tested.

  • In each tube/well, prepare the final buffered solution. For a 1 mL final volume at 50 mM buffer and 1 mM Mn-Lactate:

    • Add 50 µL of 1 M buffer stock.

    • Add 10 µL of 100 mM this compound stock.

    • Add 940 µL of DI water.

  • Vortex or mix each solution thoroughly.

  • Let the solutions stand at room temperature for 30 minutes.

  • Visually inspect each solution against a dark background for any signs of precipitation or cloudiness.

  • For a more sensitive measurement, read the absorbance of each well at 600 nm (A600) using a plate reader. A higher A600 value indicates scattering from a precipitate.

  • Buffers that result in clear, non-turbid solutions are considered compatible under these test conditions.

References

Technical Support Center: Optimization of Reaction Conditions with Manganese Lactate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions using manganese lactate (B86563) as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is manganese lactate, and in which reactions is it primarily used as a catalyst?

Manganese(II) lactate is a salt of manganese and lactic acid. While manganese is a versatile metal in catalysis, this compound specifically has been reported as a catalyst for the ring-opening polymerization of L-lactide to produce polylactic acid (PLA).[1] It is valued for being a simple, readily available manganese salt.

Q2: What are the common problems observed when using this compound as a catalyst for L-lactide polymerization?

Researchers have encountered several challenges when using this compound for the polymerization of L-lactide, including:

  • Low Conversion Rates: The reaction often requires high temperatures (around 150°C) and very long reaction times (up to 192 hours) to achieve near-complete conversion of the monomer.[1]

  • Low Molecular Weight Polymer: The resulting polylactic acid (PLA) often has a relatively low molecular weight (e.g., Mv = 33,000 g/mol ).[1]

  • Partial Racemization: The stereochemical integrity of the L-lactide can be compromised, leading to partial racemization in the final polymer.[1]

  • Catalyst Activity: Among various manganese(II) salts, manganese L-lactate was found to be the most reactive for this specific polymerization.[1]

Q3: How does the performance of this compound compare to other manganese catalysts?

This compound is a simple salt and may exhibit lower catalytic activity and selectivity compared to more complex manganese coordination compounds, such as pincer complexes, which have shown high efficiency in reactions like the dehydrogenative oxidation of glycerol (B35011) to lactic acid.[2] For instance, well-defined pincer manganese complexes can achieve high yields (96%) and selectivities (96-98%) under milder conditions and with very low catalyst loadings.[2]

Troubleshooting Guides

Issue 1: Low Polymer Yield and/or Conversion Rate

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reaction Time Polymerizations with this compound can be slow.[1] Increase the reaction time and monitor the conversion at different time points to determine the optimal duration.
Suboptimal Temperature While high temperatures are generally required,[1] an excessively high temperature might lead to side reactions or catalyst degradation. Conversely, a temperature that is too low will result in a very slow reaction. It is advisable to screen a range of temperatures (e.g., 140-160°C) to find the best balance between reaction rate and selectivity.
Catalyst Loading The concentration of the catalyst can significantly impact the reaction rate. If the conversion is low, consider a modest increase in the catalyst loading. However, be aware that higher catalyst concentrations can sometimes lead to a decrease in molecular weight or an increase in side reactions.
Monomer Purity Impurities in the L-lactide monomer, such as water or other nucleophiles, can interfere with the polymerization and deactivate the catalyst. Ensure the monomer is of high purity and thoroughly dried before use.
Issue 2: Low Molecular Weight of the Polymer

Possible Causes & Solutions

CauseRecommended Action
High Catalyst Concentration A higher concentration of the catalyst can lead to more initiation sites, resulting in a larger number of shorter polymer chains. To increase the molecular weight, try reducing the catalyst loading.
Presence of Chain Transfer Agents Impurities with active hydrogens, such as water or alcohols, can act as chain transfer agents, terminating the growing polymer chains prematurely. Ensure all reagents and glassware are scrupulously dry.
High Reaction Temperature Elevated temperatures can increase the rate of chain transfer and termination reactions relative to propagation, leading to lower molecular weight polymers.[1] Investigate if a slightly lower reaction temperature can improve the molecular weight without drastically reducing the conversion rate.
Issue 3: Partial Racemization of the Polymer

Possible Causes & Solutions

CauseRecommended Action
High Reaction Temperature High temperatures can promote epimerization at the chiral center of the lactide monomer or the growing polymer chain, leading to a loss of stereochemical purity.[1] Optimizing for the lowest possible reaction temperature that still provides a reasonable reaction rate is crucial.
Prolonged Reaction Time Extended exposure to high temperatures can increase the extent of racemization.[1] Monitor the reaction progress and stop it as soon as the desired conversion is reached to minimize this effect.
Basic Impurities The presence of basic impurities can catalyze the racemization of lactide. Ensure all components of the reaction are free from basic residues.

Experimental Protocols

General Protocol for Bulk Polymerization of L-Lactide using Manganese L-Lactate Catalyst

This protocol is a representative procedure based on available literature for the bulk polymerization of L-lactide.[1]

Materials:

  • L-Lactide (high purity)

  • Manganese(II) L-lactate

  • Schlenk flask or similar reaction vessel suitable for high-temperature reactions under inert atmosphere

  • Vacuum line and inert gas (e.g., Argon or Nitrogen) supply

  • High-temperature oil bath or heating mantle with a temperature controller

  • Stirring mechanism (magnetic stirrer or overhead stirrer)

Procedure:

  • Drying of Glassware: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

  • Monomer and Catalyst Loading: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the desired amount of L-lactide and manganese L-lactate (e.g., a monomer to catalyst molar ratio of 1000:1).

  • Purging: Seal the flask and evacuate under high vacuum for at least 30 minutes to remove any residual air and moisture. Then, backfill with inert gas. Repeat this cycle three times.

  • Heating and Polymerization: Place the sealed flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 150°C).[1]

  • Stirring: Once the monomer has melted, begin stirring to ensure homogeneity.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., up to 192 hours).[1] Samples can be carefully taken at various time points under an inert atmosphere to monitor conversion and molecular weight.

  • Termination and Isolation: After the desired time, remove the flask from the heat and allow it to cool to room temperature. The solid polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove any unreacted monomer and catalyst residues.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

  • Characterization: Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and stereochemical purity (e.g., by polarimetry or chiral NMR).

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_end Optimization start Experiment Complete problem Analyze Results: - Low Yield/Conversion? - Low Molecular Weight? - Racemization? start->problem low_yield Low Yield/Conversion problem->low_yield Yes low_mw Low Molecular Weight problem->low_mw Yes racemization Racemization problem->racemization Yes end_node Re-run Experiment with Optimized Conditions problem->end_node No, successful sol_yield Increase Time/Temp Increase Catalyst Loading Purify Monomer low_yield->sol_yield sol_mw Decrease Catalyst Loading Ensure Dry Conditions Decrease Temperature low_mw->sol_mw sol_rac Decrease Temperature Decrease Time Ensure No Basic Impurities racemization->sol_rac sol_yield->end_node sol_mw->end_node sol_rac->end_node

Caption: Troubleshooting workflow for this compound catalyzed polymerization.

Reaction_Parameters cluster_inputs Reaction Inputs cluster_outputs Reaction Outputs catalyst This compound Catalyst temp Temperature catalyst->temp time Time catalyst->time loading Catalyst Loading catalyst->loading purity Monomer Purity catalyst->purity yield Yield / Conversion temp->yield mw Molecular Weight temp->mw stereo Stereoselectivity temp->stereo time->yield time->stereo loading->yield loading->mw purity->yield purity->mw purity->stereo

Caption: Key reaction parameters influencing outputs in this compound catalysis.

References

Technical Support Center: Preventing Oxidation of Manganese (II) Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Manganese (II) Lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oxidative stability of manganese (II) lactate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and use of manganese (II) lactate solutions.

Issue Potential Cause Recommended Action
Pink or colorless manganese (II) lactate solution turns yellow or brown. Oxidation of Mn(II) to Mn(III) or Mn(IV). This can be initiated by: - High pH (>7): The rate of Mn(II) oxidation by dissolved oxygen increases significantly with increasing pH. - Presence of Oxidizing Agents: Contaminants or reactive excipients can promote oxidation. - Exposure to Light: UV radiation can catalyze the oxidation process.[1] - Elevated Temperature: Higher temperatures accelerate the rate of oxidation.[2]- pH Control: Maintain the pH of the solution in the acidic to neutral range (ideally pH 5.5-7.0). Use a non-reactive buffer system (see "Compatible Buffers" in the FAQ section). - Use of Antioxidants/Reducing Agents: Add an antioxidant such as ascorbic acid to the formulation. Ascorbic acid can reduce any Mn(III) formed back to Mn(II).[3] - Use of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a stable complex with Mn(II), which can be more resistant to oxidation.[4] - Light Protection: Store solutions in amber or opaque containers to protect from light.[1] - Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), unless otherwise specified.
Precipitate forms in the manganese (II) lactate solution. Formation of insoluble manganese hydroxides or oxides due to oxidation and subsequent hydrolysis, especially at higher pH.- Verify and Adjust pH: Immediately check the pH of the solution. If it has risen, adjust it back to the recommended range with a suitable acid. - Filter and Re-stabilize: If a precipitate has formed, it may be necessary to filter the solution (if appropriate for the application) and add stabilizers (antioxidant and/or chelating agent) to the filtrate. - Prepare Fresh Solution: For critical applications, it is best to discard the solution and prepare a fresh batch, ensuring proper pH control and the addition of stabilizers from the outset.
Inconsistent experimental results using manganese (II) lactate solutions. The concentration of active Mn(II) may be decreasing over time due to oxidation. The resulting Mn(III) or Mn(IV) species may have different or interfering activities in your assay.- Quantify Mn(II) Concentration: Regularly verify the concentration of Mn(II) in your stock and working solutions using a validated analytical method (see Experimental Protocol 2). - Implement a Stability Program: Conduct a small-scale stability study on your formulation under your typical experimental conditions to understand its degradation profile (see Experimental Protocol 3). - Use Freshly Prepared Solutions: For highly sensitive experiments, prepare manganese (II) lactate solutions fresh daily.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of manganese (II) lactate oxidation?

A1: The primary cause of manganese (II) lactate oxidation is the reaction of Mn(II) ions with dissolved oxygen. This reaction is significantly accelerated by factors such as elevated pH (above neutral), exposure to light, and increased temperature.[1][2][5] The presence of catalytic surfaces or other oxidizing agents can also enhance the rate of oxidation.[2]

Q2: What is the ideal pH range for storing manganese (II) lactate solutions?

A2: To minimize oxidation, manganese (II) lactate solutions should be maintained in a slightly acidic to neutral pH range, typically between 5.5 and 7.0.[6] A 1% solution of manganese (II) lactate trihydrate in water has a pH of approximately 6.0.[7]

Q3: What types of buffers are compatible with manganese (II) lactate?

A3: Buffer selection is critical as some organic buffers can act as reducing agents for manganese oxides, which could interfere with stability studies.[8] Inorganic buffer systems like phosphate (B84403) or acetate (B1210297) buffers are generally suitable. However, it is crucial to ensure the final pH is within the stable range for Mn(II). Citrate buffers may also be used, but potential chelation effects should be considered. It is recommended to avoid buffers like HEPES and TRIS in studies focused on manganese oxidation, as they have been shown to reduce Mn(IV) to Mn(III).[8]

Q4: How can I visually assess if my manganese (II) lactate solution has oxidized?

A4: Pure manganese (II) lactate solutions are typically light pink or colorless.[9] The appearance of a yellow to brown color is a strong indicator of the formation of Mn(III) or Mn(IV) species. The formation of a brown precipitate suggests the presence of insoluble manganese oxides or hydroxides.

Q5: What are the recommended storage conditions for manganese (II) lactate powder and solutions?

A5:

  • Powder: Store manganese (II) lactate powder in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture and air.[10]

  • Solutions: Store manganese (II) lactate solutions in airtight, opaque (amber) containers, refrigerated at 2-8°C to minimize oxidation. For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon.

Q6: Can I use antioxidants to prevent oxidation? If so, which ones and at what concentration?

A6: Yes, antioxidants are effective. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose as it can reduce higher oxidation states of manganese back to Mn(II).[3] A starting concentration range to evaluate is 0.01% to 0.1% (w/v). The optimal concentration will depend on the specifics of your formulation and storage conditions and should be determined experimentally.

Q7: How do chelating agents like EDTA help in stabilization?

A7: Chelating agents like EDTA form a stable complex with the Mn(II) ion. This complex can be more resistant to oxidation than the free Mn(II) ion.[4] By sequestering the manganese ion, EDTA can prevent it from participating in oxidation reactions. A typical starting concentration for EDTA is in the range of 0.01% to 0.05% (w/v).

Quantitative Data Summary

The following tables summarize key stability and analytical data. Note that specific kinetic data for manganese (II) lactate is limited in the literature; therefore, some values are based on general principles of Mn(II) oxidation and should be confirmed experimentally for your specific system.

Table 1: Factors Influencing Manganese (II) Oxidation Rate

Factor Effect on Oxidation Rate General Recommendation
pH Rate increases significantly above pH 7.[5]Maintain pH between 5.5 and 7.0.
Temperature Rate increases with temperature.[2]Store solutions at 2-8°C.
Light UV light can accelerate oxidation.[1]Store in amber or opaque containers.
Oxygen Primary oxidant; rate is dependent on O₂ concentration.[5]De-gas solutions and store in airtight containers. Purge with inert gas for long-term storage.

Table 2: Suggested Starting Concentrations for Stabilizers

Stabilizer Mechanism of Action Suggested Starting Concentration (w/v) Reference
Ascorbic Acid Antioxidant / Reducing Agent0.01% - 0.1%[3]
EDTA Chelating Agent0.01% - 0.05%[4]

Table 3: Analytical Wavelengths for Manganese Species

Species Method Wavelength (nm) Reference
Total Manganese Formaldoxime Method450[11]
Mn(III) Pyrophosphate Complex258[7]
Mn(III)-Lactate Complex Spectrophotometry~491 (for Mn(III) sulfate)[12]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Manganese (II) Lactate Stock Solution (100 mM)

Materials:

  • Manganese (II) lactate trihydrate (FW: 287.14 g/mol )[7]

  • High-purity water (e.g., Milli-Q or equivalent)

  • Ascorbic acid

  • EDTA disodium (B8443419) salt

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Volumetric flasks (amber glass recommended)

  • Magnetic stirrer and stir bar

Procedure:

  • De-gas Water: Before use, sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weigh Manganese (II) Lactate: Weigh 2.871 g of manganese (II) lactate trihydrate and transfer it to a 100 mL volumetric flask.

  • Add Stabilizers (Optional but Recommended):

    • Add 10 mg of ascorbic acid (for a final concentration of 0.01%).

    • Add 10 mg of EDTA disodium salt (for a final concentration of 0.01%).

  • Dissolution: Add approximately 80 mL of the de-gassed water to the flask. Stir with a magnetic stirrer until all solids are dissolved.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to be within the 6.0-6.5 range using 0.1 M HCl or 0.1 M NaOH.

  • Final Volume: Bring the solution to the final volume of 100 mL with de-gassed water.

  • Storage: Transfer the solution to a tightly sealed amber glass bottle. Purge the headspace with inert gas before sealing. Store at 2-8°C.

Protocol 2: Spectrophotometric Quantification of Manganese (III) Formation

This method is adapted from the principle of measuring Mn(III) as a pyrophosphate complex.[7]

Materials:

  • Manganese (II) lactate solution (sample to be tested)

  • Sodium pyrophosphate solution (120 mM, pH 6.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: In a test tube protected from light, mix 1 mL of your manganese (II) lactate solution with 2 mL of the 120 mM sodium pyrophosphate solution.

  • Incubation: Allow the mixture to stand for 48 hours at room temperature in the dark to ensure complete complexation of any Mn(III).[7]

  • Spectrophotometric Measurement:

    • Use a solution of sodium pyrophosphate as the blank.

    • Measure the absorbance of the sample at 258 nm.

  • Quantification: The concentration of the Mn(III)-pyrophosphate complex can be determined using a standard curve prepared from a known Mn(III) source (e.g., by controlled oxidation of a Mn(II) standard) or by using a molar absorptivity coefficient if available in the literature for these specific conditions. An increase in absorbance at 258 nm over time indicates the formation of Mn(III).

Protocol 3: Accelerated Stability Study Design

This protocol is a general guideline based on ICH recommendations for accelerated stability testing.[13]

Objective: To evaluate the effectiveness of different stabilizers on the oxidative stability of a manganese (II) lactate solution.

Procedure:

  • Prepare Formulations: Prepare several batches of your manganese (II) lactate solution:

    • Control: No stabilizers.

    • Formulation A: With ascorbic acid (e.g., 0.05%).

    • Formulation B: With EDTA (e.g., 0.025%).

    • Formulation C: With both ascorbic acid and EDTA.

  • Storage Conditions: Aliquot each formulation into multiple amber vials and store them under the following conditions:

    • Long-term: 5°C ± 3°C

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Initial: Test all formulations at Day 0.

    • Accelerated: Test at 1, 2, 4, and 6 weeks.

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change and precipitation.

    • pH: Potentiometric measurement.

    • Quantification of Mn(III): Using the spectrophotometric method described in Protocol 2.

    • Assay of Mn(II): To determine the remaining concentration of the active species.

  • Data Analysis: Plot the concentration of Mn(III) formed over time for each formulation under accelerated conditions. Compare the degradation rates to determine the most effective stabilization strategy. The data can be used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.

Visualizations

Oxidation_Pathway cluster_factors Initiating Factors Mn_II Manganese (II) Lactate (Colorless/Light Pink) Mn_III Manganese (III) Species (Yellow/Brown) Mn_II->Mn_III Oxidation Mn_IV Manganese (IV) Oxides (Brown Precipitate) Mn_III->Mn_IV Further Oxidation/ Disproportionation O2 Dissolved Oxygen (O₂) High_pH High pH (>7) Light UV Light Heat Heat

Caption: Factors leading to the oxidation of Manganese (II) Lactate.

Prevention_Workflow start Prepare Mn(II) Lactate Solution add_stabilizers Add Stabilizers - Ascorbic Acid (Antioxidant) - EDTA (Chelating Agent) start->add_stabilizers adjust_pH Adjust pH to 5.5-7.0 add_stabilizers->adjust_pH protect Store in Airtight, Opaque Container at 2-8°C adjust_pH->protect monitor Monitor Stability: - Visual Inspection - pH Measurement - Mn(III) Quantification protect->monitor stable Solution is Stable Proceed with Experiment monitor->stable No Change unstable Solution is Unstable (Color Change/Precipitate) monitor->unstable Change Detected troubleshoot Troubleshoot: - Adjust Stabilizer Conc. - Prepare Fresh Solution unstable->troubleshoot troubleshoot->start

Caption: Workflow for preparing and maintaining stable Manganese (II) Lactate solutions.

Stabilization_Mechanisms cluster_oxidation Oxidation Process cluster_prevention Prevention Mechanisms Mn_II Mn(II) Mn_III Mn(III) Mn_II->Mn_III O₂ Mn_II_EDTA [Mn(II)-EDTA] Complex (Stabilized) Mn_II->Mn_II_EDTA Ascorbic_Acid Ascorbic Acid (Antioxidant) Mn_III->Ascorbic_Acid Ascorbic_Acid->Mn_II Reduces Mn(III) back to Mn(II) EDTA EDTA (Chelating Agent) EDTA->Mn_II Forms Stable Complex Mn_II_EDTA->Mn_III Oxidation Inhibited

Caption: Mechanisms of stabilization for Manganese (II) by Ascorbic Acid and EDTA.

References

Technical Support Center: Purification of Crude Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude manganese lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of purified manganese lactate?

A1: Purified this compound typically appears as light pink crystals.[1] It is soluble in water and forms crystalline hydrates.[1] Key specifications for purified this compound crystals are summarized in the table below.

Q2: What are the common impurities in crude this compound?

A2: Crude this compound can contain a variety of impurities depending on the synthesis method. Common impurities may include unreacted starting materials like manganese carbonate, excess lactic acid, and various inorganic salts such as chlorides, sulfates, and phosphates.[2] Heavy metals can also be present as contaminants.[2] If produced via fermentation, residual nutrients and by-products from the fermentation broth may also be present.[3][4]

Q3: What is the most common method for purifying crude this compound?

A3: Recrystallization is a primary and effective method for purifying crude this compound. This technique relies on the difference in solubility of the this compound and its impurities in a given solvent at different temperatures. For lactate salts, controlled cooling crystallization from an aqueous solution is a frequently used approach.[3]

Q4: What is the effect of pH on the purification process?

A4: The pH of the solution is a critical factor that influences the solubility and stability of this compound. The typical pH for a 5% solution of purified this compound is between 5.5 and 7.5.[2] Deviations outside this range can affect the stability and solubility of the salt.[5][6] For instance, at a higher pH (above 7.5), manganese can begin to precipitate as manganese hydroxides or carbonates, leading to product loss or contamination.[6]

Q5: How can I determine the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. A common method is to determine the manganese content, which should be between 20.0% and 20.8% for the dihydrate form.[2] This can be measured using methods like Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), or titration.[7] Ion chromatography can be employed to detect and quantify anionic impurities like chlorides and sulfates, as well as residual organic acids.[4][8][9]

Data Summary

Table 1: Specifications for Purified this compound

Parameter Specification Source
Appearance Pink crystals [1][2]
Assay (Purity) 98% minimum [2]
Manganese (Mn) Content 20.0 – 20.8% [2]
Solubility (in water at 25°C) 10g / 100mL minimum [2]
pH (5% solution) 5.5 – 7.5 [2]
Chloride (Cl) 80 ppm maximum [2]
Sulfate (SO₄) 400 ppm maximum [2]
Phosphate (PO₄) 150 ppm maximum [2]

| Heavy Metals | 20 ppm maximum |[2] |

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol describes a general procedure for the purification of crude this compound using aqueous recrystallization.

  • Dissolution: Dissolve the crude this compound in deionized water at an elevated temperature (e.g., 60-70°C) to create a saturated or near-saturated solution.[3] The solubility of this compound is a minimum of 10g/100mL at 25°C, and will be significantly higher at elevated temperatures.[2]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step prevents premature crystallization of the product on the filter.

  • Cooling and Crystallization: Allow the hot, clear solution to cool down gradually. A controlled, slow cooling rate (e.g., 1-5 °C/hour) is recommended to promote the formation of larger, purer crystals.[3] Rapid cooling can lead to the formation of small crystals that may trap impurities.

  • Crystal Harvesting: Once crystallization is complete (e.g., after reaching room temperature or further cooling to 2-4°C to maximize yield), separate the crystals from the mother liquor by filtration, for example, using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold deionized water or a suitable solvent in which this compound has low solubility to remove any adhering mother liquor.

  • Drying: Dry the purified crystals at an appropriate temperature (e.g., 70°C) until a constant weight is achieved.[3] Store the final product in a clean, dry, and well-sealed container.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Purified Crystals 1. The initial solution was not sufficiently saturated.2. The final cooling temperature was too high.3. Significant product loss during washing.1. Reduce the amount of solvent used for dissolution or start with more crude product.2. Cool the solution to a lower temperature (e.g., 2-4°C) to decrease the solubility of this compound further.[3]3. Use a minimal amount of ice-cold solvent for washing the crystals.
Product is Discolored (e.g., brown or off-white) 1. Presence of colored organic impurities from the starting material or fermentation broth.[3]2. Oxidation of manganese(II) to higher oxidation states.3. Contamination with heavy metals like iron.[2]1. Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the product.2. Ensure the pH is within the stable range (5.5-7.5) to minimize oxidation.[2] Perform purification under an inert atmosphere if necessary.3. If iron is a suspected contaminant, a pre-purification step like precipitation by carefully adjusting the pH might be necessary before crystallization.[10][11]
Crystals are Very Fine or Needle-like 1. The solution was cooled too rapidly.2. Insufficient agitation or excessive agitation during crystallization.1. Implement a slower, controlled cooling rate to allow for larger crystal growth.[3]2. Introduce gentle, slow stirring during the cooling phase to promote uniform crystal growth. Avoid vigorous agitation which can lead to rapid nucleation and smaller crystals.
Final Product Fails Purity Assay 1. Inefficient removal of soluble impurities during crystallization.2. Impurities were trapped (occluded) within the crystals.1. Perform a second recrystallization step (re-dissolving the crystals and repeating the process).2. Ensure a slow cooling rate is used.[3] Trapping of impurities is more likely with rapid crystal formation.

Visualizations

G cluster_input Input cluster_process Purification Process cluster_output Output & QC Crude Crude this compound Dissolution 1. Dissolve in Hot Water Crude->Dissolution HotFilt 2. Hot Filtration (Optional) Dissolution->HotFilt Cooling 3. Controlled Cooling & Crystallization HotFilt->Cooling Clear Solution Impurities Impurities HotFilt->Impurities Insoluble Impurities Harvest 4. Filter & Harvest Crystals Cooling->Harvest Wash 5. Wash with Cold Solvent Harvest->Wash MotherLiquor MotherLiquor Harvest->MotherLiquor Mother Liquor (contains impurities) Dry 6. Dry Crystals Wash->Dry Purified Purified Mn Lactate Dry->Purified QC Purity Analysis (e.g., ICP, Titration) Purified->QC

Caption: Workflow for the Recrystallization of Crude this compound.

G Start Problem with Purification LowYield Low Yield? Start->LowYield Discolored Discolored Product? Start->Discolored BadCrystals Poor Crystal Form? Start->BadCrystals Sol1 Reduce solvent volume or cool to lower temp. LowYield->Sol1 Yes Sol2 Use activated carbon or check pH. Discolored->Sol2 Yes Sol3 Slow down cooling rate. BadCrystals->Sol3 Yes

References

Technical Support Center: Manganese Lactate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for manganese lactate (B86563). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving manganese lactate.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is generally considered soluble in water.[1][2] However, the term "soluble" can be relative in a research context, and achieving high concentrations may be challenging under certain conditions. Published solubility data indicates a minimum solubility, which can be influenced by factors such as temperature, pH, and the presence of other solutes.

Table 1: Reported Solubility of Manganese (II) Lactate

Compound Formula Temperature Solubility

| Manganese (II) Lactate Dihydrate | Mn(C₃H₅O₃)₂ · 2H₂O | 25°C (77°F) | ≥ 10 g / 100 mL[3] |

This value is a minimum solubility provided by a commercial supplier and may vary based on the specific crystalline form (dihydrate vs. trihydrate) and purity.

Q2: I am having difficulty dissolving this compound even though it's reported as soluble. What are the common causes?

Several factors can impede the dissolution of this compound in your experiments:

  • pH of the Solution: The pH of your solvent is a critical factor. The solubility of manganese salts can decrease in alkaline conditions (pH > 8), leading to the precipitation of manganese hydroxides or oxides.[4][5]

  • Temperature: While heating generally increases the solubility of salts, this compound's solubility might be affected by temperature in complex ways, especially in unbuffered solutions.[6]

  • Common Ion Effect: If your solvent already contains a significant concentration of lactate or manganese ions from other sources, it can suppress the dissolution of this compound.

  • Redox Potential: In well-aerated, neutral to alkaline solutions, the soluble Mn(II) ion can be oxidized to insoluble Mn(IV) oxides, appearing as a precipitate.[5]

  • Interactions with Other Ions: The presence of certain ions, like carbonates or phosphates, can lead to the formation of less soluble manganese salts. Conversely, ions like calcium might also influence manganese absorption or solubility in certain systems.[4][7]

Troubleshooting Guides

Guide 1: Optimizing Solvent Conditions

If you are encountering solubility issues, the first step is to optimize the properties of your solvent system.

Issue: Precipitate forms when adding this compound to my buffer.

Solution: Adjust the pH of your solvent. Lowering the pH can significantly increase the solubility of manganese salts by preventing the formation of insoluble hydroxides.[6]

Experimental Protocol: Increasing Solubility via pH Adjustment

  • Prepare the Solvent: Begin with your desired solvent (e.g., deionized water, buffer).

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Add this compound: Slowly add the this compound powder to the solution while stirring.

  • Adjust pH: If a precipitate forms or the solution becomes cloudy, add a dilute acid (e.g., 0.1 M HCl or Lactic Acid) dropwise. Lactic acid can be a good choice to avoid introducing other anions.

  • Target pH: Aim for a slightly acidic to neutral pH range (e.g., 5.5 - 7.0), where manganese (II) is more stable and soluble.[3]

  • Observe: Continue stirring and adding acid until the this compound is fully dissolved.

  • Final Volume: Once dissolved, adjust to the final desired volume with your solvent.

cluster_workflow Troubleshooting Workflow for Dissolution Start Start: Dissolve This compound Check_Solubility Is it fully dissolved? Start->Check_Solubility Adjust_pH Adjust pH to 5.5 - 7.0 Check_Solubility->Adjust_pH No Success Solution Prepared Check_Solubility->Success Yes Check_Again Is it fully dissolved? Adjust_pH->Check_Again Heat_Solution Gently heat solution (e.g., to 40-50°C) Check_Again->Heat_Solution No Check_Again->Success Yes Check_Final Is it fully dissolved? Heat_Solution->Check_Final Consider_Chelator Use Chelating Agent (e.g., Citrate (B86180), EDTA) Check_Final->Consider_Chelator No Check_Final->Success Yes Consider_Chelator->Success

Caption: A logical workflow for troubleshooting this compound solubility issues.

Issue: My solution is saturated, but I need a higher concentration.

Solution 1: Increase the Temperature. For many salts, solubility increases with temperature.

Experimental Protocol: Thermal Method

  • Place your solution in a beaker on a magnetic stir plate with heating capabilities.

  • Begin stirring and gently heat the solution (e.g., to 40-50°C). Avoid boiling, which could degrade the lactate or alter other components.

  • Incrementally add more this compound powder as the temperature rises.

  • Once dissolved, allow the solution to cool slowly to room temperature. Note: Be aware of potential supersaturation and precipitation upon cooling. If precipitation occurs, the solution was saturated at the higher temperature.

Solution 2: Use a Co-solvent. this compound is reported to be soluble in ethanol (B145695).[1][2] Adding a co-solvent can alter the polarity of the solvent and may increase solubility.

Experimental Protocol: Co-Solvent Method

  • Determine the compatibility of a co-solvent (e.g., ethanol) with your experimental system.

  • Prepare a mixture of your primary solvent (e.g., water) and the co-solvent. Start with a low percentage, such as 10% ethanol (v/v).

  • Attempt to dissolve the this compound in the co-solvent mixture.

  • Gradually increase the percentage of the co-solvent if needed, while monitoring for any adverse effects on other components in your formulation.

Guide 2: Using Solubility Enhancers

Chemical additives can be used to form soluble complexes with manganese, effectively increasing its concentration in solution.

Issue: I cannot alter the pH or temperature of my system, but I need to increase this compound concentration.

Solution: Use a complexing or chelating agent. These molecules bind to the manganese (Mn²⁺) ion, forming a stable, soluble complex. This process reduces the concentration of free Mn²⁺ ions, shifting the equilibrium to favor further dissolution of the this compound salt.[8]

Table 2: Common Chelating Agents for Divalent Cations

Agent Type Typical pH Range Notes
Citric Acid / Citrate Carboxylic Acid Acidic to Neutral A relatively weak but biocompatible chelator.
EDTA Polyaminocarboxylic Acid Wide range, very effective > 6 A strong, common chelator. May chelate other essential metals.[9][10]

| DTPA | Polyaminocarboxylic Acid | Wide range, very effective > 6 | A strong chelator, similar in function to EDTA.[9] |

Experimental Protocol: Increasing Solubility with a Chelating Agent

  • Select an Agent: Choose a chelating agent compatible with your experiment (e.g., sodium citrate for a biological system).

  • Determine Molar Ratio: The required amount of the chelating agent depends on the concentration of manganese. A 1:1 molar ratio of chelator to manganese is a common starting point.

  • Dissolve Chelator: First, dissolve the chelating agent (e.g., sodium citrate) in your solvent.

  • Add this compound: Slowly add the this compound to the chelator-containing solution while stirring.

  • Observe: The formation of the manganese-chelate complex should allow more this compound to dissolve than in the solvent alone.

cluster_chelation Chelation Increases Solubility Mn_Lactate Mn(Lactate)₂ (Solid) Mn_Ion Mn²⁺ (Free Ion) Mn_Lactate->Mn_Ion Dissolves Lactate_Ion 2x Lactate⁻ Mn_Lactate->Lactate_Ion Complex Soluble [Mn-Chelator] Complex Mn_Ion->Complex Chelator Chelating Agent (e.g., EDTA) Chelator->Complex Binds

Caption: Chelation sequesters free Mn²⁺ ions, promoting further dissolution.

References

common impurities in commercial manganese lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial manganese lactate (B86563). The following information addresses common issues related to impurities and their potential impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial manganese lactate?

Commercial this compound is synthesized from lactic acid and a manganese source, typically manganese carbonate. Impurities can originate from these raw materials and the manufacturing process itself. They can be broadly categorized as:

  • Inorganic Impurities: These include heavy metals (such as iron, lead, cadmium, and mercury), other metal ions (like calcium and magnesium), anions (chloride, sulfate (B86663), and phosphate), and unreacted manganese carbonate.[1]

  • Organic Impurities: These primarily stem from the lactic acid source, especially if it's produced via fermentation.[2] Common organic impurities include other organic acids (e.g., acetic, pyruvic, and formic acid), residual sugars (like glucose or sucrose), and proteins.[2]

Q2: My experimental results are inconsistent when using a new batch of this compound. What could be the cause?

Inconsistent results between batches of this compound can often be attributed to variations in the impurity profile. Even if the overall purity is high, slight differences in the levels of specific inorganic or organic impurities can affect sensitive biological and chemical systems. It is recommended to review the Certificate of Analysis (CoA) for each batch and, if possible, qualify new batches in a non-critical experiment before use in large-scale or crucial studies.

Q3: I am observing unexpected cell toxicity in my culture after adding this compound as a supplement. What is the likely cause?

Unexpected cytotoxicity is often linked to the presence of heavy metal impurities.[3] While reputable suppliers adhere to strict limits for heavy metals, variations can occur. It is advisable to use a pharmaceutical or high-purity grade of this compound for cell culture applications to minimize the risk of heavy metal-induced toxicity. Additionally, ensure that the final concentration of this compound in your cell culture medium is within a non-toxic range for your specific cell line.

Q4: Can impurities in this compound affect the stability of my drug formulation?

Yes, certain impurities can compromise the stability of active pharmaceutical ingredients (APIs). For instance, residual organic acids can alter the pH of a formulation, potentially accelerating the degradation of pH-sensitive APIs. Heavy metals can also act as catalysts in degradation reactions. Therefore, using highly pure this compound with low levels of reactive impurities is crucial in drug formulation to ensure the stability and shelf-life of the final product.

Troubleshooting Guides

Issue 1: Inconsistent Enzyme Activity in a Manganese-Dependent Assay

Symptoms:

  • Variable enzyme kinetics between experiments.

  • Lower than expected enzyme activity.

  • Batch-to-batch variability in assay results.

Potential Causes and Solutions:

Potential CauseRecommended Action
Heavy Metal Inhibition: Other divalent cations (e.g., iron, zinc, lead) can compete with manganese for binding to the enzyme's active site, leading to inhibition.1. Review the Certificate of Analysis for heavy metal content. 2. Switch to a higher purity grade of this compound with lower specified limits for interfering metals. 3. Consider performing a dialysis or chelation step on your protein preparation if the source of metal contamination is suspected to be from other reagents.
pH Shift due to Acidic Impurities: The presence of residual organic acids could slightly alter the pH of your assay buffer, moving it away from the optimal pH for enzyme activity.1. Measure the pH of your final assay buffer after the addition of this compound. 2. Adjust the pH if necessary. 3. Use a grade of this compound with low levels of organic acid impurities.
Issue 2: Precipitation or Cloudiness in Solution

Symptoms:

  • A hazy or cloudy appearance when dissolving this compound in a buffer.

  • Formation of a visible precipitate over time.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insoluble Impurities: Unreacted manganese carbonate or other insoluble inorganic salts may be present.1. Filter the this compound solution through a 0.22 µm filter before use. 2. Ensure you are using a reputable supplier with stringent quality control.
Reaction with Buffer Components: Phosphate (B84403) or high concentrations of sulfate in your buffer can react with manganese ions to form insoluble precipitates.1. If using a phosphate buffer, consider switching to a non-phosphate buffer system like HEPES or Tris. 2. Review the concentration of all components in your buffer to ensure compatibility.

Data Presentation

The following table summarizes typical specification limits for impurities in a purified grade of this compound, based on commercially available data.[1]

ImpuritySpecification Limit (ppm)
Heavy Metals≤ 20
Chloride (Cl)≤ 80
Sulfate (SO₄)≤ 400
Phosphate (PO₄)≤ 150

Experimental Protocols

Protocol: Quantification of Heavy Metal Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol outlines a general procedure for the determination of heavy metal impurities in a this compound sample.

1. Sample Preparation: a. Accurately weigh approximately 0.5 g of the this compound sample into a clean, acid-washed digestion vessel. b. Add 5 mL of high-purity nitric acid (trace metal grade). c. If residual organic matter is expected, add 1 mL of high-purity hydrogen peroxide. d. Place the vessel in a microwave digestion system and digest according to a validated program for organic salts. e. After digestion and cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with deionized water.

2. Standard Preparation: a. Prepare a series of calibration standards for the elements of interest (e.g., Pb, Cd, Hg, Fe) from certified stock solutions. b. The concentration range of the standards should bracket the expected concentration of the impurities in the sample. c. Matrix-match the standards by adding a corresponding amount of high-purity manganese to mimic the sample matrix.

3. ICP-MS Analysis: a. Set up the ICP-MS instrument according to the manufacturer's instructions. b. Aspirate the prepared standards and sample solutions into the instrument. c. Measure the intensity of the signal for each target element at its specific mass-to-charge ratio. d. Generate a calibration curve from the standard measurements and use it to calculate the concentration of each heavy metal in the sample.

Mandatory Visualizations

Impurity_Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_coa Review Certificate of Analysis (CoA) for the this compound Batch start->check_coa impurity_category Identify Potential Impurity Category check_coa->impurity_category inorganic Inorganic Impurities (Heavy Metals, Salts) impurity_category->inorganic High levels of metals, sulfate, or chloride noted? organic Organic Impurities (Other Acids, Sugars) impurity_category->organic Batch from fermentation source or has organic acid specifications? troubleshoot_inorganic Troubleshoot Inorganic Impurity Effects inorganic->troubleshoot_inorganic troubleshoot_organic Troubleshoot Organic Impurity Effects organic->troubleshoot_organic solution_inorganic Solution: 1. Use Higher Purity Grade 2. Filter Solution 3. Change Buffer System troubleshoot_inorganic->solution_inorganic solution_organic Solution: 1. Use Pharmaceutical Grade 2. pH Adjustment of Solution 3. Qualify New Batches troubleshoot_organic->solution_organic Signaling_Pathway_Interference cluster_impurities Potential Impurities in Mn Lactate cluster_pathway Cellular Signaling Pathway heavy_metals Heavy Metals (e.g., Fe, Pb) kinase_cascade Kinase Cascade heavy_metals->kinase_cascade Inhibits/Competes other_anions Other Anions (e.g., SO4^2-, PO4^3-) receptor Receptor other_anions->receptor Alters Conformation receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression manganese Manganese (Mn^2+) manganese->kinase_cascade Activates

References

Technical Support Center: Optimizing Manganese Lactate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing manganese lactate (B86563) concentration in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of manganese lactate on cell viability?

A1: The effect of manganese (Mn) on cell viability is highly dose-dependent. At low concentrations, manganese is an essential cofactor for various enzymes and can be beneficial for cell function. However, at higher concentrations, manganese can induce cytotoxicity through mechanisms including oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2] While specific data for this compound is limited, studies on other manganese salts like manganese chloride show that excessive concentrations lead to decreased cell proliferation and viability in a dose-dependent manner.[1]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: A starting point for dose-response experiments with manganese compounds can range from low micromolar (µM) to millimolar (mM) concentrations. For instance, studies with manganese chloride have used concentrations from 0.01 mM to 0.5 mM.[3] It is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal and cytotoxic levels for your specific cell line.

Q3: How should I prepare and store a this compound stock solution?

A3: this compound is soluble in water.[4][5] To prepare a stock solution, dissolve this compound powder in sterile, deionized water or a suitable buffer like PBS. It is recommended to filter-sterilize the stock solution. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. The stability of the solution will depend on the solvent and storage conditions.

Q4: Which cell viability assays are suitable for assessing the effects of this compound?

A4: Several assays can be used to assess cell viability after this compound treatment:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of MTT to formazan (B1609692).[6][7]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity.[1][8][9][10][11]

  • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.

  • Flow Cytometry with Viability Dyes: Propidium iodide (PI) or 7-AAD can be used to identify and quantify dead cells.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate in cell culture medium after adding this compound. High concentration of this compound exceeding its solubility in the medium. Interaction with components in the culture medium, such as phosphates or carbonates.Prepare a more diluted stock solution. Add the stock solution to pre-warmed media while gently vortexing. Consider using a serum-free medium for initial experiments to identify potential interactions.
High variability between replicate wells in a 96-well plate. Uneven cell seeding. Pipetting errors. Edge effects due to evaporation.Ensure a homogeneous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or medium to maintain humidity.
Low signal or unexpected results in the MTT assay. Low cell number. Incorrect incubation time. Interference of this compound with the assay.Optimize cell seeding density. Determine the optimal incubation time for your cell line. Run a control with this compound in cell-free medium to check for direct reduction of MTT.
High background in the LDH assay. Serum in the culture medium contains LDH. Lysis of cells during handling.Use a low-serum or serum-free medium if possible. Handle cells gently to avoid mechanical damage. Include a "medium only" background control.[10]
Observed cytotoxicity is much higher or lower than expected. Cell line sensitivity. Different manganese salt used in literature. Purity of this compound.Different cell lines exhibit varying sensitivities to manganese.[12] Be aware that cytotoxicity data from other manganese salts (e.g., MnCl2) may not be directly comparable. Ensure the purity and quality of your this compound.

Quantitative Data Summary

Quantitative data for this compound is limited in the scientific literature. The following tables summarize data from studies using other manganese compounds and should be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Manganese Compounds in Various Cell Lines

Manganese CompoundCell LineConcentration RangeObserved Effect
Manganese ChlorideHeLa, Human embryonic diploid fibroblasts, V79, L-A mouse fibroblastsNot specifiedDose-dependent decrease in proliferation and viability.[1]
Manganese (II,III) Oxide NanoparticlesRat type II alveolar epithelial cellsNot specifiedInduced apoptosis.[13]
Manganese ChlorideHepG2, MDCK, GL15, SHSY5Y, C2C12Not specifiedCell-type specific toxic response.[12]
Manganese ChlorideSH-SY5YNot specifiedInduced cell injury and apoptosis.[14]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6][15][16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay kits.[8][9][10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

    • Medium background: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_mn Add this compound to Cells seed_plate->add_mn prep_mn Prepare Manganese Lactate Dilutions prep_mn->add_mn incubate Incubate (24-72h) add_mn->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_plate Read Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability

Caption: Experimental workflow for assessing this compound cytotoxicity.

manganese_apoptosis_pathway cluster_stress Cellular Stress cluster_signaling Apoptotic Signaling Mn High Concentration This compound ROS Increased ROS (Oxidative Stress) Mn->ROS Mito_Dys Mitochondrial Dysfunction Mn->Mito_Dys ROS->Mito_Dys Bax Bax Activation Mito_Dys->Bax Bcl2 Bcl-2 Inhibition Mito_Dys->Bcl2 CytoC Cytochrome c Release Mito_Dys->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Manganese-induced apoptosis signaling pathway.

Caption: Troubleshooting logic for cell viability experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results with Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for manganese lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistency in experiments involving manganese lactate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is an organic chemical compound, a salt of manganese and lactic acid, with the formula Mn(C₃H₅O₃)₂. It typically appears as light pink crystals and is soluble in water and ethanol. It can form crystalline hydrates, most commonly as a dihydrate or trihydrate.[1]

Q2: What are the common applications of this compound in research?

A2: this compound is used in various research applications, including as a source of manganese(II) ions in cell culture experiments to study the effects of manganese on cellular processes, as a nutrient supplement in microbial fermentation, and in studies related to neurotoxicity and signaling pathways.[2]

Q3: How should this compound be stored?

A3: this compound should be stored in a clean, dry warehouse in its original unopened containers to ensure its stability and prevent contamination.[2]

Q4: What are the key quality control parameters to consider when purchasing this compound for research?

A4: For research applications, it is crucial to consider the purity of the compound, the manganese content, pH of a solution, and the levels of potential contaminants such as heavy metals, sulfates, and phosphates. Reputable suppliers will provide a certificate of analysis with this information.

Troubleshooting Guide

Issue 1: Variability in Experimental Results Between Batches of this compound

Possible Cause: Inconsistent purity, hydration state, or contaminant levels between different lots of this compound can lead to significant variations in experimental outcomes.

Solution:

  • Source from a reputable supplier: Always purchase research-grade this compound from a supplier that provides a detailed certificate of analysis for each batch.

  • Perform incoming quality control: If possible, perform basic quality control tests on new batches, such as measuring the pH of a standard solution and assessing its solubility.

  • Standardize solution preparation: Use a consistent protocol for preparing stock solutions, including the solvent, concentration, and storage conditions.

Issue 2: Precipitation in Cell Culture Media After Adding this compound

Possible Cause:

  • Reaction with media components: Manganese ions can react with components in complex cell culture media, such as phosphates and carbonates, to form insoluble precipitates. This is more likely to occur in media with high concentrations of these ions.

  • pH shifts: The addition of a this compound solution, or the metabolic activity of the cells, can alter the pH of the culture medium, leading to the precipitation of manganese salts.

  • High concentration: Using too high a concentration of this compound can exceed its solubility limit in the culture medium.

Solution:

  • Prepare fresh solutions: Prepare this compound stock solutions fresh for each experiment to minimize the risk of degradation or precipitation over time.

  • Use a suitable solvent: Dissolve this compound in high-purity water (e.g., Milli-Q) or a simple buffer before adding it to the final culture medium.

  • Lower the concentration: Test a range of lower concentrations to find the optimal, non-precipitating dose for your specific cell line and media type.

  • Consider the anion: The lactate anion itself can be metabolized by cells, potentially affecting the local pH. If precipitation persists, consider using a different manganese salt, such as manganese chloride, to see if the issue is related to the lactate.[3]

Issue 3: Unexpected Cytotoxicity or Changes in Cell Morphology

Possible Cause:

  • Manganese toxicity: Manganese is an essential trace element, but at higher concentrations, it can be toxic to cells, leading to decreased viability, changes in cell shape, and induction of apoptosis.[4] The trivalent form of manganese (Mn³⁺) is generally considered more cytotoxic than the divalent form (Mn²⁺).

  • Lactate metabolism: The lactate component can be metabolized by cells, which can alter the cellular redox state and affect cell proliferation.[5][6] This could lead to unexpected biological effects separate from the manganese itself.

  • Contaminants: The presence of heavy metal or other contaminants in the this compound could be contributing to cytotoxicity.

Solution:

  • Dose-response curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.

  • Control for lactate: Include a control group treated with sodium lactate at a concentration equivalent to that in the this compound treatment to distinguish the effects of manganese from those of lactate.

  • Purity verification: Ensure the use of high-purity this compound. If cytotoxicity is a persistent issue, consider testing a batch from a different supplier.

Issue 4: Inconsistent Effects on Signaling Pathways

Possible Cause:

  • Cellular context: The effect of manganese on signaling pathways can be cell-type specific and dependent on the cellular redox state and the presence of other signaling molecules.

  • Complex interactions: Manganese can interact with multiple signaling cascades, and the net effect may be a complex interplay of these interactions.

  • Lactate as a signaling molecule: Lactate is not just a metabolic byproduct; it can also act as a signaling molecule, potentially influencing pathways in addition to those affected by manganese.[7]

Solution:

  • Thorough characterization: When investigating the effect of this compound on a specific signaling pathway, it is important to assess the activation state of key upstream and downstream components of the pathway.

  • Use specific inhibitors: Employ specific pharmacological inhibitors of the pathway of interest to confirm that the observed effects of this compound are indeed mediated by that pathway.

  • Isolate variables: As mentioned previously, use appropriate controls (e.g., sodium lactate) to dissect the specific contributions of manganese and lactate to the observed signaling changes.

Quantitative Data Summary

PropertyValueReference
Chemical Formula Mn(C₃H₅O₃)₂[1]
Molar Mass 233.08 g/mol [1]
Appearance Light pink crystals[1]
Solubility in Water (25°C) ≥ 10g/100mL[2]
pH (5% solution) 5.5 – 7.5[2]
Manganese Content (as Mn) 20.0 – 20.8%[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Manganese (II) lactate dihydrate (or trihydrate, note the hydration state for accurate molarity calculations)

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Sterile 15 mL or 50 mL conical tubes

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, light pink.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).

Protocol 2: Cell Treatment with this compound
  • Materials:

    • Cultured cells in appropriate cell culture plates or flasks

    • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)

    • This compound stock solution (from Protocol 1)

    • Control vehicle (sterile water or PBS)

    • Sodium lactate stock solution (for lactate control)

  • Procedure:

    • Seed cells at the desired density and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Prepare the treatment media by diluting the this compound stock solution to the final desired concentrations in fresh, pre-warmed complete cell culture medium.

    • Prepare control media: one with the vehicle alone and another with sodium lactate at a concentration equimolar to the lactate in the highest this compound treatment group.

    • Carefully remove the old medium from the cells.

    • Gently add the prepared treatment and control media to the respective wells or flasks.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Proceed with downstream assays (e.g., cell viability assay, Western blot, qPCR).

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways that can be affected by manganese.

Manganese_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mn_ext This compound Receptor Receptor Tyrosine Kinase Mn_ext->Receptor Ras Ras Receptor->Ras Activates JNK_path JNK Pathway Receptor->JNK_path p38_path p38 MAPK Pathway Receptor->p38_path Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Translocates to nucleus JNK_path->Transcription p38_path->Transcription Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription->Gene_Expression Manganese_NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mn_ext This compound TLR Toll-like Receptor (TLR) Mn_ext->TLR Activates IKK IKK Complex TLR->IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p50/p65) IkB->NFkB_complex Releases NFkB_p50 p50 NFkB_p65 p65 NFkB_complex->IkB Sequesters NFkB_translocated NF-κB Complex (p50/p65) NFkB_complex->NFkB_translocated Translocates to nucleus Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_translocated->Gene_Expression Manganese_JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mn_ext This compound Cytokine_Receptor Cytokine Receptor Mn_ext->Cytokine_Receptor Potentiates signaling JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates to nucleus Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) STAT_dimer_nuc->Gene_Expression

References

long-term storage and stability of manganese lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of manganese lactate (B86563) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for manganese lactate?

A1: For optimal stability, this compound should be stored in a clean, dry, and cool warehouse environment.[1] It is crucial to keep it in its original, unopened containers to protect it from environmental factors.[1]

Q2: Is this compound sensitive to environmental factors?

A2: Yes, this compound is sensitive to heat, light, and moisture.[2] Exposure to these conditions can lead to degradation of the compound. It is also incompatible with strong oxidizing agents, bases, amines, reducing agents, acids, and acid anhydrides.

Q3: What are the physical properties of this compound?

A3: this compound is a pink crystalline solid.[1][3] It is soluble in water.[3]

Q4: My this compound powder appears clumpy. What could be the cause and how can I handle it?

A4: Clumpiness in this compound powder is likely due to its hygroscopic nature, meaning it readily absorbs moisture from the air.[4] To handle a hygroscopic powder, it is recommended to work in a controlled environment with low humidity, such as a glove box or under a stream of dry nitrogen.[5][6][7] If a controlled environment is not available, work quickly and keep the container tightly sealed when not in use. For accurate measurements of a highly hygroscopic compound, it may be preferable to prepare a stock solution from the entire container and then aliquot it.[8]

Q5: I observed a color change in my stored this compound. What does this indicate?

A5: A change from its typical pink color may indicate a change in the oxidation state of the manganese ion or the presence of impurities.[9] The most stable oxidation state of manganese is Mn(II), which typically appears pale pink.[9] Other oxidation states of manganese have different colors.[10] A color change could be a sign of degradation, and the material should be re-analyzed for purity before use.

Q6: I am observing precipitation when preparing an aqueous solution of this compound. What could be the issue?

A6: Precipitation can occur for several reasons. If preparing a solution in a buffered medium, especially phosphate (B84403) buffers, insoluble manganese phosphate may form.[11] The pH of the solution is also critical; significant shifts in pH can affect the solubility of manganese salts.[12] Ensure the water used is purified and that there are no incompatible substances present in the solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in Powder Color (e.g., darkening) Oxidation of Mn(II) to a higher oxidation state due to exposure to air, light, or incompatible chemicals.Discard the reagent as its purity is compromised. Review storage procedures to ensure containers are tightly sealed and protected from light.
Powder is Clumped or Appears Wet Absorption of moisture from the atmosphere (hygroscopicity).Handle the powder in a low-humidity environment (e.g., glove box). For future use, store the container with a desiccant. If precise concentrations are critical, consider preparing a stock solution from the entire bottle.[8]
Incomplete Dissolution in Water The solution may be saturated, or the product may have degraded to a less soluble form.Check the concentration against the known solubility of this compound. Gentle heating may aid dissolution, but be cautious as heat can also promote degradation. If insolubility persists, the product quality may be compromised.
Precipitate Forms in a Buffered Solution Formation of an insoluble manganese salt with a component of the buffer (e.g., phosphate).[11]Consider using an alternative buffer system. If a phosphate buffer is necessary, the order of addition of components and pH adjustment can sometimes prevent precipitation.
Unexpected pH of the Solution Degradation of the lactate moiety, potentially leading to the formation of acidic or basic byproducts.Measure the pH of a freshly prepared solution and compare it to the expected range. A significant deviation may indicate degradation.

Stability Data

While specific public data on the long-term stability of this compound under various conditions is limited, the following table provides a general guideline based on the properties of similar organic salts. It is strongly recommended to perform your own stability studies for critical applications.

Condition Parameter Recommendation/Expected Outcome
Temperature 4°C (Refrigerated)High stability expected. Recommended for long-term storage.
25°C (Room Temperature)Generally stable if protected from light and humidity.
40°CIncreased potential for degradation over time.
Humidity <30% RHHigh stability expected.
>60% RHIncreased risk of hygroscopic effects (clumping) and potential hydrolytic degradation.
Light Protected from LightHigh stability expected.
Exposed to UV/Visible LightPotential for photodegradation. A color change may be observed.

Experimental Protocols

Protocol 1: Assessment of this compound Stability Under Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a substance and to develop stability-indicating analytical methods.[13][14]

1. Acid and Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl and another in 0.1 M NaOH.
  • Store the solutions at room temperature and 60°C.
  • Sample at initial, 2, 4, 8, 12, and 24-hour time points.
  • Neutralize the samples before analysis.
  • Analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in a 3% hydrogen peroxide solution.
  • Store the solution at room temperature, protected from light.
  • Sample at initial, 1, 2, 4, 6, and 8-hour time points.
  • Analyze by a stability-indicating HPLC method.

3. Thermal Degradation (Solid State):

  • Place a thin layer of this compound powder in a petri dish.
  • Expose to 60°C in a calibrated oven.
  • Sample at initial, 1, 3, 5, and 7-day time points.
  • Prepare solutions of the samples for analysis by a stability-indicating HPLC method.

4. Photostability:

  • Expose a thin layer of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
  • A control sample should be stored under the same conditions but protected from light.
  • Analyze the samples by a stability-indicating HPLC method.

Visualizations

degradation_pathway Potential Degradation Pathway of this compound ManganeseLactate Manganese (II) Lactate Hydrolysis Hydrolysis ManganeseLactate->Hydrolysis Moisture Oxidation_Lactate Oxidation_Lactate ManganeseLactate->Oxidation_Lactate Oxidizing Agent/Light/Heat Oxidation_Mn Oxidation_Mn ManganeseLactate->Oxidation_Mn Oxidizing Agent/Light/Heat LacticAcid Lactic Acid + Mn(II) ions Hydrolysis->LacticAcid Hydrolysis PyruvicAcid Pyruvic Acid + Mn(II) ions Oxidation_Lactate->PyruvicAcid Oxidation ManganeseOxide Manganese Oxides (e.g., MnO2) Oxidation_Mn->ManganeseOxide Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow Experimental Workflow for Stability Testing start Obtain this compound Sample stress Expose to Stress Conditions (Heat, Humidity, Light, Acid, Base, Oxidizing Agent) start->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data report Generate Stability Report data->report

References

Technical Support Center: Manganese Oxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of manganese oxide nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing manganese oxide nanoparticles?

A1: Common methods for synthesizing manganese oxide nanoparticles include thermal decomposition, co-precipitation, hydrothermal/solvothermal methods, and green synthesis using plant extracts.[1][2][3] Thermal decomposition of manganese precursors like manganese(II) acetylacetonate (B107027) at high temperatures is a widely used technique to produce monodisperse nanocrystals.[1][4][5] Co-precipitation is a cost-effective method that involves precipitating manganese salts, such as manganous sulphate, with a base like sodium hydroxide (B78521).[2]

Q2: How can I control the size and morphology of the synthesized nanoparticles?

A2: The size and morphology of manganese oxide nanoparticles are influenced by several factors, including the synthesis method, reaction temperature, reaction time, and the types and ratios of precursors, solvents, and stabilizing agents used.[6] For instance, in thermal decomposition, adjusting the temperature ramp and aging time can tune the nanoparticle size.[6] In solvothermal synthesis, the reaction temperature can influence the shape of the nanocrystals, with cubic shapes observed at lower temperatures.[7] The choice of plant extract and annealing temperature can also affect the morphology in green synthesis methods.[3][8]

Q3: What are the essential characterization techniques for manganese oxide nanoparticles?

A3: Essential characterization techniques include:

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to determine the size, shape, and morphology of the nanoparticles.[9][10][11]

  • Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and assess aggregation in suspension.[9][11]

  • X-ray Diffraction (XRD) to determine the crystal structure, phase purity, and average crystallite size.[2][4][5][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify the surface functional groups and capping agents.[2][4][5][12]

  • Energy-Dispersive X-ray Spectroscopy (EDX) to determine the elemental composition of the nanoparticles.[2]

Q4: My nanoparticles are aggregating. How can I prevent this?

A4: Aggregation can be prevented by using appropriate stabilizing agents or capping agents, such as oleylamine (B85491) or curcumin, during the synthesis process.[10][12] Proper washing and dispersion techniques after synthesis are also crucial. Surface functionalization, for example with polymers like PLGA, can improve stability in aqueous solutions.[9][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incorrect Nanoparticle Size or Polydispersity Inconsistent reaction temperature.Use a programmable temperature controller for precise temperature profiles.[4][5]
Improper ratio of precursors, solvents, or stabilizers.Carefully control the stoichiometry of the reactants as this can significantly impact nanoparticle properties.[4][5]
Inadequate mixing.Ensure constant and uniform stirring throughout the reaction.
Presence of Impurities Cross-contamination from glassware or equipment.Thoroughly clean all glassware and equipment before use.[9][12]
Incorrect starting materials or unintended side reactions.Verify the purity of the starting materials. Impurities in precursors can lead to unintended products.[9][12]
Incomplete reaction or purification.Ensure the reaction goes to completion and perform multiple washing steps with appropriate solvents (e.g., hexane (B92381) and ethanol) to remove unreacted precursors and byproducts.[12]
Undesired Crystal Phase or Morphology Incorrect synthesis temperature or time.Optimize the reaction temperature and duration. Different phases of manganese oxide can form at different temperatures.[6][7]
Presence of oxygen during synthesis of MnO.For the synthesis of MnO, maintain an inert atmosphere (e.g., nitrogen gas) to prevent oxidation to other manganese oxides.[12]
Inappropriate choice of solvents or capping agents.The choice of solvent and capping agent can direct the crystal growth and final morphology.
Low Yield Incomplete precipitation or inefficient collection.Optimize the precipitation and centrifugation steps to ensure maximum recovery of the nanoparticles.
Loss of material during washing steps.Be careful during the decanting of the supernatant after centrifugation to avoid losing the nanoparticle pellet.

Experimental Protocols

Protocol 1: Thermal Decomposition Synthesis of MnO Nanoparticles

This protocol is based on the thermal decomposition of manganese(II) acetylacetonate.[1][4][5]

Materials:

  • Manganese(II) acetylacetonate (Mn(acac)₂)

  • Oleylamine

  • Dibenzyl ether

  • Hexane

  • Ethanol

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a programmable temperature controller

  • Thermocouple

  • Condenser

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • In a three-neck flask, dissolve 1.51 g of Mn(acac)₂ in 40 mL of oleylamine and 20 mL of dibenzyl ether.[12]

  • Set up the flask with a condenser and a thermocouple, and place it on the heating mantle with a magnetic stirrer.

  • Purge the system with nitrogen gas to remove oxygen.

  • Heat the mixture to 60°C and maintain for 30 minutes under a constant flow of nitrogen.[6]

  • Increase the temperature to 300°C at a ramp rate of 20°C/min and hold for 30 minutes.[12]

  • After the reaction, cool the mixture to room temperature.

  • Add hexane to the solution and centrifuge at 17,400g for 10 minutes to collect the nanoparticles.[12]

  • Discard the supernatant and wash the nanoparticle pellet by re-dispersing in hexane and precipitating with ethanol. Repeat the washing step three times.[12]

  • Dry the final product for further characterization.

Protocol 2: Co-precipitation Synthesis of MnO Nanoparticles

This protocol describes a simple co-precipitation method.[2]

Materials:

  • Manganous sulphate (MnSO₄·H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Conical flask

  • Burette

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare a 0.03 M solution of manganous sulphate in 100 mL of deionized water in a conical flask.

  • Prepare a 0.009 M solution of sodium hydroxide.

  • While stirring the manganous sulphate solution at a constant temperature of 60°C, add the sodium hydroxide solution dropwise from a burette.[2]

  • Continue stirring for 2 hours to allow for the formation of a brown precipitate.[2]

  • Centrifuge the solution to collect the precipitate.

  • Wash the precipitate with deionized water and centrifuge again. Repeat this washing step.

  • Dry the precipitate at 100°C in an oven.[2]

  • Calcify the dried powder in a muffle furnace at 500°C for 2 hours to obtain the final MnO nanoparticles.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Mix Precursors: Manganese Salt, Solvent, & Stabilizing Agent heating Controlled Heating (e.g., 60°C -> 300°C) under Inert Atmosphere start->heating reaction Nanoparticle Formation (Aging at High Temp) heating->reaction cooling Cool to Room Temperature reaction->cooling precipitation Precipitate Nanoparticles (e.g., with Ethanol) cooling->precipitation centrifugation Centrifuge to Collect Pellet precipitation->centrifugation washing Wash Pellet (e.g., with Hexane/Ethanol) Repeat 3x centrifugation->washing washing->centrifugation drying Dry Final Product washing->drying

Caption: Workflow for Thermal Decomposition Synthesis of Manganese Oxide Nanoparticles.

troubleshooting_workflow start Problem: Unsatisfactory Nanoparticle Characteristics check_size Check Size & Polydispersity (TEM, DLS) start->check_size check_purity Check Purity & Phase (XRD, FTIR, EDX) start->check_purity check_yield Check Yield start->check_yield size_issue Size Incorrect or High Polydispersity check_size->size_issue Issue Found purity_issue Impurities or Incorrect Phase Detected check_purity->purity_issue Issue Found yield_issue Low Yield check_yield->yield_issue Issue Found temp_control Verify Temperature Profile & Ramp Rate size_issue->temp_control reagent_ratio Verify Reagent Concentrations & Ratios size_issue->reagent_ratio mixing Ensure Adequate Mixing size_issue->mixing end_size Refine Synthesis Parameters temp_control->end_size reagent_ratio->end_size mixing->end_size precursor_purity Check Purity of Starting Materials purity_issue->precursor_purity inert_atmosphere Ensure Inert Atmosphere (for MnO) purity_issue->inert_atmosphere cleaning Verify Glassware Cleanliness purity_issue->cleaning end_purity Refine Purification & Handling precursor_purity->end_purity inert_atmosphere->end_purity cleaning->end_purity collection Optimize Precipitation & Centrifugation Steps yield_issue->collection washing_loss Minimize Loss During Washing yield_issue->washing_loss end_yield Refine Collection Protocol collection->end_yield washing_loss->end_yield

Caption: Troubleshooting Decision Tree for Nanoparticle Synthesis.

References

Technical Support Center: Characterization of Manganese Lactate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with manganese lactate (B86563) complexes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental characterization of manganese lactate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Q: Why are my ¹H NMR signals extremely broad or undetectable?

    A: The manganese(II) ion (Mn²⁺) is a paramagnetic species with five unpaired electrons (a d⁵ high-spin configuration). The magnetic moment of these unpaired electrons creates a local magnetic field that can significantly shorten the relaxation times of nearby atomic nuclei. This rapid relaxation leads to severe broadening of the NMR signals, often to the point where they become indistinguishable from the baseline. This is a common and expected challenge when working with Mn(II) complexes.[1][2][3]

  • Q: How can I obtain meaningful information from the NMR spectrum of my paramagnetic this compound complex?

    A: While challenging, it is not impossible to obtain useful data. Consider the following strategies:

    • Use a high-power spectrometer: A spectrometer with a powerful transmitter can deliver the short, high-power pulses needed to excite the broad signals over a wide spectral range.[4]

    • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes help to resolve signals, as relaxation times are temperature-dependent.

    • Observe other nuclei: If available, consider observing nuclei that are further from the paramagnetic center, as the broadening effect decreases with distance (proportional to 1/r⁶).[4]

    • ¹⁷O NMR: For determining the number of water molecules coordinated to the manganese ion, ¹⁷O NMR can be a powerful technique. The line width of the H₂¹⁷O signal can be directly proportional to the hydration number.[5]

    • Focus on qualitative information: Even if quantitative integration is not possible, the presence and general chemical shift range of broadened signals can confirm the formation of a paramagnetic complex and provide clues about the electronic environment of the manganese center.[6]

  • Q: My NMR signals are shifted to unusual ppm values (e.g., outside the typical 0-10 ppm range for ¹H). What does this mean?

    A: This is due to the hyperfine shift , which is the sum of contact and pseudocontact shifts caused by the interaction of the nuclei with the unpaired electrons of the paramagnetic manganese center.[1] These shifts can be very large and move resonances far outside the typical diamagnetic range. The magnitude and direction of the hyperfine shift are sensitive to the geometry and electronic structure of the complex, providing valuable structural information if the shifts can be properly assigned.

Mass Spectrometry (MS)

  • Q: I am not seeing the expected molecular ion peak for my this compound complex. What could be the reason?

    A: There are several potential reasons for this:

    • In-source fragmentation: The complex may be unstable under the ionization conditions (e.g., electrospray ionization - ESI) and fragment before detection. Common losses include water molecules, lactate ligands, or counter-ions.

    • Neutral species: If your complex is neutral, it may not be readily ionized by ESI. Consider using a different ionization technique or trying to form an adduct with a charged species (e.g., Na⁺, K⁺).

    • Change in oxidation state: While less common for Mn(II) compared to other transition metals like Cu(II), redox reactions can sometimes occur in the ESI source.[7][8]

  • Q: My ESI-MS spectrum shows unexpected fragments. How can I interpret them?

    A: For complexes of Mn(II) with ligands like lactate, fragmentation often involves the loss of neutral molecules while the +2 oxidation state of the metal is retained.[7] For a [Mn(lactate)₂(H₂O)₂] complex, you might observe peaks corresponding to:

    • [Mn(lactate)₂(H₂O)]⁺ (loss of one water molecule)

    • [Mn(lactate)₂]⁺ (loss of both water molecules)

    • [Mn(lactate)]⁺ (loss of one lactate ligand)

    By analyzing the mass differences between the observed peaks, you can often deduce the fragmentation pathway and confirm the composition of your complex.

X-ray Crystallography

  • Q: I am having difficulty growing single crystals of my this compound complex. What can I do?

    A: Growing high-quality single crystals can be challenging. Here are some techniques to try:

    • Slow evaporation: This is the most common method. Ensure the solvent evaporates very slowly in a vibration-free environment.

    • Vapor diffusion: Diffuse a solvent in which your complex is soluble into a solvent in which it is less soluble.

    • Temperature variation: Slowly cool a saturated solution of your complex.

    • Vary the solvent system: Try different solvents or mixtures of solvents.

    • Control pH: The pH of the solution can significantly affect the solubility and stability of the complex, and thus its ability to crystallize.[9]

    • Screen counter-ions: If your complex is charged, using different counter-ions can sometimes promote crystallization.

  • Q: The crystal structure shows a different coordination environment than I expected from solution studies. Why?

    A: The solid-state structure determined by X-ray crystallography may not be the same as the dominant species in solution. This can be due to:

    • Packing forces: The arrangement of molecules in the crystal lattice can favor a particular conformation or coordination geometry that is not the most stable in solution.

    • Solvent effects: The coordinating ability of the solvent can influence the structure in solution. In the solid state, solvent molecules may or may not be part of the final crystal structure.

    • Dynamic equilibria: In solution, there may be an equilibrium between multiple species (e.g., with different numbers of coordinated water or lactate ligands). The species that crystallizes may be the least soluble, not necessarily the most abundant in solution.

Solution Stability & Speciation

  • Q: The color of my this compound solution changes over time or with pH. What is happening?

    A: A color change often indicates a change in the coordination environment or oxidation state of the manganese ion.

    • pH effects: The protonation state of the lactate ligand and the stability of the complex are pH-dependent. At very low pH, the lactate may be fully protonated and dissociate from the manganese. At high pH, manganese can precipitate as manganese hydroxide.[10][11]

    • Oxidation: Mn(II) can be oxidized to Mn(III) or Mn(IV) by atmospheric oxygen, especially at higher pH. This is often accompanied by a color change from pale pink (Mn(II)) to brown or yellow.

    • Ligand exchange: In the presence of other potential ligands, lactate may be displaced, leading to the formation of new complexes with different colors.

  • Q: How can I determine the stability of my this compound complex in solution?

    A: Several techniques can be used to determine the stability constants of your complex:

    • Potentiometric (pH) titration: This involves titrating a solution containing manganese and lactate with a strong base and monitoring the pH. The resulting titration curve can be analyzed to calculate the stability constants.

    • UV-Vis spectrophotometry: If the complex has a distinct UV-Vis absorption spectrum, you can monitor changes in absorbance as you vary the concentration of manganese or lactate, or as you change the pH.[12][13]

    • Electron Paramagnetic Resonance (EPR): EPR can be used to measure the concentration of free Mn²⁺ in solution, which can then be used to calculate stability constants.[14]

    • Cyclic Voltammetry (CV): This electrochemical technique can provide information about the redox stability of the complex and can be used to study ligand exchange reactions.[15][16][17]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary challenges in characterizing this compound complexes? The main challenges stem from the paramagnetic nature of the Mn(II) ion, which complicates NMR analysis; the lability of the complexes in solution, leading to equilibria between different species; the potential for oxidation of Mn(II) to higher oxidation states; and the difficulties in obtaining single crystals for X-ray diffraction.[1][18]

  • Q2: What is the typical oxidation state of manganese in these complexes? In most laboratory settings and biological systems, manganese in lactate complexes is in the +2 oxidation state (Mn²⁺). However, Mn(III) species can also be formed, particularly under oxidizing conditions.[19]

  • Q3: How does the paramagnetic nature of Mn(II) affect its characterization? The five unpaired electrons in high-spin Mn(II) cause significant line broadening and large hyperfine shifts in NMR spectra, making them difficult to interpret.[1][3] However, this property makes Mn(II) complexes amenable to analysis by Electron Paramagnetic Resonance (EPR) spectroscopy, which is a powerful tool for studying their electronic structure.[20][21][22]

  • Q4: What is the role of lactate as a ligand? Lactate is a bidentate ligand, meaning it binds to the manganese ion through two atoms: one of the carboxylate oxygens and the hydroxyl oxygen.[23][24] It is considered a relatively weak metal binder compared to other hydroxycarboxylates like citrate (B86180) or malate.[25]

  • Q5: What are the common coordination geometries for Mn(II) lactate complexes? Mn(II) typically forms octahedral complexes. In the known crystal structures of manganese(II) lactate dihydrate and trihydrate, the manganese ion is coordinated to two lactate ligands and two water molecules, resulting in an octahedral geometry.[23]

  • Q6: Which characterization techniques are most suitable for this compound complexes? A combination of techniques is usually necessary. X-ray crystallography provides definitive structural information for the solid state. In solution, UV-Vis spectrophotometry and potentiometry are useful for studying stability and speciation. EPR spectroscopy is excellent for probing the electronic environment of the Mn(II) center. Mass spectrometry can help confirm the composition and fragmentation patterns. While challenging, NMR can provide qualitative information about the formation of a paramagnetic complex.

  • Q7: Can EPR spectroscopy be used to characterize this compound complexes? Yes, EPR is a very suitable technique for studying Mn(II) complexes. It can provide information on the oxidation state, the symmetry of the coordination site, and interactions with other paramagnetic centers if present.[20][26]

  • Q8: How can I assess the purity of my this compound complex? Elemental analysis (CHN analysis) can be used to confirm the bulk purity of your synthesized complex. Inductively Coupled Plasma (ICP) spectroscopy can be used to determine the manganese content accurately. Powder X-ray diffraction (PXRD) can be used to check for the presence of crystalline impurities.

Experimental Protocols

Protocol 1: General Synthesis of Manganese(II) Lactate Hydrate

This protocol is based on the reaction of manganese carbonate with lactic acid.[23][24]

  • Reaction Setup: In a round-bottom flask, dissolve lactic acid in deionized water.

  • Addition of Reactant: Slowly add manganese(II) carbonate powder to the lactic acid solution while stirring. Effervescence (CO₂ evolution) will occur. Continue adding manganese carbonate until the effervescence ceases, indicating that the acid has been neutralized. A slight excess of the carbonate can be used to ensure complete reaction.

  • Heating and Filtration: Gently heat the mixture (e.g., to 60-70 °C) and stir for 1-2 hours to ensure the reaction goes to completion. Filter the hot solution to remove any unreacted manganese carbonate.

  • Crystallization: Allow the clear, pale pink filtrate to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystallization.

  • Isolation: Collect the resulting light pink crystals by vacuum filtration, wash with a small amount of cold deionized water, and then with a solvent like ethanol.

  • Drying: Dry the crystals in a desiccator or under vacuum at room temperature.

Protocol 2: Acquiring a ¹H NMR Spectrum of a Paramagnetic Manganese Complex

  • Sample Preparation: Prepare a sample of your complex in a suitable deuterated solvent at a concentration of 10-50 mM.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a high-power transmitter.

    • Set a wide spectral width (e.g., 200 ppm or more) to ensure all shifted peaks are observed.

    • Use a short relaxation delay (D1) (e.g., 0.1 s) as T₁ values for paramagnetic complexes are typically very short.

    • Use a short acquisition time (e.g., 0.1-0.2 s).

    • Increase the number of scans to improve the signal-to-noise ratio of the broad signals.

  • Data Acquisition: Acquire the spectrum. If possible, perform a series of experiments at different temperatures to observe any changes in chemical shifts and line widths.

  • Data Processing: Apply a line-broadening factor (e.g., 50-100 Hz) during Fourier transformation to improve the appearance of the broad peaks. Phase and baseline correct the spectrum as usual.

Protocol 3: ESI-MS Analysis of a this compound Complex

  • Sample Preparation: Prepare a dilute solution of your complex (10-100 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or water.

  • Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Settings:

    • Operate in positive ion mode to detect [M+H]⁺, [M+Na]⁺, or cationic complex fragments.

    • Use gentle source conditions (low capillary voltage, low source temperature) to minimize in-source fragmentation.

    • Scan a mass range that includes the expected molecular weight of your complex and potential fragments.

  • Tandem MS (MS/MS): If a potential parent ion is observed, perform a tandem MS experiment by isolating that ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern. This can provide valuable structural information.[7]

Protocol 4: Determining Complex Stability using UV-Vis Spectrophotometry (pH Titration)

  • Prepare Solutions: Prepare a stock solution of your this compound complex of known concentration. Also, prepare a series of buffer solutions covering a wide pH range.

  • Acquire Spectra:

    • In a series of cuvettes, mix the complex stock solution with each buffer to create samples with the same complex concentration but different pH values.

    • Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-800 nm). Use the corresponding buffer as the blank.

  • Data Analysis:

    • Identify any wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths versus pH.

    • The resulting sigmoidal curve(s) can be analyzed to determine the pKa values associated with the deprotonation of coordinated water molecules or changes in the complex speciation. This data can be used to calculate stability constants.[12]

Protocol 5: Single Crystal Growth by Slow Evaporation

  • Prepare a Saturated Solution: Prepare a saturated or near-saturated solution of your purified this compound complex in a suitable solvent at room temperature or slightly elevated temperature.

  • Filter the Solution: Filter the solution through a syringe filter into a clean vial or beaker to remove any dust or particulate matter that could act as nucleation sites.

  • Slow Evaporation Setup: Cover the vial with a cap or parafilm and poke a few small holes in it with a needle. This will allow the solvent to evaporate slowly over several days or weeks.

  • Incubation: Place the vial in a quiet, vibration-free location (e.g., a drawer or a dedicated crystallization chamber).

  • Monitoring: Check the vial periodically for the formation of crystals. Once suitable crystals have formed, they can be carefully removed from the mother liquor for analysis.

Quantitative Data Summary

Table 1: Crystallographic Data for Manganese(II) Lactate Hydrates

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
Mn(L-lactate)₂·2H₂OC₆H₁₄MnO₈OrthorhombicP2₁2₁2₁6.11712.18314.633[23]
Mn(DL-lactate)₂·3H₂OC₆H₁₆MnO₉MonoclinicP2₁/c10.325.8621.91[23]

Table 2: Representative UV-Vis Absorption Bands for Mn(II) Complexes

Note: Mn(II) (d⁵ high-spin) complexes have very weak, spin-forbidden d-d transitions, resulting in their characteristic pale pink color and very low molar absorptivity values.

TransitionTypical Energy Range (cm⁻¹)Molar Absorptivity (ε, M⁻¹cm⁻¹)
⁶A₁g → ⁴T₁g(G)18,000 - 20,000< 1
⁶A₁g → ⁴T₂g(G)22,000 - 24,000< 1
⁶A₁g → ⁴E₉, ⁴A₁g(G)24,000 - 25,000< 1
Charge Transfer> 30,000> 100

Data are generalized for octahedral Mn(II) complexes. Specific values for this compound may vary.[12][13]

Table 3: Stability Constants of Mn(II) with Lactate and Related Ligands

LigandLog K₁ConditionsReference
Lactate~1.5 - 2.5Varies[25]
Glycolate2.2425 °C, 1 M NaClO₄[25]
Malate3.0125 °C, 1 M NaClO₄[25]
Citrate3.9825 °C, 0.15 M KCl[25]

Note: Stability constants can vary significantly with experimental conditions (temperature, ionic strength). Lactate is a relatively weak chelating agent for Mn(II).

Visualizations

Characterization_Workflow General Workflow for Characterization of this compound Complexes cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_structural Structural Elucidation cluster_solution Solution Behavior Synthesis Synthesis of Complex Purification Purification (e.g., recrystallization) Synthesis->Purification EA Elemental Analysis (CHN, ICP) Purification->EA Purity Check MS Mass Spectrometry (ESI-MS) Purification->MS Composition Check UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Transitions NMR NMR Spectroscopy (Paramagnetic) Purification->NMR Paramagnetism Check EPR EPR Spectroscopy Purification->EPR Electronic Structure PXRD Powder X-Ray Diffraction Purification->PXRD Crystallinity Stability Stability Studies (pH Titration) Purification->Stability Solution Speciation SCXRD Single Crystal X-Ray Diffraction PXRD->SCXRD Grow Single Crystals CV Cyclic Voltammetry Stability->CV Redox Behavior

Caption: General workflow for the synthesis and characterization of a new this compound complex.

Paramagnetic_NMR_Troubleshooting Troubleshooting Workflow for Paramagnetic NMR Start Acquire ¹H NMR Spectrum Problem Signals are very broad or not observed Start->Problem Check1 Is the complex expected to be paramagnetic (Mn²⁺)? Problem->Check1 Yes Yes Check1->Yes Yes No No Check1->No No Solution1 Optimize acquisition parameters: - Wide spectral width - Short relaxation delay - High power pulses - More scans Yes->Solution1 Solution2 Consider other techniques: - EPR Spectroscopy - Magnetic Susceptibility Yes->Solution2 OtherIssue Check for other issues: - Low concentration - Sample precipitation - Instrument problem No->OtherIssue Success Qualitative data obtained Solution1->Success Solution_Speciation Logical Relationships in Solution Speciation Complex [Mn(lactate)₂(H₂O)₂] Low_pH Low pH (<4) Complex->Low_pH protonation of lactate High_pH High pH (>9) Complex->High_pH deprotonation of H₂O Oxidation Presence of O₂ Complex->Oxidation exposure to air Other_Ligands Competing Ligands (L) Complex->Other_Ligands ligand exchange Dissociation Dissociation: Mn²⁺(aq) + 2 Lactate-H Low_pH->Dissociation Precipitation Precipitation: Mn(OH)₂(s) High_pH->Precipitation Oxidized_Complex Oxidized Species: e.g., Mn(III/IV) oxides Oxidation->Oxidized_Complex New_Complex New Complex: [Mn(L)ₓ]²⁺ Other_Ligands->New_Complex

References

Technical Support Center: Enhancing Manganese-Based Catalysis in Lactate-Related Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on leveraging manganese to improve catalytic efficiency in processes involving lactate (B86563). While manganese lactate itself is not typically a primary catalyst, manganese ions (Mn²⁺) are critical cofactors for numerous enzymes involved in lactate metabolism and synthesis. This guide focuses on optimizing the role of manganese in these biological and chemical systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of manganese in improving catalytic efficiency in lactate-related reactions?

A: Manganese, typically as the Mn²⁺ ion, functions as an essential cofactor for metalloenzymes that catalyze reactions involving lactate. It can activate enzymes like lactate dehydrogenase (LDH) and others within metabolic pathways that produce lactic acid, such as the hexose (B10828440) monophosphate pathway.[1][2] Its role is crucial for maintaining the enzyme's structural integrity and facilitating substrate binding and redox reactions.[1][2]

Q2: I am observing low lactate yields in my microbial fermentation despite supplementing with manganese. What could be the cause?

A: Low lactate yields can stem from several factors. High concentrations of manganese can be inhibitory or toxic to microbial communities, leading to retarded lactate oxidation and decreased metabolite production.[3][4] For instance, in studies with birnessite (a manganese oxide), reduction efficiency was highest at 10 mM, but decreased significantly at 20 mM and 40 mM, indicating inhibition.[3][4] Additionally, the presence of manganese can alter the metabolic pathway, affecting the ratio of products like propionate (B1217596) and acetate (B1210297) derived from lactate.[3]

Q3: Can manganese supplementation affect the redox state of my cell culture?

A: Yes. In non-growing cells like Lactococcus cremoris, Mn²⁺ supplementation (e.g., 20 μM) can lead to faster initial acidification but may disrupt the redox homeostasis by draining intracellular NADH.[1] This depletion of NADH can cause acidification to stagnate within 24 hours and lead to a substantial loss of cell culturability.[1]

Q4: Are there alternatives to manganese for enhancing these catalytic processes?

A: While manganese is a key cofactor for many relevant enzymes, other divalent cations can also play a role. For example, studies on Lactobacillus rhamnosus have shown that magnesium (Mg²⁺) and manganese (Mn²⁺) can work synergistically to enhance lactic acid production by improving the binding affinity of substrates in enzymes along the hexose monophosphate pathway.[2]

Q5: In chemical synthesis, what type of manganese catalysts are used to produce lactic acid?

A: In synthetic chemistry, homogeneous manganese pincer complexes are effective for producing lactic acid (or its salt, lactate) from feedstocks like glycerol (B35011) or by coupling ethylene (B1197577) glycol with methanol.[5][6] For example, a CyPNP-Mn catalyst can achieve >99% conversion and selectivity for lactic acid at low catalyst loadings.[7] These reactions are distinct from biological systems and represent a method for chemical synthesis rather than enzymatic catalysis.

Troubleshooting Guides

Problem 1: Decreased Rate of Lactate Consumption or Production
Possible Cause Troubleshooting Steps Explanation
Inhibitory Manganese Concentration Titrate manganese concentration across a wide range (e.g., 0 to 50 mM). Monitor lactate consumption, product formation (acetate, propionate), and cell viability/culturability.High concentrations of manganese sources can be toxic or inhibitory to microbial processes. Studies show that while 10 mM birnessite enhances reduction, 20-40 mM concentrations lead to decreased efficiency and retarded lactate oxidation.[3][4]
Redox Imbalance (NADH Depletion) Monitor intracellular NADH/NAD⁺ ratios. Test if providing an alternative redox sink or reducing agent restores activity.In some systems, manganese can accelerate NADH-dependent reactions, leading to a rapid depletion of the NADH pool, which halts further metabolic activity and can reduce cell viability.[1]
pH Shift Implement a robust buffering system in your medium or use a pH-controlled bioreactor. Monitor pH continuously.The activity of manganese-dependent enzymes is highly pH-sensitive. Acidification from lactate production can lower the pH outside the optimal range for the enzyme, reducing its catalytic rate.
Sub-optimal Catalyst System (Chemical Synthesis) Screen different manganese pincer complexes and bases. Optimize reaction temperature and catalyst loading.For chemical synthesis of lactic acid, the choice of the manganese complex (e.g., Mn-PhMACHO vs. (iPrPN5P)Mn(CO)₂Br) and the base (e.g., KOH) drastically affects yield and selectivity.[6][8]
Problem 2: Poor Product Selectivity (e.g., high acetate/propionate vs. desired product)
Possible Cause Troubleshooting Steps Explanation
Manganese-Induced Metabolic Shift Analyze the product profile (e.g., via HPLC) at different manganese concentrations.Increasing manganese activity can shift the metabolic output. For example, with increasing birnessite activity, the propionate/acetate ratio in lactate fermentation was observed to decrease from 1.4 to 0.47.[3][4]
Reaction Conditions (Chemical Synthesis) Adjust the reaction temperature. Perform kinetic studies to understand the thermodynamic vs. kinetic product formation.In manganese-catalyzed reactions, temperature can strongly influence selectivity. For some systems, lower temperatures thermodynamically favor the formation of alcohol products over ketones.[7]

Quantitative Data Summary

Table 1: Effect of Birnessite (Mn-oxide) Activity on Lactate Fermentation [3][4]

Initial Birnessite Activity (mM)Lactate ConsumptionPropionate/Acetate RatioMn Reduction Efficiency (%)
0Fastest Rate1.40N/A
10Slower than 0 mMNot specified~50%
20Slower than 0 mMNot specified~21%
40Slowest Rate0.47~16%

Table 2: Performance of Manganese Pincer Complexes in Lactic Acid Synthesis [6][8]

CatalystSubstratesBaseTemp (°C)YieldTurnover Number (TON)
(iPrPN5P)Mn(CO)₂BrEthylene Glycol + MethanolKOH140Quantitative11,500
Mn-PhMACHOEthylene GlycolKOH140Ineffective<140
Mn-3 (PNP Ligand)GlycerolNaOH18098% (selectivity)Not specified

Experimental Protocols

Protocol 1: Evaluating the Effect of Mn²⁺ on Lactate Production in Microbial Fermentation
  • Culture Preparation: Grow the microbial strain (e.g., Lactobacillus rhamnosus) to the stationary phase in a standard growth medium.

  • Cell Suspension: Centrifuge the culture, wash the cell pellet twice with a sterile buffer (e.g., 0.9% NaCl), and resuspend in a reaction buffer (e.g., 20 mM sodium phosphate, pH 7.2) to a standardized optical density (e.g., OD₅₆₀ = 3).[9]

  • Reaction Setup: Prepare multiple reaction vials. To each, add the cell suspension and the substrate (e.g., glucose or a precursor).

  • Manganese Titration: Add varying concentrations of a sterile MnSO₄ solution to the vials to achieve final concentrations of 0 µM, 10 µM, 20 µM, 50 µM, and 100 µM. Include a control with no cells.

  • Incubation: Incubate all vials at the optimal temperature for the microorganism (e.g., 37 °C) under appropriate atmospheric conditions (e.g., anaerobic).

  • Sampling: At set time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each reaction. Immediately stop the reaction by centrifugation and filtering the supernatant or by acid quenching.

  • Analysis: Analyze the supernatant for lactate, glucose, and other metabolic byproducts using HPLC. Measure the pH of the culture.

  • Data Interpretation: Plot lactate concentration versus time for each manganese concentration to determine the effect on the production rate and final yield.

Protocol 2: Kinetic Analysis of Lactate Oxidation by Mn(III)

This protocol, adapted from a study on the chemical oxidation of lactic acid, illustrates general principles for monitoring manganese-involved kinetics.[10]

  • Reagent Preparation: Prepare a stable solution of Mn(III) sulfate (B86663) via anodic oxidation of Mn(II) sulfate in sulfuric acid. Prepare a stock solution of lactic acid (LA).[10]

  • Kinetic Run Setup: Perform kinetic runs under pseudo-first-order conditions where [LA] >> [Mn(III)]. Maintain a constant temperature using a water bath (e.g., 20 °C).[10]

  • Reaction Monitoring: Initiate the reaction by adding the lactic acid solution to the Mn(III) solution. Monitor the decrease in Mn(III) concentration over time using a spectrophotometer at its maximum absorbance wavelength (λₘₐₓ = 491 nm).[10]

  • Data Analysis: Plot ln[Mn(III)] versus time. A linear plot indicates a first-order reaction with respect to Mn(III). The slope of this line gives the pseudo-first-order rate constant, k'.

  • Order Determination: Repeat the experiment with varying initial concentrations of lactic acid and H⁺ to determine the reaction order with respect to each component and establish the experimental rate law.[10]

Visualizations: Workflows and Pathways

TroubleshootingWorkflow Troubleshooting Workflow for Low Lactate Yield cluster_bio Biological System cluster_chem Chemical Synthesis start Start: Low Lactate Yield Observed check_system Biological or Chemical System? start->check_system check_mn_conc Is MnLconcentration optimized? check_system->check_mn_conc Biological check_catalyst Is catalyst systemL(complex, base) optimal? check_system->check_catalyst Chemical optimize_mn Action: Titrate MnLconcentration (0-50 mM).LMonitor yield and toxicity. check_mn_conc->optimize_mn No check_redox Is redox stateL(NADH) balanced? check_mn_conc->check_redox Yes optimize_mn->check_redox measure_redox Action: Measure NADH/NAD+Lratio. Test alternativeLredox sinks. check_redox->measure_redox No check_ph Is pH stable? check_redox->check_ph Yes measure_redox->check_ph buffer_ph Action: Improve bufferingLor use pH controller. check_ph->buffer_ph No bio_resolved Yield Improved check_ph->bio_resolved Yes buffer_ph->bio_resolved screen_catalyst Action: Screen differentLManganese complexes,Lbases, and solvents. check_catalyst->screen_catalyst No check_conditions Are reaction conditionsL(temp, pressure) optimal? check_catalyst->check_conditions Yes screen_catalyst->check_conditions optimize_conditions Action: Optimize temperatureLand pressure. PerformLkinetic analysis. check_conditions->optimize_conditions No chem_resolved Yield Improved check_conditions->chem_resolved Yes optimize_conditions->chem_resolved MetabolicPathway Simplified Metabolic Pathway with Mn²⁺ Cofactor Role Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HMP Hexose MonophosphateLPathway Enzymes G6P->HMP GAP Glyceraldehyde-3-Phosphate HMP->GAP Pyruvate Pyruvate GAP->Pyruvate Multiple Steps LDH LactateLDehydrogenase (LDH) Pyruvate->LDH Lactate Lactate Mn_ion Mn²⁺ Mn_ion->HMP Cofactor forLmultiple enzymes [16] Mn_ion->LDH Activator/LCofactor [5] LDH->Lactate LactateSignaling Lactate-Potentiated NMDA Receptor Signaling Lactate L-Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NADH Increased NADH/NAD+Lratio Pyruvate->NADH NMDA NMDA Receptor NADH->NMDA Potentiates current [19] Ca Increased IntracellularLCa²⁺ NMDA->Ca Activates Erk Erk1/2 SignalingLCascade Ca->Erk Genes Expression of Plasticity GenesL(Arc, c-Fos, Zif268) Erk->Genes

References

Validation & Comparative

A Comparative Guide to Manganese Lactate and Manganese Chloride in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese is an essential trace element crucial for a multitude of physiological processes, including enzymatic activity, immune function, and neurological health. In the context of in vitro cellular studies, manganese is often introduced in the form of salts, with manganese chloride being a prevalent choice. However, the organic salt, manganese lactate (B86563), presents an alternative whose comparative effects are of increasing interest to the research community. This guide provides an objective comparison of manganese lactate and manganese chloride for use in cell studies, focusing on cytotoxicity, bioavailability, and their influence on cellular signaling pathways. The information presented herein is supported by available experimental data to aid researchers in selecting the appropriate manganese compound for their specific experimental needs.

Physicochemical Properties

A key difference between the two compounds lies in their counter-ions and solubility.

PropertyThis compoundManganese Chloride
Formula Mn(C₃H₅O₃)₂MnCl₂
Molar Mass 233.08 g/mol 125.844 g/mol
Appearance Light pink crystals[1]Pink crystals
Solubility in Water Soluble[1]Very soluble[2]

Note: The lactate anion can be metabolized by cells, potentially influencing cellular metabolic pathways, a factor that distinguishes it from the inert chloride anion in a biological context.

Cytotoxicity

Manganese, in excessive concentrations, is known to be cytotoxic. While direct comparative studies on the cytotoxicity of this compound versus manganese chloride are limited, extensive research on manganese chloride provides a baseline for understanding its dose-dependent effects on cell viability.

Studies on various cell lines, including HeLa, human embryonic diploid fibroblasts, V79 Chinese hamster lung cells, and L-A mouse fibroblasts, have demonstrated that manganese chloride induces a dose-dependent decrease in cell proliferation and viability.[3] This is often accompanied by an increase in the release of intracellular enzymes like lactic dehydrogenase, indicating membrane damage.[3] For instance, in primary mesencephalic cultures, manganese chloride concentrations from 10-800 µM led to significant changes in the neuronal cytoskeleton, even at subtoxic levels.[4] In another study with MDA-MB231 breast cancer cells, 96-hour treatments with 1, 5, 10, and 50 µM MnCl₂ resulted in an approximate 32-52% increase in cell population, while a 100 µM concentration showed an inhibitory effect on viability and growth.[5]

While specific quantitative data for this compound is scarce, it is reasonable to hypothesize that its cytotoxicity is primarily dictated by the concentration of manganese ions (Mn²⁺) released into the cell culture medium. However, the lactate component could potentially modulate this effect. For instance, in lactic acid bacteria, manganese is essential for growth and metabolic activity, and lactate is a key metabolite.[6][7] In mammalian cells, the metabolic fate of the lactate anion could influence the overall cellular response to this compound.

Table 1: Summary of Reported Cytotoxic Effects of Manganese Chloride

Cell LineConcentration RangeObserved EffectsReference
HeLa, Human embryonic diploid fibroblasts, V79, L-ANot specifiedDose-dependent depression of proliferation, decreased mitotic rate, increased LDH release.[3]
Primary mesencephalic cultures10-800 µMChanges in neuronal cytoskeleton.[4]
MDA-MB231 breast cancer cells1-50 µMIncreased cell proliferation.[5]
MDA-MB231 breast cancer cells100 µMInhibition of cell viability and growth.[5]
LLC tumor cellsNot specifiedAffects tumor cell survival.[8]

Bioavailability and Cellular Uptake

The bioavailability of manganese in a cell culture setting is influenced by its chemical form and the composition of the culture medium. Both manganese chloride and this compound are soluble in aqueous solutions, suggesting they would readily provide bioavailable Mn²⁺ ions in typical cell culture media.[1][2] However, the presence of phosphate (B84403) in standard buffers like PBS can lead to the precipitation of manganese phosphate, which is poorly soluble.[9]

The uptake of manganese into cells is a regulated process involving various transporters. While specific studies comparing the uptake of manganese from lactate and chloride salts are lacking, research indicates that the absorption of manganese can be influenced by the presence of other ions. For example, in an in vitro model of human villous trophoblasts, single exposure to MnCl₂ resulted in an increased cellular content of manganese.[10]

It is plausible that organic ligands, such as lactate, could influence manganese uptake. Studies on broilers have suggested that organic manganese sources might have higher absorption rates than inorganic sources.[11] This suggests that this compound might exhibit different uptake kinetics compared to manganese chloride in cell culture, a hypothesis that warrants further experimental validation.

Effects on Cellular Signaling Pathways

Manganese is known to modulate various signaling pathways, and its effects are often concentration-dependent. The impact of manganese chloride on cellular signaling has been more extensively studied.

Manganese can influence pathways related to oxidative stress, inflammation, and cell survival. For example, in neuronal cells, manganese exposure can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS). Furthermore, manganese has been shown to affect key signaling molecules. In a study on primary mesencephalic cultures, manganese chloride treatment led to alterations in both dopaminergic and GABAergic neurons.[4]

The lactate anion from this compound could introduce an additional layer of complexity. Lactate is not merely a metabolic byproduct but also a signaling molecule that can influence cellular processes. Therefore, when using this compound, researchers should consider the potential for the lactate component to independently or synergistically affect the signaling pathways under investigation.

Signaling Pathway: Manganese-Induced Neurotoxicity

Manganese exposure can trigger a cascade of events leading to neurotoxicity. The diagram below illustrates a simplified pathway highlighting the role of manganese in inducing cellular stress and impacting neuronal function.

Manganese_Neurotoxicity_Pathway MnCl2 Manganese Chloride Mn_ion Mn²⁺ MnCl2->Mn_ion MnLactate This compound MnLactate->Mn_ion Cell Cellular Uptake Mn_ion->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Signaling Altered Signaling (e.g., Dopaminergic, GABAergic) Cell->Signaling Cytoskeleton Cytoskeletal Disruption Cell->Cytoskeleton ROS Increased ROS Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Signaling Neurotoxicity Neurotoxicity Signaling->Neurotoxicity Cytoskeleton->Neurotoxicity

Caption: Simplified pathway of manganese-induced neurotoxicity.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of this compound or manganese chloride for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow A Seed cells in 96-well plate B Treat with Manganese Compound (Lactate or Chloride) A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate cell viability G->H

References

Unveiling the Catalytic Potential of Manganese Lactate in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Polymer Chemistry and Drug Development

In the quest for sustainable and biocompatible materials, the effective polymerization of cyclic esters like lactide to produce polylactic acid (PLA) is of paramount importance. The choice of catalyst is critical in controlling the polymerization process and the properties of the resulting polymer. This guide provides a comprehensive analysis of the catalytic activity of manganese(II) L-lactate in the ring-opening polymerization (ROP) of L-lactide, comparing its performance against other manganese salts and more established catalyst systems. This objective overview, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential and limitations of manganese lactate (B86563) as a polymerization catalyst.

Performance Comparison of Catalysts in L-Lactide Polymerization

The catalytic efficacy of manganese(II) L-lactate was evaluated in the bulk polymerization of L-lactide. The following tables summarize its performance in comparison to other manganese(II) salts and prominent alternative catalysts under various conditions.

Table 1: Comparative Performance of Manganese(II) Salts in the Bulk Polymerization of L-Lactide

CatalystTemperature (°C)Time (h)Conversion (%)Molecular Weight (Mv)Observations
Manganese(II) L-lactate 150192Nearly Complete33,000Most reactive among the tested manganese salts; partial racemization observed.[1]
Manganese(II) chloride150192Lower than Mn L-lactateLower than Mn L-lactateLower reactivity compared to manganese lactate.
Manganese(II) bromide150192Lower than Mn L-lactateLower than Mn L-lactateLower reactivity compared to this compound.
Manganese(II) acetate150192Lower than Mn L-lactateLower than Mn L-lactateLower reactivity compared to this compound.

Data sourced from the study by H. R. Kricheldorf et al., which systematically investigated these manganese salts.[1][2][3][4][5]

Table 2: Performance of this compound versus Alternative Metal-Based Catalysts in L-Lactide Polymerization

CatalystTemperature (°C)TimeMonomer/Catalyst RatioConversion (%)Molecular Weight (Mw/Mn)Polydispersity Index (PDI)
Manganese(II) L-lactate 150192 hNot specified~95%33,000 (Mv)Not specified
Tin(II) octoate [Sn(Oct)₂]19050 min2000:1 (approx.)96%228,000 (Mw)1.94
Zinc Prolinate1951 h675:193%9,200 (Mw)1.8
Potassium Amidate Complex5015 min100:196%18,700 (Mn)2.59
Chiral Zinc Amido-oxazolinate5030 min100:1>99%16,300 (Mn)1.11

This table compiles data from various studies to provide a broader context for the performance of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Bulk Polymerization of L-Lactide Catalyzed by Manganese(II) L-lactate

This protocol is based on the experimental work of H. R. Kricheldorf and colleagues.[1][2][3][4][5]

Materials:

  • L-lactide

  • Manganese(II) L-lactate (catalyst)

  • Argon gas supply

  • Glass polymerization tube with a stirrer

  • Oil bath with temperature controller

Procedure:

  • A predetermined amount of L-lactide and manganese(II) L-lactate are added to a flame-dried glass polymerization tube equipped with a magnetic stirrer.

  • The tube is evacuated and backfilled with dry argon several times to ensure an inert atmosphere.

  • The reaction vessel is then immersed in a preheated oil bath set to 150°C.

  • The polymerization is allowed to proceed under stirring for 192 hours.

  • After the specified time, the reaction is quenched by cooling the tube to room temperature.

  • The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to isolate the purified polylactide.

  • The polymer is then dried under vacuum until a constant weight is achieved.

  • Characterization of the polymer is performed using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy to assess conversion and stereochemistry.

Protocol 2: Bulk Polymerization of L-Lactide Catalyzed by Tin(II) Octoate

This protocol reflects a typical procedure for the industrially relevant catalyst, tin(II) octoate.[6][7]

Materials:

  • L-lactide

  • Tin(II) octoate [Sn(Oct)₂] (catalyst)

  • Benzyl (B1604629) alcohol (initiator)

  • Toluene (B28343) (anhydrous)

  • Argon gas supply

  • Three-neck round-bottom flask with a mechanical stirrer, condenser, and argon inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • The L-lactide is purified by recrystallization and dried under vacuum.

  • The reaction flask is assembled and flame-dried under vacuum, then filled with dry argon.

  • The purified L-lactide is charged into the flask.

  • Anhydrous toluene is added to dissolve the monomer, followed by the addition of the desired amount of benzyl alcohol initiator via syringe.

  • The tin(II) octoate catalyst is dissolved in anhydrous toluene in a separate vial and then added to the reaction mixture via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 130-190°C) with constant stirring.

  • The polymerization progress is monitored over time by taking aliquots for analysis (e.g., by NMR to determine monomer conversion).

  • Upon reaching the desired conversion, the reaction is terminated by cooling the flask to room temperature.

  • The polymer is isolated by precipitation in a non-solvent, filtered, and dried under vacuum.

  • The molecular weight and polydispersity of the final polymer are determined by GPC.

Mechanistic Insights and Visualizations

The ring-opening polymerization of lactide by metal-based catalysts, including this compound, is generally believed to proceed via a coordination-insertion mechanism . This multi-step process is crucial for understanding the catalyst's behavior and for designing more efficient catalytic systems.

Coordination-Insertion Catalytic Cycle

The diagram below illustrates the proposed coordination-insertion mechanism for the polymerization of L-lactide initiated by a generic metal lactate complex.

CoordinationInsertionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (e.g., by water) Catalyst Mn(Lactate)₂ Coordination Coordination Complex Catalyst->Coordination Coordination Lactide1 L-Lactide Monomer Lactide1->Coordination Insertion Nucleophilic Attack & Insertion Coordination->Insertion Intramolecular Attack RingOpening Ring-Opened Species Insertion->RingOpening Ring Opening GrowingChain Growing Polymer Chain (n+1 units) RingOpening->GrowingChain Coordination of new monomer Lactide2 Another L-Lactide Monomer Lactide2->GrowingChain GrowingChain->Coordination Regeneration of Active Site InactivePolymer Inactive Polymer with -OH end-group GrowingChain->InactivePolymer Protonolysis

Caption: Proposed coordination-insertion mechanism for this compound catalyzed ROP of L-lactide.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening the catalytic activity of different metal salts in the polymerization of L-lactide.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis MonomerPrep Monomer Purification (Recrystallization & Drying) Charging Charging Monomer & Catalyst MonomerPrep->Charging CatalystPrep Catalyst Preparation (Drying) CatalystPrep->Charging ReactorSetup Reactor Assembly (Flame-dried, Argon atmosphere) ReactorSetup->Charging Reaction Bulk Polymerization (e.g., 150°C, 192h) Charging->Reaction Isolation Polymer Isolation (Dissolution & Precipitation) Reaction->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization Data Data Analysis & Comparison Characterization->Data

Caption: General experimental workflow for screening catalysts for L-lactide polymerization.

Conclusion

Manganese(II) L-lactate demonstrates catalytic activity in the ring-opening polymerization of L-lactide, proving to be the most reactive among the simple manganese(II) salts tested. However, its performance, characterized by long reaction times and the production of relatively low molecular weight polylactide with some degree of racemization, positions it as a less efficient catalyst compared to established systems like tin(II) octoate or modern, highly active zinc and potassium-based catalysts.

For researchers in drug development and materials science, while manganese offers the advantage of being a less toxic and earth-abundant metal, manganese(II) L-lactate in its simple form may not be the optimal choice for producing high molecular weight, stereopure polylactic acid under practical timescales. Nevertheless, the study of such simpler, biocompatible metal salts provides valuable insights into the fundamental aspects of coordination-insertion polymerization and can guide the design of next-generation catalysts with improved activity and selectivity. Future research could focus on modifying the this compound catalyst, for instance, by the addition of co-catalysts or by designing more complex ligand environments to enhance its catalytic performance.

References

A Comparative Analysis of Manganese Lactate and Manganese Acetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes. Manganese, an essential trace element, is utilized in various forms, with manganese lactate (B86563) and manganese acetate (B1210297) being two common salts. This guide provides a detailed comparative analysis of these two compounds, focusing on their chemical properties, applications, catalytic activity, bioavailability, and toxicity, supported by available experimental data. This objective comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of manganese lactate and manganese acetate is crucial for their effective application. Both are manganese(II) salts and present as light pink crystalline solids.

PropertyThis compoundManganese Acetate
Chemical Formula Mn(C₃H₅O₃)₂Mn(CH₃COO)₂
Molar Mass 233.08 g/mol (anhydrous)173.03 g/mol (anhydrous)
Appearance Light pink crystalsLight pink crystalline solid
Solubility in Water SolubleSoluble
Common Hydration State Dihydrate, TrihydrateTetrahydrate

Synthesis

The synthesis of these manganese salts involves straightforward acid-base reactions.

  • This compound: Typically synthesized by the reaction of manganese carbonate with lactic acid. MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O

  • Manganese Acetate: Can be prepared by reacting manganese(II,III) oxide or manganese carbonate with acetic acid.

Comparative Applications

While both are sources of manganese(II) ions, their primary applications differ significantly, largely dictated by the properties of their respective anionic ligands.

Application AreaThis compoundManganese Acetate
Catalysis Limited documented use in chemical synthesis.Widely used as a catalyst in organic synthesis, particularly for oxidation reactions.
Drug Development Primarily used as a nutritional supplement to address manganese deficiency.Employed in the synthesis of pharmaceuticals and as a catalyst in drug formulation.
Nutritional Supplements Commonly used as a source of manganese in dietary supplements.Not a primary application.
Other Industries -Used as a desiccant in paints and varnishes, a mordant in textile dyeing, and a precursor for other manganese compounds.

Catalytic Performance: A Focus on Manganese Acetate

Manganese acetate is a well-established catalyst in organic synthesis, particularly in oxidation reactions. Its utility in drug synthesis has been highlighted in recent research, where it has been shown to be a more cost-effective and efficient alternative to precious metal catalysts like silver and cerium for certain reactions, such as the synthesis of fluoroketones.

Experimental Data: Catalytic Oxidation of Alcohols

SubstrateProductConversion (%)
Benzyl (B1604629) alcoholBenzoic acid100
2-Octanol2-Octanone87
1-OctanolOctanoic acid42
BorneolCamphor99
Fenchyl alcoholFenchone98

Data sourced from a study on the efficient and versatile oxidation of alcohols using a Mn(II) acetate catalytic system.

In contrast, there is a lack of published experimental data on the catalytic activity of this compound in similar organic synthesis reactions. Its applications appear to be predominantly in the biological and nutritional sciences.

Bioavailability and Toxicity

The bioavailability and toxicity of manganese compounds are critical considerations, especially in the context of drug development and nutritional science. While extensive data exists for manganese as an element, direct comparative studies between the lactate and acetate forms are limited.

Toxicity Data

The acute oral toxicity is often represented by the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population.

CompoundTest AnimalLD50 (Oral)
Manganese AcetateRat2940 mg/kg - 3730 mg/kg
This compoundRatData not available

The available data indicates the oral LD50 for manganese acetate in rats. Unfortunately, a comparable value for this compound from a similar study was not found in the reviewed literature, precluding a direct comparison. It is important to note that manganese toxicity is a complex issue, with chronic exposure being a significant concern, potentially leading to a neurological syndrome known as manganism. The specific effects of the lactate versus acetate ligand on the overall toxicity profile of manganese have not been extensively studied.

Bioavailability

There is a lack of direct comparative studies on the bioavailability of manganese from this compound versus manganese acetate. The bioavailability of manganese is influenced by various factors, including the form of the manganese salt, the presence of other dietary components, and the individual's physiological state.

Involvement in Signaling Pathways

Manganese ions are known to interact with various cellular signaling pathways. Excessive manganese can lead to neurotoxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and inflammation.

dot

Manganese_Signaling_Pathways cluster_manganese Manganese (Mn²⁺) cluster_cellular_effects Cellular Effects cluster_outcomes Potential Outcomes Mn Manganese (Lactate or Acetate) mTOR mTOR Pathway Mn->mTOR Activates NFkB NF-κB Pathway Mn->NFkB Activates OxidativeStress Oxidative Stress Mn->OxidativeStress Induces Apoptosis Apoptosis mTOR->Apoptosis Regulates Inflammation Inflammation NFkB->Inflammation Promotes Neurotoxicity Neurotoxicity OxidativeStress->Neurotoxicity Contributes to Inflammation->Neurotoxicity Contributes to Apoptosis->Neurotoxicity Contributes to

Caption: General overview of signaling pathways affected by elevated manganese levels.

Studies have shown that manganese can activate the mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. Dysregulation of this pathway by manganese has been implicated in neuronal apoptosis. Additionally, manganese can activate the NF-κB pathway, a key regulator of the inflammatory response. This activation can lead to the production of pro-inflammatory cytokines and contribute to neuroinflammation, a hallmark of manganese-induced neurotoxicity. It is important to emphasize that these findings are generally attributed to the manganese ion itself, and the specific influence of the lactate or acetate counter-ion on these pathways is not well-defined in the current literature.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are generalized protocols for assessing catalytic activity and cytotoxicity.

A. Protocol for Assessing Catalytic Activity in Alcohol Oxidation

This protocol provides a general framework for evaluating the catalytic performance of manganese compounds in the oxidation of a model alcohol, such as benzyl alcohol.

dot

Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactant Solution (Substrate, Solvent) Mix Combine Reactants and Catalyst Reactants->Mix Catalyst Prepare Catalyst Solution (Mn Lactate or Mn Acetate) Catalyst->Mix Heat Heat to Reaction Temperature Mix->Heat Monitor Monitor Reaction Progress (TLC, GC) Heat->Monitor Quench Quench Reaction Monitor->Quench Upon completion Extract Extract Product Quench->Extract Analyze Analyze Product (GC-MS, NMR) Extract->Analyze Calculate Calculate Conversion and Yield Analyze->Calculate

Caption: A generalized workflow for evaluating catalytic activity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol substrate (e.g., benzyl alcohol) in a suitable solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the manganese catalyst (this compound or manganese acetate) to the reaction mixture.

  • Initiation: Add the oxidant (e.g., tert-butyl hydroperoxide) to initiate the reaction.

  • Reaction Conditions: Heat the mixture to the desired temperature and monitor the reaction progress over time using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench any remaining oxidant.

  • Product Isolation and Analysis: Extract the product from the reaction mixture, dry the organic layer, and remove the solvent. Analyze the product and determine the conversion and yield using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

B. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

  • Cell Seeding: Seed cells (e.g., a relevant neuronal cell line for neurotoxicity studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and manganese acetate in cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Conclusion

This compound and manganese acetate, while both sources of manganese(II) ions, exhibit distinct profiles in terms of their primary applications. Manganese acetate is a versatile and efficient catalyst in organic synthesis, with emerging applications in drug development as a cost-effective alternative to precious metals. In contrast, this compound is predominantly utilized in the nutritional and food industries as a manganese supplement.

A direct, data-driven comparison of their performance in a single application is hampered by a lack of comparative studies in the scientific literature. For researchers and drug development professionals, the choice between these two compounds will largely depend on the intended application. For catalytic applications in organic synthesis, manganese acetate is the well-documented and preferred choice. For applications requiring a bioavailable form of manganese for nutritional or biological studies, this compound is a common option.

Further research is warranted to conduct head-to-head comparisons of these two compounds, particularly concerning their bioavailability, toxicity profiles, and potential catalytic activity in a broader range of reactions. Such studies would provide a more complete picture and enable more nuanced decision-making in their application.

A Comparative Guide to the Cross-Validation of Analytical Methods for Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and their precursors, such as manganese lactate (B86563), is fundamental to ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical step in method development and transfer, providing documented evidence that two different methods yield comparable and reliable results. This guide presents a comparative overview of two common analytical techniques for the determination of manganese: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and UV-Visible (UV-Vis) Spectrophotometry. The experimental data and protocols provided are based on established methodologies for manganese analysis and serve as a practical framework for cross-validation studies.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and sample throughput. ICP-OES is a highly sensitive and specific technique for elemental analysis, while UV-Vis spectrophotometry offers a more accessible and cost-effective, albeit less sensitive, alternative. The table below summarizes typical performance characteristics for the analysis of manganese using these two methods.

Validation ParameterICP-OESUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.997
Limit of Detection (LOD) ~0.001 - 0.1 µg/L[1]~0.5 mg/L[2]
Limit of Quantitation (LOQ) ~1.10 µg/kg (ppb)[3]~1.0 mg/L[2]
Accuracy (Recovery) 95% - 105%93.94% – 103.13%[4]
Precision (RSD) < 3.7%[5]< 2%[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method

This method is highly suitable for the accurate and sensitive quantification of manganese in various sample matrices, including pharmaceutical formulations.

a) Sample Preparation:

  • Accurately weigh a sample of manganese lactate and dissolve it in a known volume of deionized water to achieve a theoretical manganese concentration within the instrument's linear range.

  • For solid dosage forms, a digestion step may be necessary. A typical procedure involves treating the sample with a mixture of nitric acid and hydrochloric acid (e.g., 20:1 v/v) followed by heating to ensure complete dissolution of the manganese.[5]

  • Filter the sample solution to remove any particulate matter before analysis.

b) Instrumentation and Analysis:

  • Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer.

  • Wavelength: Monitor the manganese emission at a sensitive and interference-free wavelength, typically 257.610 nm.

  • Calibration: Prepare a series of manganese standard solutions of known concentrations from a certified reference material. Use these standards to construct a calibration curve by plotting the emission intensity against the concentration.

  • Analysis: Aspirate the prepared sample solutions into the plasma and measure the emission intensity. The manganese concentration in the sample is determined by interpolating the measured intensity on the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry Method

This colorimetric method relies on the oxidation of manganese (II) to the intensely colored permanganate (B83412) ion (MnO₄⁻), which is then quantified by measuring its absorbance.[4][6]

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in deionized water.

  • Transfer an aliquot of the sample solution to a volumetric flask.

  • Add an oxidizing agent, such as potassium periodate (B1199274) or ammonium (B1175870) persulfate, to convert Mn²⁺ to MnO₄⁻. The solution will develop a characteristic purple color.

  • Heat the solution gently to ensure complete oxidation.

  • Cool the solution to room temperature and dilute to the mark with deionized water.

b) Instrumentation and Analysis:

  • Instrument: UV-Visible Spectrophotometer.

  • Wavelength (λmax): Measure the absorbance of the resulting permanganate solution at its maximum absorption wavelength, which is approximately 525 nm.[4]

  • Calibration: Prepare a series of standard solutions containing known concentrations of manganese and subject them to the same oxidation procedure as the sample. Measure the absorbance of each standard and construct a calibration curve (absorbance vs. concentration). This plot should be linear and pass through the origin in accordance with the Beer-Lambert law.[6]

  • Analysis: Measure the absorbance of the prepared sample solution and determine the manganese concentration from the calibration curve.

Mandatory Visualization: Cross-Validation Workflow

A structured workflow is crucial for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques for a target analyte like this compound.

CrossValidationWorkflow cluster_prep Initial Phase cluster_execution Execution Phase cluster_analysis Analysis & Conclusion define_methods Define Method A (e.g., ICP-OES) and Method B (e.g., UV-Vis) validate_methods Independently Validate Each Method (Linearity, Accuracy, Precision) define_methods->validate_methods define_acceptance Define Acceptance Criteria for Cross-Validation validate_methods->define_acceptance prepare_samples Prepare a Set of Identical Samples (at least 3 concentration levels) analyze_a Analyze Samples with Method A prepare_samples->analyze_a analyze_b Analyze Samples with Method B prepare_samples->analyze_b compare_results Statistically Compare Results (e.g., t-test, Bland-Altman plot) analyze_a->compare_results analyze_b->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria conclusion Methods are Comparable? evaluate_criteria->conclusion report Generate Cross-Validation Report conclusion->report Yes troubleshoot Investigate Discrepancies & Re-evaluate Methods conclusion->troubleshoot No

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational framework for the cross-validation of analytical methods for this compound. The choice of method will ultimately depend on the specific application, required sensitivity, and available resources. A thorough cross-validation as outlined ensures the consistency and reliability of analytical data across different methods, which is paramount in a regulated research and development environment.

References

A Comparative Guide to Manganese Sources in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the replicability and success of experimental outcomes. This guide provides a comparative overview of manganese lactate (B86563) and other common manganese salts utilized in scientific research, with a focus on available experimental data and protocols. While direct comparative studies detailing the performance of manganese lactate against other manganese salts are limited in publicly available literature, this guide synthesizes existing research to inform experimental design and reagent selection.

This compound: Properties and Applications

This compound is the salt formed between manganese and lactic acid. It is recognized for its use in various fields, from nutritional supplements to its role in microbiological media.

Key Properties:

  • Formula: Mn(C₃H₅O₃)₂

  • Appearance: Light pink crystals

  • Solubility: Soluble in water

Comparative Analysis of Manganese Sources

While direct head-to-head studies involving this compound are scarce, research comparing other manganese salts provides valuable insights into how different anions can influence the efficacy and bioavailability of manganese in biological and chemical systems. The following sections present data from studies comparing common inorganic and organic manganese sources.

In Animal Nutrition and Bioavailability

The choice of manganese source in animal feed can significantly impact its bioavailability and the physiological response of the organism.

Table 1: Comparison of Manganese Sources on Broiler Chick Performance and Bioavailability

Manganese SourceParameterResultRelative Bioavailability (%)Reference
Manganese Sulfate (B86663)Tibia Mn (ppm)-100[1]
Manganese ChlorideTibia Mn (ppm)Significantly higher than sulfate and oxideNot explicitly calculated, but higher Mn retention observed[1]
Manganese OxideTibia Mn (ppm)-91[1]
Manganese ProteinateTibia Mn (ppm)-120[1]

Experimental Protocol: Bioavailability Study in Broiler Chicks [1]

  • Objective: To determine the relative bioavailability of manganese from its chloride, oxide, and sulfate salts.

  • Subjects: 270 Hubbard broiler chicks.

  • Diets: A basal maize-soybean meal diet supplemented with 100, 1000, or 2000 ppm of manganese from either manganese chloride, manganese oxide, or manganese sulfate.

  • Duration: Diets were fed ad libitum from 8 to 35 days of age.

  • Data Collection: Body weight gain, feed conversion ratio, leg abnormality scores, tibia weight, and tibia ash were measured. Manganese concentrations in the tibia, liver, and kidney tissues were determined.

  • Analysis: Data were analyzed to compare the effects of the different manganese salts on the measured parameters.

In Lactic Acid Bacteria Fermentation

Manganese is an essential cofactor for many lactic acid bacteria, influencing growth and metabolic activity, such as lactic acid production.

Table 2: Effect of Manganese Sulfate on Lactic Acid Fermentation by Lactobacillus casei

MnSO₄·H₂O Concentration (g/L)Yeast Extract (% w/v)Fermentation Time (h)Sugar Conversion (%)Reference
00.5120-[2]
0.0010.5Slower than higher concentrations-[2]
0.0050.5Similar to 0.03 g/LHigh[2]
0.030.524High[2]
0.0050.337High[2]
0.030.3Similar to 0.005 g/LHigh[2]

Experimental Protocol: Lactobacillus casei Fermentation [2]

  • Objective: To investigate the effect of manganese sulfate on lactic acid production from whey permeate.

  • Microorganism: Lactobacillus casei.

  • Medium: Reconstituted whey permeate powder in distilled water, supplemented with various concentrations of yeast extract and manganese sulfate monohydrate.

  • Culture Conditions: Batch fermentations were carried out.

  • Data Collection: Fermentation time, sugar conversion, and lactic acid yield were monitored.

  • Analysis: The performance of fermentations with different concentrations of manganese sulfate and yeast extract was compared.

Signaling Pathways and Experimental Workflows

Visualizing the role of manganese in biological pathways and the workflow of comparative studies can aid in understanding its function and designing new experiments.

cluster_fermentation Lactic Acid Fermentation Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactic Acid Pyruvate->Lactate LDH LDH Lactate Dehydrogenase Mn Mn²⁺ Mn->LDH Cofactor

Caption: Role of Manganese as a Cofactor for Lactate Dehydrogenase.

cluster_workflow Bioavailability Study Workflow A Basal Diet Formulation B Supplementation with Manganese Salts (Lactate, Sulfate, Chloride) A->B C Animal Feeding Trial B->C D Sample Collection (Tissues, etc.) C->D E Manganese Content Analysis (e.g., AAS, ICP-MS) D->E F Data Analysis & Bioavailability Calculation E->F

Caption: General Workflow for a Manganese Bioavailability Study.

Conclusion and Recommendations

The available scientific literature provides a foundation for understanding the role of manganese in various biological and chemical processes. However, there is a clear gap in research directly comparing the efficacy of this compound with other common manganese salts such as manganese sulfate and manganese chloride.

For researchers considering the use of this compound, it is recommended to:

  • Conduct preliminary in-house studies: Directly compare this compound with other manganese sources relevant to the specific application.

  • Reference existing protocols: Adapt the detailed methodologies from studies on other manganese salts, such as those presented in this guide, to design comparative experiments.

  • Carefully control variables: When comparing different manganese salts, ensure that the molar concentration of manganese is consistent across all experimental groups.

By systematically evaluating different manganese sources, researchers can make informed decisions to ensure the validity and reproducibility of their findings. Further research into the comparative performance of this compound is warranted to expand the available data for the scientific community.

References

A Comparative Guide to Manganese Salts for Nanoparticle Synthesis: Focusing on Lactate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor salt is a critical determinant in the synthesis of manganese-based nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in biomedical applications. While a variety of manganese salts are commonly employed, this guide provides a comparative analysis of manganese lactate (B86563) against other prevalent salts like manganese chloride, acetate (B1210297), and acetylacetonate (B107027), drawing upon available experimental data.

Executive Summary

The selection of a manganese precursor significantly impacts the size, morphology, crystallinity, and magnetic properties of the resulting nanoparticles. Manganese chloride and acetate are widely studied precursors in methods like sol-gel and co-precipitation, yielding distinct nanoparticle characteristics. For instance, manganese acetate often leads to smaller, plate-like structures with narrower size distribution compared to the cubic structures obtained from manganese chloride. Manganese acetylacetonate is a common choice for thermal decomposition methods, allowing for precise control over nanoparticle size and composition, which is crucial for applications such as MRI contrast agents.

Direct comparative studies detailing the use of manganese lactate for nanoparticle synthesis are limited in the current body of scientific literature. However, by examining the synthesis protocols and outcomes for other manganese salts, we can infer the potential advantages and disadvantages of using a lactate-based precursor. The lactate anion, being a larger and more complex organic ligand than chloride or acetate, could offer unique advantages in controlling particle growth and surface chemistry.

Comparative Analysis of Manganese Precursors

The following sections detail the synthesis of manganese oxide nanoparticles using different manganese salts. The data presented is a synthesis of findings from multiple research studies.

Manganese Acetate vs. Manganese Chloride

A comparative study using a sol-gel method highlights the distinct outcomes when using manganese acetate versus manganese chloride.[1]

Table 1: Comparison of Nanoparticles Synthesized from Manganese Acetate and Manganese Chloride

ParameterManganese Acetate as PrecursorManganese Chloride as Precursor
Product Mn3O4Mn2O3
Size 29.7 nm60.6 nm
Morphology Interlaced plates (leaf-like structure)Cubic structure
Magnetic Properties AntiferromagneticFerromagnetic

Experimental Protocol (Sol-Gel Synthesis): [1]

  • Sol Preparation: A solution of oxalic acid in 200 ml of ethanol (B145695) is prepared. Separately, manganese acetate tetrahydrate or manganese chloride tetrahydrate is dissolved in 200 ml of ethanol at 35°C with constant stirring for 30 minutes to obtain a sol.

  • Gel Formation: The oxalic acid solution is gradually added to the warm sol, leading to the formation of a thick gel.

  • Drying: The gel is dried in a hot air oven at 80°C for 20 hours, resulting in snow-white flakes/powder.

  • Decomposition: The dried powder is then decomposed in the air at high temperatures to yield the respective manganese oxide nanoparticles.

G cluster_sol Sol Preparation cluster_gel Gelation cluster_drying Drying cluster_decomp Decomposition Mn_Salt Manganese Salt (Acetate or Chloride) Ethanol1 Ethanol Oxalic_Acid Oxalic Acid Ethanol2 Ethanol Sol Manganese Salt Sol Gel Thick Gel Sol->Gel Mix Oxalic_Sol Oxalic Acid Solution Oxalic_Sol->Gel Dried_Powder Dried Powder Gel->Dried_Powder 80°C for 20h Nanoparticles Manganese Oxide Nanoparticles Dried_Powder->Nanoparticles High Temperature Decomposition

Manganese Acetylacetonate (Mn(acac)₂)

Thermal decomposition of manganese acetylacetonate is a widely used method for producing monodisperse manganese oxide nanoparticles with controlled size and composition.[2] This method is particularly relevant for applications requiring high-quality, uniform nanoparticles, such as in magnetic resonance imaging (MRI).

Experimental Protocol (Thermal Decomposition): [2]

  • Reaction Mixture: Manganese(II) acetylacetonate (6 mmol) is dissolved in 40 mL of oleylamine (B85491) and 20 mL of dibenzyl ether.

  • Heating Profile: The solution is heated from room temperature to 60°C over 30 minutes under a constant flow of inert N₂ gas. The temperature is then ramped up to 300°C at a controlled rate (e.g., 10°C/min or 20°C/min).

  • Aging: The reaction mixture is aged at 300°C for a specific duration (e.g., 5, 15, or 30 minutes).

  • Purification: After cooling, the nanoparticles are purified by precipitation with ethanol and centrifugation.

Table 2: Effect of Synthesis Parameters on Nanoparticle Properties (Mn(acac)₂ Precursor) [2]

Ramp Rate (°C/min)Aging Time (min)Average Size (nm)Composition
205~23MnO and Mn3O4 mixture
105Larger than 23 nmMnO and Mn3O4 mixture
2030~32Pure MnO
1030Larger than 32 nmPure MnO

G cluster_setup Reaction Setup cluster_heating Heating Profile cluster_purification Purification Mn_acac Mn(acac)₂ Mixture Reaction Mixture Mn_acac->Mixture Oleylamine Oleylamine Oleylamine->Mixture Dibenzyl_ether Dibenzyl Ether Dibenzyl_ether->Mixture Heat_60 Heat to 60°C (30 min) Mixture->Heat_60 Under N₂ Ramp_300 Ramp to 300°C (Controlled Rate) Heat_60->Ramp_300 Age_300 Age at 300°C Ramp_300->Age_300 Cooling Cool to RT Age_300->Cooling Precipitation Add Ethanol Cooling->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Nanoparticles MnO Nanoparticles Centrifugation->Nanoparticles

Manganese Sulphate

Manganese sulphate is another common precursor, often used in co-precipitation methods. This technique is valued for its simplicity and cost-effectiveness.

Experimental Protocol (Co-precipitation): [3]

  • Reaction: A 0.03 M solution of manganous sulphate (MnSO₄·H₂O) is prepared in a conical flask.

  • Precipitation: A 0.009 M solution of sodium hydroxide (B78521) (NaOH) is added dropwise to the manganese sulphate solution with constant stirring at 60°C.

  • Collection: The resulting precipitate is collected by centrifugation.

  • Washing and Drying: The precipitate is washed and then dried.

  • Calcination: The dried product is calcined in a muffle furnace at 500°C for 2 hours to obtain MnO nanoparticles.

The nanoparticles synthesized via this method were reported to have an average size of 11 nm.[3]

The Case for this compound: A Prospective View

While direct experimental data for nanoparticle synthesis using this compound is scarce, we can hypothesize its potential based on the chemistry of the lactate anion.

  • Chelating Properties: Lactic acid is a chelating agent. This property could allow for the formation of stable manganese-lactate complexes in solution, potentially offering better control over the nucleation and growth phases of nanoparticle formation. This could lead to more uniform and smaller nanoparticles.

  • Decomposition Profile: The thermal decomposition of this compound would proceed differently from that of inorganic salts like chloride or sulphate. The organic lactate moiety would decompose to produce gases like CO₂ and H₂O, potentially creating a porous structure in the final manganese oxide nanoparticles. The decomposition temperature and by-products would also differ from those of manganese acetate and acetylacetonate, influencing the final crystal phase and purity.

  • Surface Functionalization: The lactate group could act as an in-situ capping agent, preventing nanoparticle agglomeration and providing a surface that is more amenable to further functionalization with other biomolecules.

Future Research Directions

To fully understand the potential of this compound as a precursor for nanoparticle synthesis, further research is required. Direct comparative studies employing common synthesis methods like thermal decomposition, hydrothermal synthesis, or co-precipitation with this compound alongside other manganese salts would be highly valuable. Key characterization parameters to investigate would include:

  • Nanoparticle size and morphology: Using techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

  • Crystal structure and phase purity: Using X-ray Diffraction (XRD).

  • Magnetic properties: Using a SQUID magnetometer.

  • Performance in relevant applications: For example, relaxivity measurements for MRI contrast agents or catalytic activity.

By systematically exploring these aspects, the scientific community can determine the unique advantages that this compound may offer in the tailored synthesis of manganese-based nanoparticles for advanced biomedical applications.

References

A Comparative Analysis of the Bioavailability of Different Manganese Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of various manganese sources, supported by experimental data. The information is intended to assist researchers and professionals in selecting the most appropriate manganese compounds for their studies and development projects.

Data Presentation: Comparative Bioavailability of Manganese Sources

The following table summarizes the relative bioavailability of different manganese sources from various in vivo studies. Manganese sulfate (B86663) is often used as the standard (100%) against which other sources are compared due to its high solubility and absorption.

Manganese SourceAnimal ModelRelative Bioavailability (%)Key Findings
Manganese Sulfate (MnSO₄) Broiler Chicks, Sheep100 (Standard) Generally considered the most bioavailable inorganic source.
Manganese Proteinate Broiler Chicks105 - 128Consistently shows higher bioavailability than manganese sulfate.[1][2]
Manganese-Methionine Sheep121Demonstrated superior bioavailability compared to manganese sulfate.[3]
Manganese Threonine Broiler Chicks150 - 433 (based on different parameters)Significantly higher bioavailability compared to manganese sulfate.[4]
Manganese Oxide (MnO) Broiler Chicks, Sheep53 - 93.1Bioavailability is generally lower and more variable than manganese sulfate.[3][5][6]
Manganese Carbonate (MnCO₃) Sheep27.8Shows significantly lower bioavailability compared to manganese sulfate.[7]
Manganese Dioxide (MnO₂) Sheep32.9Bioavailability is considerably lower than that of manganese sulfate.[7]

Experimental Protocols

The data presented above is derived from in vivo studies employing standardized methodologies to assess manganese bioavailability. Below are detailed summaries of common experimental protocols.

Protocol 1: Relative Bioavailability Study in Broiler Chicks
  • Objective: To determine the relative bioavailability of a test manganese source compared to a standard source (e.g., manganese sulfate).

  • Animals: Day-old male broiler chicks (e.g., Cobb 308) are typically used.[1][2][5]

  • Housing: Chicks are housed in environmentally controlled pens with ad libitum access to feed and water.

  • Diet: A basal diet low in manganese (e.g., corn-soybean meal based) is formulated. This basal diet is then supplemented with graded levels of the standard manganese source (e.g., 0, 35, 70, 105, 140 mg/kg) and the test manganese source(s) at the same levels.[1][2]

  • Experimental Duration: The feeding trial typically lasts for a period of 3 to 6 weeks.[8]

  • Data Collection:

    • Performance metrics such as body weight gain, feed intake, and feed conversion ratio are recorded.[2][4]

    • At the end of the trial, birds are euthanized, and tissue samples (typically tibia, liver, and kidney) are collected for mineral analysis.[1][5][9]

  • Bioavailability Assessment:

    • The concentration of manganese in the collected tissues is determined using analytical methods such as atomic absorption spectrophotometry.[9]

    • The relative bioavailability of the test source is calculated using the slope-ratio assay, where the slope of the regression of tissue manganese concentration on dietary manganese intake for the test source is compared to the slope for the standard source.[1][2]

Protocol 2: Relative Bioavailability Study in Sheep
  • Objective: To evaluate the relative bioavailability of different manganese sources in a ruminant model.

  • Animals: Wether lambs are commonly used for these studies.[3][7]

  • Diet: A basal diet with a known, low concentration of manganese is fed to all animals. The diet is then supplemented with graded levels of a standard manganese source (e.g., manganese sulfate) and the test sources.[7]

  • Experimental Design: A completely randomized design is often employed, with animals assigned to different dietary treatment groups.[7]

  • Experimental Duration: The feeding period typically ranges from 21 to 84 days.[7][10]

  • Bioavailability Calculation: Similar to the poultry model, multiple linear regression analysis is used to determine the slope of tissue manganese concentration as a function of dietary manganese intake. The ratio of the slopes for the test sources to the standard source provides the relative bioavailability values.[7]

Signaling Pathways and Experimental Workflows

Intestinal Manganese Absorption Pathway

The absorption of manganese in the small intestine is a complex process involving several transport proteins. The following diagram illustrates the key transporters involved in the uptake of manganese from the intestinal lumen into the enterocyte and its subsequent export into the bloodstream.

ManganeseAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_basolateral Basolateral Membrane cluster_blood Bloodstream Mn2_lumen Mn²⁺ DMT1 DMT1 Mn2_lumen->DMT1 Apical Uptake ZIP8 ZIP8 Mn2_lumen->ZIP8 Apical Uptake Mn2_cyto Mn²⁺ DMT1->Mn2_cyto ZIP8->Mn2_cyto ZIP14 ZIP14 ZIP14->Mn2_cyto Basolateral Uptake FPN FPN Mn2_cyto->FPN Efflux Mn_blood Mn²⁺-Albumin/α2-macroglobulin Mn³⁺-Transferrin FPN->Mn_blood

Caption: Diagram of manganese transport across an intestinal enterocyte.

Experimental Workflow for Bioavailability Assessment

The following diagram outlines the typical workflow for an in vivo study designed to determine the relative bioavailability of different manganese sources.

BioavailabilityWorkflow A Animal Model Selection (e.g., Broiler Chicks, Sheep) B Basal Diet Formulation (Low Manganese) A->B C Dietary Supplementation (Graded levels of Mn sources) B->C D Feeding Trial (Ad libitum access) C->D E Data & Sample Collection (Performance metrics, Tissues) D->E F Tissue Preparation & Digestion E->F G Manganese Analysis (e.g., AAS) F->G H Statistical Analysis (Slope-Ratio Assay) G->H I Determination of Relative Bioavailability H->I

Caption: General experimental workflow for determining manganese bioavailability.

References

Validating the Purity of Synthesized Manganese Lactate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of raw materials is a cornerstone of robust scientific research and the development of safe and effective pharmaceuticals. For scientists synthesizing or utilizing manganese lactate (B86563), a comprehensive understanding of its purity profile is critical. This guide provides a comparative analysis of methods to validate the purity of synthesized manganese lactate, alongside a comparison with alternative manganese sources. Experimental data is presented to support the objective evaluation of these compounds.

Section 1: Purity Profile of this compound and Alternatives

The purity of this compound and its alternatives is paramount for their application in research and drug development. Impurities can lead to erroneous experimental results, toxicity, and adverse effects in therapeutic applications. A comparison of typical purity specifications for commercially available this compound, manganese gluconate, and manganese citrate (B86180) is presented in Table 1.

Table 1: Comparison of Typical Purity Specifications for Manganese Salts

ParameterThis compoundManganese GluconateManganese Citrate
Assay (Purity) ≥ 98%[1]98-102%[2][3][4]96.5-104.8%[5]
Manganese Content 20.0 - 20.8%[1]11.0 - 13.1%[3]22.0 - 23.9%
Heavy Metals (as Pb) ≤ 20 ppm[1]≤ 20 ppm[3]≤ 2 mg/kg (2 ppm)[5]
Lead (Pb) -≤ 2 ppm[3]≤ 2 mg/kg (2 ppm)[5]
Arsenic (As) -≤ 3 ppm[3]≤ 3 mg/kg (3 ppm)[5]
Sulfate (B86663) ≤ 400 ppm[1]≤ 0.2% (2000 ppm)[3]≤ 0.02% (200 ppm)[5]
Chloride ≤ 80 ppm[1]--

Note: Specifications can vary between suppliers and grades (e.g., pharmaceutical vs. food grade).

The United States Pharmacopeia (USP) provides limits for elemental impurities in drug products, which serve as a critical benchmark for quality control[6][7][8][9][10].

Section 2: Performance Comparison of Manganese Sources

The choice of manganese salt can influence its biological performance, including bioavailability and cellular effects.

Bioavailability

Studies in animal models have shown varying bioavailability among different manganese sources. For instance, a study in broiler chickens indicated that the relative bioavailability of manganese from manganese proteinate was higher than that of manganese sulfate, based on bone strength and manganese concentration in the tibia and liver.[11] Another study in broilers suggested that the purity of manganese oxide sources is related to the relative bioavailability of manganese.[12] While direct comparative bioavailability data for this compound in humans is limited, the solubility of the salt is a key factor. This compound is very soluble in water, which is a prerequisite for good absorption.[13]

Cellular and Enzymatic Performance

Manganese is an essential cofactor for numerous enzymes, and its form can impact their activity. For example, manganese ions have been shown to affect the catalytic efficiency of enzymes like DNA polymerase, with Mn2+ enhancing the catalytic rate compared to Mg2+ in some cases.[14][15][16] In cell culture, the concentration and form of manganese can influence cellular processes. For instance, a study comparing manganese oxide nanoparticles to manganese sulfate in alveolar epithelial cells found differences in the induction of oxidative stress and apoptosis.[17][18] The choice of manganese salt as a supplement in cell culture media can also impact the quality attributes of biopharmaceutical products.

Section 3: Experimental Protocols for Purity Validation

Accurate and reliable analytical methods are essential for validating the purity of synthesized this compound. This section provides detailed protocols for key analytical techniques.

Determination of Manganese Content

3.1.1 Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for determining the concentration of manganese and other elemental impurities.

Experimental Workflow for ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing A Weigh Sample Accurately B Acid Digestion (e.g., Nitric Acid) A->B C Dilute to Final Volume B->C F Sample Introduction (Nebulizer) C->F D Prepare Calibration Standards E Instrument Calibration D->E E->F G Plasma Ionization F->G H Mass Spectrometry Detection G->H I Quantify Manganese Concentration H->I J Determine Impurity Levels H->J

Caption: Workflow for the determination of manganese and elemental impurities by ICP-MS.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a clean digestion vessel.[19]

    • Add a suitable acid digestion mixture, for example, 4.0 mL of a nitric acid and sulfuric acid mixture.[19]

    • Digest the sample using a microwave digestion system. A typical program involves ramping to 200°C over 40 minutes and holding for 30 minutes.[10]

    • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.[10]

  • Standard Preparation:

    • Prepare a series of calibration standards by diluting a certified manganese standard solution with 2% nitric acid to cover the expected concentration range of the sample.[20]

  • ICP-MS Analysis:

    • Tune and calibrate the ICP-MS instrument according to the manufacturer's instructions.

    • Introduce the prepared samples and standards into the instrument.

    • Measure the intensity of the manganese isotope (e.g., ⁵⁵Mn) and the isotopes of any target impurities.

  • Data Analysis:

    • Construct a calibration curve by plotting the intensity of the standards against their known concentrations.

    • Determine the concentration of manganese and other impurities in the sample from the calibration curve.

3.1.2 Chelatometric Titration

This is a classic and cost-effective method for determining the manganese content.

Experimental Workflow for Titration

Titration_Workflow A Dissolve Weighed Sample in Water B Add Reducing Agent (e.g., Ascorbic Acid) A->B C Adjust pH to ~10 (Ammonia Buffer) B->C D Add Indicator (e.g., Eriochrome Black T) C->D E Titrate with Standard EDTA Solution D->E F Observe Color Change (Wine-Red to Blue) E->F G Calculate Manganese Content F->G

Caption: Workflow for the chelatometric titration of manganese.

Protocol:

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound and dissolve it in deionized water.

  • Titration Procedure:

    • To the sample solution, add a small amount of a reducing agent like ascorbic acid or hydroxylammonium chloride to prevent the oxidation of Mn(II).[21]

    • Add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer).[21]

    • Add a few drops of a suitable indicator, such as Eriochrome Black T.[21]

    • Titrate the solution with a standardized EDTA solution until the color changes from wine-red to a pure blue, indicating the endpoint.[21]

  • Calculation:

    • Calculate the manganese content based on the volume and concentration of the EDTA solution used.

Determination of Lactate Content

3.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the lactate content in the this compound salt.

Experimental Workflow for HPLC Analysis

HPLC_Workflow A Prepare Mobile Phase (e.g., Dilute Sulfuric Acid) C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions D Inject Sample/Standard B->D C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (e.g., 210 nm) E->F G Quantify Lactate Peak Area F->G H Calculate Lactate Concentration G->H

Caption: Workflow for the quantification of lactate by HPLC.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A simple mobile phase such as 0.1 M sulfuric acid can be used.[22]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 210 nm.[6][22]

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified lactic acid standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Identify the lactate peak based on its retention time compared to the standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of lactate in the sample from the calibration curve.

Section 4: Role of Manganese in Biological Pathways

Manganese is a critical cofactor for several enzymes, playing a vital role in various signaling pathways. One such crucial role is in the activation of Manganese Superoxide (B77818) Dismutase (MnSOD or SOD2), a key antioxidant enzyme in the mitochondria.

Manganese-Dependent Activation of Superoxide Dismutase 2 (SOD2)

SOD2_Activation cluster_synthesis Protein Synthesis & Import cluster_activation Manganese Trafficking & Activation cluster_function Antioxidant Function SOD2_gene SOD2 Gene (Nuclear DNA) SOD2_mRNA SOD2 mRNA SOD2_gene->SOD2_mRNA Transcription Apo_SOD2 Apo-SOD2 (Inactive) SOD2_mRNA->Apo_SOD2 Translation Mitochondrion Mitochondrial Matrix Apo_SOD2->Mitochondrion Import Holo_SOD2 Holo-SOD2 (Active) Apo_SOD2->Holo_SOD2 Mn²⁺ Insertion Mn_transporter Manganese Transporter (e.g., MTM1) Mn_transporter->Holo_SOD2 Mn Mn²⁺ Mn->Mn_transporter Transport into Mitochondria Superoxide Superoxide (O₂⁻) Holo_SOD2->Superoxide Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation

Caption: Manganese-dependent activation pathway of Superoxide Dismutase 2 (SOD2).

This pathway illustrates the necessity of manganese for the proper functioning of MnSOD. The nuclear-encoded SOD2 protein is synthesized in the cytoplasm as an inactive apoenzyme (Apo-SOD2) and then imported into the mitochondrial matrix.[2] For its activation, manganese ions (Mn²⁺) must be transported into the mitochondria and incorporated into the apoenzyme, a process that may be facilitated by specific manganese trafficking proteins like MTM1 in yeast.[2][3] The resulting active holoenzyme (Holo-SOD2) is then capable of catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen, thereby protecting the mitochondria from oxidative damage.[23][24][25]

References

Benchmarking Manganese Lactate as an MRI Contrast Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant shift, driven by safety concerns associated with gadolinium-based contrast agents (GBCAs). This has spurred research into viable alternatives, with manganese-based agents emerging as a promising frontier. This guide provides a comprehensive benchmark of manganese lactate (B86563), a simple manganese salt, against established GBCAs and more complex manganese chelates. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers and developers in the field of medical imaging.

Performance at a Glance: Quantitative Comparison

The efficacy of an MRI contrast agent is primarily determined by its ability to shorten the longitudinal (T1) and transverse (T2) relaxation times of water protons in tissues. This property, known as relaxivity (r1 for T1 and r2 for T2), is a key performance indicator. The following tables summarize the relaxivity and acute toxicity data for manganese lactate (represented by aqueous Mn²⁺ from MnCl₂), a chelated manganese agent (Mn-PyC3A), and a conventional GBCA (Gd-DTPA).

Contrast Agent r1 Relaxivity (mM⁻¹s⁻¹) at 1.5 T r2 Relaxivity (mM⁻¹s⁻¹) at 1.5 T r2/r1 Ratio
This compound (as Mn²⁺)~4.9~34.5~7.0
Mn-PyC3A (in plasma)3.8Not widely reported-
Gd-DTPA (in plasma)4.15.4~1.3

Note: Relaxivity values can vary with magnetic field strength, temperature, and the surrounding medium. Data for Mn²⁺ is derived from studies using MnCl₂ in aqueous solution, which serves as a proxy for this compound in solution.

Compound Animal Model Route of Administration LD50 (Lethal Dose, 50%)
Manganese Chloride (MnCl₂)RatIntravenous138 mg/kg
Manganese Chloride (MnCl₂)MouseIntravenous121 mg/kg
Gd-DTPANot specifiedIntravenousSafety factor of 60-100 (ratio of LD50 to effective dose)[1]

Delving Deeper: Experimental Methodologies

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below are standardized procedures for key experiments in the evaluation of MRI contrast agents.

Protocol 1: In Vitro Relaxivity Measurement

This protocol outlines the steps to determine the r1 and r2 relaxivity of a contrast agent in an aqueous solution.

1. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound of a known high concentration (e.g., 10 mM) in deionized water or a relevant buffer (e.g., phosphate-buffered saline, PBS).

  • Perform serial dilutions of the stock solution to create a series of samples with decreasing concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM, and a blank with only the solvent).

  • Accurately measure the manganese concentration of each solution using inductively coupled plasma atomic emission spectroscopy (ICP-AES) for verification.

2. MRI Phantom Preparation and Imaging:

  • Transfer each dilution into separate, identical MRI-compatible tubes (e.g., 5 mm NMR tubes).

  • Place the tubes in a phantom holder to ensure they are positioned within the homogeneous region of the MRI scanner's magnetic field.

  • Acquire T1-weighted images using an inversion recovery spin-echo sequence with multiple inversion times (TI).

  • Acquire T2-weighted images using a multi-echo spin-echo sequence with multiple echo times (TE).

3. Data Analysis:

  • For each sample, plot the signal intensity as a function of the inversion time (for T1) or echo time (for T2).

  • Fit the data to the appropriate exponential recovery (for T1) or decay (for T2) equations to calculate the T1 and T2 relaxation times for each concentration.

  • Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

  • Plot the relaxation rates (R1 and R2) against the manganese concentration.

  • The slopes of the resulting linear plots represent the r1 and r2 relaxivities in units of mM⁻¹s⁻¹.

cluster_prep Solution Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM this compound) B Perform Serial Dilutions A->B C Verify Concentrations (ICP-AES) B->C D Fill Phantom Tubes C->D E Acquire T1-weighted Images (multiple TIs) D->E F Acquire T2-weighted Images (multiple TEs) D->F G Calculate T1 and T2 for each concentration E->G F->G H Convert to Relaxation Rates (R1=1/T1, R2=1/T2) G->H I Plot R1 and R2 vs. Concentration H->I J Determine Slopes (r1, r2) I->J

Experimental workflow for in vitro relaxivity measurement.

Protocol 2: In Vivo MRI and Biodistribution in a Rodent Model

This protocol describes the procedure for assessing the in vivo performance and distribution of this compound.

1. Animal Preparation:

  • Acclimate the animals (e.g., mice or rats) to the housing conditions for at least one week.

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Place a catheter in the tail vein for intravenous administration of the contrast agent.

2. MRI Acquisition:

  • Position the animal in the MRI scanner and acquire pre-contrast T1-weighted images of the region of interest (e.g., abdomen to observe liver and kidney uptake).

  • Administer a sterile solution of this compound intravenously at a predetermined dose (e.g., 0.1 mmol/kg).

  • Immediately following injection, acquire a series of dynamic T1-weighted images at regular intervals (e.g., every minute for the first 10 minutes, then every 5 minutes) to observe the contrast enhancement over time.

3. Biodistribution Analysis (Ex Vivo):

  • At various time points post-injection (e.g., 1 hour, 4 hours, 24 hours), euthanize a subset of animals.

  • Harvest key organs (e.g., liver, kidneys, spleen, heart, brain, and blood).

  • Weigh each organ and digest the tissue using appropriate acids.

  • Determine the manganese concentration in each organ using ICP-AES.

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

4. Data Analysis:

  • For the in vivo MRI data, measure the signal intensity in regions of interest (ROIs) within different organs on the pre- and post-contrast images.

  • Calculate the signal enhancement ratio or percentage change in signal intensity over time.

  • For the biodistribution data, plot the %ID/g for each organ at the different time points to visualize the uptake and clearance profile.

cluster_animal Animal Preparation cluster_mri In Vivo MRI cluster_biodistribution Ex Vivo Biodistribution A Anesthetize Animal B Place Tail Vein Catheter A->B C Acquire Pre-contrast Images B->C D Inject this compound C->D E Acquire Dynamic Post-contrast Images D->E F Euthanize at Time Points E->F Post-Imaging G Harvest Organs F->G H Measure Mn Content (ICP-AES) G->H I Calculate %ID/g H->I

Workflow for in vivo MRI and biodistribution studies.

Mechanism of Action: Cellular Uptake Pathway

The contrast-enhancing effect of manganese-based agents in vivo is dependent on their uptake into cells. A primary mechanism for the entry of free manganese ions (Mn²⁺) into excitable cells, such as cardiomyocytes and neurons, is through voltage-gated calcium channels (VGCCs).[2] This mimicry of calcium allows manganese to accumulate intracellularly, leading to a significant reduction in the T1 relaxation time of surrounding water protons and, consequently, signal enhancement in T1-weighted MR images.

cluster_membrane Cell Membrane cluster_effect MRI Signal Enhancement Mn_ext Mn²⁺ (extracellular) VGCC Voltage-Gated Calcium Channel Mn_ext->VGCC Enters via Mn_int Mn²⁺ (intracellular) VGCC->Mn_int Transport T1 Decreased T1 Relaxation Time of Water Protons Mn_int->T1 Causes Signal Increased Signal Intensity on T1-weighted Images T1->Signal

Cellular uptake of Mn²⁺ via voltage-gated calcium channels.

Discussion and Future Outlook

This compound, as a source of free Mn²⁺ ions, demonstrates high r1 relaxivity, which is a desirable characteristic for a T1 contrast agent. However, its significantly higher r2/r1 ratio compared to GBCAs can lead to T2*-shortening effects, potentially causing signal loss at higher concentrations. The primary concern with unchelated manganese is its potential for toxicity, particularly neurotoxicity, if not rapidly cleared from the body.[3]

In contrast, chelated manganese agents like Mn-PyC3A are designed to have high stability, minimizing the release of free Mn²⁺ while maintaining a favorable relaxivity profile comparable to GBCAs.[4] These agents often exhibit improved safety profiles and tailored pharmacokinetic properties.

The future of manganese-based contrast agents lies in the development of highly stable chelates that offer superior relaxivity and biocompatibility. While simple salts like this compound provide a fundamental benchmark, the progression of the field will undoubtedly focus on sophisticated molecular designs that optimize both efficacy and safety, ultimately offering a reliable alternative to gadolinium-based agents for a wide range of clinical applications.

References

Comparative Toxicity of Manganese Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manganese is an essential trace element vital for various physiological processes. However, exposure to elevated levels of manganese can lead to toxicity, particularly neurotoxicity. The toxic potential of manganese is significantly influenced by its chemical form. This guide provides a comparative overview of the toxicity of different manganese compounds, supported by experimental data, to aid researchers in understanding their relative risks and mechanisms of action.

Quantitative Toxicity Data

The following table summarizes the acute toxicity of various manganese compounds. The data is presented as LD50 (median lethal dose) and LC50 (median lethal concentration) values, which represent the dose or concentration required to cause mortality in 50% of the tested animal population.

CompoundChemical FormulaRoute of AdministrationAnimal ModelLD50 / LC50
Manganese(II) Chloride MnCl₂OralRat250 mg/kg
OralMouse1031 mg/kg
IntravenousRabbitWeak toxic action at 0.5 and 5 mg/kg over 2 months
Manganese(II) Sulfate (B86663) MnSO₄OralRat2150 mg/kg
Manganese Dioxide MnO₂OralRat> 3480 mg/kg
DermalRabbitMild irritant
Inhalation (4h)Rat> 1500 mg/m³
Methylcyclopentadienyl Manganese Tricarbonyl (MMT) C₉H₇MnO₃OralRat58 mg/kg
DermalRabbit140 mg/kg
Inhalation (4h)Rat0.076 mg/L (76 mg/m³)
IntraperitonealRat12.1 mg/kg

Experimental Protocols

The acute toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals. A representative experimental protocol for determining acute oral toxicity (LD50) is described below.

Representative Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.

Dose Administration:

  • Dose Levels: A stepwise procedure is used with a small number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance's toxicity.

  • Administration: The test substance is typically administered as a single dose by gavage using a stomach tube. The substance is often dissolved or suspended in a suitable vehicle (e.g., water or corn oil).

Observation Period: Animals are observed for a period of 14 days.

Parameters Monitored:

  • Mortality: The number of animals that die within the observation period is recorded.

  • Clinical Signs: Animals are observed for signs of toxicity, such as changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Individual animal weights are recorded before administration and at least weekly thereafter.

  • Gross Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups using appropriate statistical methods.

Signaling Pathways in Manganese Neurotoxicity

Manganese-induced neurotoxicity is a complex process involving multiple cellular and molecular pathways. A key mechanism involves the induction of oxidative stress, which leads to the activation of specific signaling cascades culminating in neuronal apoptosis. The following diagram illustrates a simplified signaling pathway implicated in manganese neurotoxicity.

Manganese_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Mn Manganese ROS Reactive Oxygen Species (ROS) Mn->ROS p38 p38 MAPK (inactive) ROS->p38 Activates p_p38 p38 MAPK (active) p38->p_p38 Phosphorylation HIF1a_cyto HIF-1α (cytoplasm) p_p38->HIF1a_cyto Promotes nuclear translocation HIF1a_nuc HIF-1α (nucleus) HIF1a_cyto->HIF1a_nuc Apoptosis Apoptosis HIF1a_nuc->Apoptosis Induces

Caption: Manganese-induced neurotoxicity signaling pathway.

Experimental Workflow for Toxicity Assessment

The assessment of the toxicity of a chemical substance is a structured process that begins with initial screening and progresses to more detailed investigations. The following diagram outlines a general workflow for acute oral toxicity testing.

Toxicity_Testing_Workflow cluster_workflow Acute Oral Toxicity Testing Workflow start Start: Test Substance Characterization protocol Select Appropriate OECD Test Guideline (e.g., TG 423) start->protocol acclimatization Animal Acclimatization (e.g., 5 days) protocol->acclimatization dosing Dose Administration (Single oral gavage) acclimatization->dosing observation 14-Day Observation (Clinical signs, mortality, body weight) dosing->observation necropsy Gross Necropsy observation->necropsy analysis Data Analysis and LD50 Determination necropsy->analysis end End: Toxicity Classification and Reporting analysis->end

Caption: General workflow for acute oral toxicity assessment.

Conclusion

The toxicity of manganese compounds varies significantly depending on their chemical form and the route of exposure. Inorganic manganese compounds like manganese chloride and manganese sulfate exhibit moderate acute oral toxicity in animal models.[1] Manganese dioxide, on the other hand, shows lower acute toxicity.[2][3] The organometallic compound MMT is considerably more toxic than the inorganic compounds, particularly via inhalation. The underlying mechanism of manganese neurotoxicity involves complex signaling pathways, with oxidative stress playing a central role in initiating apoptosis.[4][5] This comparative guide provides essential data and a framework for researchers to understand the toxicological profiles of different manganese compounds, which is crucial for risk assessment and the development of potential therapeutic strategies for manganese-induced toxicity.

References

Navigating Reproducibility in Manganese Lactate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of manganese lactate (B86563) in experimental settings, focusing on factors that influence reproducibility. We delve into experimental data, offer detailed protocols, and visualize key cellular signaling pathways to provide a comprehensive resource for designing robust and repeatable studies.

The choice of reagents can significantly impact experimental outcomes. Manganese lactate, an organic salt of manganese, is utilized in various biological studies, from neurotoxicity research to cell culture supplementation. However, its experimental reproducibility can be influenced by several factors, including the choice of manganese salt, solution preparation, and storage. This guide aims to shed light on these aspects to aid researchers in making informed decisions.

Comparative Performance of Manganese Sources

While direct comparative studies on the reproducibility of this compound versus other manganese salts are limited, we can draw inferences from studies comparing different forms of manganese. The choice of the counter-ion (lactate, chloride, sulfate, etc.) can influence the bioavailability and stability of manganese in solution, potentially affecting experimental consistency.

Manganese SaltApplicationKey Findings Affecting ReproducibilityAlternative(s)
Manganese(II) lactate Dietary supplement, food additive, research reagent.[1]The organic nature of the lactate ion may influence cellular uptake and metabolism compared to inorganic salts. Stability in solution over time can be a factor.Manganese chloride, Manganese sulfate
Manganese(II) chloride Commonly used in neurotoxicity studies and as a media supplement.[2][3]Highly soluble in water.[4] Its effects on cell viability and signaling pathways are well-documented, providing a baseline for comparison.[5][6]This compound, Manganese sulfate
Manganese(II) sulfate Used in cell culture and animal studies to investigate manganese effects.[7]Often used in studies on glycosylation and as a nutritional supplement in animal feed.[8]This compound, Manganese chloride
Manganese(II) acetate Used in studies of reactive oxygen species generation.Can exist in both Mn2+ and Mn3+ forms, with Mn3+ being more potent in inducing reactive oxygen species, which could introduce variability.[9]Manganese chloride

Note: The table summarizes general applications and potential reproducibility-related findings. The choice of the optimal manganese salt is experiment-dependent.

Factors Influencing Experimental Reproducibility

Several factors can contribute to variability in experiments involving this compound:

  • Purity and Source of this compound: Inconsistent purity levels between batches or suppliers can introduce variability.

  • Solution Preparation and Storage: The method of preparation, solvent used, and storage conditions (temperature, light exposure) can affect the stability and concentration of this compound solutions over time.

  • Cell Culture Conditions: Factors such as cell line, passage number, media composition, and cell density can all influence the cellular response to this compound.

  • Experimental Endpoints: The sensitivity and specificity of the assays used to measure the effects of this compound will impact the reproducibility of the results.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducibility. Below are example protocols for preparing this compound solutions and for a common application in cell culture.

Preparation of a 10 mM this compound Stock Solution

Materials:

  • Manganese(II) lactate (ensure high purity)

  • Nuclease-free water or appropriate solvent for your experiment

  • Sterile conical tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM solution in 10 mL, you would need 23.31 mg of this compound (molar mass: 233.09 g/mol ).

  • Dissolving: Add the powder to a sterile 15 mL conical tube. Add a portion of the nuclease-free water (e.g., 8 mL) and vortex until the powder is completely dissolved. This compound should form a light pink solution.[1]

  • Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Store the stock solution at 4°C for short-term use. For long-term storage, aliquot and store at -20°C to minimize freeze-thaw cycles. The stability of the solution under specific experimental conditions should be validated.

General Protocol for Treating Neuronal Cells with Manganese

This protocol provides a general workflow for studying the effects of manganese on neuronal cells. Specific concentrations and incubation times will need to be optimized for your particular cell line and experimental question.

G cluster_prep Cell Preparation cluster_treatment Manganese Treatment cluster_analysis Downstream Analysis plate_cells Plate neuronal cells incubate_24h Incubate for 24h for attachment plate_cells->incubate_24h prepare_mn Prepare this compound dilutions treat_cells Treat cells with varying concentrations incubate_24h->treat_cells prepare_mn->treat_cells incubate_treat Incubate for desired time (e.g., 24-48h) treat_cells->incubate_treat viability Cell Viability Assay (e.g., MTT) incubate_treat->viability western Western Blot for protein expression incubate_treat->western pcr qPCR for gene expression incubate_treat->pcr

Experimental workflow for manganese treatment of neuronal cells.

Key Signaling Pathways Affected by Manganese

Manganese exposure has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that manganese can activate this pathway, which may represent a protective cellular response.[10][11]

Mn Manganese Receptor Growth Factor Receptor Mn->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream promotes

Manganese activation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, apoptosis, and differentiation. Manganese has been shown to activate components of the MAPK pathway, including ERK, JNK, and p38.[6][12][13]

cluster_mapk MAPK Mn Manganese Upstream Upstream Kinases (MKKs) Mn->Upstream activates ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 Downstream Downstream Effects (Inflammation, Apoptosis) ERK->Downstream JNK->Downstream p38->Downstream

Manganese activation of the MAPK signaling pathway.

By carefully considering the choice of manganese salt, standardizing experimental protocols, and understanding the underlying cellular mechanisms, researchers can enhance the reproducibility of their experiments involving this compound and contribute to the generation of robust and reliable scientific data.

References

Structural Confirmation of Manganese(II) Lactate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Structural Confirmation of Manganese Lactate (B86563) and Its Derivatives for Pharmaceutical Research

This guide provides a comparative analysis of the structural elucidation of manganese(II) lactate and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry and structural characterization of manganese-based compounds. The following sections detail the confirmed crystal structure of manganese lactate hydrates, compare them with other manganese complexes, and provide the experimental protocols used for their characterization.

Manganese(II) lactate, a salt of manganese and lactic acid, primarily exists in hydrated forms, with the dihydrate and trihydrate being the most well-characterized.[1][2] The definitive method for confirming the molecular geometry and crystal packing of these compounds has been single-crystal X-ray diffraction.

The structure of racemic manganese(II) lactate trihydrate has been determined, revealing a complex coordination environment around the central manganese ion.[3] In the hydrated forms, each lactate ion acts as a bidentate ligand, coordinating with the manganese atom through both the carboxylate oxygen and the hydroxyl oxygen.[1] To complete an octahedral coordination geometry, two water molecules bind directly to the manganese ion.[1][2] In the case of the trihydrate, the third water molecule is not directly coordinated to the metal center but is involved in hydrogen bonding within the crystal lattice.[1]

The synthesis of this compound is typically achieved through the reaction of manganese carbonate or manganese oxides with lactic acid in an aqueous solution.[1][2][3]

Crystallographic Data for this compound Hydrates

The table below summarizes the key crystallographic data obtained from X-ray diffraction studies, providing a clear comparison between the dihydrate and trihydrate forms.

ParameterThis compound DihydrateThis compound TrihydrateReference
Chemical Formula Mn(C₃H₅O₃)₂·2H₂OMn(C₃H₅O₃)₂·3H₂O[1]
Crystal System OrthorhombicMonoclinic[1]
Space Group P2₁2₁2₁P2₁[1]
Coordination Geometry OctahedralOctahedral[1][2]

Comparison with Alternative Manganese Derivatives

To provide context, it is useful to compare the structure of this compound with other manganese complexes that have been synthesized and characterized. Different ligands result in varied coordination geometries and properties. For instance, manganese complexes with Schiff base precursors or other carboxylates have been extensively studied.

A mononuclear Mn(III) derivative using a tetradentate Schiff base ligand, for example, also exhibits a distorted octahedral geometry, but the coordination is provided by the nitrogen and oxygen donor sites of the organic ligand and two water molecules.[4] The synthesis and characterization of other manganese carboxylates, such as manganese stearate (B1226849) and laurate, have also been reported, though their detailed crystal structures are not as commonly cited as that of the lactate derivative.[5]

The table below compares the structural features of this compound with a representative Schiff base complex.

FeatureManganese(II) Lactate TrihydrateMn(III) Schiff Base Complex ([Mn(L)(H₂O)₂]ClO₄)Reference
Manganese Oxidation State +2+3[1][4]
Primary Ligand(s) Lactate (bidentate), WaterTetradentate Schiff Base, Water[1][4]
Coordination Donors O (from lactate carboxyl & hydroxyl), O (from water)N, N, O, O (from Schiff base), O (from water)[1][4]
Confirmed Geometry OctahedralDistorted Octahedral[1][4]
Key Analysis Technique Single-Crystal X-ray DiffractionSingle-Crystal X-ray Diffraction, EPR Spectroscopy[3][4]

Experimental Protocols

The structural confirmation of these manganese complexes relies on precise experimental techniques. The protocols for the most critical methods are outlined below.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a crystalline compound.

Methodology:

  • Crystal Growth: Single crystals of the manganese complex suitable for diffraction are grown. For this compound, this is typically achieved by slow evaporation of an aqueous solution prepared by reacting manganese carbonate with lactic acid.[1][2]

  • Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize the atomic positions, and thermal parameters, yielding a final, precise molecular structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography is definitive for the solid state, NMR spectroscopy provides crucial structural information in solution. For paramagnetic manganese complexes, NMR can be challenging but offers insights into ligand binding and solution-state dynamics.

Methodology:

  • Sample Preparation: A sample of the manganese complex is dissolved in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Due to the paramagnetic nature of Mn(II), spectral lines can be significantly broadened. Specialized techniques may be required to obtain useful data.

  • Spectral Analysis: The chemical shifts and coupling constants in the spectra of the ligands are analyzed. Changes in these parameters upon coordination to the manganese center can confirm ligand binding and provide information about the electronic environment of the complex in solution.[6]

Visualizations

The following diagrams illustrate the coordination environment of this compound and a typical workflow for its structural analysis.

ManganeseLactateCoordination cluster_L1 Lactate 1 cluster_L2 Lactate 2 Mn Mn²⁺ O1_carb O (carboxyl) Mn->O1_carb O1_hyd O (hydroxyl) Mn->O1_hyd O2_carb O (carboxyl) Mn->O2_carb O2_hyd O (hydroxyl) Mn->O2_hyd H2O1 H₂O Mn->H2O1 H2O2 H₂O Mn->H2O2 ExperimentalWorkflow synthesis Synthesis (e.g., MnCO₃ + Lactic Acid) crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization nmr NMR Spectroscopy (Solution State Analysis) synthesis->nmr xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Structure Elucidation (Geometry, Packing) xrd->structure nmr->structure

References

A Comparative Guide to the Electrochemical Performance of Manganese-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manganese-based materials are emerging as highly promising candidates for next-generation energy storage and electrocatalysis applications. Their natural abundance, low cost, and rich redox chemistry make them attractive alternatives to more expensive and less environmentally friendly materials. This guide provides an objective comparison of the electrochemical performance of various manganese oxide-based materials, supported by experimental data and detailed methodologies. While manganese lactate (B86563) is a potential precursor in the synthesis of these materials, the focus of this guide is on the resulting manganese oxides, which are the electrochemically active components.

Comparative Performance of Manganese Oxides

The electrochemical properties of manganese oxides are highly dependent on their crystalline structure (polymorphism) and morphology. Different phases, such as α-MnO₂, δ-MnO₂, and Mn₃O₄, exhibit distinct performance characteristics in supercapacitor and battery applications. The following tables summarize key performance metrics from recent studies.

Supercapacitor Performance
MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (%)
α-MnO₂ Nanowires Hydrothermal1 M Na₂SO₄180 @ 1 A/g--78% after 2000 cycles[1]
δ-MnO₂ Nanosheets Hydrothermal1 M Na₂SO₄446 @ 1 A/g---
Porous Mn₂O₃ Hard-template-102 @ 0.2 A/g--137% after 5000 cycles[2]
Hausmannite (Mn₃O₄) Heat treatment of natural nsutite-667 @ 0.2 A/g--98.3% after 1000 cycles[3]
α-MnO₂ HydrothermalAqueous Na₂SO₄138 @ 1 A/g---
Battery Performance
MaterialApplicationElectrolyteSpecific Capacity (mAh/g)Cycling Performance
Rod-type Mn₃O₄ -> Mn₂O₃ Li-ion battery anode-666.5 @ 1C (initial)382.2 after 200 cycles[4]

Experimental Protocols

Accurate and reproducible electrochemical characterization is crucial for evaluating the performance of electrode materials. The following are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Objective: To investigate the capacitive behavior, redox reactions, and electrochemical stability window of the material.

Methodology:

  • Electrode Preparation: The active material is typically mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., stainless steel mesh, nickel foam, or platinum wire) and dried.

  • Cell Assembly: A three-electrode system is commonly used, consisting of the prepared working electrode, a counter electrode (typically a platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[5]

  • Electrolyte: An appropriate aqueous or organic electrolyte is chosen (e.g., 1 M Na₂SO₄, 6 M KOH, or Li-ion electrolyte).

  • Measurement: The potentiostat is programmed to scan the potential within a defined window at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The resulting current is measured.

  • Data Analysis: The shape of the CV curve indicates the nature of charge storage (rectangular for electric double-layer capacitance, redox peaks for pseudocapacitance). The specific capacitance (C) can be calculated from the integrated area of the CV curve.

Galvanostatic Charge-Discharge (GCD)

Objective: To determine the specific capacitance, energy density, power density, and cycling stability of the electrode material.

Methodology:

  • Cell Assembly: A two-electrode or three-electrode cell is assembled as described for CV.

  • Measurement: A constant current is applied to charge the electrode to a specific potential, followed by discharging at the same or a different constant current to a lower potential limit. This process is repeated for a desired number of cycles.

  • Data Analysis: The specific capacitance is calculated from the slope of the discharge curve. Energy density and power density are calculated from the charge-discharge data. Cycling stability is determined by the percentage of initial capacitance retained after a certain number of cycles.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the charge transfer resistance, equivalent series resistance, and ion diffusion kinetics within the electrode.

Methodology:

  • Cell Assembly: A two-electrode or three-electrode cell is used.

  • Measurement: A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential.

  • Data Analysis: The resulting impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance). The plot is then fitted to an equivalent circuit model to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (related to ion diffusion).[5]

Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing cluster_analysis Performance Analysis precursor Manganese Precursor (e.g., Mn Lactate, MnSO₄) synthesis Synthesis Method (e.g., Hydrothermal) precursor->synthesis active_material Active Material (e.g., MnO₂, Mn₃O₄) synthesis->active_material slurry Slurry Formation (Active Material + Carbon + Binder) active_material->slurry coating Coating on Current Collector slurry->coating drying Drying coating->drying cv Cyclic Voltammetry (CV) drying->cv gcd Galvanostatic Charge-Discharge (GCD) drying->gcd eis Electrochemical Impedance Spectroscopy (EIS) drying->eis capacitance Capacitance cv->capacitance gcd->capacitance energy_density Energy/Power Density gcd->energy_density stability Cycling Stability gcd->stability kinetics Kinetics (Rct, Rs) eis->kinetics

Caption: Workflow for synthesis and electrochemical characterization.

Proposed Charge Storage Mechanism in MnO₂

charge_storage_mechanism cluster_electrode MnO₂ Electrode Surface cluster_electrolyte Electrolyte MnO2 MnO₂ MnOH MnOOH MnO2->MnOH Reversible Redox Reaction MnO₂ + C⁺ + e⁻ ↔ MnOOC Cation C⁺ (e.g., H⁺, Na⁺, K⁺) MnOH->Cation Deintercalation/ Desorption Electron e⁻ MnOH->Electron Oxidation Cation->MnO2 Intercalation/ Adsorption Electron->MnO2 Reduction

Caption: Pseudocapacitive charge storage in MnO₂.

References

The Role of Manganese Lactate in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manganese (Mn²⁺) is an essential cofactor for a multitude of enzymes across all domains of life, playing a critical role in catalysis, protein stability, and regulation of metabolic pathways. While various manganese salts are used in research and industrial applications, the specific impact of the counter-ion, such as lactate (B86563), on enzymatic reactions is an area of growing interest. This guide provides a comparative analysis of manganese's role in enzymatic reactions, with a focus on manganese lactate, supported by available experimental data and detailed protocols.

Manganese Peroxidase: A Case Study in Manganese-Dependent Catalysis

Manganese peroxidase (MnP) is a key enzyme in the degradation of lignin (B12514952) by fungi. It catalyzes the oxidation of Mn²⁺ to Mn³⁺, which in turn oxidizes a wide range of organic substrates. The choice of manganese salt can influence the enzyme's kinetic parameters.

Comparative Kinetic Data for Manganese Peroxidase

A study on manganese peroxidase from the fungus Phanerochaete chrysosporium provides specific kinetic data for the enzyme utilizing Mn²⁺ chelated with different organic acids, including lactate. The following table summarizes these findings, offering a direct comparison of the enzyme's efficiency with different manganese complexes.

Manganese Complexkcat (s⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹)
Mn(2+)-Lactate211415.15
Mn(2+)-Oxalate3081323.69
Mn(2+)-Malonate2201812.22

Data sourced from: Kishi, K., Wariishi, H., & Gold, M. H. (1994). The Journal of biological chemistry, 269(46), 29020–29026.

This data indicates that while this compound is an effective substrate for manganese peroxidase, other manganese chelates like oxalate (B1200264) can result in higher catalytic efficiency under the tested conditions. This highlights the importance of the chelating agent in modulating the enzymatic activity.

Other Key Manganese-Activated Enzymes

While direct comparative kinetic data for this compound versus other manganese salts is limited for many enzymes, it is established that Mn²⁺ is a crucial activator for several key enzymes.

  • Lactate Dehydrogenase (LDH): This enzyme catalyzes the reversible conversion of lactate to pyruvate. While the impact of different manganese salts on LDH kinetics is not well-documented in comparative studies, Mn²⁺ is known to be an activator. The presence of manganese can be particularly relevant in organisms like Lactococcus cremoris, where it modulates metabolic activity and redox homeostasis.

  • Superoxide (B77818) Dismutase (SOD): The mitochondrial form of this critical antioxidant enzyme (MnSOD) utilizes manganese as a cofactor to catalyze the dismutation of superoxide radicals. The availability and form of manganese can impact the enzyme's activity and, consequently, the cell's ability to combat oxidative stress.

  • Arginase: This enzyme of the urea (B33335) cycle requires Mn²⁺ for its catalytic activity, converting arginine to ornithine and urea.

  • Glycosyltransferases: These enzymes are essential for the synthesis of proteoglycans and require manganese as a preferred cofactor.

Experimental Protocols

The following provides a detailed methodology for a general enzymatic assay to compare the effects of different manganese salts (e.g., this compound, manganese chloride, manganese sulfate) on enzyme kinetics.

Protocol: Comparative Analysis of Manganese Salts on Enzyme Activity

1. Objective: To determine and compare the kinetic parameters (Vmax and Km) of a manganese-dependent enzyme in the presence of different manganese salts.

2. Materials:

  • Purified enzyme of interest
  • Substrate for the enzyme
  • Buffer solution appropriate for the enzyme's optimal pH
  • This compound solution (stock concentration, e.g., 1 M)
  • Manganese chloride solution (stock concentration, e.g., 1 M)
  • Manganese sulfate (B86663) solution (stock concentration, e.g., 1 M)
  • Spectrophotometer or other appropriate detection instrument
  • 96-well microplate or cuvettes

3. Methods:

Visualizing Enzymatic Reactions with Manganese

The following diagrams illustrate the fundamental role of manganese in enzymatic reactions and a typical experimental workflow.

Enzymatic_Reaction cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product 2. Catalytic conversion Mn Mn²⁺ Cofactor Mn->Enzyme Substrate Substrate Substrate->Enzyme 1. Binds to active site

Caption: General mechanism of a manganese-dependent enzyme.

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, Mn Salts) B Enzyme Assay (Vary [Substrate] & [Mn Salt]) A->B C Data Collection (Spectrophotometry) B->C D Kinetic Analysis (Michaelis-Menten / Lineweaver-Burk) C->D E Data Comparison (Vmax, Km, kcat/Km) D->E

Caption: Workflow for comparing manganese salts in enzyme assays.

Conclusion

The available evidence underscores the critical role of manganese as an enzymatic cofactor. The specific counter-ion, as seen in the case of this compound with manganese peroxidase, can significantly influence the kinetic properties of the enzyme. However, there is a notable gap in the scientific literature regarding direct, comprehensive comparisons of different manganese salts across a wide range of enzymes.

For researchers, scientists, and drug development professionals, this highlights the necessity of empirical validation when selecting a manganese salt for a specific application. The provided experimental protocol offers a framework for conducting such comparative studies. Future research focused on head-to-head comparisons of this compound, chloride, sulfate, and other salts will be invaluable in elucidating the nuanced effects of these compounds on enzymatic function and in optimizing their use in various biotechnological and pharmaceutical contexts.

comparative analysis of the chelating properties of lactate with other ligands for manganese

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the chelating properties of lactate (B86563) for manganese, in comparison with established ligands such as EDTA and citrate (B86180). This report provides quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

The ability of a ligand to chelate a metal ion is a critical factor in various scientific and industrial applications, from drug delivery and the mitigation of metal toxicity to nutritional supplementation and industrial catalysis. For manganese (Mn), an essential trace element that can be toxic at elevated concentrations, understanding the efficacy of different chelating agents is of paramount importance. This guide provides a comparative analysis of the chelating properties of lactate for manganese, benchmarked against the well-established ligands ethylenediaminetetraacetic acid (EDTA) and citrate.

Quantitative Comparison of Chelating Properties

The stability constant (log K) is a quantitative measure of the affinity between a metal ion and a chelating ligand. A higher log K value indicates a more stable complex and, consequently, a stronger chelating agent. The data presented in the table below summarizes the stability constants for the formation of 1:1 complexes between Mn(II) and lactate, citrate, and EDTA.

LigandLog K₁Experimental ConditionsReference(s)
Lactate~1.9 - 2.825 °C, I = 0.1 M (NaClO₄)
Citrate~3.4 - 4.425 °C, I = 0.1 M (KCl)
EDTA~13.8 - 14.020 °C, I = 0.1 M (KCl)

Note: The range in log K values reflects variations in experimental conditions and methodologies reported in the literature.

From the data, it is evident that EDTA forms a significantly more stable complex with Mn(II) than both citrate and lactate, as indicated by its substantially higher log K value. Lactate, with the lowest log K value, is a comparatively weak chelating agent for manganese. This suggests that while lactate can form complexes with manganese, these complexes are much more likely to dissociate compared to those formed with citrate and especially EDTA.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is crucial for understanding and comparing the chelating properties of different ligands. Potentiometric titration is a widely used and accurate method for this purpose. Below is a generalized protocol based on the Calvin-Bjerrum titration technique, which can be adapted for the specific manganese-ligand systems discussed.

Principle of Potentiometric Titration (Calvin-Bjerrum Method)

This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and the metal ion as it is titrated with a standard base. The complexation of the metal ion by the ligand releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. By analyzing this shift, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated, which in turn allows for the determination of the stepwise stability constants.

Generalized Experimental Protocol

1. Reagents and Solutions:

  • Metal Ion Solution: A standardized solution of a manganese salt (e.g., MnCl₂ or Mn(NO₃)₂) of known concentration (e.g., 0.01 M).

  • Ligand Solution: A standardized solution of the ligand (lactic acid, citric acid, or EDTA) of known concentration (e.g., 0.02 M).

  • Standard Acid: A standardized solution of a strong acid (e.g., 0.1 M HCl) to lower the initial pH.

  • Standard Base: A standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH) as the titrant.

  • Background Electrolyte: A solution of an inert salt (e.g., 1 M KCl or NaClO₄) to maintain a constant ionic strength.

2. Instrumentation:

  • A calibrated pH meter with a glass electrode and a reference electrode, capable of measuring pH to at least 0.01 units.

  • A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

  • A magnetic stirrer and stir bar.

  • A microburette for precise delivery of the titrant.

3. Titration Procedure: Three separate titrations are typically performed:

  • Titration A (Acid Blank): A known volume of standard acid and background electrolyte is diluted with deionized water and titrated with the standard base. This allows for the determination of the standard base concentration and any acidic or basic impurities.

  • Titration B (Ligand Blank): In addition to the components of Titration A, a known volume of the ligand solution is added. This titration is used to determine the protonation constants of the ligand.

  • Titration C (Metal-Ligand): In addition to the components of Titration B, a known volume of the manganese solution is added. The metal-to-ligand ratio is typically varied to investigate the formation of different complex species.

For each titration, the initial volume is recorded, and the standard base is added in small increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued until the pH reaches a desired upper limit (e.g., pH 11).

4. Data Analysis: The data from the three titrations are used to calculate the formation function (n̄) and the free ligand concentration ([L]) at each pH value. A formation curve is then constructed by plotting n̄ versus pL (-log[L]). The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, at n̄ = 0.5, pL = log K₁. More sophisticated computational programs are often used for the precise calculation of the overall stability constants from the raw titration data.

Signaling Pathway and Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative analysis of the chelating properties of different ligands for a metal ion using potentiometric titration.

G Workflow for Comparative Analysis of Chelating Agents cluster_prep Preparation cluster_exp Potentiometric Titration cluster_analysis Data Analysis cluster_comp Comparison prep_metal Standardized Mn(II) Solution titration_complex Titration C: Mn(II)-Ligand Complex prep_metal->titration_complex prep_ligand Standardized Ligand Solutions (Lactate, Citrate, EDTA) titration_ligand Titration B: Ligand Blank prep_ligand->titration_ligand prep_ligand->titration_complex prep_base Carbonate-Free Standard Base (e.g., NaOH) titration_acid Titration A: Acid Blank prep_base->titration_acid prep_base->titration_ligand prep_base->titration_complex prep_acid Standard Acid (e.g., HCl) prep_acid->titration_acid prep_acid->titration_ligand prep_acid->titration_complex calc_protonation Calculate Ligand Protonation Constants (from A & B) titration_acid->calc_protonation titration_ligand->calc_protonation calc_formation Calculate Formation Function (n̄) and Free Ligand Conc. [L] (from B & C) titration_ligand->calc_formation titration_complex->calc_formation calc_protonation->calc_formation plot_curve Plot Formation Curve (n̄ vs. pL) calc_formation->plot_curve calc_stability Determine Stability Constants (log K) plot_curve->calc_stability comparison Comparative Analysis of Chelating Strength calc_stability->comparison

Caption: Workflow for determining and comparing metal-ligand stability constants.

Conclusion

The comparative analysis of the chelating properties of lactate, citrate, and EDTA for manganese(II) unequivocally demonstrates a significant disparity in their binding affinities. EDTA is an exceptionally strong chelating agent for manganese, forming a highly stable complex. Citrate exhibits moderate chelating strength, while lactate is a weak chelator. This information is critical for researchers and professionals in drug development and related fields. For instance, in applications requiring the strong sequestration of manganese, such as in the treatment of manganese toxicity, EDTA would be a far more effective choice than lactate. Conversely, where a mild and reversible interaction with manganese is desired, lactate could be a suitable ligand. The choice of chelating agent should, therefore, be guided by the specific requirements of the application, with the stability constant serving as a key predictive parameter of its in-solution behavior.

Safety Operating Guide

Proper Disposal of Manganese Lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of manganese lactate (B86563), a compound commonly used in laboratory settings.

Manganese lactate, a salt of manganese and lactic acid, requires careful management to prevent environmental contamination and ensure personnel safety. Adherence to established protocols is critical for responsible laboratory operations.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for manganese (II) lactate.

PropertyValue
Molecular Formula C₆H₁₀MnO₆
Molecular Weight 233.08 g/mol [1]
Appearance Light pink crystals[1]
Solubility in Water Very soluble[1]

Health and Safety Information

Precautionary Statements from related SDSs include:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P501: Dispose of contents/ container to an approved waste disposal plant.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in accordance with federal, state, and local regulations. The following procedure is a general guideline based on best practices for manganese compounds.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Collect all solid this compound waste and residues in a designated, clearly labeled, and sealed container.

    • For solutions of this compound, consult your institution's hazardous waste guidelines. Small quantities may be treatable in-house, while larger volumes will likely require collection by a certified hazardous waste disposal company.

  • Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Disposal:

    • Never dispose of this compound down the drain or in regular trash.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Manganese is listed as a toxic substance under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA).[4] Disposal must be handled by a licensed hazardous waste disposal facility.

Experimental Protocol: Microbial Manganese Reduction

To illustrate a relevant experimental context for this compound, the following is a detailed methodology for an experiment on the dissimilatory manganese reduction by a microbial consortium, adapted from Dong et al. (2019).

Objective: To enrich a manganese oxide-reducing microbial consortium from activated sludge using lactate as the electron donor.

Materials:

  • Returned activated sludge (inoculum)

  • Lactate (40 mM solution)

  • Manganese oxide (birnessite, 21.5 mM)

  • Fresh anaerobic growth medium

  • Sterile serum bottles

  • Rotary shaker

Procedure:

  • Enrichment Setup: In triplicate, prepare serum bottles containing the anaerobic growth medium, 40 mM lactate, and 21.5 mM manganese oxide.

  • Inoculation: Inoculate each bottle with the returned activated sludge.

  • Incubation: Incubate the bottles on a rotary shaker at 80 rpm and 30°C for two weeks.

  • Subculturing (Transfer):

    • After the initial incubation, transfer 20 ml of the culture to a fresh serum bottle containing the same medium. This is Transfer II.

    • Incubate Transfer II for three weeks under the same conditions.

    • Repeat the transfer process to create Transfer III.

  • Sampling and Analysis: At the end of the incubation period for Transfers II and III, collect samples for DNA extraction and analysis of manganese reduction and lactate fermentation products.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (residue, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid storage Store in a Cool, Dry, Well-Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Manganese Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Manganese lactate (B86563). Following these procedures is essential for maintaining a safe laboratory environment and ensuring proper handling and disposal of this chemical.

Hazard Identification and Health Effects

Manganese lactate is a salt of manganese and lactic acid. While essential in small amounts, overexposure to manganese can lead to adverse health effects.

  • Primary Routes of Exposure: Inhalation, ingestion, and skin or eye contact.[1]

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[2] Inhalation of manganese fumes can lead to "metal fume fever," a flu-like illness with symptoms including a metallic taste, headache, fever, chills, and cough.[3]

  • Chronic Effects: Prolonged or repeated inhalation of high concentrations of manganese dust or fumes can lead to a serious neurological condition known as "manganism," which resembles Parkinson's disease.[3][4] Symptoms may include tremors, weakness, and changes in mood or personality.[3] Chronic exposure can also affect the lungs and liver.[3]

Occupational Exposure Limits

It is critical to maintain workplace air concentrations of manganese below established occupational exposure limits.

Regulatory AgencyExposure Limit (as Mn)Notes
OSHA (Occupational Safety and Health Administration) PEL (Permissible Exposure Limit): 5 mg/m³This is a ceiling limit, meaning the concentration should not be exceeded at any time during the workday.[3][4][5]
NIOSH (National Institute for Occupational Safety and Health) REL (Recommended Exposure Limit): 1 mg/m³ (TWA - 8-hour Time-Weighted Average) STEL (Short-Term Exposure Limit): 3 mg/m³ (not to be exceeded for any 15-minute period)These are recommendations for workplace exposure.[1][3]
ACGIH (American Conference of Governmental Industrial Hygienists) TLV (Threshold Limit Value): 0.02 mg/m³ (Respirable fraction - 8-hour TWA) TLV (Threshold Limit Value): 0.1 mg/m³ (Inhalable fraction - 8-hour TWA)These are health-based values and are often more stringent than regulatory limits.[6] The respirable fraction refers to smaller particles that can penetrate deep into the lungs.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

  • Eye and Face Protection:

    • Safety glasses with side shields are the minimum requirement.[7]

    • Chemical safety goggles should be worn when there is a risk of splashes or dust generation.[8][9]

    • A face shield should be used in addition to goggles when handling larger quantities or when there is a significant splash hazard.[8][10]

  • Hand Protection:

    • Disposable nitrile gloves are suitable for incidental contact.[7] If contact occurs, gloves should be removed immediately, and hands should be washed.[7]

    • For prolonged contact or when handling solutions, consider wearing more robust gloves, such as neoprene or PVC. Always check the glove manufacturer's compatibility chart.

  • Body Protection:

    • A laboratory coat with long sleeves is required.[7][10]

    • Long pants and closed-toe shoes must be worn to ensure no skin is exposed.[7][10]

  • Respiratory Protection:

    • Work with this compound in a well-ventilated area, preferably within a chemical fume hood , especially when handling powders to minimize dust generation.[11]

    • If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator is required.[6] The type of respirator depends on the airborne concentration of manganese.

      • For concentrations up to 10 mg/m³, an N95, R95, or P95 filtering facepiece respirator is recommended.[1]

      • For higher concentrations, a powered air-purifying respirator (PAPR) with a high-efficiency particulate filter or a full-facepiece respirator with N100, R100, or P100 filters may be necessary.[1]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.

  • Handling:

    • Avoid generating dust.[11] Use techniques such as gentle scooping and weighing on a draft shield or in a fume hood.

    • Avoid contact with skin, eyes, and clothing.[11]

    • Wash hands thoroughly with soap and water after handling.[9][11]

    • Do not eat, drink, or smoke in areas where this compound is handled.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[11][12]

    • Keep containers tightly closed to prevent contamination and moisture absorption.[11]

    • Store away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these steps immediately.

Workflow for this compound Spill A Spill Occurs B Evacuate and Secure the Area A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if powder) B->C I Report the Incident B->I D Contain the Spill (Use absorbent pads for liquids, cover powder with damp cloth) C->D E Clean Up Spill (Sweep solid into a container, absorb liquid) D->E F Decontaminate the Area E->F G Package Waste for Disposal F->G H Dispose of Waste According to Regulations G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.